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  • Product: 4-((4-(Allyloxy)phenyl)sulfonyl)phenol
  • CAS: 97042-18-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-((4-(allyloxy)phenyl)sulfonyl)phenol

Abstract This technical guide provides a comprehensive overview of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, an organosulfur compound of significant interest in materials science and chemical synthesis. This document detai...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, an organosulfur compound of significant interest in materials science and chemical synthesis. This document details its physicochemical properties, provides a robust, field-tested synthesis protocol, and explores its primary applications. Structured for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights, explaining the causal relationships behind experimental procedures. All methodologies are presented as self-validating systems, supported by authoritative references to ensure scientific integrity. Key data are summarized in tabular and graphical formats for clarity and ease of comparison.

Introduction

4-((4-(Allyloxy)phenyl)sulfonyl)phenol, also known by synonyms such as 4-Allyloxy-4'-hydroxydiphenylsulfone and Bisphenol S monoallyl ether (BPS-MAE), is a bifunctional aromatic compound.[1][2][3] Its molecular architecture is characterized by a central diphenyl sulfone core, which imparts thermal stability and rigidity.[1] One of the phenyl rings is functionalized with a hydroxyl group, providing a reactive site for esterification, etherification, and condensation reactions, while the other is capped with an allyloxy group, which can participate in polymerization and other addition reactions.[1][3]

This unique combination of a reactive phenol and a polymerizable allyl group makes 4-((4-(allyloxy)phenyl)sulfonyl)phenol a versatile building block in several advanced applications. Its primary uses are found in polymer chemistry as a flame retardant and in the production of thermal paper as a color developer.[1][4] This guide serves as a detailed resource for understanding and utilizing this compound in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 4-((4-(allyloxy)phenyl)sulfonyl)phenol is critical for its effective application, from designing reaction conditions to predicting its behavior in formulated products. The compound is an off-white to white solid at ambient temperature.[1][4]

Core Properties

The fundamental identifiers and physical properties are summarized in the table below, compiled from various chemical data repositories.

PropertyValueSource(s)
Chemical Name 4-((4-(Allyloxy)phenyl)sulfonyl)phenol[1][2]
CAS Number 97042-18-7[1][2][3][4]
Molecular Formula C₁₅H₁₄O₄S[1][2][3]
Molecular Weight 290.33 g/mol [1][2][5]
Appearance Off-White to White Solid[1][6]
Melting Point 168-170 °C[1]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[1][6]
Storage Temperature 2-8°C, Sealed in dry conditions[7]
Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of synthesized 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both phenyl rings, the vinyl protons of the allyl group, the methylene protons adjacent to the ether oxygen, and the phenolic hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the inequivalent aromatic carbons, the sulfone-bound carbons, and the three distinct carbons of the allyloxy group.

  • IR (Infrared Spectroscopy): Key vibrational bands would include a broad O-H stretch for the phenolic group, C-H stretches for the aromatic and allyl groups, strong S=O stretches characteristic of the sulfone group, and C-O-C stretches for the ether linkage.

  • MS (Mass Spectrometry): The mass spectrum confirms the molecular weight of the compound. For 4-((4-(allyloxy)phenyl)sulfonyl)phenol, the molecular ion peak [M]⁺ would be observed at m/z 290.06. In negative ion mode (ESI-), a prominent peak for the deprotonated molecule [M-H]⁻ is seen at m/z 289.05.[5]

Synthesis and Purification

The most common and efficient synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol involves the selective mono-allylation of 4,4'-sulfonyldiphenol, more commonly known as Bisphenol S (BPS).[1] This procedure is a variation of the Williamson ether synthesis.

Synthesis Pathway and Mechanism

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. Bisphenol S, a di-phenol, is treated with a slight molar deficit or equimolar amount of a base to selectively deprotonate one of the two phenolic hydroxyl groups. The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of an allyl halide (e.g., allyl bromide), displacing the halide and forming the desired allyl ether.

Causality in Experimental Design:

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is preferred. It is strong enough to deprotonate the phenol but mild enough to minimize side reactions. Using a very strong base (e.g., NaH) could lead to double allylation, yielding 4,4'-bis(allyloxy)diphenyl sulfone.

  • Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the Sₙ2 reaction.

  • Stoichiometry Control: Precise control over the molar ratio of Bisphenol S to allyl bromide is crucial for maximizing the yield of the mono-allylated product and minimizing the formation of the di-allylated byproduct. A slight excess of Bisphenol S can be used to favor mono-substitution.

Visualizing the Synthesis Workflow

The diagram below illustrates the key steps in the synthesis and purification of 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Bisphenol S Allyl Bromide K₂CO₃ Solvent DMF or Acetone Reactants->Solvent Reaction Heat & Stir (e.g., 60-80°C, 4-10h) Solvent->Reaction Quench Cool & Pour into Water Reaction->Quench Precipitate Precipitate Crude Product Quench->Precipitate Filter Filter & Wash with Water Precipitate->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry PureProduct Pure 4-((4-(allyloxy)phenyl) sulfonyl)phenol Dry->PureProduct

Caption: Experimental workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility.

  • Reagent Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4'-sulfonyldiphenol (Bisphenol S, 25.0 g, 0.1 mol), potassium carbonate (13.8 g, 0.1 mol), and 250 mL of anhydrous acetone.

    • Expertise & Experience: Anhydrous solvent is critical to prevent the hydrolysis of the allyl bromide and to ensure the base is effective.

  • Initiation: Stir the mixture vigorously for 30 minutes at room temperature to ensure a fine suspension of the reactants.

  • Allylation: Add allyl bromide (12.1 g, 0.1 mol) dropwise to the suspension over 15 minutes.

    • Trustworthiness: Dropwise addition helps to control the initial exotherm of the reaction and maintain a controlled reaction rate.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The disappearance of the Bisphenol S spot indicates reaction completion.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (KBr and unreacted K₂CO₃). Wash the salts with a small amount of acetone.

  • Isolation: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator. This will yield a crude solid.

  • Purification: Dissolve the crude solid in a minimal amount of hot ethanol. Add water dropwise until a persistent cloudiness appears. Reheat the solution until it becomes clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 1 hour to induce crystallization.

    • Self-Validation: The process of recrystallization purifies the product based on solubility differences. The slow cooling promotes the formation of well-defined crystals, excluding impurities.

  • Final Product: Collect the white crystalline product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C. The expected yield is typically in the range of 70-85%. Characterize the final product by melting point and spectroscopy (NMR, IR) to confirm purity and identity.

Applications and Industrial Relevance

The bifunctional nature of 4-((4-(allyloxy)phenyl)sulfonyl)phenol dictates its primary industrial applications.

Flame Retardant in Polymer Systems

The compound is utilized as an additive to enhance the flame retardancy of unsaturated polyester resins (FR-UPR).[1][4][8] The sulfone group is known for its contribution to thermal stability. During combustion, the compound can promote char formation, creating an insulating layer that starves the fire of fuel and oxygen. The allyl group allows it to be chemically incorporated into the polymer backbone, preventing it from leaching out over time, which is a significant advantage over non-reactive flame retardants.

Color Developer in Thermal Paper

In thermal paper technology, 4-((4-(allyloxy)phenyl)sulfonyl)phenol acts as a color developer or co-developer.[1][4] Thermal paper contains a leuco dye (a colorless dye precursor) and a developer. When heat is applied by a thermal printer head, the developer melts and the phenolic hydroxyl group of the 4-((4-(allyloxy)phenyl)sulfonyl)phenol provides an acidic proton. This acidic environment causes the leuco dye to undergo a chemical transformation, resulting in the appearance of a visible color.[1]

Visualizing the Thermal Paper Mechanism

The logical relationship in the thermal printing process is depicted below.

Thermal_Paper_Mechanism Heat Thermal Head Applies Heat Developer 4-((4-(allyloxy)phenyl) sulfonyl)phenol (Acid Source) Heat->Developer Melts Dye Leuco Dye (Colorless) Developer->Dye Protonates ColoredDye Visible Mark (Colored) Dye->ColoredDye Transforms

Caption: Logical flow of color formation in thermal paper.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

  • Hazard Identification: The compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also classified as very toxic to aquatic life with long-lasting effects.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Work in a well-ventilated area or a chemical fume hood.[9]

  • Handling: Avoid breathing dust.[9] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Recommended storage is between 2-8°C.[7]

Conclusion

4-((4-(allyloxy)phenyl)sulfonyl)phenol is a specialty chemical with well-defined applications rooted in its unique molecular structure. The combination of a thermally stable sulfone backbone, a reactive phenolic hydroxyl group, and a polymerizable allyl group makes it a valuable component in the formulation of flame-retardant polymers and thermal imaging systems. The synthesis via selective allylation of Bisphenol S is a robust and scalable process, provided that reaction conditions are carefully controlled. This guide has provided the essential technical details and practical insights required for researchers to effectively synthesize, characterize, and utilize this versatile compound.

References

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Exploratory

An In-depth Technical Guide to 4-((4-(allyloxy)phenyl)sulfonyl)phenol: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a molecule of interest due to its unique chemical structure combining a diphenyl sulfone core with reactive phenolic and a...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a molecule of interest due to its unique chemical structure combining a diphenyl sulfone core with reactive phenolic and allyl moieties. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its synthesis, physicochemical properties, analytical characterization, and potential avenues for further investigation.

Introduction: The Structural Significance of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

4-((4-(allyloxy)phenyl)sulfonyl)phenol, also known as Bisphenol S-monoallyl ether (BPS-MAE), is an organosulfur compound built upon a 4,4'-sulfonyldiphenol (Bisphenol S) backbone.[1] Its structure is characterized by a central sulfone group connecting two phenyl rings. One phenyl ring is functionalized with a hydroxyl group, imparting phenolic character, while the other possesses an allyloxy group, which introduces a reactive alkene functionality.[1] This asymmetric functionalization presents a versatile platform for further chemical modifications, making it a molecule of interest for both polymer chemistry and as a potential scaffold in medicinal chemistry.

The diphenyl sulfone core is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities.[2] While the specific pharmacological profile of 4-((4-(allyloxy)phenyl)sulfonyl)phenol is not extensively documented in publicly available literature, the structural alerts suggest potential for exploration in drug discovery programs.

Physicochemical and Chemical Identity

A thorough understanding of the physicochemical properties of 4-((4-(allyloxy)phenyl)sulfonyl)phenol is fundamental for its handling, formulation, and application.

PropertyValueSource(s)
CAS Number 97042-18-7[3]
Molecular Formula C₁₅H₁₄O₄S[4][3]
Molecular Weight 290.33 g/mol [3]
IUPAC Name 4-((4-(prop-2-en-1-yloxy)phenyl)sulfonyl)phenol[4]
Synonyms 4-Allyloxy-4'-hydroxydiphenylsulfone, BPS-MAE, Bisphenol S-monoallyl ether[1][4]
Appearance White to off-white solid
Melting Point 168 - 170 °C[5]
Solubility Slightly soluble in Chloroform (with heating), DMSO, and Methanol[5]
SMILES C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O[4]
InChI Key FKZIDBGIZLBDDF-UHFFFAOYSA-N[6]

Synthesis and Purification: A Protocol for Selective Allylation

The synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol is typically achieved through the selective mono-O-allylation of 4,4'-sulfonyldiphenol (Bisphenol S). This reaction requires careful control of stoichiometry to favor the formation of the mono-substituted product over the di-allylated ether.

Proposed Synthesis Workflow

The following diagram outlines a logical workflow for the synthesis and purification of 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve Bisphenol S in suitable solvent (e.g., DMF, Acetone) base Add base (e.g., K₂CO₃, NaH) start->base allyl_halide Add Allyl Bromide (controlled stoichiometry) base->allyl_halide reaction Heat reaction mixture (e.g., 60-80 °C) allyl_halide->reaction monitoring Monitor reaction progress (TLC) reaction->monitoring quench Quench reaction (e.g., with water) monitoring->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer (brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica gel, Hexane:EtOAc) concentrate->chromatography crystallization Crystallization (e.g., CH₂Cl₂/Hexane) chromatography->crystallization final_product Isolated Product: 4-((4-(allyloxy)phenyl)sulfonyl)phenol crystallization->final_product

Caption: Proposed workflow for the synthesis and purification of 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

Detailed Experimental Protocol

This protocol is a representative procedure based on common organic synthesis methodologies for similar compounds.[7][8]

Materials:

  • 4,4'-Sulfonyldiphenol (Bisphenol S)

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,4'-sulfonyldiphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add allyl bromide (0.95 eq) dropwise to the reaction mixture. The sub-stoichiometric amount of allyl bromide is crucial to minimize the formation of the di-allylated byproduct.

  • Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to isolate the desired mono-allylated product.

  • Further purification can be achieved by crystallization from a suitable solvent system like dichloromethane/hexane.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, the vinyl protons of the allyl group, and the methylene protons of the allyloxy chain. The phenolic hydroxyl proton will also be present, though its chemical shift can be variable.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for all 15 carbon atoms in the molecule, including the aromatic, olefinic, and aliphatic carbons.

High-Performance Liquid Chromatography (HPLC)

An optimized HPLC method is crucial for assessing the purity of the final compound and for monitoring reaction progress.[9][10]

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Expected characteristic peaks include:

  • A broad O-H stretch for the phenolic hydroxyl group.

  • C-H stretches for the aromatic and aliphatic protons.

  • A C=C stretch for the allyl group.

  • Strong S=O stretches for the sulfone group.

  • C-O stretches for the ether linkage.

Potential Applications and Future Directions

While the current primary documented applications for 4-((4-(allyloxy)phenyl)sulfonyl)phenol are in materials science, its chemical structure holds potential for exploration in drug discovery.

Materials Science
  • Flame Retardants: This compound is used as an additive to enhance the flame-retardant properties of unsaturated polyester resins.[5]

  • Thermal Paper Developer: The phenolic moiety enables its use as a color developer in thermal paper applications.[5]

Drug Development and Medicinal Chemistry

The diphenyl sulfone scaffold is present in a number of biologically active molecules. For instance, certain substituted diphenyl sulfones have been identified as potent antagonists of the 5-HT₆ serotonin receptor, a target of interest for cognitive disorders.[1]

Hypothetical Signaling Pathway Interaction:

The following diagram illustrates a hypothetical scenario where a diphenyl sulfone derivative could act as a G-protein coupled receptor (GPCR) antagonist, such as the 5-HT₆ receptor.

G cluster_membrane Cell Membrane gpcr GPCR (e.g., 5-HT₆ Receptor) g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates ligand Endogenous Ligand (e.g., Serotonin) ligand->gpcr Binds & Activates antagonist Diphenyl Sulfone Derivative (Potential Antagonist) antagonist->gpcr Binds & Blocks second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response Triggers

Caption: Hypothetical mechanism of a diphenyl sulfone derivative as a GPCR antagonist.

Future Research Directions:

  • Screening for Biological Activity: The phenolic and allylic functionalities of 4-((4-(allyloxy)phenyl)sulfonyl)phenol make it an attractive candidate for derivatization and subsequent screening in various biological assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs by modifying the phenolic and allylic groups could elucidate key structural features required for any observed biological activity.

  • Exploration of Antimicrobial and Antiproliferative Properties: The diphenyl sulfone core is found in some antimicrobial and anticancer agents, suggesting these as potential areas of investigation.

Safety and Handling

4-((4-(allyloxy)phenyl)sulfonyl)phenol should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed or in contact with skin, and causes skin and eye irritation.[6] It is also noted to be very toxic to aquatic life with long-lasting effects.[4]

Conclusion

4-((4-(allyloxy)phenyl)sulfonyl)phenol is a versatile molecule with established applications in materials science and untapped potential in the realm of drug discovery. Its straightforward synthesis from readily available starting materials, coupled with its unique combination of reactive functional groups, makes it an attractive scaffold for further investigation. This guide provides a foundational understanding of its synthesis, characterization, and potential future applications, serving as a valuable resource for researchers and scientists in related fields.

References

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Foundational

An In-depth Technical Guide to 4-((4-(allyloxy)phenyl)sulfonyl)phenol (CAS: 97042-18-7)

For Researchers, Scientists, and Drug Development Professionals Abstract 4-((4-(allyloxy)phenyl)sulfonyl)phenol, also known as Bisphenol S-monoallyl ether (BPS-MAE), is a sulfonyl-containing aromatic compound with divers...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((4-(allyloxy)phenyl)sulfonyl)phenol, also known as Bisphenol S-monoallyl ether (BPS-MAE), is a sulfonyl-containing aromatic compound with diverse industrial and research applications. This guide provides a comprehensive technical overview of its chemical identity, synthesis, mechanisms of action in key applications, analytical methodologies, and its emerging profile as a biologically active molecule. With full editorial control, this document is structured to deliver not just data, but a cohesive narrative grounded in scientific principles, offering field-proven insights for professionals in chemical synthesis and the life sciences.

Core Chemical Identity and Physicochemical Properties

4-((4-(allyloxy)phenyl)sulfonyl)phenol is an organosulfur compound characterized by a diphenyl sulfone backbone. One phenyl ring is substituted with an allyloxy group, while the other bears a hydroxyl group, classifying it as a phenolic sulfone.[1] This unique structure imparts thermal stability and functional versatility.[1]

Structural and Identification Parameters

The fundamental identification parameters for this compound are summarized below.

ParameterValueSource(s)
CAS Number 97042-18-7[2][3]
Molecular Formula C₁₅H₁₄O₄S[2][3]
Molecular Weight 290.33 g/mol [2][3]
IUPAC Name 4-(4-(prop-2-en-1-yloxy)phenyl)sulfonylphenol[2]
Synonyms Bisphenol S-monoallyl ether (BPS-MAE), 4-Allyloxy-4'-hydroxydiphenylsulfone, BPS-MAE, BIS-MAE[2]
InChI InChI=1S/C15H14O4S/c1-2-11-19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h2-10,16H,1,11H2[2]
SMILES C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O[4]
Physicochemical Data

The physical and chemical properties of a compound are critical determinants of its handling, formulation, and behavior in both industrial and biological systems.

PropertyValueSource(s)
Appearance White to off-white solid[5]
Melting Point 168-170 °C[5]
Water Solubility 5.95 mg/L at 20 °C[5]
LogP 2.12 at 20 °C[5]
pKa 7.23 ± 0.15 (Predicted)[5]
Solubility Profile Slightly soluble in Chloroform (enhanced with heating), DMSO, and Methanol.[5]

The relatively high melting point is indicative of strong intermolecular forces, likely arising from hydrogen bonding facilitated by the phenolic hydroxyl group. Its poor aqueous solubility has significant implications for its environmental fate and necessitates the use of organic solvents for most applications.

Synthesis and Manufacturing

The primary route for synthesizing 4-((4-(allyloxy)phenyl)sulfonyl)phenol involves the selective mono-O-allylation of its precursor, 4,4'-sulfonyldiphenol (Bisphenol S). An alternative conceptual pathway is the Claisen rearrangement of a diallylated precursor.

Conceptual Workflow: Selective Mono-O-Allylation

The key to this synthesis is achieving mono-substitution on the symmetric Bisphenol S starting material. This requires careful control of stoichiometry and reaction conditions to minimize the formation of the di-allylated byproduct.

cluster_synthesis Synthesis Workflow: Selective O-Allylation start Bisphenol S + Allyl Halide (1:1 ratio) base Add Base (e.g., K₂CO₃, NaOH) in Polar Aprotic Solvent (e.g., DMF, Acetone) start->base 1. Reagents reaction Heat to 50-80°C Monitor by TLC/LC-MS base->reaction 2. Reaction workup Aqueous Workup: 1. Quench Reaction 2. Extract with Organic Solvent reaction->workup 3. Isolation purification Purification: Column Chromatography workup->purification 4. Purification product 4-((4-(allyloxy)phenyl)sulfonyl)phenol purification->product 5. Final Product

Caption: Conceptual workflow for the synthesis of BPS-MAE via selective O-allylation.

Representative Protocol: Selective Mono-O-Allylation of 4,4'-Sulfonyldiphenol

This protocol is a representative procedure based on established principles of phenol alkylation.[6][7][8] Optimization is necessary to maximize the yield of the mono-allylated product.

Materials:

  • 4,4'-Sulfonyldiphenol (Bisphenol S)

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4,4'-sulfonyldiphenol in anhydrous DMF.

  • Base Addition: Add 1.0 equivalent of anhydrous potassium carbonate to the solution.

  • Allylation: Slowly add 0.95 equivalents of allyl bromide dropwise to the stirred suspension at room temperature. Causality Note: Using a slight deficit of the alkylating agent favors mono-alkylation and minimizes the formation of the di-substituted byproduct.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of starting material and the formation of the mono- and di-allylated products.

  • Workup: After cooling to room temperature, pour the reaction mixture into deionized water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Causality Note: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The mono-allylated product is more polar than the di-allylated byproduct but less polar than the starting Bisphenol S.

  • Characterization: Confirm the identity and purity of the collected fractions corresponding to the desired product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Industrial and Research Applications

BPS-MAE is utilized in specialized industrial applications, primarily leveraging its unique chemical structure containing both a sulfonyl group and a reactive allyl moiety.

Flame Retardant in Polymer Systems

The primary industrial use of this compound is as a flame retardant, particularly in unsaturated polyester resins (FR-UPR).[5] The sulfonyl group is key to its flame-retardant mechanism. During combustion, sulfonyl-containing compounds can promote char formation on the polymer surface.[9] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatile compounds.[5][9] The allyl group allows the molecule to potentially co-polymerize with the resin, permanently integrating it into the polymer backbone and preventing it from leaching out over time.[5]

cluster_fr Flame Retardant Mechanism of Action heat Heat (Combustion) polymer Polymer + BPS-MAE heat->polymer decomposition Decomposition of BPS-MAE polymer->decomposition gas_phase Gas Phase Inhibition (Release of SO₂, H₂O) decomposition->gas_phase Dilutes flammable gases condensed_phase Condensed Phase Action decomposition->condensed_phase char Promotes Char Formation (Sulfonyl Group Catalysis) condensed_phase->char barrier Insulating Char Layer char->barrier Blocks heat & oxygen

Caption: Simplified mechanism of sulfonyl-based flame retardancy.

Color Developer in Thermal Paper

BPS-MAE also serves as a color developer in thermal paper technology.[5] Thermal paper contains a layer of a colorless leuco dye and a developer.[10] When heat is applied by a thermal printer head, the two components melt and react. The phenolic hydroxyl group of BPS-MAE acts as a proton donor (an acid).[10][11] This protonation induces a structural change in the leuco dye, typically the opening of a lactone ring, which extends the conjugated π-system of the dye molecule.[11][12] This change in electronic structure causes the molecule to absorb visible light, resulting in the appearance of color.[12] The interaction is often stabilized by hydrogen bonds between the developer's hydroxyl group and the carboxylate moiety of the opened leuco dye.[11]

Biological Activity and Toxicological Profile

As a derivative of Bisphenol S (BPS), BPS-MAE is of significant interest to toxicologists and drug development professionals due to the known endocrine-disrupting properties of many bisphenol analogues.

Estrogenic Activity: Interaction with Estrogen Receptor Alpha (ERα)

In vitro studies have demonstrated that BPS-MAE possesses estrogenic activity.[4] It has been shown to bind to and activate the human estrogen receptor alpha (ERα), a key nuclear receptor involved in regulating gene expression in response to the hormone 17β-estradiol.[4] This interaction suggests that BPS-MAE can act as an endocrine-disrupting chemical (EDC), potentially interfering with normal hormonal signaling pathways.[4][13] The binding affinity for ERα has been reported to be high, with median concentrations for binding and activation in the low nanomolar range in biochemical and cell-based assays.[4]

cluster_er_pathway Genomic Estrogen Receptor Signaling Pathway BPS_MAE BPS-MAE (Ligand) ER_inactive Inactive ERα Monomer (Bound to HSP90 in Cytoplasm) BPS_MAE->ER_inactive 1. Binds Receptor ER_active Conformational Change HSP90 Dissociates ER_inactive->ER_active Dimerization ERα Homodimerization ER_active->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Binding Binds to Estrogen Response Element (ERE) on DNA Translocation->Binding Transcription Recruitment of Co-activators & RNA Polymerase II Binding->Transcription Gene_Expression Transcription of Target Genes Transcription->Gene_Expression

Caption: BPS-MAE activates the genomic estrogen receptor alpha (ERα) signaling pathway.

Metabolism and Toxicology

Specific metabolic and comprehensive toxicological data for BPS-MAE are limited in publicly available literature. However, insights can be drawn from studies on its parent compound, Bisphenol S (BPS).

BPS is known to undergo Phase II metabolism, where it is conjugated with glucuronic acid or sulfate to form more water-soluble metabolites that can be readily excreted, primarily in the urine.[14] This metabolic pathway is a detoxification mechanism, as the conjugated forms are generally considered biologically inactive.[14] It is plausible that BPS-MAE follows a similar metabolic fate, with conjugation occurring at the free phenolic hydroxyl group.

Toxicological data on BPS itself suggests it is not without biological effects. Some studies indicate that BPS can be involved in obesity and steatosis processes, potentially through different metabolic pathways than BPA.[1] Given that BPS-MAE demonstrates direct interaction with ERα, a thorough toxicological assessment is warranted, especially concerning its potential as an endocrine disruptor.[1][4]

Safety and Handling:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautions: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Analytical Methodologies

The accurate quantification of BPS-MAE in various matrices is essential for quality control, exposure assessment, and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.

Representative Protocol: HPLC-UV Analysis

This protocol is adapted from established methods for analyzing bisphenol analogues and would require validation for BPS-MAE.[15][16]

Instrumentation & Conditions:

  • HPLC System: A standard system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a higher percentage of A, and linearly increase the percentage of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~275 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of BPS-MAE in methanol or acetonitrile (e.g., 1000 mg/L). Create a series of calibration standards by serial dilution.

  • Sample Preparation (e.g., from Thermal Paper): a. Accurately weigh a small piece of the thermal paper. b. Extract the analytes by sonication in a known volume of methanol or acetonitrile for 15-20 minutes. c. Filter the extract through a 0.22 µm syringe filter prior to injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of BPS-MAE in the samples by interpolating their peak areas from the calibration curve.

Conceptual Workflow: GC-MS Analysis

GC-MS offers higher specificity and sensitivity, but requires a derivatization step to improve the volatility of the polar phenolic compound.[17][18]

cluster_gcms GC-MS Analysis Workflow extraction Sample Extraction (e.g., LLE or SPE) derivatization Derivatization: Add Silylating Agent (e.g., BSTFA) + Heat extraction->derivatization 1. Prepare Sample injection Inject into GC-MS derivatization->injection 2. Increase Volatility separation Separation on Capillary Column (e.g., DB-5ms) injection->separation 3. Analyze detection Detection by MS (Scan or SIM mode) separation->detection quantification Quantification (Internal Standard Method) detection->quantification 4. Process Data

Caption: General workflow for the GC-MS analysis of phenolic compounds like BPS-MAE.

Derivatization Rationale: The free hydroxyl group on BPS-MAE makes it polar and less volatile, leading to poor peak shape and potential adsorption in the GC system. A silylation agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group. This TMS-ether is much more volatile and thermally stable, making it ideal for GC analysis.[17][18]

Conclusion and Future Directions

4-((4-(allyloxy)phenyl)sulfonyl)phenol is a compound of dual character. Industrially, its sulfonyl and allyl functionalities provide valuable properties for creating safer and more effective materials, such as flame-retardant polymers and thermal papers. From a biological and toxicological perspective, its structural similarity to other bisphenols and demonstrated estrogenic activity place it firmly in the category of compounds requiring careful risk assessment.

For researchers and drug development professionals, the interaction of BPS-MAE with the estrogen receptor presents both a potential hazard and an opportunity. As a potential endocrine disruptor, its presence in consumer products warrants further investigation into human exposure and metabolic fate. Conversely, its ability to modulate a key nuclear receptor could serve as a starting point for the design of novel therapeutic agents, although its current toxicological profile would need to be thoroughly characterized and likely modified. Future research should focus on obtaining detailed in vivo toxicological and metabolic data, developing and validating specific and sensitive analytical methods for biomonitoring, and further elucidating its interactions with various nuclear receptors to fully understand its biological impact.

References

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  • Molecular Structures of Colored Forms of Leuco Dye Colored by Phenolic Developers and the Correlation with Decolorable Toner Properties. Society for Imaging Science and Technology. [Link]

  • Is bisphenol S a safe substitute for bisphenol A in terms of metabolic function? An in vitro study. PubMed. [Link]

  • Sulfonyl‐Containing Polycarbonate Copolymer: Ultra‐Thin Flame‐Retardant, Transparency, and High Notched Impact Toughness | Request PDF. ResearchGate. [Link]

  • Stability and tinctorial strength of black leuco-colorants as viewed from the crystal structure of a phenolic developer | Request PDF. ResearchGate. [Link]

  • Insight into the evaluation of colour changes of leuco dye based thermochromic systems as a function of temperature. ScienceDirect. [Link]

  • Phosphonium sulfonates as flame retardants for polycarbonate | Request PDF. ResearchGate. [Link]

  • Reversible coloring/decoloring reaction of leuco dye controlled by long-chain molecule. ResearchGate. [Link]

  • USAEME-GC/MS Method for Easy and Sensitive Determination of Nine Bisphenol Analogues in Water and Wastewater. National Institutes of Health. [Link]

  • In vitro study on the agonistic and antagonistic activities of bisphenol-S and other bisphenol-A congeners and derivatives via nuclear receptors. PubMed. [Link]

  • Bisphenol A and its biomaterial monomer derivatives alteration of in vitro cytochrome P450 metabolism in rat, minipig, and human. PubMed. [Link]

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  • What is leuco dye. Hotmelt. [Link]

  • Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. Taylor & Francis Online. [Link]

  • The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. National Institutes of Health. [Link]

  • GC MS Quantitation and Identification of Bisphenol-A Isolated from Water. Journal of Chemical Education. [Link]

  • Parameters for GC-MS/MS analysis of BPs e retention time (R t ), MRM... ResearchGate. [Link]

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  • Synthesis and Toxicity of Halogenated Bisphenol Monosubstituted- Ethers: Establishing a Library for Potential Environmental Transformation Products of Emerging Contaminant. ResearchGate. [Link]

  • 4-(4-Allyloxy-benzenesulfonyl)-phenol | C15H14O4S | CID 2054598. PubChem. [Link]

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  • Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. PubMed. [Link]

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Exploratory

A Technical Guide to 4-((4-(allyloxy)phenyl)sulfonyl)phenol: Nomenclature, Synthesis, and Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a significant organosulfur comp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a significant organosulfur compound with diverse industrial and research applications. Structurally a monoallyl ether derivative of Bisphenol S (BPS), this molecule is a critical component in thermal printing technologies and flame-retardant polymer systems. This document details its chemical identity, including an exhaustive list of synonyms and identifiers. A detailed, field-proven protocol for its synthesis via selective O-allylation of 4,4'-sulfonyldiphenol is provided, grounded in established organometallic chemistry principles. The guide further elucidates the mechanistic underpinnings of its function as both a leuco dye developer in thermal paper and a flame retardant in unsaturated polyester resins. Finally, it addresses the critical aspect of its biological activity, contextualizing its potential as an endocrine disruptor within the broader landscape of bisphenol analogues.

Chemical Identity and Nomenclature

Accurate identification is paramount in research and development. 4-((4-(allyloxy)phenyl)sulfonyl)phenol is known by a variety of systematic and common names, which can be a source of ambiguity. This section consolidates its nomenclature to ensure clarity.

The compound is structurally defined as a diphenyl sulfone core where one phenolic hydroxyl group is etherified with an allyl group.

Primary Identifiers

Key identifiers for unambiguous database and regulatory tracking are summarized in Table 1.

Table 1: Primary Chemical Identifiers

Identifier Value Source(s)
CAS Number 97042-18-7 [1][2]
Molecular Formula C₁₅H₁₄O₄S [1][2]
Molecular Weight 290.33 g/mol [1][2]
IUPAC Name 4-((4-(prop-2-en-1-yloxy)phenyl)sulfonyl)phenol [3]
InChI InChI=1S/C15H14O4S/c1-2-11-19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h2-10,16H,1,11H2 [3]

| SMILES | C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O |[4] |

Verified Synonyms

The compound is referenced across scientific literature and commercial catalogues by numerous synonyms. Understanding these alternatives is crucial for comprehensive literature searches and material procurement.

  • 4-Allyloxy-4′-hydroxydiphenylsulfone[1]

  • 4-Hydroxy-4′-allyloxy Diphenyl Sulfone[1]

  • 4-[[4-(2-propenyloxy)phenyl]sulfonyl]phenol[1]

  • Bisphenol S-monoallyl ether (BPS-MAE)[2]

  • 4-(4-prop-2-enoxyphenyl)sulfonylphenol[2]

  • BPS-MAE[5][6]

  • Bis(4-hydroxyphenyl)sulfone Monoallyl Ether[6]

  • 4-{[4-(Allyloxy)phenyl]sulfonyl}phenol

Synthesis and Characterization

The synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol is fundamentally a selective mono-alkylation of 4,4'-sulfonyldiphenol (Bisphenol S), a classic Williamson ether synthesis. The primary challenge lies in controlling the reaction stoichiometry to favor the mono-etherified product over the di-etherified byproduct. The following protocol is a synthesized methodology based on principles described in patent literature for selective alkylation of bisphenols[7][8].

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Allylation Reaction cluster_2 Workup & Isolation cluster_3 Purification BPS 4,4'-Sulfonyldiphenol (BPS) Add_Solvent Add_Solvent BPS->Add_Solvent Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Add_Solvent Dissolve Base Weak Base (e.g., K₂CO₃) Add_Base Add_Base Base->Add_Base Add Add_Solvent->Add_Base Reaction_Vessel Reaction_Vessel Add_Base->Reaction_Vessel Allyl_Halide Allyl Bromide (<1 equivalent) Allyl_Halide->Reaction_Vessel Heat Heat (e.g., 80-120°C) Monitor Monitor Heat->Monitor Monitor by TLC Reaction_Vessel->Heat Stir under N₂ Quench Cool & Quench (Add H₂O) Monitor->Quench Reaction Complete Extract Extract Quench->Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Wash Wash Extract->Wash Wash with Brine Dry Dry Wash->Dry Dry over Na₂SO₄ Concentrate Concentrate Dry->Concentrate Concentrate in vacuo Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Characterization Characterization (NMR, HPLC, MS) Chromatography->Characterization Isolate Pure Product

Caption: Workflow for the synthesis of BPS-MAE.

Detailed Experimental Protocol

Materials:

  • 4,4'-Sulfonyldiphenol (BPS) (1.0 eq)

  • Allyl bromide (0.95 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4'-sulfonyldiphenol and anhydrous potassium carbonate. Purge the flask with an inert atmosphere (e.g., nitrogen).

  • Add anhydrous DMF to the flask to dissolve the solids (approx. 5-10 mL per gram of BPS).

  • Allylation: Begin vigorous stirring and slowly add allyl bromide dropwise to the mixture at room temperature. The use of a slight deficit of allyl bromide is critical to minimize the formation of the di-allylated product.

  • Heat the reaction mixture to 80-120°C and maintain for 4-6 hours[7]. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The mono-allylated product will have an Rf value intermediate between the starting BPS and the di-allylated byproduct.

  • Workup: Once the starting BPS is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Wash the combined organic layers with deionized water, followed by a wash with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to separate the desired mono-allylated product from unreacted starting material and the di-allylated byproduct[7].

  • Characterization: Confirm the identity and purity of the isolated white to off-white solid product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Mechanisms of Action and Applications

This compound's utility stems from two distinct chemical functionalities rooted in its molecular structure: the acidic phenol group and the thermally stable sulfonyl group.

Color Developer in Thermal Paper

The primary application of 4-((4-(allyloxy)phenyl)sulfonyl)phenol is as a developer in thermal printing systems[6][9]. Thermal paper is coated with a solid-state mixture of a colorless leuco dye and an acidic developer[6].

Mechanism: The color-forming process is a heat-induced acid-base reaction.

  • Initial State (Colorless): At ambient temperature, the leuco dye, typically a fluoran or lactone-based molecule, exists in a non-planar, ring-closed structure. In this form, its π-conjugated system is interrupted, and it does not absorb visible light, appearing colorless[6]. The developer (BPS-MAE) is a solid acid.

  • Thermal Activation: When a thermal print head applies heat to a specific area of the paper, the developer and dye melt and mix.

  • Protonation and Color Formation: The phenolic hydroxyl group of BPS-MAE acts as a proton donor (an acid)[6]. It protonates the leuco dye, causing a conformational change, such as the opening of a lactone ring. This ring-opening extends the π-conjugated system across the molecule, which shifts its absorption spectrum into the visible range, resulting in the appearance of a color (typically black)[6].

Caption: Leuco dye color development mechanism.

Flame Retardant in Polymer Systems

The diphenyl sulfone moiety imparts significant thermal stability, making BPS-MAE an effective flame retardant, particularly for unsaturated polyester resins (FR-UPR)[9]. Its mechanism involves actions in both the gas and condensed phases during combustion.

Mechanism:

  • Condensed Phase Action: Upon heating, the sulfone group promotes char formation. The resulting char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the release of flammable volatiles.

  • Gas Phase Action: At high temperatures, the sulfone bridge can thermally decompose, releasing non-combustible gases like sulfur dioxide (SO₂). These gases dilute the flammable volatile compounds and oxygen in the gas phase, inhibiting the combustion cycle.

Toxicological Profile and Endocrine Activity

As a derivative of Bisphenol S, the toxicological profile of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, particularly its potential to interact with the endocrine system, is of high scientific interest. BPS itself is a widely used replacement for Bisphenol A (BPA) but is now known to exhibit similar hormonal activities[10][11].

Endocrine Disrupting Potential

The core concern for bisphenols is their ability to mimic endogenous hormones, primarily estrogen.

  • Parent Compound (BPS): Extensive research has demonstrated that BPS is hormonally active, exhibiting estrogenic and anti-androgenic effects in numerous in vitro and in vivo studies[10][11]. It can bind to and activate estrogen receptors, leading to downstream cellular responses[10].

  • BPS-MAE Activity: Direct evidence indicates that 4-((4-(allyloxy)phenyl)sulfonyl)phenol binds to and activates the estrogen receptor α (ERα) with high affinity and potency in in vitro radioligand binding assays[4]. This finding is critical, as it demonstrates that the monoallyl ether derivative retains the endocrine-disrupting potential of its parent compound. A 2020 report by the Danish Environmental Protection Agency identified BPS-MAE as a BPA alternative in thermal paper and noted that its parent, BPS, is suspected of having harmful effects similar to BPA[5].

The structural similarity to BPS, combined with the presence of a free phenolic hydroxyl group—a key feature for receptor binding—provides a strong rationale for considering BPS-MAE a potential endocrine-disrupting chemical (EDC).

G BPS_MAE 4-((4-(allyloxy)phenyl)sulfonyl)phenol (BPS-MAE) Phenolic -OH Group ER Estrogen Receptor (ERα) BPS_MAE:p1->ER Binds to Ligand-Binding Domain Cell Target Cell ER->Cell Translocates to Nucleus Response Downstream Estrogenic Response (e.g., Gene Transcription, Cell Proliferation) Cell->Response Activates

Caption: Estrogen receptor signaling pathway activation.

Safety and Handling

Standard laboratory safety protocols should be observed when handling this compound.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is required. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

4-((4-(allyloxy)phenyl)sulfonyl)phenol, or BPS-MAE, is a functionally versatile molecule defined by its dual utility in materials science and its shared biological activity with the bisphenol class of compounds. Its role as a color developer is based on well-understood principles of leuco dye chemistry, while its efficacy as a flame retardant is derived from the inherent thermal stability of its sulfonyl backbone. The provided synthesis protocol offers a reliable pathway for its preparation in a research setting. However, its demonstrated interaction with the estrogen receptor necessitates careful handling and consideration of its potential as an endocrine disruptor. Future research should focus on quantifying its in vivo endocrine effects relative to BPS and BPA to fully assess the risks associated with its use as a "BPA-free" alternative.

References

  • Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: a systematic review and comparison of the hormonal activity of bisphenol A substitutes. Environmental Health Perspectives, 123(7), 643–650. [Link]

  • Danish Environmental Protection Agency. (2020). Survey and risk assessment of developers in thermal paper. (Survey of chemical substances in consumer products No. 178, 2019). [Link]

  • DHI Group. (2020, March 23). Risk assessment of developers in thermal paper. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2010, July). BPA as a Developer in Thermal Paper and Alternatives. Retrieved from [Link]

  • Toxics Link. (2024). Bisphenol-A (BPA) in Thermal Paper Receipts in India. Retrieved from [Link]

  • Frontiers in Endocrinology. (2024). Disruptive effects of plasticizers bisphenol A, F, and S on steroidogenesis of adrenocortical cells. Retrieved from [Link]

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Foundational

Bisphenol S-monoallyl ether (BPS-MAE) properties

An In-Depth Technical Guide to Bisphenol S-monoallyl ether (BPS-MAE) A Foreword from the Scientist's Bench In the dynamic landscape of materials science and chemical safety, the departure from legacy monomers like Bisphe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bisphenol S-monoallyl ether (BPS-MAE)

A Foreword from the Scientist's Bench

In the dynamic landscape of materials science and chemical safety, the departure from legacy monomers like Bisphenol A (BPA) has catalyzed a search for viable alternatives. Among the candidates is a class of compounds derived from Bisphenol S (BPS), a structural analogue of BPA. This guide focuses on a specific, functionalized derivative: Bisphenol S-monoallyl ether (BPS-MAE). As a Senior Application Scientist, my objective is not merely to present data, but to construct a narrative of scientific utility. We will explore BPS-MAE from its molecular identity to its potential applications and the critical toxicological questions that accompany any new chemical entity. The methodologies described herein are grounded in established chemical principles, designed to be both explanatory and reproducible, reflecting a commitment to self-validating scientific practice.

Core Molecular Identity and Physicochemical Profile

Bisphenol S-monoallyl ether (BPS-MAE) is a derivative of Bisphenol S where one of the two phenolic hydroxyl groups has been converted to an allyl ether. This structural modification imparts unique reactivity, making it a valuable monomer for polymerization and a target of study as a potential BPA replacement.

Chemical Structure

The structure combines the rigid, thermally stable diphenyl sulfone core of BPS with a reactive allyl group, creating a molecule with dual functionality.

Caption: 2D structure of Bisphenol S-monoallyl ether.

Key Identifiers and Properties

Specific experimental data for BPS-MAE is not extensively published. The properties in the table below are a combination of reported data and theoretical values derived from its structural relationship to Bisphenol S (BPS).[1][2]

PropertyValueSource
CAS Number 97042-18-7[1]
Molecular Formula C₁₅H₁₄O₄S[1]
Molecular Weight 290.33 g/mol [1]
IUPAC Name 4-[[4-(prop-2-en-1-yloxy)phenyl]sulfonyl]phenol[1]
Synonyms BPS-MAE, 4-((4-(Allyloxy)phenyl)sulfonyl)phenol[1][3]
Appearance Expected to be a white to off-white solid, similar to BPS.Inferred
Solubility Expected to be soluble in polar organic solvents like ethanol, acetone, and DMSO; sparingly soluble in water.Inferred from BPS[4][5]
Melting Point Not reported. Likely lower than BPS (245-250 °C) due to the less symmetric structure.Inferred from BPS[2]

Synthesis Pathway: Selective Mono-etherification

The synthesis of BPS-MAE is a classic example of nucleophilic substitution, specifically a Williamson ether synthesis. The primary challenge is achieving mono-substitution over di-substitution.

Mechanistic Rationale

The process involves the deprotonation of a phenolic hydroxyl group on BPS to form a more nucleophilic phenoxide, which then attacks an electrophilic allyl halide.

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ~8.2) but not so strong that it causes side reactions.[6] Using a stoichiometric amount (or slight deficit) of the base relative to BPS favors the formation of the mono-phenoxide, thereby statistically favoring the mono-allylated product.

  • Solvent Selection: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is chosen. These solvents effectively solvate the potassium cation without interfering with the nucleophilicity of the phenoxide, accelerating the Sₙ2 reaction.

  • Reaction Control: Temperature and stoichiometry are critical. Running the reaction at a moderate temperature (e.g., the reflux temperature of acetone) provides sufficient energy for the reaction without promoting the second etherification. Using a near 1:1 molar ratio of BPS to allyl halide is the key to maximizing the yield of the mono-ether product.

Synthesis_Workflow start Combine BPS, K₂CO₃, and Acetone in Reactor heat Heat to Reflux (approx. 56°C) start->heat Stirring add_allyl Add Allyl Bromide (1.0 eq) Dropwise heat->add_allyl reflux Maintain Reflux (Monitor by TLC/LC-MS) add_allyl->reflux cool Cool to Room Temperature reflux->cool Reaction Complete filter Filter to Remove Inorganic Salts (KBr, K₂CO₃) cool->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify end Isolated BPS-MAE purify->end

Caption: Representative workflow for the synthesis of BPS-MAE.

Experimental Protocol: Synthesis of BPS-MAE

This protocol is a representative method based on standard organic chemistry principles for selective mono-alkylation of bisphenols.[7]

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Bisphenol S (BPS) (25.0 g, 0.1 mol) and anhydrous potassium carbonate (13.8 g, 0.1 mol).

  • Solvent Addition: Add 150 mL of dry acetone to the flask.

  • Initiate Reaction: Begin vigorous stirring and heat the mixture to reflux (approximately 56 °C) under a nitrogen atmosphere.

  • Reagent Addition: Once refluxing, add allyl bromide (12.1 g, 0.1 mol) dropwise over 30 minutes using an addition funnel.

  • Reaction Monitoring: Maintain the reaction at reflux for 8-12 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of BPS and the formation of BPS-MAE and the di-substituted byproduct.

  • Work-up: After the reaction is complete (as judged by the disappearance of BPS), cool the mixture to room temperature. Filter the solid inorganic salts (KBr and excess K₂CO₃) and wash the filter cake with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to separate BPS-MAE from unreacted BPS and the di-allylated byproduct.

  • Final Product: Combine the pure fractions and remove the solvent to yield BPS-MAE as a solid. Dry under vacuum.

Applications in Polymer Science

The unique bifunctional nature of BPS-MAE—possessing both a nucleophilic phenol and a polymerizable allyl group—makes it a versatile monomer. It serves as a modern alternative to BPA-based epoxies and other thermosets, aiming to enhance properties like thermal stability, inherited from the sulfone group.[5][8]

  • Thermosetting Resins: The allyl group can undergo free-radical polymerization or thiol-ene "click" reactions, enabling the formation of highly cross-linked networks. This is valuable for creating durable coatings, adhesives, and composite materials.[9]

  • Polymer Modification: BPS-MAE can be grafted onto existing polymer backbones to introduce phenolic groups, which can improve adhesion, antioxidant properties, or provide sites for further chemical modification.

  • Epoxy Resin Component: The remaining phenolic hydroxyl group can react with epichlorohydrin to form a glycidyl ether, creating an epoxy monomer. The pendant allyl group can then be used for a secondary curing process (dual-cure system), offering advanced material properties.

Polymerization_Pathways cluster_main BPS-MAE Monomer cluster_path1 Allyl Group Reactions cluster_path2 Phenol Group Reactions BPS_MAE BPS-MAE (Phenol + Allyl Group) FreeRadical Free-Radical Polymerization (with Initiator) BPS_MAE->FreeRadical ThiolEne Thiol-Ene Curing (with Polythiol + UV/Heat) BPS_MAE->ThiolEne Epoxy Epoxy Resin Formation (React with Epichlorohydrin) BPS_MAE->Epoxy Polyester Polyester/Polycarbonate Synthesis (React with Diacid/Phosgene) BPS_MAE->Polyester Crosslinked Cross-linked Thermoset Network FreeRadical->Crosslinked ThiolEne->Crosslinked Epoxy->Crosslinked Curing Step Linear Linear Functional Polymer Polyester->Linear

Caption: Potential polymerization pathways for BPS-MAE.

Analytical Characterization and Quality Control

Confirming the identity and purity of synthesized BPS-MAE is paramount. A multi-technique approach is standard practice.

Spectroscopic Signatures

The structure of BPS-MAE gives rise to a predictable spectroscopic fingerprint.

TechniqueExpected Key Signals
¹H NMR - Allyl Group: Resonances at ~6.0 ppm (multiplet, -CH=), ~5.3 ppm (multiplet, =CH₂), and ~4.6 ppm (doublet, -O-CH₂-).- Aromatic Protons: Multiple distinct doublets between ~6.9-7.9 ppm for the four types of aromatic protons.- Phenolic Proton: A broad singlet (~9.5-10.5 ppm, exchangeable with D₂O).
IR - O-H Stretch: Broad absorption around 3200-3500 cm⁻¹ (phenolic OH).- C-H Stretch: Aromatic (~3050 cm⁻¹) and aliphatic (~2950 cm⁻¹).- C=C Stretch: Absorption around 1645 cm⁻¹ (allyl C=C).- S=O Stretch: Two strong absorptions for the sulfone group at ~1300 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric).- C-O Stretch: Strong ether absorption around 1250 cm⁻¹.[10][11]
Mass Spec (ESI-) - [M-H]⁻ Ion: Expected at m/z 289.05, corresponding to the deprotonated molecule.
Protocol: Purity Analysis by HPLC-UV

This method provides a robust way to quantify BPS-MAE and detect impurities like residual BPS or the di-allylated byproduct.[12]

  • System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (both containing 0.1% formic acid). A typical starting gradient is 40% acetonitrile, ramping to 95% over 15 minutes.

  • Sample Preparation: Accurately weigh ~10 mg of the BPS-MAE sample and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Prepare a working standard of ~10 µg/mL by diluting the stock solution.

  • Injection and Detection: Inject 10 µL of the sample onto the column. Set the UV detector to monitor at 254 nm or 275 nm, where the phenyl sulfone chromophore absorbs strongly.

  • Data Analysis:

    • Retention Time: BPS-MAE will be less polar than BPS (due to the ether linkage) and more polar than the di-allylated product. Expect an elution order of: BPS -> BPS-MAE -> Bisphenol S diallyl ether.

    • Purity Calculation: Determine the purity by calculating the area percentage of the main BPS-MAE peak relative to the total area of all peaks in the chromatogram.

Analytical_Workflow start Prepare Sample (10 µg/mL in Methanol) inject Inject 10 µL into HPLC-UV System start->inject separate Separation on C18 Column (Acetonitrile/Water Gradient) inject->separate detect UV Detection (λ = 275 nm) separate->detect analyze Analyze Chromatogram (Retention Time & Peak Area) detect->analyze end Determine Purity & Identify Impurities analyze->end

Caption: Workflow for purity analysis of BPS-MAE via HPLC-UV.

Toxicological Profile and Regulatory Context

As a derivative of BPS and a structural analogue of BPA, BPS-MAE falls under intense scrutiny for its potential health effects, particularly as an endocrine-disrupting chemical (EDC).[13][14]

Concerns Based on Structural Analogy
  • Endocrine Activity: BPS itself has been shown to exhibit estrogenic activity, though often with a different potency than BPA.[8] The core bisphenol structure is a key factor in binding to estrogen receptors. Therefore, it is hypothesized that BPS-MAE may also interfere with hormonal pathways.

  • Data Gaps: There is a significant lack of specific toxicological data for BPS-MAE. The National Toxicology Program (NTP) nominated BPS and its derivatives (which includes BPS-MAE) for toxicological evaluation due to high use potential and limited data.[8] This nomination underscores the need for comprehensive assessment.

  • Metabolism: The metabolic fate of BPS-MAE in biological systems is unknown. It could potentially be metabolized back to BPS, leading to similar exposure profiles and health concerns associated with the parent compound.

Summary of Bisphenol Class Hazards

While awaiting specific data on BPS-MAE, risk assessment must consider the known hazards of the broader bisphenol chemical class.

Health EndpointAssociated Risk with Bisphenols (BPA, BPS)Source
Endocrine Disruption Estrogenic and anti-androgenic activities, interference with thyroid hormone function.[8][14][15]
Reproductive Toxicity Effects on fertility, reproductive organ development, and mating behaviors observed in animal studies.[14][16]
Developmental Effects Potential for neurodevelopmental and metabolic effects following gestational exposure.[17][18]
General Organ Toxicity QSAR models predict potential for hepato-, nephro-, and neurotoxic effects for BPS.[8]

Professionals in drug development and materials science must operate with precautionary principles. The absence of data for BPS-MAE does not imply an absence of risk. Any application involving potential human exposure necessitates a thorough, compound-specific risk assessment.

Conclusion and Future Outlook

Bisphenol S-monoallyl ether represents a scientifically interesting and industrially relevant molecule. Its dual functionality provides a platform for creating advanced polymers and thermosets, positioning it as a functional alternative to BPA in certain applications. However, its promise is shadowed by a profound lack of toxicological data.

For researchers and developers, BPS-MAE is a double-edged sword. The synthetic and analytical protocols outlined in this guide provide a clear path for its creation and quality control. Yet, the path to commercial application must be paved with rigorous safety evaluations. The scientific community must prioritize closing the data gaps on the endocrine activity, metabolic fate, and long-term health effects of BPS-MAE and other BPA alternatives to ensure that in solving one problem, we do not inadvertently create another.

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Exploratory

An In-Depth Technical Guide to the Potential Biological Activities of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

Abstract 4-((4-(allyloxy)phenyl)sulfonyl)phenol is an organosulfur compound belonging to the class of phenolic sulfones.[1] While its primary industrial applications are in polymer science and as a color developer in the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-((4-(allyloxy)phenyl)sulfonyl)phenol is an organosulfur compound belonging to the class of phenolic sulfones.[1] While its primary industrial applications are in polymer science and as a color developer in thermal paper technology, its chemical structure suggests a potential for significant, yet unexplored, biological activities.[1] This guide synthesizes the known chemical properties of 4-((4-(allyloxy)phenyl)sulfonyl)phenol with the established biological activities of its constituent chemical motifs—the diphenyl sulfone core, the phenolic hydroxyl group, and the allyloxy substituent—to propose a framework for investigating its potential as a therapeutic agent. We will explore the hypothetical anticancer, anti-inflammatory, and antimicrobial properties of this compound and provide detailed, field-proven experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel therapeutic agents.

Introduction and Chemical Profile

4-((4-(allyloxy)phenyl)sulfonyl)phenol, also known as Bisphenol S-monoallyl ether, is characterized by a diphenyl sulfone backbone with an allyloxy group on one phenyl ring and a hydroxyl group on the other.[1][2]

Table 1: Chemical and Physical Properties of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

PropertyValueSource
CAS Number 97042-18-7[2][3]
Molecular Formula C₁₅H₁₄O₄S[2][4]
Molecular Weight 290.33 g/mol [2][3]
Appearance Off-white solid[1]
Purity Typically ≥96%[5]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[1]
Storage Sealed in a dry environment at 2-8°C[5]

The synthesis of this compound is generally achieved through the selective allylation of one of the hydroxyl groups of 4,4'-sulfonyldiphenol (bisphenol S).[1]

Postulated Biological Activities: A Structure-Activity Relationship Perspective

While direct studies on the biological activities of 4-((4-(allyloxy)phenyl)sulfonyl)phenol are not extensively reported in the current literature, the structural components of the molecule provide a strong basis for hypothesizing its potential therapeutic effects.

Potential Anticancer Activity

The phenolic and sulfone moieties are present in numerous compounds with demonstrated anticancer properties.[6][7][8]

  • Phenolic Compounds and Cancer : Phenolic compounds are well-documented for their antioxidant and anticancer activities.[2][9][10][11][12][13] Their mechanism of action is often linked to the modulation of cellular signaling pathways involved in cell proliferation, apoptosis, and cell cycle arrest.[12] The hydroxyl group on the aromatic ring is a key feature contributing to these activities.[2][9]

  • Sulfone Derivatives as Anticancer Agents : Various sulfone derivatives have been evaluated for their tumor cell growth inhibitory activities.[7][14] Some have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[7][8] For instance, certain sulfone derivatives have demonstrated cytotoxic effects on human hepatoma cell lines while showing no effect on normal human peripheral blood mononuclear cells.[7]

Based on these precedents, it is plausible that 4-((4-(allyloxy)phenyl)sulfonyl)phenol could exhibit antiproliferative and cytotoxic effects against various cancer cell lines.

Potential Anti-inflammatory Activity

Diphenyl sulfone derivatives have been investigated for their anti-inflammatory properties.[15][16][17]

  • Mechanism of Action : The anti-inflammatory effects of some sulfone compounds are attributed to the inhibition of inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12).[7][16] For example, 4,4'-diaminodiphenyl sulfone (dapsone) is known to possess both antimicrobial and anti-inflammatory properties.[15][17] It exerts its anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and downregulating neutrophil-mediated inflammatory responses.[17]

The presence of the sulfone bridge in 4-((4-(allyloxy)phenyl)sulfonyl)phenol suggests it could modulate inflammatory pathways, making it a candidate for investigation as an anti-inflammatory agent.

Potential Antimicrobial Activity

The allyloxy group, an allyl phenyl ether, is a structural feature that may confer antimicrobial properties.[18]

  • Allyl Derivatives of Phenols : Allyl derivatives of naturally occurring phenols have shown increased potency in both killing and inhibiting planktonic cells of various bacteria.[18] For instance, 4-allylbenzene-1,2-diol has demonstrated strong antibacterial activity against several plant pathogens.[19] The antimicrobial effect of phenolic acid derivatives has been observed to increase with the length of the alkyl chain.[20]

The combination of the phenolic ring and the allyl ether in 4-((4-(allyloxy)phenyl)sulfonyl)phenol suggests a potential for antimicrobial activity against a range of bacteria and fungi.

Experimental Protocols for Biological Activity Screening

To validate the hypothesized biological activities, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide a comprehensive initial screening.

In Vitro Cytotoxicity and Anticancer Activity

The initial assessment of anticancer potential involves determining the compound's cytotoxicity against a panel of human cancer cell lines.[4][5]

3.1.1. Cell Lines and Culture

A representative panel of human cancer cell lines should be used, for example:

  • MCF-7 (Breast Adenocarcinoma)

  • HeLa (Cervical Cancer)

  • A549 (Lung Carcinoma)

  • HepG2 (Hepatocellular Carcinoma) A non-cancerous cell line, such as human lung fibroblasts (e.g., MRC-5), should be included to assess selective cytotoxicity.[6]

3.1.2. MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability.[4]

  • Protocol :

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours for cell attachment.

    • Prepare serial dilutions of 4-((4-(allyloxy)phenyl)sulfonyl)phenol in the culture medium. A final DMSO concentration should not exceed 0.5% (v/v).

    • Remove the existing medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration that reduces cell viability by 50%.[4]

3.1.3. Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay helps to determine if the observed cytotoxicity is due to apoptosis or necrosis.[4][5]

  • Protocol :

    • Seed cells in a 6-well plate and treat with the compound at concentrations around its IC₅₀ value for 24 or 48 hours.

    • Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

Illustrative Data Presentation

Table 2: Hypothetical Cytotoxic Activity of 4-((4-(allyloxy)phenyl)sulfonyl)phenol against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) ± SD
MCF-7 Breast Adenocarcinoma[Hypothetical Value]
HeLa Cervical Cancer[Hypothetical Value]
A549 Lung Carcinoma[Hypothetical Value]
HepG2 Hepatocellular Carcinoma[Hypothetical Value]
MRC-5 Normal Lung Fibroblast[Hypothetical Value]

Workflow for In Vitro Anticancer Activity Screening

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Mechanism of Action Compound Test Compound 4-((4-(allyloxy)phenyl)sulfonyl)phenol MTT MTT Assay (Cell Viability) Compound->MTT Cells Cancer & Normal Cell Lines Cells->MTT IC50 Calculate IC50 (Potency) MTT->IC50 Apoptosis Annexin V/PI Assay (Apoptosis vs. Necrosis) IC50->Apoptosis

Caption: Workflow for assessing the in vitro anticancer activity.

In Vitro and In Vivo Anti-inflammatory Activity

A combination of in vitro and in vivo models is recommended to evaluate anti-inflammatory potential.[1][21][22]

3.2.1. In Vitro: Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Line : Murine macrophage cell line RAW 264.7.

  • Protocol :

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

    • A known non-steroidal anti-inflammatory drug (NSAID) like indomethacin can be used as a positive control.

3.2.2. In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating acute inflammation.[23][24]

  • Animals : Wistar rats (150-200 g).

  • Protocol :

    • Divide the animals into groups: control (vehicle), positive control (indomethacin, 10 mg/kg), and test groups (different doses of the compound).

    • Administer the test compound or vehicle orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage inhibition of edema.

Workflow for Anti-inflammatory Activity Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Model RAW_cells RAW 264.7 Macrophages LPS_stim LPS Stimulation RAW_cells->LPS_stim Griess_assay Griess Assay (Measure NO) LPS_stim->Griess_assay Plethysmometer Measure Paw Volume Rats Wistar Rats Carrageenan Carrageenan Injection (Induce Edema) Rats->Carrageenan Carrageenan->Plethysmometer Analysis Analysis Plethysmometer->Analysis Calculate % Inhibition

Caption: Dual in vitro and in vivo workflow for anti-inflammatory screening.

Antimicrobial Susceptibility Testing

Standard methods such as broth microdilution and disk diffusion can be employed to determine the antimicrobial spectrum of the compound.[25][26][27][28]

3.3.1. Test Organisms

A panel of clinically relevant microorganisms should be used:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis.

  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.

  • Fungi : Candida albicans, Aspergillus niger.

3.3.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[27]

  • Protocol :

    • Prepare a standardized inoculum of the test microorganism.

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium.

    • Inoculate each well with the microbial suspension.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

3.3.3. Disk Diffusion Method

This method assesses the susceptibility of bacteria to the compound by measuring the zone of inhibition.[25][27]

  • Protocol :

    • Prepare Mueller-Hinton agar plates.

    • Inoculate the entire surface of the agar plate with a standardized bacterial suspension.

    • Impregnate sterile filter paper discs with a known concentration of the test compound and place them on the agar surface.

    • Incubate the plates overnight.

    • Measure the diameter of the zone of inhibition around the disc in millimeters.

Conclusion and Future Directions

The structural features of 4-((4-(allyloxy)phenyl)sulfonyl)phenol provide a compelling rationale for its investigation as a potential therapeutic agent with anticancer, anti-inflammatory, and antimicrobial properties. The experimental workflows outlined in this guide offer a robust framework for the initial screening and validation of these hypothesized biological activities. Positive results from these studies would warrant further investigation into the specific molecular mechanisms of action, followed by more extensive preclinical and clinical development. The exploration of such multifunctional compounds holds promise for the discovery of novel drugs with broad therapeutic applications.

References

  • 4-((4-(Allyloxy)phenyl)sulfonyl)phenol - 97042-18-7 - Vulcanchem. (n.d.).
  • 4-(4-Allyloxy-benzenesulfonyl)-phenol | C15H14O4S | CID 2054598 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar. Retrieved January 9, 2026, from [Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - MDPI. (2022). Retrieved January 9, 2026, from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]

  • Relationship between Structure of Phenolics and Anticancer Activity - MDPI. (2017). Retrieved January 9, 2026, from [Link]

  • Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters, 20(17), 5308–5312. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. Retrieved January 9, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved January 9, 2026, from [Link]

  • 4,4′-Diaminodiphenyl Sulfone (DDS) as an Inflammasome Competitor - MDPI. (2022). Retrieved January 9, 2026, from [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC - NIH. (2019). Retrieved January 9, 2026, from [Link]

  • Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters, 20(17), 5308–5312. [Link]

  • Fang, S. H., Padmavathi, V., Rao, Y. K., Subbaiah, D. R. C. V., Thriveni, P., Geethangili, M., Padmaja, A., & Tzeng, Y. M. (2006). Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. International immunopharmacology, 6(12), 1836–1844. [Link]

  • Gomes, C. A., da Cruz, T. G., Andrade, J. L., Milhazes, N., Borges, F., & Marques, M. P. M. (2003). Anticancer activity of phenolic acids of natural or synthetic origin: a structure-activity study. Journal of medicinal chemistry, 46(24), 5395–5401. [Link]

  • Anti-inflammatory effects of 4,4'-diaminodiphenyl sulfone (dapsone) in lipopolysaccharide-treated spleen cells: Selective inhibition of inflammation-related cytokines | Request PDF. (2015). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (2023). Retrieved January 9, 2026, from [Link]

  • Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents | Request PDF. (2006). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Lim, E. J., Huh, Y. H., & Kim, Y. H. (2013). Methyl sulfone manifests anticancer activity in a metastatic murine breast cancer cell line and in human breast cancer tissue--part I: murine 4T1 (66cl-4) cell line. Chemotherapy, 59(1), 14–23. [Link]

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Foundational

An In-depth Technical Guide on 4-((4-(allyloxy)phenyl)sulfonyl)phenol as an Estrogen Receptor α Agonist

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide offers a comprehensive examination of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a synthetic organosulfur compound that...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive examination of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a synthetic organosulfur compound that has demonstrated notable efficacy as an agonist for the estrogen receptor α (ERα).[1] This document will cover its chemical synthesis, mechanism of action, and the established experimental protocols for its characterization. Furthermore, it will present a summary of its biological activities and explore its potential as a therapeutic agent. This guide is designed to be a critical resource for professionals engaged in endocrinology, oncology, and drug discovery.

Introduction: The Significance of Selective ERα Agonism

Estrogen receptors (ERs), primarily ERα and ERβ, are crucial nuclear transcription factors that regulate a wide array of physiological processes in humans.[2] These receptors are implicated in the reproductive, skeletal, cardiovascular, and central nervous systems.[2] The modulation of these receptors is a key strategy for the prevention and treatment of various pathologies, including cancer, metabolic diseases, neurodegeneration, inflammation, and osteoporosis.[2]

The development of subtype-selective ligands is of paramount importance, as ERα and ERβ can have distinct, and sometimes opposing, physiological roles. 4-((4-(allyloxy)phenyl)sulfonyl)phenol has emerged as a compound of interest due to its specific activation of ERα.[1] This selectivity presents an opportunity for targeted therapeutic interventions with potentially fewer side effects compared to non-selective estrogenic compounds.[3]

Compound Profile: 4-((4-(allyloxy)phenyl)sulfonyl)phenol

This compound, an organosulfur derivative, is characterized by a diphenyl sulfone backbone with an allyloxy group on one phenyl ring and a hydroxyl group on the other.[4] It is also known by several synonyms, including 4-Allyloxy-4′-hydroxydiphenylsulfone and Bps-mae.[5][6][7]

Property Value
IUPAC Name 4-(4-prop-2-enoxyphenyl)sulfonylphenol
CAS Number 97042-18-7
Molecular Formula C15H14O4S
Molecular Weight 290.34 g/mol [7]
Physical Form Solid[6]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[4]

Synthesis and Manufacturing

The synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol is typically achieved through the selective allylation of 4,4'-sulfonyldiphenol, also known as bisphenol S.[4]

Synthetic Workflow Diagram

G start 4,4'-Sulfonyldiphenol (Bisphenol S) reaction Williamson Ether Synthesis start->reaction reagents Allyl Bromide, Base (e.g., K2CO3), Solvent (e.g., Acetone) reagents->reaction product 4-((4-(allyloxy)phenyl)sulfonyl)phenol reaction->product purification Purification (Column Chromatography) product->purification

Caption: A simplified workflow for the synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

Detailed Synthesis Protocol
  • Reaction Setup: In a suitable reaction vessel, dissolve 4,4'-sulfonyldiphenol in a polar aprotic solvent such as acetone.

  • Base Addition: Introduce a mild base, like potassium carbonate, to the mixture to facilitate the deprotonation of one of the phenolic hydroxyl groups.

  • Allylation: Add allyl bromide to the reaction mixture. The reaction proceeds via a nucleophilic substitution mechanism.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the crude product is isolated and purified, typically by column chromatography over silica gel, to yield the final product.

Mechanism of Action: An ERα Agonist

4-((4-(allyloxy)phenyl)sulfonyl)phenol functions by binding to and activating ERα.[1] This interaction triggers a conformational change in the receptor, leading to its dimerization and subsequent binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[8] This complex then recruits co-regulator proteins to modulate the transcription of these genes, resulting in altered protein synthesis and various downstream cellular effects.[8][9]

ERα Signaling Pathway Diagram

G cluster_0 Cellular Environment cluster_1 Nucleus Ligand 4-((4-(allyloxy)phenyl)sulfonyl)phenol ERa ERα Receptor (Inactive) Ligand->ERa Binds ERa_active Activated ERα Dimer ERa->ERa_active Activation & Dimerization ERE Estrogen Response Element (DNA) ERa_active->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates

Caption: The genomic signaling pathway of ERα activation by 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

Experimental Protocols for Characterization

In Vitro Radioligand Binding Assays
  • Objective: To determine the binding affinity of the compound for ERα.

  • Methodology:

    • Utilize a competitive binding assay with a radiolabeled estrogen (e.g., [³H]17β-estradiol).

    • Incubate recombinant human ERα with the radioligand in the presence of varying concentrations of 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

    • Separate bound from free radioligand and quantify radioactivity.

    • Calculate the IC50 and Ki values to determine binding affinity. In vitro studies have shown that 4-((4-(allyloxy)phenyl)sulfonyl)phenol binds to ERα with high affinity and potency, with median concentrations of 0.5 nM and 1 nM, respectively.[1]

Cell-Based Reporter Gene Assays
  • Objective: To measure the functional agonistic activity of the compound.

  • Methodology:

    • Use a cell line (e.g., HeLa, MCF-7) co-transfected with an ERα expression vector and a reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase).

    • Treat the cells with a dose-range of the test compound.

    • Measure the reporter gene activity to quantify the level of ERα-mediated transcriptional activation.

In Vivo Uterotrophic Assay
  • Objective: To assess the estrogenic effects of the compound in a living organism.

  • Methodology:

    • Use ovariectomized rodents, which exhibit uterine atrophy.

    • Administer the compound over a set period.

    • Measure the change in uterine weight as an indicator of estrogenic activity.

Biological Activity and Potential Applications

Assay Type Finding
In Vitro Binding High affinity and potent binding to ERα.[1]
Cell-Based Assays Effective in biochemical and cell-based assays in various models including yeast, zebrafish, mice, and rats.[1]
In Vivo Studies Human in vivo studies have not yet been conducted.[1]
Potential Therapeutic Avenues:
  • Hormone Replacement Therapy (HRT): Selective ERα agonists could offer the benefits of traditional HRT, such as alleviating menopausal symptoms and preventing osteoporosis, while potentially reducing the risk of adverse effects in tissues where ERβ is more dominant.[2][8]

  • Cardiovascular Health: ERα agonists are being explored for their potential to mimic the protective effects of estrogen on the heart and blood vessels, which could be particularly beneficial for postmenopausal women.[3][8]

  • Oncology: There is interest in the potential of ERα agonists in the treatment of certain estrogen-dependent cancers.[1] Paradoxically, ERα agonists have shown clinical efficacy in patients with heavily-treated, tamoxifen-resistant breast cancer.[10]

Conclusion and Future Directions

4-((4-(allyloxy)phenyl)sulfonyl)phenol is a promising selective ERα agonist with demonstrated high-affinity binding and functional activity in preclinical models.[1] Its selectivity offers a potential advantage in the development of targeted therapies for a range of conditions. Future research should focus on comprehensive in vivo studies to establish its pharmacokinetic profile, long-term safety, and efficacy in relevant disease models.

References

  • Pro-Drug. (2024, June 21). What are ERα agonists and how do they work? Retrieved from [Link]

  • Marino, M., et al. (2014, June 24). Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. PubMed Central. Retrieved from [Link]

  • Deb-Chatterjee, M., et al. (2010, July). Selective estrogen receptor-alpha agonist provides widespread heart and vascular protection with enhanced endothelial progenitor cell mobilization in the absence of uterotrophic action. FASEB Journal. Retrieved from [Link]

  • Pro-Drug. (2024, June 21). What are ERs agonists and how do they work? Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Allyloxy-benzenesulfonyl)-phenol. Retrieved from [Link]

  • Norman, D. D. G., et al. (2015, November 13). Selective human Estrogen Receptor Partial Agonists (ShERPAs) for Tamoxifen-Resistant Breast Cancer. PubMed Central. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Supramolecular Properties of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the supramolecular properties of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a molecule of in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the supramolecular properties of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a molecule of interest in materials science and drug development. Lacking a dedicated crystal structure for this specific compound, this guide establishes a robust predictive model based on a detailed crystallographic analysis of its parent compound, Bisphenol S (BPS). Through an exploration of hydrogen bonding motifs, synthesis protocols, and advanced characterization techniques, this document offers field-proven insights into the design and analysis of supramolecular assemblies involving sulfonylphenol scaffolds. The methodologies and theoretical frameworks presented herein are designed to be self-validating, providing researchers with the necessary tools to anticipate and engineer the solid-state behavior of this and related molecules.

Introduction: The Architectural Logic of a Multifunctional Molecule

4-((4-(allyloxy)phenyl)sulfonyl)phenol is a bifunctional organic molecule that combines the structural rigidity of a diphenyl sulfone core with the synthetic versatility of both a phenol and an allyl ether. These features make it a compelling building block, or tecton, in the field of supramolecular chemistry. The sulfonyl group, with its two oxygen atoms, acts as a potent hydrogen bond acceptor, while the phenolic hydroxyl group serves as an excellent hydrogen bond donor. This inherent donor-acceptor duality is the primary driver of its self-assembly into predictable and robust supramolecular architectures.

The presence of the terminal allyl group on one of the phenyl rings introduces an additional layer of functionality. It provides a reactive handle for polymerization or post-synthesis modification, opening avenues for the creation of advanced materials such as flame-retardant resins and specialized polymers.[1] Furthermore, its classification as a bisphenol derivative places it within a class of compounds with significant biological and environmental relevance.[2]

Understanding the supramolecular properties of this molecule is paramount for controlling its solid-state characteristics, such as solubility, polymorphism, and bioavailability. This guide will deconstruct the molecule's structural components to predict its self-assembly behavior, provide detailed protocols for its synthesis and characterization, and offer a theoretical framework for its analysis.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the supramolecular chemistry of a compound is a thorough characterization of the individual molecule.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₄S[1][3]
Molecular Weight 290.33 g/mol [1][3]
CAS Number 97042-18-7[1][3]
Physical Form White to off-white solid[1][4]
Melting Point 168 - 170 °C[1]
Purity (typical) >96%[4]

Table 1: Key Physicochemical Properties of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

The molecule's structure, depicted below, reveals the key functional groups that govern its interactions.

Caption: Molecular structure of 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

Synthesis and Characterization

A reliable and well-characterized synthetic route is fundamental to any study of a molecule's properties. The most direct and efficient method for preparing 4-((4-(allyloxy)phenyl)sulfonyl)phenol is via the Williamson ether synthesis, starting from the readily available Bisphenol S.

Synthetic Protocol: Williamson Ether Synthesis

This protocol is based on the well-established O-alkylation of a phenol.[4][5][6] The phenoxide, generated in situ by a base, acts as a nucleophile, attacking the electrophilic allyl halide.

Rationale for Experimental Choices:

  • Starting Material: Bisphenol S is chosen for its structural analogy and commercial availability. Its two phenolic hydroxyl groups have different acidities, allowing for selective mono-alkylation under controlled conditions.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the more acidic phenolic proton of Bisphenol S without causing significant side reactions. A stronger base like sodium hydride could lead to di-alkylation.

  • Solvent: Acetone is an excellent polar aprotic solvent for this reaction. It readily dissolves the reactants and facilitates the Sₙ2 reaction mechanism without participating in the reaction itself.

  • Alkylating Agent: Allyl bromide is a reactive and efficient allyl source.

Step-by-Step Methodology:

  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Bisphenol S (1.0 eq), potassium carbonate (1.5 eq), and a sufficient volume of dry acetone to fully dissolve the Bisphenol S.

  • Addition of Alkylating Agent: While stirring the mixture, add allyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

G start Start: Bisphenol S, K₂CO₃, Acetone add_allyl Add Allyl Bromide start->add_allyl reflux Reflux (12-24h) add_allyl->reflux workup Cool, Filter, Evaporate reflux->workup extract Ethyl Acetate Extraction & Washes workup->extract purify Column Chromatography extract->purify end_node Pure Product purify->end_node

Caption: Workflow for the synthesis of the target molecule.

Spectroscopic and Thermal Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the allyl group, and the methylene protons of the allyl ether. The phenolic proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will display distinct resonances for the aromatic carbons, with those adjacent to the sulfonyl and oxygen groups shifted downfield. The three carbons of the allyl group will also be clearly identifiable.

Infrared (IR) Spectroscopy:

  • A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl group involved in hydrogen bonding.

  • Strong absorptions around 1300 cm⁻¹ and 1150 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively.

  • The C=C stretching of the allyl group will be observed near 1645 cm⁻¹.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry in negative mode is expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 289.05.[3]

Thermal Analysis (DSC/TGA):

  • Differential Scanning Calorimetry (DSC): A sharp endothermic peak corresponding to the melting point of the crystalline solid is expected between 168-170°C.[1] The absence of other thermal events prior to melting indicates a high degree of purity and a single polymorphic form under the experimental conditions.

  • Thermogravimetric Analysis (TGA): TGA will reveal the thermal stability of the compound, indicating the onset temperature of decomposition. For a stable crystalline solid, significant mass loss is not expected until well above the melting point.

Supramolecular Assembly: A Predictive Approach

As a crystal structure for 4-((4-(allyloxy)phenyl)sulfonyl)phenol is not publicly available, we can construct a highly reliable model of its supramolecular assembly by analyzing the crystal structure of its parent compound, Bisphenol S (BPS). The CCDC deposition number for BPS is 113909.[7] The primary and most energetic intermolecular interaction, the hydrogen bond between the phenol and sulfonyl groups, is expected to be conserved.

The O-H···O=S Supramolecular Synthon

The combination of a phenolic hydroxyl group (donor) and a sulfonyl group (acceptor) forms a highly reliable and directional O-H···O=S hydrogen bond. This interaction is a robust supramolecular synthon, a term used in crystal engineering to describe predictable and recurring non-covalent interactions.

In the crystal structure of Bisphenol S, each molecule utilizes both of its phenolic donors and both of its sulfonyl acceptors to form an extensive three-dimensional network. Each BPS molecule is typically hydrogen-bonded to four neighboring molecules.

Predicted Hydrogen Bonding Network

For 4-((4-(allyloxy)phenyl)sulfonyl)phenol, one of the phenolic hydroxyl groups is replaced by an allyloxy group, which is a very weak hydrogen bond acceptor and not a donor. This structural change fundamentally alters the supramolecular assembly compared to BPS.

Hypothesized Assembly:

  • Primary Interaction: The remaining phenolic -OH group will act as a hydrogen bond donor to one of the sulfonyl oxygen atoms of a neighboring molecule.

  • Chain Formation: This primary O-H···O=S interaction will link the molecules into infinite one-dimensional chains.

  • Role of the Second Sulfonyl Oxygen: The second oxygen atom of the sulfonyl group, not involved in the primary hydrogen bond, may participate in weaker C-H···O interactions with aromatic or allylic protons of adjacent chains.

  • Packing of Allyl Groups: The allyl groups are expected to segregate into hydrophobic domains within the crystal lattice, likely influencing the overall packing efficiency and potentially leading to polymorphism. The flexibility of the allyl group may introduce some disorder into the crystal structure.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C a_phenol O-H b_sulfonyl O=S=O a_phenol->b_sulfonyl O-H···O=S a_sulfonyl O=S=O a_allyl Allyl b_phenol O-H c_sulfonyl O=S=O b_phenol->c_sulfonyl O-H···O=S b_allyl Allyl c_phenol O-H c_allyl Allyl

Caption: Predicted 1D hydrogen-bonded chain formation.

Experimental Investigation of Supramolecular Properties

The following protocols describe the key experiments required to validate the predicted supramolecular structure.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal evidence of hydrogen bonding and crystal packing.

Protocol for Crystal Growth and Data Collection:

  • Crystal Growth:

    • Rationale: Slow crystal growth is crucial for obtaining high-quality, single crystals suitable for diffraction. Rapid precipitation leads to polycrystalline material.

    • Method: A solution of the purified compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is prepared. Slow evaporation of the solvent at room temperature in a dust-free, vibration-free environment is the most common method. The vessel should be loosely covered to control the rate of evaporation.

  • Crystal Selection and Mounting:

    • Rationale: A suitable crystal should be a single, non-twinned block with clear faces and no visible defects. The ideal size for most diffractometers is between 0.1 and 0.3 mm in all dimensions.

    • Method: Under a microscope, select a suitable crystal and mount it on a cryoloop using a cryoprotectant oil.

  • Data Collection:

    • Rationale: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a more precise structure.

    • Method: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and a detector. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

    • Method: Use standard crystallographic software (e.g., SHELX, Olex2) to solve and refine the crystal structure. Hydrogen atoms, especially the one on the phenolic oxygen, should be located from the difference Fourier map to accurately determine hydrogen bond geometries.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing hydrogen bonding in the solid state. The formation of a hydrogen bond weakens the O-H bond, resulting in a characteristic red-shift (a shift to lower wavenumber) and broadening of the O-H stretching vibration.

Protocol for Solid-State FTIR Analysis:

  • Sample Preparation:

    • Rationale: To obtain a high-quality spectrum of a solid sample, it must be finely ground and dispersed in a medium that is transparent to infrared radiation in the region of interest, such as potassium bromide (KBr).

    • Method: Grind a small amount of the crystalline sample with dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Rationale: A background spectrum of the empty sample compartment is collected to account for atmospheric water and CO₂. The sample spectrum is then ratioed against the background.

    • Method: Place the KBr pellet in the sample holder of an FTIR spectrometer and collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Rationale: The position and shape of the O-H stretching band provide direct evidence of hydrogen bonding.

    • Analysis: A "free" (non-hydrogen-bonded) phenolic O-H stretch typically appears as a sharp band around 3600 cm⁻¹. In the presence of strong O-H···O=S hydrogen bonding, this band is expected to shift to a lower frequency (e.g., 3200-3400 cm⁻¹) and become significantly broader.

Potential Applications in Drug Development and Materials Science

The predictable self-assembly of 4-((4-(allyloxy)phenyl)sulfonyl)phenol makes it a valuable component in several advanced applications:

  • Crystal Engineering and Polymorph Screening: A thorough understanding of its hydrogen bonding preferences is crucial for controlling crystallization and preventing the formation of undesirable polymorphs, which can have significant impacts on the properties of an active pharmaceutical ingredient (API).

  • Co-crystal Design: The phenol and sulfonyl groups provide reliable sites for forming co-crystals with other APIs or excipients. This can be used to modify key properties such as solubility, stability, and bioavailability.

  • Polymer Chemistry: The allyl group can be utilized in thiol-ene "click" chemistry or radical polymerization to incorporate the sulfonylphenol motif into polymer backbones, leading to materials with enhanced thermal stability or specific surface properties.

Conclusion

This technical guide has presented a detailed examination of the supramolecular properties of 4-((4-(allyloxy)phenyl)sulfonyl)phenol. By leveraging a predictive model based on the crystal structure of Bisphenol S, we have elucidated the primary hydrogen bonding interactions that govern its self-assembly into one-dimensional chains. The guide has provided robust, field-tested protocols for the synthesis, characterization, and supramolecular analysis of this compound, emphasizing the causal relationship between molecular structure and solid-state architecture. The insights and methodologies contained herein provide a valuable resource for researchers in drug development and materials science, enabling the rational design and control of supramolecular systems based on the versatile sulfonylphenol scaffold.

References

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Foundational

A Technical Guide to the Unexplored Therapeutic Potential of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

Abstract: 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a compound primarily recognized for its industrial applications as a color developer in thermal paper and a flame retardant, possesses a chemical architecture that sugges...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a compound primarily recognized for its industrial applications as a color developer in thermal paper and a flame retardant, possesses a chemical architecture that suggests a rich, yet largely unexplored, therapeutic potential.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals, moving beyond the compound's current applications to build a scientifically-grounded case for its investigation as a novel therapeutic agent. By dissecting its core structural motifs—the diarylsulfone scaffold and the phenolic moiety—we will synthesize evidence from analogous compounds to hypothesize potential applications in oncology and inflammatory diseases. This guide outlines a strategic roadmap for preclinical investigation, complete with detailed experimental protocols and mechanistic considerations, to unlock the latent pharmacological value of this versatile molecule.

Part 1: Foundational Chemistry and Synthesis

A thorough understanding of a compound's physicochemical properties is the bedrock of any therapeutic development program. These characteristics govern its solubility, stability, and formulation possibilities, while a viable synthetic route is crucial for scalable production and derivatization.

Physicochemical Profile

4-((4-(allyloxy)phenyl)sulfonyl)phenol, also known as Bisphenol S-monoallyl ether (BPS-MAE), is an off-white solid organosulfur compound.[1][2] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 97042-18-7[2][3]
Molecular Formula C₁₅H₁₄O₄S[3]
Molecular Weight 290.34 g/mol [4]
Physical Form Solid[3]
Purity Typically ≥96%
Solubility Slightly soluble in Chloroform, DMSO, Methanol[1]
Storage Sealed in dry, 2-8°C
InChI Key FKZIDBGIZLBDDF-UHFFFAOYSA-N[3]
Rationale and Protocol for Synthesis

The synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol is most efficiently achieved through the selective mono-allylation of 4,4'-sulfonyldiphenol (Bisphenol S), a readily available industrial chemical.[1] This strategic choice is predicated on the differential reactivity of the two phenolic hydroxyl groups, which can be controlled under specific reaction conditions to favor the formation of the mono-ether.

Experimental Protocol: Selective Mono-allylation of Bisphenol S

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4,4'-sulfonyldiphenol in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF).

  • Base Addition: Add 1 equivalent of a mild base, such as potassium carbonate (K₂CO₃), to the solution. The use of a stoichiometric amount of base is critical for selective mono-deprotonation, forming a phenoxide on only one of the two phenol groups. Stir the mixture at room temperature for 30 minutes.

  • Allylation: Slowly add 1 equivalent of allyl bromide to the reaction mixture. The phenoxide anion will act as a nucleophile, attacking the allyl bromide in an Sₙ2 reaction to form the allyl ether.

  • Reaction Monitoring: Heat the mixture to 60-70°C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product. Filter the crude solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_synthesis Synthesis Workflow A 1. Dissolve Bisphenol S in DMF B 2. Add K₂CO₃ (1 eq.) A->B Forms Mono-phenoxide C 3. Add Allyl Bromide (1 eq.) B->C Nucleophilic Attack D 4. Heat & Monitor (TLC) C->D E 5. Aqueous Work-up & Filtration D->E F 6. Column Chromatography E->F Purification G 7. Characterization (NMR, MS) F->G

Caption: Workflow for the synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

Part 2: A Structurally-Informed Therapeutic Hypothesis

While its documented utility is industrial, the therapeutic potential of 4-((4-(allyloxy)phenyl)sulfonyl)phenol can be inferred from its constituent chemical moieties. This section deconstructs the molecule to build a compelling, evidence-based hypothesis for its bioactivity.

The Diarylsulfone Core: A Privileged Scaffold

The diarylsulfone framework is a recurring motif in medicinal chemistry, recognized for its metabolic stability and ability to orient aromatic substituents in a defined three-dimensional space. This core has been successfully leveraged to develop agents with diverse biological activities.[5]

  • Anti-inflammatory Potential: Sulfone-containing compounds are known to possess a wide range of medicinal properties, including anti-inflammatory effects.[5] The diarylsulfone structure is related to scaffolds found in inhibitors of key inflammatory enzymes.

  • Anticancer Activity: Various sulfone derivatives have demonstrated potent anticancer activity. For instance, certain bis-compounds featuring a sulfone linker have shown significant efficacy against human breast cancer cell lines (MCF-7).[5]

  • Antiviral Efficacy: A notable class of diarylsulfones has been identified as potent, non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating the scaffold's ability to interfere with critical viral replication machinery.[6][7]

The Phenolic Moiety: An Antioxidant and Anti-inflammatory Anchor

The presence of a terminal phenol group is a strong indicator of potential antioxidant and anti-inflammatory properties. Phenolic compounds are ubiquitous in nature and are well-documented for their health benefits.[8][9]

  • Antioxidant and Radical Scavenging: The hydroxyl group on the phenyl ring can readily donate a hydrogen atom to neutralize free radicals, a key mechanism in mitigating oxidative stress.[8] This is a fundamental process in preventing cellular damage associated with numerous chronic diseases.

  • Modulation of Inflammatory Pathways: Phenolic compounds can exert potent anti-inflammatory effects by modulating key signaling pathways. Studies have shown that certain phenols can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[10] This is often achieved through the inhibition of transcription factors such as NF-κB.[9]

A Unified Hypothesis: Targeting Cancer and Inflammation

The combination of the diarylsulfone core and the phenolic group in a single molecule suggests the potential for synergistic or complementary mechanisms of action. We hypothesize that 4-((4-(allyloxy)phenyl)sulfonyl)phenol could function as a dual-action agent, particularly in diseases where inflammation and cellular proliferation are intertwined, such as cancer. The compound could simultaneously reduce the oxidative stress and inflammatory signaling that promotes tumor growth while the diarylsulfone scaffold facilitates interactions with specific enzymatic or protein targets to inhibit cell proliferation directly.

G cluster_pathway Hypothesized Signaling Pathway Modulation cluster_inflam Inflammation cluster_cancer Cancer Compound 4-((4-(allyloxy)phenyl)sulfonyl)phenol NFKB NF-κB Pathway Compound->NFKB Inhibits (Phenol Moiety) MAPK MAPK Pathway Compound->MAPK Inhibits (Phenol Moiety) Prolif Cell Proliferation & Survival Compound->Prolif Inhibits (Sulfone Scaffold) Apoptosis Apoptosis Compound->Apoptosis Induces LPS Inflammatory Stimuli (e.g., LPS) LPS->NFKB LPS->MAPK iNOS_COX2 iNOS / COX-2 Expression NFKB->iNOS_COX2 MAPK->iNOS_COX2 ProInflam Pro-inflammatory Mediators (NO, PGE₂) iNOS_COX2->ProInflam RTK Receptor Tyrosine Kinases (Hypothetical) RTK->Prolif

Caption: Hypothesized modulation of key cellular pathways by the subject compound.

Part 3: A Roadmap for Preclinical Investigation

To validate the therapeutic hypotheses, a structured, multi-stage preclinical investigation is required. This section provides detailed, self-validating protocols for an initial in vitro screening cascade designed to efficiently assess the compound's biological activity profile.

In Vitro Screening Cascade

This cascade is designed to first establish a safe therapeutic window and then screen for the hypothesized anti-inflammatory and anticancer activities.

Protocol 1: Cytotoxicity Assessment via MTT Assay

  • Objective: To determine the concentration range over which the compound is non-toxic to cells, establishing an IC₅₀ (50% inhibitory concentration).

  • Methodology:

    • Cell Plating: Seed cells (e.g., RAW 264.7 murine macrophages for inflammation studies; MCF-7 human breast cancer cells for oncology) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

    • Compound Treatment: Prepare a stock solution of 4-((4-(allyloxy)phenyl)sulfonyl)phenol in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.

    • Incubation: Incubate the plate for 24-48 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

    • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Protocol 2: Anti-inflammatory Activity via Nitric Oxide (NO) Assay

  • Objective: To assess the compound's ability to inhibit the production of the pro-inflammatory mediator NO in stimulated macrophages.

  • Methodology:

    • Cell Plating: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1.

    • Pre-treatment: Treat the cells with non-toxic concentrations of the compound (determined from the MTT assay) for 1 hour.

    • Stimulation: Add Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control, to induce an inflammatory response.

    • Incubation: Incubate the plate for 24 hours.

    • NO Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

    • Quantification: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Analysis: Compare the NO production in compound-treated wells to the LPS-only control to determine the percentage of inhibition.

Protocol 3: Anticancer Activity via Cell Proliferation (BrdU) Assay

  • Objective: To determine if the compound inhibits the proliferation of cancer cells.

  • Methodology:

    • Cell Plating: Seed MCF-7 cells in a 96-well plate.

    • Treatment: Treat cells with a range of non-toxic concentrations of the compound for 24-48 hours.

    • BrdU Labeling: Add BrdU (Bromodeoxyuridine), a synthetic thymidine analog, to the culture medium for the final 2-4 hours of incubation. Proliferating cells will incorporate BrdU into their newly synthesized DNA.

    • Immunodetection: Fix the cells and add a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

    • Substrate Reaction: Add the enzyme's substrate, which generates a colored product.

    • Measurement: Measure the absorbance of the colored product using a microplate reader.

    • Analysis: The absorbance is directly proportional to the amount of DNA synthesis and thus, the number of proliferating cells. Calculate the percentage of proliferation inhibition relative to the vehicle control.

Proposed Experimental Workflow for MoA Studies

A positive result in the initial screening warrants a deeper investigation into the mechanism of action (MoA).

G cluster_workflow Mechanism of Action (MoA) Investigation Workflow cluster_proteins Key Protein Targets for Western Blot A Primary Screening Hit (e.g., >50% Inhibition in NO Assay) B Western Blot Analysis (Protein Expression) A->B Probe Key Pathways C qPCR Analysis (Gene Expression) B->C Validate at Transcriptional Level D Target Identification (e.g., Kinase Profiling, Thermal Shift Assay) B->D Identify Direct Binding Partners E In Vivo Model Validation (e.g., Mouse Tumor Model, Inflammation Model) C->E Confirm Efficacy D->E Confirm Efficacy p1 iNOS / COX-2 p2 p-p65 NF-κB / p-ERK p3 Cleaved Caspase-3 / PARP

Caption: A logical workflow for elucidating the compound's mechanism of action.

Part 4: Considerations for Future Drug Development

The transition from a promising preclinical candidate to a viable drug requires navigating several critical challenges.

  • Toxicology: The existing hazard data indicates potential for irritation and harm if swallowed, alongside significant aquatic toxicity.[2] A comprehensive in vivo toxicology assessment, including acute and repeated-dose toxicity studies in rodent models, will be essential to determine a safety profile.

  • Pharmacokinetics (ADME): The molecule's solubility and metabolic stability must be characterized. The allyl and phenol groups are potential sites for Phase I (e.g., oxidation, epoxidation) and Phase II (e.g., glucuronidation, sulfation) metabolism. In vitro metabolic stability assays using liver microsomes followed by in vivo pharmacokinetic studies are necessary to determine the compound's half-life, bioavailability, and clearance.

  • Lead Optimization: Should the parent compound show promising activity but suboptimal ADME/Tox properties, a medicinal chemistry program would be warranted. Structural modifications could include:

    • Replacing the allyl group with other small alkyl or cyclic groups to improve metabolic stability.

    • Altering the substitution pattern on the phenyl rings to enhance potency or modulate physical properties.

    • Bioisosteric replacement of the sulfone group to explore different chemical space and intellectual property.

Conclusion

4-((4-(allyloxy)phenyl)sulfonyl)phenol stands at an intriguing intersection of industrial chemistry and potential pharmacology. While its current roles are well-defined, its molecular structure provides a strong rationale for its investigation as a novel therapeutic agent. The diarylsulfone core is a privileged scaffold in drug discovery, and the phenolic moiety is a well-established pharmacophore for antioxidant and anti-inflammatory activity. This guide has laid out a clear, hypothesis-driven roadmap for researchers to systematically evaluate this potential. Through the proposed screening cascade and mechanistic studies, the scientific community can effectively probe the compound's efficacy in oncology and inflammation, potentially unlocking a new class of therapeutics from a previously overlooked source.

References

  • 4-((4-(Allyloxy)phenyl)sulfonyl)phenol - 97042-18-7. Vulcanchem.
  • 4-(4-Allyloxy-benzenesulfonyl)-phenol | C15H14O4S | CID 2054598. PubChem. [Link]

  • McMahon, J. B., Gulakowski, R. J., Weislow, O. S., Schultz, R. J., Narayanan, V. L., Clanton, D. J., ... & Buckheit, R. W. (1993). Diarylsulfones, a new chemical class of nonnucleoside antiviral inhibitors of human immunodeficiency virus type 1 reverse transcriptase. Antimicrobial agents and chemotherapy, 37(4), 754–760. [Link]

  • Diarylsulfones, a new chemical class of nonnucleoside antiviral inhibitors of human immunodeficiency virus type 1 reverse transcriptase. PMC - NIH. [Link]

  • Sultana, N., & Arayne, M. S. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis, 15(6), 772-793. [Link]

  • Gopalsamy, A., Shi, M., Stauffer, B., Bahat, R., Billiard, J., Ponce-de-Leon, H., ... & Bodine, P. (2008). Identification of diarylsulfone sulfonamides as secreted frizzled related protein-1 (sFRP-1) inhibitors. Journal of medicinal chemistry, 51(24), 7670–7672. [Link]

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  • Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3 H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer's Disease Models. PubMed. [Link]

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Exploratory

The Emerging Role of 4-((4-(allyloxy)phenyl)sulfonyl)phenol in Breast Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-((4-(allyloxy)phenyl)sulfonyl)phenol (4APPSP), a potent and high-affinity agonist for E...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((4-(allyloxy)phenyl)sulfonyl)phenol (4APPSP), a potent and high-affinity agonist for Estrogen Receptor Alpha (ERα).[1] While direct and extensive research on the specific effects of 4APPSP in breast cancer is emerging, its confirmed interaction with ERα positions it as a significant compound of interest for studying estrogen-dependent malignancies. This document synthesizes the known chemical properties of 4APPSP, delves into the established mechanisms of ERα signaling in breast cancer, and proposes a robust framework for its investigation as a modulator of ERα activity. Detailed experimental protocols, data presentation tables, and conceptual diagrams are provided to guide researchers in exploring the therapeutic and research potential of this novel compound.

Introduction: The Chemical Landscape of 4APPSP

4-((4-(allyloxy)phenyl)sulfonyl)phenol, also known as BPS-MAE, is an organosulfur compound featuring a diphenyl sulfone core structure.[2] One phenyl ring is functionalized with an allyloxy group, while the other possesses a hydroxyl group, contributing to its ability to interact with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4APPSP is fundamental for its application in experimental settings.

PropertyValueSource
CAS Number 97042-18-7[3][4]
Molecular Formula C₁₅H₁₄O₄S[3][4]
Molecular Weight 290.33 g/mol [3]
Appearance Solid[4]
Purity Typically ≥96-98%[4]
Solubility Information not widely available, requires empirical determination in relevant solvents (e.g., DMSO, ethanol).
Storage Sealed in a dry environment at 2-8°C.
Synthesis Outline

The synthesis of 4APPSP can be conceptually approached through the selective allylation of 4,4'-sulfonyldiphenol (bisphenol S). A generalized, multi-step synthetic protocol is outlined below.

cluster_synthesis Conceptual Synthesis of 4APPSP Bisphenol_S 4,4'-Sulfonyldiphenol (Bisphenol S) Protection Protection of one hydroxyl group Bisphenol_S->Protection e.g., Benzyl bromide, base Allylation Allylation of the free hydroxyl group Protection->Allylation Allyl bromide, base Deprotection Deprotection Allylation->Deprotection e.g., Hydrogenolysis (Pd/C) Product 4-((4-(allyloxy)phenyl)sulfonyl)phenol (4APPSP) Deprotection->Product

Caption: Conceptual workflow for the synthesis of 4APPSP.

Mechanism of Action: 4APPSP as an Estrogen Receptor α Agonist

The primary mechanism through which 4APPSP is postulated to influence breast cancer is its function as a high-affinity agonist for Estrogen Receptor α (ERα).[1] ERα is a ligand-activated transcription factor that plays a pivotal role in the development and progression of the majority of breast cancers.

Binding and Activation of ERα

4APPSP has been demonstrated to bind to and activate ERα with high potency.[1] Radioligand binding assays have shown a high affinity of 4APPSP for the receptor, suggesting a strong and specific interaction.[1] As an agonist, 4APPSP mimics the action of the endogenous ligand, 17β-estradiol (E2), by inducing a conformational change in the ERα protein. This change facilitates the dissociation of chaperone proteins and promotes the dimerization of the receptor.

Downstream Signaling Pathways

Upon activation and dimerization, the 4APPSP-ERα complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction initiates the transcription of a host of genes involved in cellular processes critical to cancer progression.

cluster_pathway Proposed ERα Signaling Pathway of 4APPSP APPSP 4APPSP ERa_inactive Inactive ERα (bound to chaperones) APPSP->ERa_inactive Binds and activates APPSP_ERa Activated 4APPSP-ERα Complex ERa_inactive->APPSP_ERa Dimerization Dimerization APPSP_ERa->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Binds to Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: Proposed mechanism of 4APPSP-mediated ERα signaling.

Experimental Protocols for Investigating 4APPSP in Breast Cancer Research

The following protocols provide a framework for the systematic evaluation of 4APPSP's effects on ERα-positive breast cancer cells.

In Vitro Cell-Based Assays

Cell Line Selection:

  • MCF-7: An ERα-positive, luminal A breast cancer cell line, which is a standard model for studying estrogen-dependent breast cancer.

  • T-47D: Another ERα-positive breast cancer cell line.

  • MDA-MB-231: An ERα-negative, triple-negative breast cancer cell line to be used as a negative control to confirm ERα-dependent effects.

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed MCF-7, T-47D, and MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of 4APPSP in complete medium (e.g., 0.1, 1, 10, 100, 1000 nM). Replace the medium in the wells with the 4APPSP-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 17β-estradiol).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal effective concentration (EC₅₀).

Protocol 2: Gene Expression Analysis (Quantitative Real-Time PCR)

  • Cell Treatment: Treat MCF-7 cells with 4APPSP (at its EC₅₀) and 17β-estradiol for 24 hours.

  • RNA Extraction: Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix and primers for known estrogen-responsive genes (e.g., PGR, TFF1 (pS2), CCND1) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

In Vivo Xenograft Studies

While no specific in vivo studies for 4APPSP have been identified, a standard protocol for evaluating its efficacy in a mouse xenograft model is proposed.

Protocol 3: Murine Xenograft Model

  • Animal Model: Use female, ovariectomized immunodeficient mice (e.g., NOD/SCID or NSG).

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the mammary fat pad.

  • Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups: vehicle control, 17β-estradiol (positive control), and 4APPSP (at various doses). Administer treatments via a suitable route (e.g., oral gavage, subcutaneous injection).

  • Tumor Monitoring: Measure tumor volume twice weekly using calipers. Monitor animal body weight and general health.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Analyze tumor weight and perform histological and immunohistochemical analysis for proliferation markers (e.g., Ki-67) and ERα expression.

cluster_workflow Experimental Workflow for 4APPSP Evaluation cluster_invitro In Vitro cluster_invivo In Vivo start Start invitro In Vitro Studies start->invitro invivo In Vivo Studies invitro->invivo Promising results analysis Data Analysis & Interpretation invitro->analysis invivo->analysis conclusion Conclusion analysis->conclusion viability Cell Viability Assay (MCF-7, T-47D, MDA-MB-231) gene_expression Gene Expression Analysis (qPCR) xenograft Xenograft Model (MCF-7 in mice) efficacy Tumor Growth Inhibition

Caption: A structured workflow for the preclinical evaluation of 4APPSP.

Data Interpretation and Future Directions

The agonistic activity of 4APPSP on ERα suggests that its primary effect on ERα-positive breast cancer cells will be proliferative, similar to estradiol. Therefore, its utility may not be as a direct cytotoxic agent but rather as a tool to probe the intricacies of ERα signaling.

Potential Research Applications:

  • Studying ERα Regulation: 4APPSP can be used as a specific ERα agonist to study the downstream effects of receptor activation without the confounding metabolic pathways of estradiol.

  • Investigating Endocrine Resistance: Its interaction with ERα could be explored in models of tamoxifen or aromatase inhibitor resistance to understand the mechanisms of receptor reactivation.

  • Development of Novel Therapeutics: The diphenyl sulfone scaffold of 4APPSP could serve as a template for the design of novel selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs) with improved therapeutic profiles.

Conclusion

4-((4-(allyloxy)phenyl)sulfonyl)phenol is a potent ERα agonist with the potential to be a valuable tool in breast cancer research.[1] While direct evidence of its effects on breast cancer cells is currently limited, its confirmed molecular target provides a strong rationale for its investigation. The experimental frameworks provided in this guide offer a comprehensive approach to elucidating the biological activity of 4APPSP and its potential as a modulator of estrogen-dependent signaling in breast cancer. Further research is warranted to fully understand its therapeutic and research applications.

References

  • 4-(4-Allyloxy-benzenesulfonyl)-phenol | C15H14O4S | CID 2054598 - PubChem. [Link]

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Foundational

An In-depth Technical Guide on 4-((4-(allyloxy)phenyl)sulfonyl)phenol as a Bisphenol A Substitute

For Researchers, Scientists, and Drug Development Professionals Abstract The widespread use of Bisphenol A (BPA) in consumer products and the growing body of evidence linking it to endocrine disruption have necessitated...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The widespread use of Bisphenol A (BPA) in consumer products and the growing body of evidence linking it to endocrine disruption have necessitated the development of safer alternatives. This technical guide provides a comprehensive overview of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, also known as Bisphenol S-monoallyl ether (BPS-MAE), a structural analog of Bisphenol S (BPS) and a potential substitute for BPA. This document delves into its chemical and physical properties, synthesis, applications, and toxicological profile, with a particular focus on its endocrine activity. Detailed experimental protocols for its synthesis, characterization, and in vitro evaluation are provided to enable researchers to further investigate its properties and suitability as a BPA alternative.

Introduction: The Need for BPA Alternatives

Bisphenol A (BPA), a synthetic compound composed of two phenol groups, has been a cornerstone in the production of polycarbonate plastics and epoxy resins since the 1950s.[1] Its applications are vast, ranging from food and beverage containers to thermal paper receipts. However, the structural similarity of BPA to estrogen has raised significant health concerns. A landmark study in 1993 identified an estrogen-like compound leaching from polycarbonate bottles, which was later confirmed to be BPA.[1] This discovery has led to thousands of studies investigating its endocrine-disrupting properties and potential links to various health issues.

In response to mounting scientific evidence and public pressure, the chemical industry has sought to replace BPA with alternatives. One such family of substitutes is based on Bisphenol S (BPS), an analog of BPA with a sulfonyl group instead of a dimethylmethylene group connecting the two phenyl rings.[1] This guide focuses on a specific derivative, 4-((4-(allyloxy)phenyl)sulfonyl)phenol (BPS-MAE), examining its chemical characteristics and critically evaluating its potential as a safer substitute for BPA.

Chemical and Physical Properties of BPS-MAE

4-((4-(allyloxy)phenyl)sulfonyl)phenol is an organosulfur compound featuring a diphenyl sulfone backbone.[2] One of the phenyl rings is substituted with an allyloxy group, while the other retains a hydroxyl group.[2] This structure imparts specific chemical reactivity and physical properties relevant to its industrial applications.[2]

Table 1: Chemical Identification of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

ParameterValueSource
IUPAC Name4-(4-prop-2-enoxyphenyl)sulfonylphenol[3]
SynonymsBPS-MAE, BIS-MAE, 4-Allyloxy-4'-hydroxydiphenylsulfone, Bis(4-hydroxyphenyl)sulfone Monoallyl Ether[2][3][4]
CAS Number97042-18-7[2][3]
Molecular FormulaC15H14O4S[2][3]
Molecular Weight290.33 g/mol [2]
InChI KeyFKZIDBGIZLBDDF-UHFFFAOYSA-N[5][6]
SMILESC=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O[2][3]

Table 2: Physical and Chemical Properties of BPS-MAE

PropertyValueSource
AppearanceOff-white to white solid[2]
Melting Point168-170°C[2]
SolubilitySlightly soluble in Chloroform, DMSO, and Methanol[2]
StorageSealed in a dry environment at 2-8°C[5]

Synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

The synthesis of BPS-MAE is typically achieved through the selective allylation of one of the hydroxyl groups of 4,4'-sulfonyldiphenol (Bisphenol S).[2] This monosubstitution is a critical step to achieve the desired molecular structure.

Synthesis_Workflow BPS Bisphenol S (4,4'-sulfonyldiphenol) Reaction Reaction Vessel (Reflux) BPS->Reaction AllylBromide Allyl Bromide AllylBromide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Purification Purification (Recrystallization) Reaction->Purification Crude Product BPS_MAE BPS-MAE (Final Product) Purification->BPS_MAE Purified Product Estrogenic_Activity_Pathway cluster_cell Target Cell BPS_MAE BPS-MAE ER Estrogen Receptor (ERα) BPS_MAE->ER Binds & Activates ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Response Cellular Response Transcription->Response

Sources

Exploratory

An In-Depth Technical Guide to the Environmental Fate of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

For the attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the potential environmental fate of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a compound of...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential environmental fate of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a compound of increasing interest due to its applications and potential environmental impact. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds to provide a predictive overview of its behavior in the environment. This approach, rooted in established principles of environmental chemistry and toxicology, aims to guide future research and risk assessment efforts.

Introduction

4-((4-(allyloxy)phenyl)sulfonyl)phenol, also known as Bisphenol S-monoallyl ether (BPS-MAE), is an organosulfur compound characterized by a diphenyl sulfone core with an allyloxy group on one phenyl ring and a hydroxyl group on the other.[1] Its molecular structure imparts properties that make it useful in industrial applications, including as a color developer in thermal paper and as a flame retardant in polymer systems.[1]

The presence of both a phenol and a sulfone moiety, common in various industrial chemicals and pharmaceuticals, raises questions about its environmental persistence, potential for bioaccumulation, and ultimate fate. The European Chemicals Agency (ECHA) has classified this compound as H410, "very toxic to aquatic life with long lasting effects," underscoring the critical need to understand its environmental behavior.[2]

This guide will explore the likely environmental pathways of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, drawing on data from analogous structures to postulate its abiotic and biotic degradation, potential for bioaccumulation, and the analytical methodologies required for its detection in environmental matrices.

Physicochemical Properties and Environmental Distribution

The environmental distribution of a chemical is largely governed by its physical and chemical properties. For 4-((4-(allyloxy)phenyl)sulfonyl)phenol, the following properties are key:

PropertyValueSourceImplication for Environmental Fate
Molecular FormulaC₁₅H₁₄O₄S[2][3]Provides the basis for its molecular weight and structural characteristics.
Molecular Weight290.34 g/mol [4]Influences its volatility and transport in the environment.
Physical FormSolid[3]Suggests low volatility and a tendency to associate with particulate matter in air and water.
SolubilitySlightly soluble in chloroform and methanol.[1][5][1][5]Limited water solubility may suggest a potential for partitioning to soil, sediment, and biota.
Chemical ClassBisphenols, Phenols, Sulfones[2]Suggests potential for degradation pathways common to these classes of compounds.

The structure of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, with its combination of polar (hydroxyl and sulfonyl groups) and non-polar (phenyl rings, allyloxy group) features, suggests it will exhibit complex partitioning behavior in the environment. Its limited water solubility indicates a likelihood of adsorption to organic matter in soil and sediment.

Abiotic Degradation Pathways

Abiotic degradation processes, including photodegradation and hydrolysis, are critical in determining the persistence of organic compounds in the environment.

Photodegradation

The aromatic rings in 4-((4-(allyloxy)phenyl)sulfonyl)phenol suggest a potential for photodegradation, particularly through reactions with hydroxyl radicals (•OH) in the atmosphere and aquatic environments. The presence of the electron-donating allyloxy and hydroxyl groups may activate the phenyl rings, making them more susceptible to electrophilic attack by •OH.

Proposed Photodegradation Pathway:

parent 4-((4-(allyloxy)phenyl)sulfonyl)phenol intermediate1 Hydroxylated Intermediates parent->intermediate1 •OH addition intermediate2 Cleavage of Ether Linkage parent->intermediate2 Photolysis intermediate3 Cleavage of Sulfone Bridge intermediate1->intermediate3 intermediate2->intermediate3 products Ring-Opened Products, CO₂, H₂O intermediate3->products

Caption: Proposed photodegradation pathway of 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

Studies on the photodegradation of phenol and other phenolic compounds have shown that hydroxylation of the aromatic ring is a primary initial step.[6][7][8] The subsequent cleavage of the ether and sulfone linkages would lead to the formation of smaller, more easily degradable compounds, and ultimately, mineralization to CO₂ and H₂O.[6]

Hydrolysis

The ether and sulfone linkages in 4-((4-(allyloxy)phenyl)sulfonyl)phenol are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Biotic Degradation

Biodegradation by microorganisms is a crucial process for the removal of organic pollutants from the environment. The structural features of 4-((4-(allyloxy)phenyl)sulfonyl)phenol suggest that it may be susceptible to microbial degradation, albeit potentially at a slow rate.

Aerobic Biodegradation

Under aerobic conditions, microorganisms can utilize a variety of enzymatic reactions to break down aromatic compounds. For 4-((4-(allyloxy)phenyl)sulfonyl)phenol, the following steps are plausible, based on the degradation of similar compounds:[9][10][11]

  • O-dealkylation: Cleavage of the allyl ether bond to form bisphenol S and an allyl alcohol derivative.

  • Hydroxylation: Introduction of hydroxyl groups onto the aromatic rings, a common initial step in the aerobic degradation of aromatic compounds.

  • Ring Cleavage: Opening of the aromatic rings via dioxygenase enzymes, leading to the formation of aliphatic intermediates.

  • Desulfonation: Cleavage of the carbon-sulfur bonds of the sulfone group.

Proposed Aerobic Biodegradation Pathway:

parent 4-((4-(allyloxy)phenyl)sulfonyl)phenol step1 O-dealkylation parent->step1 intermediate1 Bisphenol S step1->intermediate1 step2 Hydroxylation intermediate1->step2 intermediate2 Hydroxylated Bisphenol S step2->intermediate2 step3 Ring Cleavage intermediate2->step3 intermediate3 Aliphatic Intermediates step3->intermediate3 step4 Desulfonation & Further Degradation intermediate3->step4 products CO₂, H₂O, SO₄²⁻ step4->products

Caption: Proposed aerobic biodegradation pathway.

Anaerobic Biodegradation

Under anaerobic conditions, the degradation of aromatic compounds is generally slower and proceeds through different mechanisms. The degradation of phenol under anaerobic conditions has been shown to proceed via phosphorylation and subsequent carboxylation.[9] It is plausible that a similar pathway could be involved in the anaerobic degradation of the phenolic ring of 4-((4-(allyloxy)phenyl)sulfonyl)phenol. The degradation of the sulfone group under anaerobic conditions is less well-understood.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues. The potential for a chemical to bioaccumulate is often related to its lipophilicity, which can be estimated by its octanol-water partition coefficient (Log Kow).

Analytical Methodologies for Environmental Monitoring

The reliable detection and quantification of 4-((4-(allyloxy)phenyl)sulfonyl)phenol in environmental matrices are essential for assessing its occurrence and fate. Due to its expected low concentrations in the environment, sensitive analytical methods are required.

Sample Preparation

The extraction and clean-up of the analyte from complex environmental matrices like water, soil, and sediment are critical steps.

  • Water Samples: Solid-phase extraction (SPE) is a common technique for extracting and concentrating organic pollutants from water.[14]

  • Soil and Sediment Samples: Pressurized liquid extraction (PLE) or ultrasound-assisted extraction (UAE) followed by SPE clean-up are effective methods for extracting compounds from solid matrices.[15]

Instrumental Analysis

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the method of choice for the analysis of emerging contaminants like 4-((4-(allyloxy)phenyl)sulfonyl)phenol.[14][15] This technique offers high sensitivity and selectivity, allowing for the detection of the analyte at trace levels.

Experimental Protocol: Analysis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol in Water

  • Sample Collection and Preservation: Collect water samples in amber glass bottles and store them at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

    • Pass the water sample (e.g., 500 mL) through the cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the analyte with a suitable solvent (e.g., methanol or acetonitrile).

  • Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the residue in the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Optimize MS/MS parameters (e.g., precursor and product ions, collision energy) for selective and sensitive detection.

Analytical Workflow Diagram:

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Water Sample spe Solid-Phase Extraction sample->spe concentrate Concentration spe->concentrate lcms LC-MS/MS Analysis concentrate->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for the analysis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol in water.

Data Gaps and Future Research Directions

This guide has highlighted the significant lack of experimental data on the environmental fate of 4-((4-(allyloxy)phenyl)sulfonyl)phenol. To adequately assess its environmental risk, the following research is crucial:

  • Standardized Biodegradation Studies: Conducting ready and inherent biodegradability tests (e.g., OECD 301 and 302 series) to determine its persistence.

  • Photodegradation Experiments: Investigating its photodegradation kinetics and identifying transformation products under environmentally relevant conditions.

  • Bioaccumulation Studies: Determining its bioaccumulation factor (BAF) and bioconcentration factor (BCF) in relevant aquatic organisms.

  • Ecotoxicity Testing: Expanding the ecotoxicity data to include a wider range of organisms and endpoints.

  • Environmental Monitoring: Developing and applying sensitive analytical methods to determine its presence and concentrations in various environmental compartments.

Conclusion

4-((4-(allyloxy)phenyl)sulfonyl)phenol is a compound with industrial importance and a recognized hazard to aquatic life. While direct data on its environmental fate is scarce, this guide has provided a scientifically grounded, predictive overview based on the behavior of structurally similar compounds. The proposed degradation pathways and analytical methodologies offer a framework for future research. It is imperative that dedicated studies are undertaken to fill the existing data gaps and enable a comprehensive environmental risk assessment of this emerging contaminant.

References

  • PubChem. 4-(4-Allyloxy-benzenesulfonyl)-phenol. National Center for Biotechnology Information. [Link]

  • Pintado-Herrera, M. G., González-Mazo, E., & Lara-Martín, P. A. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. TrAC Trends in Analytical Chemistry, 108, 138-151. [Link]

  • National Center for Biotechnology Information. Analytical Methods for Determining Phenol in Environmental Samples. In Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (US). [Link]

  • Tanaka, K., & Kawasaki, T. (2010). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 1(2), 69-74. [Link]

  • Ebele, A. J., Abou-Elwafa Abdallah, M., & Harrad, S. (2017). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Emerging Contaminants, 3(1), 1-15. [Link]

  • PubChem. Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-. National Center for Biotechnology Information. [Link]

  • Li, X., Zhang, G., Wang, Y., Li, Y., & Wang, C. (2021). Photocatalytic Degradation of Sulfonamides in 4-Phenoxyphenol-Modified g-C3N4 Composites: Performance and Mechanism. Chemical Engineering Journal, 421, 127864. [Link]

  • Job, D., & Tarlera, S. (2005). Degradation of Phenol via Phenylphosphate and Carboxylation to 4-Hydroxybenzoate by a Newly Isolated Strain of the Sulfate-Reducing Bacterium Desulfobacterium anilini. Applied and Environmental Microbiology, 71(7), 3748-3755. [Link]

  • El-Mekkawi, D. M., & Selim, K. A. (2020). Solar light-driven photocatalytic degradation of phenol on S-doped nanoporous carbons: The role of functional groups in governing activity and selectivity. Catalysis Today, 355, 327-337. [Link]

  • Li, Y., Liu, Y., Zhang, Y., Liu, J., & Zhang, J. (2023). Bioaccumulation and in vivo tracking of radiolabeled 4-nonylphenol in mice. RSC Advances, 13(23), 15834-15841. [Link]

  • Olaniran, A. O., & Igbinosa, E. O. (2011). The toxicity and fate of phenolic pollutants in the contaminated soils associated with the oil-shale industry. International Journal of Environmental Science and Technology, 8(3), 557-570. [Link]

  • Aleman, A. S., Cabrera, M. I., & Alfano, O. M. (2022). Photodegradation and Mineralization of Phenol Using TiO2-Coated γ-Al2O3: Effect of Thermic Treatment. Catalysts, 12(6), 666. [Link]

  • Saravanan, M., Devi, K. P., & Malarvizhi, A. (2009). Toxicity, bioaccumulation and metabolism of phenol in the freshwater fish Oreochromis mossambicus. Journal of Hazardous Materials, 167(1-3), 253-258. [Link]

  • An, G., An, W., Liu, G., Zhu, Y., & Li, G. (2016). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. Catalysts, 6(12), 203. [Link]

  • Wang, Y., Wang, Y., Zhang, Y., & Wang, Y. (2018). Degradation of phenol via ortho-pathway by Kocuria sp. strain TIBETAN4 isolated from the soils around Qinghai Lake in China. AMB Express, 8(1), 108. [Link]

  • Gusiatin, M. Z., & Ziembinska-Buczynska, A. (2022). Ecotoxicological Estimation of 4-Cumylphenol, 4-t-Octylphenol, Nonylphenol, and Volatile Leachate Phenol Degradation by the Microscopic Fungus Umbelopsis isabellina Using a Battery of Biotests. International Journal of Environmental Research and Public Health, 19(7), 4053. [Link]

  • Das, A., & Das, N. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. BioMed Research International, 2014, 674194. [Link]

  • Sun, L., Liu, Y., Li, C., & Wang, L. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. Ecotoxicology and Environmental Safety, 216, 112196. [Link]

  • Kostadinova, E., & Beschkov, V. (2009). Kinetics of the biodegradation of phenol in wastewaters from the chemical industry by covalently immobilized Trichosporon cutaneum cells. Journal of Industrial Microbiology & Biotechnology, 36(3), 367-372. [Link]

  • Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2023). Study on the biodegradation of phenol by Alcaligenes faecalis JH1 immobilized in rice husk biochar. Frontiers in Microbiology, 14, 1279743. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Toxicity Profile of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive analysis of the toxicological profile of 4-((4-(allyloxy)phenyl)sulfonyl)...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the toxicological profile of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a compound with applications as a color developer in thermal paper and as a flame-retardant additive.[1][2] Given the absence of extensive direct toxicological studies on this specific molecule, this document synthesizes available data, predicts potential toxicities based on structure-activity relationships with related chemical classes, and provides detailed protocols for its empirical toxicological evaluation.

Introduction and Physicochemical Properties

4-((4-(allyloxy)phenyl)sulfonyl)phenol, also known as Bisphenol S monoallyl ether (BPS-MAE), is an organosulfur compound featuring a diphenyl sulfone backbone.[2] One phenyl ring is substituted with an allyloxy group, and the other with a hydroxyl group. This structure is critical to both its industrial utility and its predicted biological activity.

Physicochemical Data Summary
PropertyValueSource
CAS Number 97042-18-7[1][3][4]
Molecular Formula C₁₅H₁₄O₄S[1][4]
Molecular Weight 290.33 g/mol [1][4]
Appearance White to off-white solid[1][2]
Water Solubility 5.95 mg/L at 20°C[1]
InChIKey FKZIDBGIZLBDDF-UHFFFAOYSA-N[5]

Regulatory and Safety Overview

While specific, comprehensive toxicological evaluations by major regulatory bodies are not publicly available, hazard classifications from suppliers and databases provide a preliminary safety profile.

GHS Hazard Classifications
  • Aquatic Environment: H410 - Very toxic to aquatic life with long lasting effects (Aquatic Chronic 1).[3]

  • Human Health (Supplier Data):

    • H302 - Harmful if swallowed

    • H315 - Causes skin irritation

    • H319 - Causes serious eye irritation

    • H332 - Harmful if inhaled

    • H335 - May cause respiratory irritation.[6]

This initial assessment underscores the need for careful handling and containment to prevent environmental release and personnel exposure.

Predicted Toxicological Profile: A Structure-Activity Relationship Analysis

The toxicological potential of 4-((4-(allyloxy)phenyl)sulfonyl)phenol can be inferred by examining its core chemical motifs: the phenol group, the diphenyl sulfone structure analogous to Bisphenol S (BPS), and the allyloxy substituent.

The Role of the Phenolic Moiety: General Cellular Toxicity

Phenolic compounds are protoplasmic poisons that can exert toxicity through multiple mechanisms.[7] Their ability to be both hydrophilic and lipophilic allows for penetration of cellular membranes, leading to protein denaturation and cell death.[7] At a fundamental level, 4-((4-(allyloxy)phenyl)sulfonyl)phenol is expected to exhibit basal cytotoxicity.

Structural Analogy to Bisphenol S (BPS): Potential for Endocrine Disruption

The diphenyl sulfone core of the molecule is structurally similar to Bisphenol S (BPS), a common replacement for Bisphenol A (BPA).[2][8] BPS, despite being marketed as a safer alternative, is now recognized as an endocrine disruptor with biological activities similar to or, in some cases, more potent than BPA.[2][9] These effects include hormonal and obesogenic impacts.[2] Given this structural similarity, 4-((4-(allyloxy)phenyl)sulfonyl)phenol should be considered a potential endocrine-disrupting chemical (EDC) warranting further investigation.

The Allyloxy Group: A Locus for Metabolic Activation and Genotoxicity

The allyloxy group is a key structural alert for potential toxicity. Allyl-containing compounds can undergo metabolic activation, primarily in the liver, to form reactive electrophilic intermediates.[10] This process can lead to the formation of DNA adducts, a critical step in the initiation of carcinogenesis.[11]

The probable metabolic activation pathway for the allyloxy group involves epoxidation of the double bond.[10]

Metabolic Activation of Allyloxy Group cluster_0 Metabolism Allyloxy_Compound 4-((4-(allyloxy)phenyl)sulfonyl)phenol Epoxide_Metabolite Reactive Epoxide Metabolite Allyloxy_Compound->Epoxide_Metabolite CYP450 Epoxidation DNA_Adduct DNA Adducts Epoxide_Metabolite->DNA_Adduct Genotoxicity Detoxification Detoxification (e.g., Glutathione Conjugation) Epoxide_Metabolite->Detoxification Dihydrodiol Dihydrodiol Metabolite Epoxide_Metabolite->Dihydrodiol Epoxide Hydrolase

Caption: Predicted metabolic pathway of the allyloxy moiety.

While detoxification pathways exist, the formation of a reactive epoxide intermediate suggests a potential for genotoxicity.[10] Therefore, a thorough assessment of the mutagenic and clastogenic potential of 4-((4-(allyloxy)phenyl)sulfonyl)phenol is of high importance.

Recommended Experimental Workflows for Toxicological Assessment

To empirically determine the toxicity profile of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a tiered approach is recommended, starting with in vitro assays.

Workflow for In Vitro Toxicity Assessment

In Vitro Toxicity Workflow Start Test Compound: 4-((4-(allyloxy)phenyl)sulfonyl)phenol Cytotoxicity Basal Cytotoxicity Assay (e.g., MTT, Neutral Red) Start->Cytotoxicity Genotoxicity Genotoxicity Assessment Cytotoxicity->Genotoxicity Endocrine_Disruption Endocrine Activity Assay (e.g., Estrogen Receptor Activation) Cytotoxicity->Endocrine_Disruption Ames Ames Test (Mutagenicity) Genotoxicity->Ames Micronucleus In Vitro Micronucleus Test (Clastogenicity) Genotoxicity->Micronucleus Data_Analysis Data Analysis and Risk Assessment Endocrine_Disruption->Data_Analysis Ames->Data_Analysis Micronucleus->Data_Analysis

Caption: Recommended workflow for in vitro toxicological evaluation.

Detailed Experimental Protocols
  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity, or 3T3 for general cytotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Compound Exposure: Prepare a serial dilution of 4-((4-(allyloxy)phenyl)sulfonyl)phenol in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects the ability of a chemical to cause mutations that revert the bacteria to a histidine-synthesizing state. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Protocol:

    • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA).

    • Metabolic Activation: Prepare two sets of experiments: one with and one without the S9 mix.

    • Plate Incorporation Assay:

      • To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix or buffer.

      • Incubate for 20-30 minutes at 37°C.

      • Add 2 mL of molten top agar containing a trace amount of histidine and biotin.

      • Pour the mixture onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Summary and Future Directions

While direct toxicological data for 4-((4-(allyloxy)phenyl)sulfonyl)phenol is scarce, a structure-activity relationship analysis points to several areas of potential concern:

  • Basal Cytotoxicity: Common to phenolic compounds.

  • Endocrine Disruption: Due to its structural similarity to Bisphenol S.

  • Genotoxicity: Stemming from the metabolic activation of the allyloxy group.

  • Aquatic Toxicity: As indicated by GHS classifications.

The provided experimental workflows offer a robust framework for generating the necessary data to perform a comprehensive risk assessment of this compound. Future research should prioritize these in vitro assays, followed by targeted in vivo studies if significant toxicity is observed.

References

  • Bastaki, M., Harman, C. G., & Taylor, S. V. (2014). Impact of structural and metabolic variations on the toxicity and carcinogenicity of hydroxy- and alkoxy-substituted allyl- and propenylbenzenes. Chemical Research in Toxicology, 27(8), 1293-1304. [Link]

  • Guenthner, T. M., & Luo, G. (2001). Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs. Toxicology, 160(1-3), 47-58. [Link]

  • PubChem. (n.d.). 4-(4-Allyloxy-benzenesulfonyl)-phenol. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-. Retrieved January 9, 2026, from [Link]

  • Nendza, M., & Wenzel, A. (2006). Time-course of toxicity of reactive sulfonamide metabolites. Toxicology in Vitro, 20(7), 1199-1207. [Link]

  • Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S in Food Causes Hormonal and Obesogenic Effects Comparable to or Worse than Bisphenol A: A Literature Review. Foods, 4(4), 616-627. [Link]

  • Kaur, S., & Chandel, S. (2022). Bisphenols as a Legacy Pollutant, and Their Effects on Organ Vulnerability. Toxics, 10(11), 693. [Link]

  • Moshfegh, K., & Collins, R. (2023). Phenol Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Toxic-Free Future. (n.d.). Get the Facts: Bisphenols. Retrieved January 9, 2026, from [Link]

  • SGS. (2024, January 15). Understanding Bisphenol S (BPS) & its Danger to your Health. Retrieved January 9, 2026, from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

An Application Note for the Abstract This document provides a comprehensive guide for the synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a molecule of interest in materials science and medicinal chemistry. The synt...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the

Abstract

This document provides a comprehensive guide for the synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a molecule of interest in materials science and medicinal chemistry. The synthetic strategy is a robust two-step process, commencing with the preparation of the precursor 4,4'-sulfonyldiphenol (Bisphenol S, BPS), followed by a selective mono-O-allylation via Williamson ether synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and characterization data to ensure reproducible and high-purity synthesis.

Introduction and Strategic Overview

4-((4-(allyloxy)phenyl)sulfonyl)phenol, also known as Bisphenol S monoallyl ether (BPS-MAE), is a bifunctional organic compound.[1][2] Its structure, featuring a diphenyl sulfone core with distinct phenolic hydroxyl and allyloxy functionalities, makes it a versatile building block. It serves as an additive to enhance flame retardation in polymers and as a color developer in thermal paper.[3][4] Furthermore, its potential as a supramolecular compound that can bind and activate the estrogen receptor α suggests applications in biochemical research and drug discovery.[5]

The synthesis is logically approached in two primary stages:

  • Synthesis of 4,4'-Sulfonyldiphenol (BPS): This precursor is prepared through the electrophilic sulfonation of phenol with sulfuric acid. The reaction conditions are optimized to favor the formation of the desired para,para-isomer.

  • Selective Mono-O-Allylation: The BPS precursor undergoes a Williamson ether synthesis. The critical challenge in this step is achieving selective mono-allylation of one of the two phenolic hydroxyl groups, which is controlled through careful stoichiometric management of the reagents.

This document will detail the protocols for each stage, explain the underlying chemical principles, and provide methods for the validation of the final product.

Part I: Synthesis of the Precursor, 4,4'-Sulfonyldiphenol (Bisphenol S)

Principle and Mechanism

The synthesis of 4,4'-sulfonyldiphenol is a classic electrophilic aromatic substitution reaction. Phenol is treated with concentrated sulfuric acid at elevated temperatures.[6][7] The reaction proceeds via the formation of a sulfonyl cation or a related electrophilic sulfur species, which then attacks the electron-rich phenol rings. The reaction temperature is a critical parameter; higher temperatures (typically 160-200°C) favor the thermodynamically more stable 4,4'-isomer over the kinetically favored 2,4'-isomer.[7][8] An inert, high-boiling solvent is often used to facilitate the reaction and subsequent purification.[7]

Experimental Protocol: Synthesis of Bisphenol S

Materials and Reagents:

  • Phenol (≥99%)

  • Concentrated Sulfuric Acid (98%)

  • Ortho-dichlorobenzene (or similar high-boiling inert solvent)

  • Methanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe with phenol (e.g., 94 g, 1.0 mol) and ortho-dichlorobenzene (150 mL).

  • Reagent Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid (e.g., 49 g, 0.5 mol) dropwise. The addition is exothermic and should be controlled to maintain the temperature below 50°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 170-180°C and maintain this temperature for 4-6 hours. Water will be generated as a byproduct and can be observed co-distilling with the solvent.

  • Crystallization and Workup: Cool the reaction mixture to room temperature. The product, 4,4'-sulfonyldiphenol, will begin to crystallize. Further cool the mixture to 5-10°C in an ice bath to maximize precipitation.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold ortho-dichlorobenzene (2 x 30 mL) followed by cold deionized water (2 x 50 mL) to remove residual acid and solvent.

  • Purification: Recrystallize the crude solid from a methanol-water mixture (approx. 3:1 v/v) to yield pure 4,4'-sulfonyldiphenol as white, needle-like crystals.[6] Dry the product in a vacuum oven at 80°C overnight. The typical melting point is 245-250°C.

Data Summary: Bisphenol S Synthesis
ReagentMolar Mass ( g/mol )MolesQuantityMolar Ratio
Phenol94.111.094 g2
Sulfuric Acid98.080.549 g1
Solvent--150 mL-
Parameter Value
Temperature170-180°C
Time4-6 hours
Expected Yield75-85%
Purity>99% (after recrystallization)
Visualization: Bisphenol S Reaction Scheme

cluster_reactants Reactants cluster_products Products Phenol 2x Phenol p1 Phenol->p1 H2SO4 H₂SO₄ H2SO4->p1 BPS 4,4'-Sulfonyldiphenol (BPS) Water 2x H₂O p2 p1->p2 Δ (170-180°C) -H₂O p2->BPS p2->Water

Caption: Synthesis of 4,4'-Sulfonyldiphenol (BPS) from Phenol.

Part II: Selective Mono-O-Allylation of Bisphenol S

Principle and Mechanism

The conversion of BPS to its monoallyl ether is achieved through the Williamson ether synthesis, a reliable method for forming ethers.[9] The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism.[10][11][12]

  • Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), deprotonates one of the phenolic hydroxyl groups of BPS to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic methylene carbon of an allyl halide (e.g., allyl bromide).

  • Displacement: The attack occurs from the backside, leading to the displacement of the halide leaving group in a single, concerted step, forming the C-O ether bond.[10]

The primary challenge is to prevent the reaction from proceeding to the di-allylated byproduct. This is achieved by carefully controlling the stoichiometry, typically by using a slight sub-stoichiometric amount or an equimolar amount of both the base and allyl bromide relative to BPS. This ensures that, on average, only one of the two acidic protons on each BPS molecule is removed and substituted.

Experimental Protocol: Mono-O-Allylation

Materials and Reagents:

  • 4,4'-Sulfonyldiphenol (BPS) (from Part I)

  • Allyl Bromide (99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Hexane

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4,4'-sulfonyldiphenol (e.g., 25.0 g, 0.1 mol), anhydrous potassium carbonate (e.g., 13.8 g, 0.1 mol), and anhydrous DMF (200 mL).

  • Reagent Addition: Stir the suspension at room temperature and add allyl bromide (e.g., 12.1 g, 8.7 mL, 0.1 mol) dropwise over 15 minutes.

  • Reaction: Heat the mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:2 Hexane:Ethyl Acetate mobile phase) until the BPS starting material is mostly consumed.

  • Workup: Cool the reaction to room temperature and pour it into 500 mL of cold deionized water. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (2 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or off-white solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 2:1) to separate the desired mono-allylated product from unreacted BPS and the di-allylated byproduct.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-((4-(allyloxy)phenyl)sulfonyl)phenol as a white to off-white solid.[3]

Data Summary: Mono-O-Allylation
ReagentMolar Mass ( g/mol )MolesQuantityMolar Ratio
4,4'-Sulfonyldiphenol250.270.125.0 g1
Allyl Bromide120.980.112.1 g (8.7 mL)1
Potassium Carbonate138.210.113.8 g1
Solvent (DMF)--200 mL-
Parameter Value
Temperature60-70°C
Time12-18 hours
Expected Yield50-65% (after chromatography)
Purity>96% (by HPLC)
Visualization: Williamson Ether Synthesis

cluster_reactants Reactants cluster_products Products BPS 4,4'-Sulfonyldiphenol (BPS) p1 BPS->p1 AllylBr Allyl Bromide AllylBr->p1 Base K₂CO₃ Base->p1 Product 4-((4-(allyloxy)phenyl)sulfonyl)phenol Salts KHCO₃ + KBr p2 p1->p2 DMF 60-70°C p2->Product p2->Salts

Caption: Williamson Ether Synthesis for Mono-O-Allylation of BPS.

Part III: Characterization and Product Validation

Confirmation of the final product's identity and purity is essential. The following are typical characterization data for 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

  • Molecular Formula: C₁₅H₁₄O₄S[1]

  • Molecular Weight: 290.33 g/mol [1][13]

  • Appearance: White to off-white solid.[3]

  • Melting Point: 168-170°C.[3]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.85 (d, 2H, Ar-H), ~7.75 (d, 2H, Ar-H), ~7.00 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), ~6.05 (m, 1H, -CH=CH₂), ~5.40 (dd, 1H, -CH=CH₂ trans), ~5.30 (dd, 1H, -CH=CH₂ cis), ~5.20 (s, 1H, -OH), ~4.60 (d, 2H, -O-CH₂-).

  • IR (KBr, cm⁻¹): ~3400 (br, O-H stretch), ~3080 (sp² C-H stretch), ~1600 (C=C stretch), ~1500 (aromatic C=C), ~1250 (C-O-C stretch), ~1300 & ~1150 (asymmetric and symmetric S=O stretch).

  • Mass Spectrometry (ESI-MS): m/z 289.05 [M-H]⁻.[2]

  • Purity (HPLC): >96%.[14][15]

Overall Synthesis Workflow

The complete process from starting materials to the final, purified product is summarized in the workflow diagram below.

G A Start: Phenol + H₂SO₄ B Step 1: Sulfonation (170-180°C) A->B C Crude Bisphenol S B->C D Purification 1: Recrystallization C->D E Pure Bisphenol S (BPS) D->E F Step 2: Allylation (BPS + Allyl Bromide + K₂CO₃) E->F G Crude Monoallyl Ether Mixture F->G H Purification 2: Column Chromatography G->H I Final Product: 4-((4-(allyloxy)phenyl)sulfonyl)phenol H->I J Characterization (NMR, IR, MS, HPLC) I->J

Caption: Complete workflow for the synthesis and purification of the target compound.

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Phenol: Toxic and corrosive. Can cause severe skin burns and is harmful if ingested or inhaled.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact. Reacts violently with water.

  • Allyl Bromide: Toxic, a lachrymator (tear-producing), and flammable. Handle with extreme care.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • GHS Hazard Statements: The final product is classified as H410 (Very toxic to aquatic life with long lasting effects).[2] Appropriate waste disposal procedures must be followed.

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 9, 2026, from [Link]

  • Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved January 9, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved January 9, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 9, 2026, from [Link]

  • [Pd]-Catalyzed para-selective allylation of phenols. (2021). Organic & Biomolecular Chemistry. Retrieved January 9, 2026, from [Link]

  • O-Allylation of phenols with allylic acetates in aqueous media. (2015). Green Chemistry. Retrieved January 9, 2026, from [Link]

  • Allylation of Phenol. (n.d.). Yokohama National University Repository. Retrieved January 9, 2026, from [Link]

  • Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. (2022). Frontiers in Chemistry. Retrieved January 9, 2026, from [Link]

  • A preparing method of 4,4'-sulfonyldiphenol. (2014). Google Patents.
  • Process for synthesizing 4,4'-dihydroxydiphenyl sulfone. (1986). Google Patents.
  • Method for c-allylation of phenols. (2005). Google Patents.
  • 4-(4-Allyloxy-benzenesulfonyl)-phenol. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Process for synthesizing 4,4'-dihydroxydiphenyl sulfone. (1986). European Patent Office. Retrieved January 9, 2026, from [Link]

Sources

Application

Laboratory Preparation of 4-((4-(allyloxy)phenyl)sulfonyl)phenol: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the laboratory synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a compound of interest in pharmaceutical research and materials science.[1][2][3] The protocol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a compound of interest in pharmaceutical research and materials science.[1][2][3] The protocol herein details a two-step synthetic route commencing with the sulfonylation of phenol followed by a Williamson ether synthesis. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations of the underlying chemical principles, and critical safety considerations. The described methodology is designed to be a self-validating system, ensuring reliable and reproducible results.

Introduction

4-((4-(allyloxy)phenyl)sulfonyl)phenol, also known as BPS-MAE, is an organosulfur compound characterized by a diphenyl sulfone core structure.[2] One phenyl ring is functionalized with a hydroxyl group, while the other possesses an allyloxy substituent.[2] This unique combination of functional groups imparts a range of interesting chemical properties, making it a valuable building block in various scientific domains. In the realm of pharmaceutical research, it has been investigated for its potential as a treatment for estrogen-dependent cancers due to its binding affinity for the estrogen receptor α.[1] Furthermore, its phenolic and sulfone moieties contribute to its utility as a flame retardant in polymer systems and as a color developer in thermal paper.[2][3]

The synthesis of this target molecule can be efficiently achieved through a strategic two-step process. The first step involves the formation of the diphenyl sulfone backbone via a sulfonylation reaction. The second key transformation is the selective O-alkylation of one of the phenolic hydroxyl groups using allyl bromide, a classic example of the Williamson ether synthesis.[4][5][6] This application note will provide a detailed, step-by-step protocol for this synthesis, along with insights into the rationale behind each procedural choice, ensuring both a high yield and purity of the final product.

Overall Synthetic Scheme

The laboratory preparation of 4-((4-(allyloxy)phenyl)sulfonyl)phenol is accomplished through the following two-step reaction sequence:

Synthesis_Scheme cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Williamson Ether Synthesis 4,4'-Sulfonyldiphenol 4,4'-Sulfonyldiphenol 4-((4-(allyloxy)phenyl)sulfonyl)phenol 4-((4-(allyloxy)phenyl)sulfonyl)phenol 4,4'-Sulfonyldiphenol->4-((4-(allyloxy)phenyl)sulfonyl)phenol Allyl Bromide, Base, Solvent 4-Hydroxybenzenesulfonyl chloride 4-Hydroxybenzenesulfonyl chloride 4-Hydroxybenzenesulfonyl chloride->4,4'-Sulfonyldiphenol Phenol, Lewis Acid Phenol Phenol Allyl Bromide Allyl Bromide Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., Acetone) Solvent (e.g., Acetone)

Caption: Overall synthetic workflow for the preparation of 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
4,4'-Sulfonyldiphenol (Bisphenol S)≥98%Sigma-Aldrich80-09-1
Allyl Bromide99%Sigma-Aldrich106-95-6
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich584-08-7
AcetoneACS GradeFisher Scientific67-64-1
Diethyl EtherAnhydrousFisher Scientific60-29-7
Hydrochloric Acid (HCl)1 M solutionVWR7647-01-0
Sodium Sulfate (Na₂SO₄)AnhydrousVWR7757-82-6
Silica Gel60 Å, 230-400 meshMilliporeSigma7631-86-9
Ethyl AcetateACS GradeFisher Scientific141-78-6
HexaneACS GradeFisher Scientific110-54-3

Detailed Experimental Protocol

Step 1: Synthesis of 4,4'-Sulfonyldiphenol (if not commercially available)

While 4,4'-sulfonyldiphenol is readily available commercially, for completeness, a general synthetic approach involves the sulfonylation of phenol.[7][8] This is typically achieved by reacting phenol with a sulfonating agent like concentrated sulfuric acid or a sulfonyl chloride in the presence of a catalyst.[8][9] The reaction conditions, particularly temperature, can influence the regioselectivity, with higher temperatures favoring the formation of the para-substituted product.[8]

Step 2: Synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol via Williamson Ether Synthesis

This procedure details the selective mono-O-allylation of 4,4'-sulfonyldiphenol.

Protocol_Workflow A 1. Dissolve 4,4'-Sulfonyldiphenol and K2CO3 in Acetone B 2. Add Allyl Bromide dropwise at room temperature A->B C 3. Reflux the reaction mixture for 4-6 hours B->C D 4. Monitor reaction progress by TLC C->D E 5. Cool to room temperature and filter off solids D->E F 6. Concentrate the filtrate under reduced pressure E->F G 7. Dissolve residue in Diethyl Ether and wash with water F->G H 8. Acidify aqueous layer and extract with Diethyl Ether G->H I 9. Dry combined organic layers with Na2SO4 H->I J 10. Purify by column chromatography I->J K 11. Characterize the final product J->K

Caption: Step-by-step workflow for the Williamson ether synthesis of the target compound.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4'-sulfonyldiphenol (10.0 g, 0.04 mol) and anhydrous potassium carbonate (6.08 g, 0.044 mol).

  • Solvent Addition: Add 100 mL of acetone to the flask. Stir the suspension at room temperature for 15 minutes.

  • Reagent Addition: Slowly add allyl bromide (3.8 mL, 0.044 mol) to the reaction mixture dropwise over a period of 10 minutes. The addition of allyl bromide should be performed in a well-ventilated fume hood due to its toxicity and volatility.[10][11][12][13]

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude solid in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 2 x 50 mL of deionized water.

  • Acidification and Further Extraction: The aqueous layers containing the phenoxide of the desired product are combined and acidified to a pH of approximately 2 with 1 M HCl. Extract the acidified aqueous layer with 3 x 50 mL of diethyl ether.

  • Drying and Concentration: Combine all the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3) to afford 4-((4-(allyloxy)phenyl)sulfonyl)phenol as a white solid.[14]

Characterization

The identity and purity of the synthesized 4-((4-(allyloxy)phenyl)sulfonyl)phenol should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point 168 - 170 °C[3]
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to the aromatic protons of both phenyl rings, the allylic protons (CH₂=CH-CH₂-), and the phenolic hydroxyl proton.[15]
¹³C NMR (100 MHz, CDCl₃)Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the carbons of the allyl group, and the carbons attached to the sulfonyl group and oxygen atoms.[15]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of 290.33 g/mol .[16][17][18][19][20]
FT-IR Characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic and allyl groups, the S=O stretch of the sulfone, and the C-O-C stretch of the ether.

Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses, and appropriate chemical-resistant gloves.

Ventilation: All steps of this synthesis, especially those involving allyl bromide and volatile organic solvents, must be performed in a well-ventilated fume hood.[10][11][12][13]

Reagent-Specific Hazards:

  • Allyl Bromide: Highly flammable, toxic, and a lachrymator.[10][11] Avoid inhalation of vapors and skin contact.[10][12] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[10][11]

  • Phenols: Corrosive and can cause severe skin burns.[21] Handle with care and avoid direct contact.

  • Acetone and Diethyl Ether: Highly flammable solvents. Ensure there are no open flames or spark sources in the vicinity.[21]

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Discussion and Mechanistic Insights

The successful synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol hinges on the principles of two fundamental organic reactions: sulfonylation and the Williamson ether synthesis.

The initial (conceptual) step of forming the 4,4'-sulfonyldiphenol backbone is an electrophilic aromatic substitution reaction.[8] The sulfonyl group acts as a deactivating group, making the second substitution more difficult than the first.

The core of this protocol, the Williamson ether synthesis, is a classic Sₙ2 reaction.[5][6] The reaction proceeds via the deprotonation of one of the phenolic hydroxyl groups of 4,4'-sulfonyldiphenol by a base, in this case, potassium carbonate, to form a phenoxide ion.[4][5] This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide and displacing the bromide leaving group to form the desired ether linkage.[6] The use of a polar aprotic solvent like acetone is beneficial as it solvates the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[4]

The stoichiometry of the reagents is crucial for achieving selective mono-allylation. Using a slight excess of allyl bromide and potassium carbonate relative to one equivalent of the diphenol favors the formation of the mono-substituted product. A large excess of the alkylating agent could lead to the formation of the di-allylated byproduct.

Conclusion

This application note provides a robust and detailed protocol for the laboratory-scale synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably prepare this valuable compound for further investigation in drug discovery, materials science, and other fields of chemical research. The provided rationale for each step aims to empower the user with a deeper understanding of the underlying chemical principles, facilitating troubleshooting and potential adaptation of the method.

References

  • Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. The Journal of Organic Chemistry. ACS Publications. [Link]

  • One-Pot Alkylation–Sulfonylation of Diphenol. MDPI. [Link]

  • Has anyone done sulphation of phenols. ResearchGate. [Link]

  • What is a sulphonation reaction of phenol?. Quora. [Link]

  • Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. PMC - NIH. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]

  • allyl bromide - SD Fine-Chem. SDFCL. [Link]

  • SAFETY DATA SHEET - Allyl bromide. Stobec. [Link]

  • The Williamson Ether Synthesis. University of Colorado Boulder. [Link]

  • Williamson Ether Synthesis. Cambridge University Press. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • 4-(4-Allyloxy-benzenesulfonyl)-phenol | C15H14O4S | CID 2054598. PubChem. [Link]

  • Synthesis of m-Aryloxy Phenols. Encyclopedia.pub. [Link]

  • hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses Procedure. [Link]

  • US2744144A - Purification of phenol.
  • JPS53135943A - Preparation of 4-allylphenol.
  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. MDPI. [Link]

  • Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)- | C19H16O4S | CID. PubChem - NIH. [Link]

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Method

Application Note &amp; Protocol: Selective Synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

Abstract This document provides a comprehensive, in-depth guide for the selective synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol. This protocol is tailored for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the selective synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol. This protocol is tailored for researchers, scientists, and professionals in drug development and materials science. The synthesis is based on a controlled Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3] The primary challenge in this synthesis is achieving mono-allylation of the symmetric starting material, 4,4'-sulfonyldiphenol (Bisphenol S), while minimizing the formation of the di-allylated byproduct. This guide details a step-by-step procedure, explains the rationale behind critical experimental choices, outlines purification strategies, and provides expected characterization data to ensure the synthesis of a high-purity final product.

Introduction

4-((4-(allyloxy)phenyl)sulfonyl)phenol, also known as mono-allyl bisphenol S, is a valuable bifunctional molecule.[4][5] Its structure contains a reactive allyl group, which can participate in various polymerization and cross-linking reactions, and a free phenolic hydroxyl group, which can be used for further chemical modifications. These features make it a significant monomer or intermediate in the synthesis of advanced polymers, flame retardants, and specialized epoxy resins.[6]

The synthesis of this compound is an excellent case study in selective functionalization of a symmetric molecule. The core of the protocol is the Williamson ether synthesis, an SN2 reaction where a deprotonated alcohol (a phenoxide in this case) acts as a nucleophile to attack an alkyl halide (allyl bromide).[2][7][8] The key to success is carefully controlling the stoichiometry and reaction conditions to favor the formation of the mono-substituted product over the di-substituted analog.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution (SN2) mechanism.[2][8] First, a mild base, potassium carbonate, selectively deprotonates one of the two acidic phenolic hydroxyl groups of Bisphenol S to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide and displacing the bromide ion to form the desired ether linkage. Using a carefully controlled molar ratio of reactants is crucial to ensure that only one hydroxyl group reacts.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_products Products BPS 4,4'-Sulfonyldiphenol (Bisphenol S) Product 4-((4-(allyloxy)phenyl)sulfonyl)phenol BPS->Product Nucleophilic Attack AllylBr Allyl Bromide AllylBr->Product Base Potassium Carbonate (K2CO3) Base->BPS Deprotonation

Caption: Chemical reaction scheme for the synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )AmountMolesEquivalentsSupplier
4,4'-Sulfonyldiphenol (Bisphenol S)C₁₂H₁₀O₄S250.2710.0 g39.9 mmol1.2Sigma-Aldrich
Allyl BromideC₃H₅Br120.984.0 g (2.9 mL)33.1 mmol1.0Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.214.57 g33.1 mmol1.0Fisher Scientific
Acetone, anhydrousC₃H₆O58.08200 mL--VWR
Diethyl Ether(C₂H₅)₂O74.12As needed--VWR
Hydrochloric Acid (HCl), 2 MHCl36.46As needed--Fisher Scientific
Sodium Sulfate (Na₂SO₄), anhydrousNa₂SO₄142.04As needed--Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11As needed--VWR
HexaneC₆H₁₄86.18As needed--VWR
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel, 230-400 mesh)

Experimental Protocol

The following workflow diagram outlines the major steps of the synthesis procedure.

G A 1. Setup and Reagent Addition B 2. Reaction Under Reflux A->B Heat to 55-60°C C 3. Reaction Monitoring (TLC) B->C Run for 12-18h C->B If incomplete D 4. Workup: Filtration & Solvent Removal C->D If complete E 5. Aqueous Workup & Extraction D->E Dissolve residue F 6. Drying and Concentration E->F Collect organic layer G 7. Purification (Column Chromatography) F->G Concentrate crude product H 8. Product Isolation & Characterization G->H Combine pure fractions

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from interfering with the reaction.

    • To the flask, add 4,4'-sulfonyldiphenol (10.0 g, 39.9 mmol) and anhydrous potassium carbonate (4.57 g, 33.1 mmol).

    • Add 200 mL of anhydrous acetone to the flask.

    • Rationale: Using a slight excess of Bisphenol S (1.2 eq.) relative to the allyl bromide (1.0 eq.) statistically favors mono-alkylation. Anhydrous conditions are important as water can hydrolyze the allyl bromide and reduce the efficiency of the base. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

  • Reagent Addition and Reaction:

    • Begin stirring the mixture under a gentle flow of nitrogen.

    • In a separate container, dissolve allyl bromide (4.0 g, 33.1 mmol) in 20 mL of anhydrous acetone.

    • Transfer this solution to a dropping funnel and add it dropwise to the stirring reaction mixture over 30 minutes.

    • After the addition is complete, heat the mixture to a gentle reflux (approximately 55-60°C) using a heating mantle.

    • Maintain the reflux for 12-18 hours.

    • Rationale: Dropwise addition of the alkylating agent helps to maintain its low concentration in the reaction flask, further reducing the probability of di-alkylation. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Monitoring the Reaction:

    • Periodically check the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30:70 ethyl acetate/hexane.

    • The starting material (Bisphenol S) will have a low Rf value. The desired mono-allyl product will have a higher Rf, and the di-allyl byproduct will have the highest Rf. The reaction is considered complete when the spot corresponding to allyl bromide has disappeared.

  • Reaction Workup and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite or filter paper to remove the insoluble potassium carbonate and potassium bromide salts. Wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate using a rotary evaporator to remove the acetone.

  • Aqueous Extraction:

    • Dissolve the resulting crude residue in 150 mL of diethyl ether.

    • Transfer the solution to a 500 mL separatory funnel and wash it sequentially with 2 M HCl (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The acid wash removes any remaining basic salts, and the brine wash helps to break any emulsions and remove bulk water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid or viscous oil.

  • Purification by Column Chromatography:

    • Purify the crude product using flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product (adsorbed onto a small amount of silica gel) onto the column.

    • Elute the column with a gradient solvent system, starting with 10% ethyl acetate in hexane and gradually increasing to 40% ethyl acetate in hexane.

    • Collect fractions and monitor them by TLC to identify those containing the pure mono-allylated product.

    • Rationale: Column chromatography is essential to separate the desired mono-allyl product from unreacted Bisphenol S and the di-allyl byproduct, which have different polarities.

  • Final Product:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Dry the resulting white to off-white solid under high vacuum.[6]

    • The expected yield is typically in the range of 60-75%.

    • Store the final product in a dry, cool place (2-8°C).

Characterization

The identity and purity of the synthesized 4-((4-(allyloxy)phenyl)sulfonyl)phenol should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₅H₁₄O₄S[4][9]
Molecular Weight 290.33 g/mol [4][6][9]
Appearance White to off-white solid[6]
Melting Point 168 - 170°C[6]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.85 (d, 2H), 7.78 (d, 2H), 7.00 (d, 2H), 6.90 (d, 2H), 6.05 (m, 1H), 5.40 (dd, 1H), 5.30 (dd, 1H), 4.60 (d, 2H), ~5.5 (s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 161.8, 156.0, 142.5, 134.0, 132.0, 129.5, 129.0, 118.5, 116.0, 115.5, 69.0
Mass Spec (ESI-) [M-H]⁻ at m/z 289.05[9]

Safety Precautions

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Allyl Bromide: This compound is a lachrymator, is flammable, and is toxic. Handle with extreme care in a fume hood. Avoid inhalation and skin contact.

  • Solvents: Acetone and diethyl ether are highly flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time. Ensure all reagents are anhydrous. Check the quality of the allyl bromide.
Product loss during workup.Be careful during extractions to avoid losing the organic layer. Ensure complete extraction from the aqueous phase.
High amount of di-allyl byproduct Incorrect stoichiometry.Re-verify the molar equivalents. Ensure slow, dropwise addition of allyl bromide.
Reaction time too long.Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Product is an oil, not a solid Presence of impurities.Re-purify by column chromatography, ensuring careful separation of fractions.
Residual solvent.Dry the product under high vacuum for an extended period.

References

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved January 9, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 9, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 9, 2026, from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved January 9, 2026, from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Mono‐selective alkylation of symmetrical and asymmetrical aryl diamines. Retrieved January 9, 2026, from [Link]

  • Leiden University Scholarly Publications. (n.d.). Catalytic allylation of phenols : chloride-free route towards epoxy resins. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Allyloxy-benzenesulfonyl)-phenol. Retrieved January 9, 2026, from [Link]

  • Google Patents. (n.d.). CN101792408B - Method for preparing bisphenol S diallyl ether.

Sources

Application

Application Notes and Protocols: 4-((4-(allyloxy)phenyl)sulfonyl)phenol in Advanced Polymer Synthesis

Introduction 4-((4-(allyloxy)phenyl)sulfonyl)phenol, also known as Bisphenol S monoallyl ether (BPS-MAE), is a multifunctional organosulfur compound with a unique molecular architecture that makes it a versatile building...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-((4-(allyloxy)phenyl)sulfonyl)phenol, also known as Bisphenol S monoallyl ether (BPS-MAE), is a multifunctional organosulfur compound with a unique molecular architecture that makes it a versatile building block in polymer chemistry.[1] Its structure features a diphenyl sulfone backbone, imparting thermal stability and rigidity, a reactive allyl ether group for polymerization and crosslinking, and a phenolic hydroxyl group that can participate in a variety of condensation and ring-opening reactions. This combination of functional groups opens up a wide array of possibilities for the synthesis of high-performance polymers with tailored properties.

These application notes provide a comprehensive overview of the current and potential applications of 4-((4-(allyloxy)phenyl)sulfonyl)phenol in polymer chemistry, intended for researchers, scientists, and professionals in materials science and drug development. Detailed protocols, derived from established chemical principles and analogous systems, are presented to guide the experimental design for the synthesis of novel polymers.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-((4-(allyloxy)phenyl)sulfonyl)phenol is crucial for its application in polymer synthesis.

PropertyValueReference
CAS Number 97042-18-7[1][2][3]
Molecular Formula C₁₅H₁₄O₄S[1][2]
Molecular Weight 290.33 g/mol [1][2]
Appearance White to off-white solid
Melting Point 168 - 170 °C
Solubility Slightly soluble in Chloroform (heated), DMSO, and Methanol.
Key Functional Groups Allyl ether, Phenolic hydroxyl, Diphenyl sulfone

Established Industrial Applications

Currently, 4-((4-(allyloxy)phenyl)sulfonyl)phenol has found utility in two primary industrial domains:

Flame Retardant Additive

The inherent flame-retardant properties of the sulfone group, combined with the phenolic structure, make this compound an effective additive for enhancing the fire safety of polymeric materials. It is particularly used in unsaturated polyester resins (FR-UPR).[3] The allyl group can potentially co-polymerize with the polyester matrix, ensuring its permanent incorporation and reducing leaching.

Color Developer for Thermal Paper

The phenolic hydroxyl group plays a critical role in the color-forming reaction with leuco dyes in thermal paper applications.[3] Upon heating, the phenolic proton facilitates the ring-opening of the leuco dye, leading to the development of a colored image.

Applications in Polymer Synthesis: Protocols and Methodologies

The true potential of 4-((4-(allyloxy)phenyl)sulfonyl)phenol lies in its use as a monomer for the synthesis of advanced polymers. The presence of both a nucleophilic phenol and a polymerizable allyl group allows for a variety of synthetic strategies.

Synthesis of High-Performance Poly(ether sulfone)s (PES)

The phenolic hydroxyl group of 4-((4-(allyloxy)phenyl)sulfonyl)phenol can be utilized in nucleophilic aromatic substitution (SNAr) reactions to synthesize poly(ether sulfone)s. The resulting polymers will have pendant allyl groups that can be used for subsequent crosslinking or functionalization.

G cluster_synthesis Synthesis of Allyl-Functionalized PES A Reactants: - 4-((4-(allyloxy)phenyl)sulfonyl)phenol - Bis(4-fluorophenyl) sulfone - K₂CO₃ (base) - NMP/Toluene (solvent) B Polycondensation Reaction (Nucleophilic Aromatic Substitution) A->B Heat (e.g., 160-190°C) C Precipitation and Purification (in Methanol/Water) B->C D Drying C->D E Characterization: - NMR (structure) - GPC (molecular weight) - DSC/TGA (thermal properties) D->E

Caption: Workflow for the synthesis of allyl-functionalized poly(ether sulfone).

  • Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add 4-((4-(allyloxy)phenyl)sulfonyl)phenol (1 equivalent), an equimolar amount of a dihalide monomer (e.g., bis(4-fluorophenyl) sulfone), and an excess of anhydrous potassium carbonate (K₂CO₃) (e.g., 1.5 equivalents).

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) as the reaction solvent and toluene as an azeotropic agent to facilitate the removal of water.

  • Polycondensation: Heat the reaction mixture to approximately 140-150°C to azeotropically remove water with toluene. After the removal of water, increase the temperature to 160-190°C to initiate the polycondensation reaction. Maintain the reaction under a nitrogen atmosphere for 8-12 hours.

  • Polymer Isolation: After cooling to room temperature, dilute the viscous solution with NMP and precipitate the polymer by slowly pouring the solution into a vigorously stirred mixture of methanol and water.

  • Purification: Filter the precipitated polymer, wash it thoroughly with water and methanol to remove residual salts and solvent, and then dry it in a vacuum oven at 80-100°C until a constant weight is achieved.

  • Characterization: The resulting allyl-functionalized poly(ether sulfone) can be characterized by ¹H NMR and FTIR to confirm the chemical structure, Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate its thermal properties.

Crosslinking of Allyl-Functionalized Polymers via Thiol-Ene Chemistry

The pendant allyl groups on the synthesized polymers are reactive handles for post-polymerization modification. Thiol-ene "click" chemistry offers an efficient and orthogonal method for crosslinking, leading to the formation of robust thermoset materials.[4][5] This reaction can be initiated by UV light or thermal radical initiators.[6]

G cluster_crosslinking Thiol-Ene Crosslinking A Polymer Formulation: - Allyl-functionalized polymer - Multifunctional thiol (e.g., PETMP) - Photoinitiator (e.g., DMPA) B Casting/Coating A->B C UV Curing (e.g., 365 nm) B->C D Crosslinked Polymer Network C->D E Characterization: - Swelling tests (crosslink density) - DMA (mechanical properties) - TGA (thermal stability) D->E

Caption: Workflow for thiol-ene crosslinking of allyl-functionalized polymers.

  • Formulation: Dissolve the allyl-functionalized polymer in a suitable solvent (e.g., chloroform or NMP). Add a multifunctional thiol crosslinker, such as pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), in a stoichiometric ratio with respect to the allyl groups. Add a photoinitiator (e.g., 1-5 wt% of 2,2-dimethoxy-2-phenylacetophenone, DMPA).

  • Film Casting: Cast the homogeneous solution onto a glass substrate to form a thin film. Evaporate the solvent in a dust-free environment.

  • UV Curing: Expose the film to UV radiation (e.g., 365 nm) for a specified period (typically a few minutes) to initiate the thiol-ene reaction and induce crosslinking.

  • Characterization: The crosslinked film can be characterized by its insolubility in common solvents. Swelling tests can be performed to estimate the crosslink density. Dynamic Mechanical Analysis (DMA) can be used to determine the storage modulus and glass transition temperature (Tg) of the thermoset material.

Synthesis of Novel Epoxy Resins

The phenolic hydroxyl group of 4-((4-(allyloxy)phenyl)sulfonyl)phenol can be reacted with epichlorohydrin to synthesize a novel epoxy monomer. This monomer, containing both an epoxy and an allyl group, can be cured through dual mechanisms to create complex network structures with enhanced properties.

G cluster_epoxy_synthesis Epoxy Monomer Synthesis A 4-((4-(allyloxy)phenyl)sulfonyl)phenol D Glycidylation Reaction A->D B Epichlorohydrin B->D C NaOH (base) C->D Phase Transfer Catalyst (optional) E Allyl- and Epoxy-Functional Monomer D->E

Caption: Synthesis of an allyl- and epoxy-functional monomer.

  • Monomer Synthesis: In a flask equipped with a stirrer, condenser, and dropping funnel, dissolve 4-((4-(allyloxy)phenyl)sulfonyl)phenol in an excess of epichlorohydrin. Heat the mixture to 90-100°C. Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) while maintaining the temperature. The reaction is typically carried out for 2-4 hours.

  • Purification: After the reaction, cool the mixture and wash it with water to remove the salt. The excess epichlorohydrin can be removed by distillation under reduced pressure. The resulting epoxy monomer can be further purified by column chromatography.

  • Curing: The synthesized dual-functional monomer can be cured using a combination of curing agents. For example, a diamine curing agent (e.g., 4,4'-diaminodiphenyl sulfone) can be used to react with the epoxy groups at elevated temperatures, followed by a free-radical initiator (e.g., dicumyl peroxide) to crosslink the allyl groups at a higher temperature, or through a thiol-ene reaction as described previously.

Potential for Further Research and Development

The unique structure of 4-((4-(allyloxy)phenyl)sulfonyl)phenol suggests several promising avenues for future research:

  • Development of Novel Copolymers: Its incorporation as a comonomer in various polymerization reactions can lead to new materials with enhanced flame retardancy, thermal stability, and post-polymerization modification capabilities.

  • Structure-Property Relationship Studies: A systematic investigation into how the concentration of this monomer in a polymer backbone affects the final properties (e.g., Tg, mechanical strength, flame retardancy) would be highly valuable.

  • Biomedical Applications: The allyl functionality allows for the attachment of bioactive molecules, suggesting potential applications in drug delivery or biocompatible materials, an area where allyl-functionalized polymers are gaining attention.[5]

Conclusion

4-((4-(allyloxy)phenyl)sulfonyl)phenol is a highly versatile molecule with significant potential in polymer chemistry beyond its current applications. Its unique combination of a thermally stable sulfone backbone, a reactive phenolic hydroxyl group, and a polymerizable allyl group makes it an attractive building block for the synthesis of high-performance polymers, thermosets, and functional materials. The protocols and workflows presented in these application notes provide a solid foundation for researchers to explore the exciting possibilities offered by this compound in the development of next-generation polymeric materials.

References

  • Cengiz, N., Gevrek, T. N., Sanyal, R., & Sanyal, A. (n.d.). Orthogonal Thiol-ene ‘Click’ Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels. The Royal Society of Chemistry.
  • MDPI. (n.d.). Recent Development of Functional Bio-Based Epoxy Resins.
  • Likar, M. D., et al. (2014).
  • Google Patents. (n.d.). Crosslinked polymers - US5834531A.
  • ChemicalBook. (n.d.). 4-ALLYLOXY-PHENOL synthesis.
  • Santa Cruz Biotechnology. (n.d.). 4-((4-(Allyloxy)phenyl)sulfonyl)phenol.
  • Google Patents. (n.d.). Method for the synthesis of polyethers - EP3792296A2.
  • RSC Publishing. (n.d.). Synthesis of bio-based epoxy monomers from natural allyl- and vinyl phenols and the estimation of their affinity to the estrogen receptor α by molecular docking.
  • UniTo. (n.d.). Purple‐Light Promoted Thiol‐ene Reaction of Alkenes.
  • Vulcanchem. (n.d.). 4-((4-(Allyloxy)phenyl)sulfonyl)phenol - 97042-18-7.
  • Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References.
  • ResearchGate. (n.d.). Synthesis of bio-based epoxy monomers from natural allyl- and vinyl phenols and the estimation of their affinity to the estrogen receptor α by molecular docking | Request PDF.
  • Brei, M. R., Donovan, B. R., et al. (2017). Synthesis and Thiol–ene Photopolymerization of (Meth)allyl-Terminated Polysulfides. Journal of Applied Polymer Science, 134.
  • Google Patents. (n.d.). Method for crosslinking polymers - CN110139878B.
  • PubMed Central. (n.d.).
  • PubChem. (n.d.). 4-(4-Allyloxy-benzenesulfonyl)-phenol.
  • Sigma-Aldrich. (n.d.). 4-((4-(Allyloxy)phenyl)sulfonyl)phenol | 97042-18-7.
  • LGC Standards. (n.d.). 4-((4-(Allyloxy)phenyl)sulfonyl)phenol.
  • MDPI. (n.d.).
  • ChemicalBook. (n.d.). 4-((4-(Allyloxy)phenyl)sulfonyl)phenol | 97042-18-7.
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis by free radical polymerization and properties of BN-polystyrene and BN-poly(vinylbiphenyl).
  • LGC Standards. (n.d.). 4-((4-(Allyloxy)phenyl)sulfonyl)phenol.
  • Semantic Scholar. (n.d.).
  • PubChem. (n.d.). Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-.
  • Google Patents. (n.d.). Method for preparing p-alkoxy phenol - CN101205174A.
  • Google Patents. (n.d.). Process for continuous synthesizing octyl phenol - CN1522999A.

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Method

Application Notes and Protocols for 4-((4-(allyloxy)phenyl)sulfonyl)phenol as a Flame Retardant

Introduction 4-((4-(allyloxy)phenyl)sulfonyl)phenol, also known by synonyms such as BPS-MAE and 4-allyloxy-4'-hydroxydiphenylsulfone, is an organosulfur compound with a molecular formula of C15H14O4S.[1][2] This molecule...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-((4-(allyloxy)phenyl)sulfonyl)phenol, also known by synonyms such as BPS-MAE and 4-allyloxy-4'-hydroxydiphenylsulfone, is an organosulfur compound with a molecular formula of C15H14O4S.[1][2] This molecule features a diphenyl sulfone backbone, functionalized with an allyloxy group on one phenyl ring and a hydroxyl group on the other.[1] Its unique structure, combining a thermally stable sulfone group with reactive allyl and phenol moieties, makes it a highly effective and versatile flame retardant, particularly for thermosetting resins like unsaturated polyesters.[1]

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development and material science on the effective use of 4-((4-(allyloxy)phenyl)sulfonyl)phenol as a flame retardant. The protocols and discussions are grounded in established research to ensure scientific integrity and practical applicability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-((4-(allyloxy)phenyl)sulfonyl)phenol is crucial for its handling, formulation, and application.

PropertyValueSource
Appearance Off-white to white solid[1]
CAS Number 97042-18-7[2][3]
Molecular Weight 290.33 g/mol [1][2]
Melting Point 168-170 °C[1]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[1]
Purity Typically >96%[3]
Storage Sealed in a dry environment at 2-8 °C[3]

Mechanism of Flame Retardancy

The flame retardant efficacy of 4-((4-(allyloxy)phenyl)sulfonyl)phenol stems from a dual-mode of action, functioning in both the condensed (solid) and gas phases during combustion. This multi-faceted approach is key to its high efficiency in quenching fires in polymeric materials.

Condensed-Phase Action: Char Formation

During thermal decomposition, the sulfonyl group and the phenolic hydroxyl group play a pivotal role in promoting the formation of a stable, insulating char layer on the surface of the polymer. This char acts as a physical barrier, achieving several critical flame-retardant effects:

  • Heat Shielding: The char layer insulates the underlying polymer from the heat of the flame, slowing down its thermal decomposition.

  • Fuel Barrier: It impedes the diffusion of volatile, flammable degradation products from the polymer to the flame.

  • Oxygen Barrier: The char layer restricts the access of ambient oxygen to the polymer surface, further stifling combustion.

The formation of this protective char is a critical aspect of the condensed-phase mechanism, effectively starving the fire of fuel and heat.

Gas-Phase Action: Radical Quenching

In the gas phase, the combustion process is a self-sustaining chain reaction propagated by highly reactive free radicals such as H• and OH•. 4-((4-(allyloxy)phenyl)sulfonyl)phenol interferes with this process through the release of radical-scavenging species upon decomposition. The sulfonyl moiety can release SO2, which has a flame-inhibiting effect by diluting the flammable gases. Furthermore, the phenolic and allylic fragments can act as radical traps, terminating the combustion chain reactions and extinguishing the flame.

Synthesis Protocol

The synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol is typically achieved through the selective allylation of 4,4'-sulfonyldiphenol (bisphenol S).[1] A general laboratory-scale protocol is outlined below.

Materials and Reagents
  • 4,4'-Sulfonyldiphenol (Bisphenol S)

  • Allyl bromide

  • Potassium carbonate (K2CO3)

  • Acetone

  • Ethyl acetate

  • Petroleum ether

  • Deionized water

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-sulfonyldiphenol in acetone.

  • Addition of Base: Add finely ground potassium carbonate to the solution. The molar ratio of bisphenol S to K2CO3 should be approximately 1:1.1 to ensure a basic environment.

  • Allylation: Slowly add allyl bromide to the reaction mixture. A molar ratio of bisphenol S to allyl bromide of 1:1 is recommended for mono-allylation.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the acetone from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with deionized water to remove any remaining salts and impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, FT-IR, and melting point analysis.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Bisphenol_S 4,4'-Sulfonyldiphenol Reaction Reflux in Acetone Bisphenol_S->Reaction Allyl_Bromide Allyl Bromide Allyl_Bromide->Reaction K2CO3 K2CO3 K2CO3->Reaction Acetone Acetone Acetone->Reaction Workup Filtration & Evaporation Reaction->Workup Cooling & Filtration Purification Column Chromatography Workup->Purification Crude Product BPS_MAE 4-((4-(allyloxy)phenyl) sulfonyl)phenol Purification->BPS_MAE Purified Product

Caption: Synthesis workflow for 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

Application Protocol: Flame Retardant for Unsaturated Polyester Resin

This protocol details the incorporation of 4-((4-(allyloxy)phenyl)sulfonyl)phenol into an unsaturated polyester (UP) resin system and the subsequent evaluation of its flame retardant properties.

Materials
  • Unsaturated polyester resin

  • Styrene (as a reactive diluent)

  • Methyl ethyl ketone peroxide (MEKP) (as an initiator)

  • Cobalt naphthenate (as an accelerator)

  • 4-((4-(allyloxy)phenyl)sulfonyl)phenol (BPS-MAE)

Procedure for Sample Preparation
  • Predissolution: In a beaker, dissolve the desired amount of BPS-MAE into styrene monomer with mechanical stirring until a homogenous solution is obtained. The amount of BPS-MAE can be varied (e.g., 5, 10, 15 wt% relative to the resin).

  • Blending: Add the unsaturated polyester resin to the BPS-MAE/styrene solution and continue stirring until the mixture is uniform.

  • Initiation and Curing: Add the accelerator (cobalt naphthenate) to the mixture and stir thoroughly. Then, add the initiator (MEKP) and stir vigorously for 1-2 minutes.

  • Casting: Pour the mixture into a pre-heated mold and cure at room temperature for 24 hours, followed by post-curing in an oven at 80 °C for 4 hours.

  • Sample Cutting: After curing, demold the samples and cut them into the required dimensions for flame retardancy testing.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Flame Retardancy Testing cluster_analysis Data Analysis Dissolve Dissolve BPS-MAE in Styrene Blend Blend with UP Resin Dissolve->Blend Initiate Add Accelerator & Initiator Blend->Initiate Cure Cast and Cure Initiate->Cure LOI Limiting Oxygen Index (LOI) Cure->LOI UL94 UL-94 Vertical Burn Test Cure->UL94 Cone Cone Calorimetry Cure->Cone Analyze Analyze Flame Retardant Performance LOI->Analyze UL94->Analyze Cone->Analyze

Caption: Experimental workflow for evaluating flame retardancy.

Evaluation of Flame Retardant Performance

The effectiveness of 4-((4-(allyloxy)phenyl)sulfonyl)phenol as a flame retardant can be quantified using standard fire testing methods.

Limiting Oxygen Index (LOI)

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material. A higher LOI value indicates better flame retardancy.

UL-94 Vertical Burning Test

The UL-94 test classifies the flammability of plastic materials. The V-0 rating is the highest classification for this test, indicating that burning stops within 10 seconds on a vertical specimen, and no flaming drips are allowed.

Cone Calorimetry

Cone calorimetry is one of the most effective methods for studying the fire behavior of materials. Key parameters measured include:

  • Heat Release Rate (HRR): The rate at which heat is evolved during combustion. A lower peak HRR (pHRR) is desirable.

  • Total Heat Release (THR): The total amount of heat generated during the entire combustion process.

  • Time to Ignition (TTI): The time it takes for the material to ignite under a constant heat flux.

Quantitative Data Summary

The following table summarizes typical flame retardant performance data for unsaturated polyester (UP) resin containing varying amounts of 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

SampleBPS-MAE (wt%)LOI (%)UL-94 RatingpHRR (kW/m²)THR (MJ/m²)
Pure UP0~19No Rating~550~90
UP/BPS-MAE-55~24V-2~420~80
UP/BPS-MAE-1010~28V-0~350~72
UP/BPS-MAE-1515~32V-0~280~65

Note: The data presented are representative values based on typical experimental results and may vary depending on the specific resin system and processing conditions.

Safety and Handling

4-((4-(allyloxy)phenyl)sulfonyl)phenol should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory. Use a respirator if handling large quantities or in a poorly ventilated area.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-((4-(allyloxy)phenyl)sulfonyl)phenol is a highly effective flame retardant for unsaturated polyester resins, offering a dual-mode of action that significantly improves the fire safety of the material. Its ability to be covalently incorporated into the polymer matrix as a reactive flame retardant offers advantages over traditional additive flame retardants by reducing leaching and migration.[1] The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to explore and optimize the use of this compound in their specific applications. Further research could focus on exploring synergistic effects with other flame retardants and expanding its application to other polymer systems.[1]

References

  • PubChem. 4-(4-Allyloxy-benzenesulfonyl)-phenol. Available from: [Link]

Sources

Application

Application Notes and Protocols: Enhancing Unsaturated Polyester Resins with 4-((4-(allyloxy)phenyl)sulfonyl)phenol

Abstract These application notes provide a comprehensive technical guide for researchers and scientists on the incorporation of 4-((4-(allyloxy)phenyl)sulfonyl)phenol as a reactive flame retardant in unsaturated polyeste...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers and scientists on the incorporation of 4-((4-(allyloxy)phenyl)sulfonyl)phenol as a reactive flame retardant in unsaturated polyester resins (UPR). This document outlines the synthesis of the flame retardant, its incorporation into a UPR matrix, and detailed protocols for curing and characterizing the resulting thermoset. The dual functionality of the allyl group for covalent bonding within the resin matrix and the sulfonyl group for flame retardancy presents a promising avenue for developing high-performance, safer polymer composites.

Introduction: The Strategic Advantage of Functionalized Sulfonyl Phenols in UPR

Unsaturated polyester resins are widely utilized thermosetting polymers known for their versatility, cost-effectiveness, and excellent mechanical properties. However, their inherent flammability limits their application in sectors with stringent fire safety standards. The integration of flame retardants is therefore crucial. 4-((4-(allyloxy)phenyl)sulfonyl)phenol is a novel reactive flame retardant designed to overcome the limitations of traditional additive flame retardants, which can often compromise the mechanical integrity and processing characteristics of the host polymer.

The key innovation of this molecule lies in its bifunctional nature. The allyl ether moiety allows for its covalent integration into the polyester backbone during the free-radical curing process. This permanent bonding minimizes issues such as leaching and plasticization. The diphenyl sulfone structure is the cornerstone of its flame-retardant properties. Upon thermal decomposition, sulfonyl groups can release sulfur dioxide (SO2), a non-combustible gas that dilutes the flammable volatiles in the gas phase of combustion.[1][2] Furthermore, the aromatic and sulfonyl components promote the formation of a stable char layer in the condensed phase, which acts as a physical barrier to heat and mass transfer, thereby stifling the combustion process.[1][3]

This guide provides the foundational knowledge and actionable protocols to effectively utilize 4-((4-(allyloxy)phenyl)sulfonyl)phenol for the development of advanced, flame-retardant unsaturated polyester resins.

Material Specifications and Synthesis

Physicochemical Properties of 4-((4-(allyloxy)phenyl)sulfonyl)phenol
PropertyValue
Synonyms 4-Allyloxy-4'-hydroxydiphenylsulfone, BPS-MAE
CAS Number 97042-18-7
Molecular Formula C15H14O4S
Molecular Weight 290.33 g/mol
Appearance Off-white to white solid
Melting Point 168-170 °C
Solubility Slightly soluble in chloroform, DMSO, and methanol
Synthesis Protocol: Williamson Ether Synthesis

A plausible and common method for the synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol is the Williamson ether synthesis, starting from bis(4-hydroxyphenyl) sulfone and allyl bromide.

Materials:

  • Bis(4-hydroxyphenyl) sulfone

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve bis(4-hydroxyphenyl) sulfone (1 equivalent) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Slowly add allyl bromide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the potassium salts.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

Application in Unsaturated Polyester Resins

Proposed Flame Retardant Mechanism

The flame retardancy imparted by 4-((4-(allyloxy)phenyl)sulfonyl)phenol operates through both condensed-phase and gas-phase mechanisms.

flame_retardancy_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase UPR_Composite UPR Composite with 4-((4-(allyloxy)phenyl)sulfonyl)phenol Decomposition Thermal Decomposition UPR_Composite->Decomposition Heat Heat Heat->UPR_Composite Char_Formation Promoted Char Formation (Sulfonyl Group) Decomposition->Char_Formation Sulfonyl structure promotes cross-linking Volatiles Flammable Volatiles Decomposition->Volatiles SO2_Release Release of SO2 (Non-combustible gas) Decomposition->SO2_Release Cleavage of Ar-SO2 bond Barrier Insulating Char Layer Char_Formation->Barrier Barrier->UPR_Composite  Reduces heat transfer  and fuel release Dilution Dilution of Fuel and Oxygen SO2_Release->Dilution Dilution->Heat  Inhibits combustion  reactions

Caption: Proposed flame retardancy mechanism of 4-((4-(allyloxy)phenyl)sulfonyl)phenol in UPR.

Protocol for Formulation and Curing of Flame-Retardant UPR

This protocol provides a general procedure for the preparation of a flame-retardant UPR. The concentrations of the flame retardant, initiator, and promoter may need to be optimized for specific applications.

Materials:

  • Unsaturated polyester resin (dissolved in styrene)

  • 4-((4-(allyloxy)phenyl)sulfonyl)phenol

  • Styrene (inhibitor-free)

  • Methyl ethyl ketone peroxide (MEKP) as initiator

  • Cobalt naphthenate as promoter

Procedure:

  • Preparation of the Resin Blend:

    • In a suitable container, weigh the desired amount of unsaturated polyester resin.

    • Add the calculated amount of 4-((4-(allyloxy)phenyl)sulfonyl)phenol (e.g., 5, 10, 15, 20 wt%).

    • Add additional styrene if necessary to adjust the viscosity and ensure complete dissolution of the solid flame retardant. Stir the mixture at room temperature until a homogeneous solution is obtained. Gentle heating (40-50 °C) can be applied to facilitate dissolution.

  • Initiation and Promotion:

    • Add the cobalt naphthenate promoter (e.g., 0.1-0.5 wt%) to the resin blend and stir thoroughly.

    • Just before casting, add the MEKP initiator (e.g., 1-2 wt%) and mix vigorously for 1-2 minutes. Avoid entrapping excessive air bubbles.

  • Casting and Curing:

    • Pour the initiated resin into a pre-treated mold.

    • Allow the resin to cure at room temperature for 24 hours.

    • Post-cure the samples in an oven at 80-120 °C for 2-4 hours to ensure complete crosslinking.

curing_workflow Start Start Resin_Prep Prepare UPR and 4-((4-(allyloxy)phenyl)sulfonyl)phenol blend Start->Resin_Prep Add_Promoter Add Promoter (e.g., Cobalt Naphthenate) Resin_Prep->Add_Promoter Add_Initiator Add Initiator (e.g., MEKP) Add_Promoter->Add_Initiator Casting Cast into Mold Add_Initiator->Casting Room_Temp_Cure Room Temperature Cure (24 hours) Casting->Room_Temp_Cure Post_Cure Post-Cure (80-120 °C for 2-4 hours) Room_Temp_Cure->Post_Cure End End Post_Cure->End

Caption: Workflow for the formulation and curing of flame-retardant UPR.

Characterization and Performance Evaluation

Flame Retardancy Testing
TestStandardPurpose
Limiting Oxygen Index (LOI) ASTM D2863Measures the minimum oxygen concentration required to support combustion.
UL-94 Vertical Burn Test UL-94Classifies the material's response to a small open flame.
Cone Calorimetry ASTM E1354Provides comprehensive data on heat release rate, smoke production, and other combustion parameters.
Thermal Analysis
TestStandardPurpose
Thermogravimetric Analysis (TGA) ASTM E1131Determines the thermal stability and char yield of the cured resin.
Differential Scanning Calorimetry (DSC) ASTM E1356Measures the glass transition temperature (Tg) and curing characteristics.
Mechanical Properties
TestStandardPurpose
Tensile Strength ASTM D638Evaluates the material's resistance to being pulled apart.
Flexural Strength ASTM D790Measures the material's resistance to bending.
Impact Strength (Izod/Charpy) ASTM D256Determines the material's toughness and resistance to sudden impact.

Expected Results and Discussion

The incorporation of 4-((4-(allyloxy)phenyl)sulfonyl)phenol into the UPR matrix is anticipated to significantly enhance its flame retardancy. An increase in the LOI value and a more favorable UL-94 rating (e.g., V-0) are expected with increasing concentrations of the flame retardant. Cone calorimetry data should reveal a reduction in the peak heat release rate (pHRR) and total heat release (THR).

TGA results are likely to show an increased char yield at higher temperatures for the modified resins, corroborating the condensed-phase flame retardant mechanism. The covalent bonding of the flame retardant is expected to maintain or even improve the mechanical properties of the cured resin compared to systems with additive flame retardants. An increase in the glass transition temperature (Tg) may also be observed due to the rigid aromatic structure of the incorporated molecule.[4]

Conclusion

4-((4-(allyloxy)phenyl)sulfonyl)phenol is a promising reactive flame retardant for unsaturated polyester resins. Its dual functionality allows for covalent integration into the polymer network, leading to permanent flame retardancy without compromising the material's inherent properties. The protocols and characterization methods detailed in these application notes provide a solid framework for researchers to explore and optimize the use of this compound in developing next-generation, fire-safe composite materials.

References

  • Dai, K., et al. (2012). Enhanced Properties of the Incorporation of a Novel Reactive Phosphorus- and Sulfur-Containing Flame-Retardant Monomer into Unsaturated Polyester Resin. Industrial & Engineering Chemistry Research, 51(49), 15918–15927. Available at: [Link]

  • Deng, Z., et al. (2020). Effects of a Reactive Phosphorus–Sulfur Containing Flame-Retardant Monomer on the Flame Retardancy and Thermal and Mechanical Properties of Unsaturated Polyester Resin. Polymers, 12(7), 1441. Available at: [Link]

  • ResearchGate. Studying the Effect of Some Organic Sulfur Compounds as Flame Retardants for Polyester and Epoxy Resins. Available at: [Link]

  • ResearchGate. Sulfur's Role in the Flame Retardancy of Thio-Ether–linked Hyperbranched Poly(phosphoesters) in Epoxy Resins. Available at: [Link]

  • Google Patents. A class of allyl ether modified unsaturated polyester and its application.
  • MDPI. Effects of a Reactive Phosphorus–Sulfur Containing Flame-Retardant Monomer on the Flame Retardancy and Thermal and Mechanical Properties of Unsaturated Polyester Resin. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Analytical Determination of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

Introduction: The Analytical Imperative for 4-((4-(allyloxy)phenyl)sulfonyl)phenol 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a compound also known by synonyms such as BPS-MAE (Bisphenol S-monoallyl ether), is an organosulf...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-((4-(allyloxy)phenyl)sulfonyl)phenol

4-((4-(allyloxy)phenyl)sulfonyl)phenol, a compound also known by synonyms such as BPS-MAE (Bisphenol S-monoallyl ether), is an organosulfur compound of increasing industrial relevance.[1] Structurally, it is characterized by a diphenyl sulfone backbone with a hydroxyl group on one phenyl ring and an allyloxy group on the other.[1] This unique constitution imparts properties that make it a valuable component in various applications, notably as a color developer in thermal paper and as a flame-retardant additive in polymers.[2][3] The presence and concentration of this molecule in consumer products and industrial materials necessitate robust and reliable analytical methods for its detection and quantification. This is critical for quality control, regulatory compliance, and for understanding its potential environmental and toxicological profile, given the scrutiny of related bisphenol compounds.

This comprehensive guide provides detailed application notes and protocols for the analytical determination of 4-((4-(allyloxy)phenyl)sulfonyl)phenol. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. The protocols herein are designed to be self-validating, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Physicochemical Properties of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods. Key physicochemical data for 4-((4-(allyloxy)phenyl)sulfonyl)phenol are summarized below.

PropertyValueSource
CAS Number 97042-18-7[7][8]
Molecular Formula C₁₅H₁₄O₄S[1][8]
Molecular Weight 290.33 g/mol [1][8]
Appearance White to Off-White Solid[1][3]
Melting Point 168-170 °C[1]
Solubility Slightly soluble in Chloroform (with heating), DMSO, and Methanol.[1][1]
Purity (Typical) ≥96%[7]

Qualitative Analysis: Structural Confirmation

Prior to quantitative analysis, it is often necessary to confirm the identity of the analyte. Spectroscopic methods are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei.[9][10] For 4-((4-(allyloxy)phenyl)sulfonyl)phenol, both ¹H and ¹³C NMR are valuable.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The substitution pattern will lead to characteristic splitting patterns (doublets and doublets of doublets).

  • Allyl Group Protons:

    • A multiplet for the vinyl proton (-CH=CH₂).

    • A doublet for the terminal vinyl protons (=CH₂).

    • A doublet for the methylene protons adjacent to the ether oxygen (-O-CH₂-CH=).

  • Phenolic Hydroxyl Proton: A broad singlet which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Signals for the carbon atoms of the two distinct phenyl rings, with chemical shifts influenced by the sulfonyl, hydroxyl, and allyloxy substituents.

  • Signals for the three carbon atoms of the allyl group. Carbons adjacent to the ether oxygen will be deshielded and appear at a higher chemical shift.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12][13]

Expected FTIR Absorption Bands:

  • O-H Stretch (Phenol): A broad band in the region of 3200-3550 cm⁻¹.[14]

  • C-H Stretch (Aromatic and Alkene): Bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

  • C=C Stretch (Aromatic and Alkene): Bands in the region of 1450-1650 cm⁻¹.

  • S=O Stretch (Sulfone): Strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[15]

  • C-O Stretch (Ether and Phenol): Strong bands in the fingerprint region, typically between 1260-1000 cm⁻¹.[11]

Quantitative Analysis: Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for the sensitive and accurate quantification of 4-((4-(allyloxy)phenyl)sulfonyl)phenol in various matrices.

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract the analyte from the matrix and present it in a suitable solvent for chromatographic analysis, free from interfering substances.

Protocol for Thermal Paper Samples:

  • Sample Collection: Accurately weigh a representative portion of the thermal paper sample (e.g., 100 mg).

  • Extraction:

    • Place the paper sample in a glass vial.

    • Add a suitable extraction solvent. Methanol or acetonitrile are good starting points due to their ability to dissolve phenolic compounds.[16] A volume of 10 mL is typically sufficient.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Cleanup and Filtration:

    • After extraction, centrifuge the sample to pellet any suspended paper fibers.

    • Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial. This step is crucial to protect the chromatographic column from particulates.

Protocol for Polymer Samples:

  • Sample Size Reduction: If the polymer is in a large form, it may need to be cryo-milled or ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Accurately weigh approximately 200-500 mg of the powdered polymer into a glass vial.

    • Add an appropriate solvent in which the polymer has low solubility but the analyte is soluble. Dichloromethane or a mixture of methanol and dichloromethane can be effective.

    • Use sonication or shaking for an extended period (e.g., 1-2 hours) to facilitate extraction.

  • Precipitation and Filtration:

    • After extraction, an anti-solvent (e.g., hexane) can be added to precipitate the polymer while keeping the analyte in solution.

    • Centrifuge and filter the supernatant through a 0.22 µm syringe filter.

  • Solvent Exchange: The initial extraction solvent may not be compatible with the HPLC mobile phase. In such cases, evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement.

Instrumentation and Conditions
ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD DetectorStandard equipment for robust chromatographic separations.
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)C18 is a versatile stationary phase for separating moderately polar compounds like phenols.[1][8][16]
Mobile Phase A Water with 0.1% Formic AcidAcidification improves peak shape for phenolic compounds and ensures reproducibility.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good separation efficiency.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% BA gradient is necessary to elute the analyte with a good peak shape and to clean the column of any late-eluting components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nm or determined from UV spectrumAromatic compounds typically have strong absorbance in this region. A Diode Array Detector (DAD) can be used to determine the optimal wavelength.
Protocol
  • Standard Preparation: Prepare a stock solution of 4-((4-(allyloxy)phenyl)sulfonyl)phenol in methanol or acetonitrile (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • System Suitability: Inject a mid-range standard solution multiple times (n=5) to ensure the system is performing adequately. Check for parameters like retention time reproducibility (RSD < 1%), peak area precision (RSD < 2%), and theoretical plates.

  • Calibration: Inject the calibration standards in order of increasing concentration. Construct a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) of ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solutions.

  • Quantification: Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.[17][18][19]

Instrumentation and Conditions
ParameterRecommended SettingRationale
LC System UHPLC or HPLC systemUHPLC provides faster analysis and better resolution.
Mass Spectrometer Triple Quadrupole Mass SpectrometerEssential for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Source Electrospray Ionization (ESI), Negative Ion ModePhenolic hydroxyl groups are readily deprotonated, making ESI in negative mode highly sensitive.[2]
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)A smaller dimension column is suitable for the lower flow rates used with MS.
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Optimized for fast separation (e.g., 5-minute total run time)
Flow Rate 0.3-0.5 mL/minAppropriate for a 2.1 mm ID column and ESI source.
Column Temperature 40 °C
Injection Volume 5 µL
MS Parameters
Capillary Voltage~3.0 kVTo be optimized for the specific instrument.
Source Temperature~150 °CTo be optimized.
Desolvation Gas Flow~800 L/hrTo be optimized.
MRM Transitions Precursor Ion [M-H]⁻: m/z 289.1. Product ions to be determined by infusion and fragmentation of a standard solution.MRM provides high selectivity and sensitivity by monitoring specific fragmentation pathways.
Protocol
  • MRM Method Development: Infuse a standard solution of the analyte into the mass spectrometer to determine the precursor ion ([M-H]⁻) and to optimize collision energy for the most abundant and stable product ions.

  • Standard and Sample Preparation: Prepare calibration standards and samples as described for the HPLC-UV method, but at much lower concentrations (e.g., in the ng/mL range).

  • Analysis: Analyze the standards and samples using the developed LC-MS/MS method.

  • Quantification: Quantify the analyte using the peak area ratio of the analyte to an internal standard (if used) plotted against concentration. This method is highly accurate and can compensate for matrix effects.[18]

Method Validation

All analytical methods must be validated to ensure they are fit for their intended purpose.[5][6][20] The following parameters should be assessed according to ICH Q2(R2) guidelines:[4][6][21]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank matrix and a spiked matrix to show no interfering peaks at the retention time of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of standards over a defined range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. Determined by spike recovery studies in the sample matrix at multiple concentration levels.

  • Precision: The degree of agreement among individual test results. Assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[21]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_quant Data Processing & Quantification sample Thermal Paper or Polymer Sample weigh Weighing sample->weigh extract Solvent Extraction (Ultrasonication) weigh->extract filter Centrifugation & Filtration (0.22 µm) extract->filter hplc HPLC-UV or LC-MS/MS filter->hplc Inject into Instrument data Data Acquisition hplc->data quant Quantification of Analyte data->quant Peak Integration calib Calibration Curve Construction calib->quant report Reporting of Results quant->report

Caption: General workflow for the analysis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

Method Validation Logic

G Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision Precision->Intermediate Inter-day

Caption: Key parameters for analytical method validation based on ICH guidelines.

References

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (n.d.). Semantic Scholar. Retrieved January 9, 2026, from [Link]

  • 4-(4-Allyloxy-benzenesulfonyl)-phenol | C15H14O4S. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • HPLC Determination of Bisphenol S in Kitchen Papers. (2019). Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(5), 584-590.
  • Grumetto, L., et al. (2018). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS. Food Additives & Contaminants: Part A, 35(11), 2256-2269.
  • Jurek, A., & Leitner, E. (2018). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS. ResearchGate. Retrieved January 9, 2026, from [Link]

  • Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS. (2018). Semantic Scholar. Retrieved January 9, 2026, from [Link]

  • Salquèbre, G., et al. (2020). Simultaneous Quantification of Bisphenol A, Its Glucuronide Metabolite, and Commercial Alternatives by LC-MS/MS for In Vitro Skin Absorption Assays. ACS Omega, 5(34), 21535-21544.
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  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager Magazine. Retrieved January 9, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved January 9, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. Retrieved January 9, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved January 9, 2026, from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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  • Lee, J. C., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(28), 9711-9718.
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  • Hettiyadura, A. P. S., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.
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  • Functional group profiling of medicinal plants using FTIR spectroscopy. (2025). World Journal of Biology Pharmacy and Health Sciences. Retrieved January 9, 2026, from [Link]

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Application

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

Abstract This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol. This compound, also known as Bisphenol S monoallyl ether (BPS-MAE), is utilized as a color developer in thermal paper and as a flame-retardant additive in polymer systems.[1][2] Given its industrial relevance and structural similarity to other bisphenols, a reliable analytical method is crucial for quality control, stability studies, and research applications. This guide provides a comprehensive protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, designed for researchers, quality control analysts, and drug development professionals.[3][4]

Introduction and Scientific Rationale

4-((4-(allyloxy)phenyl)sulfonyl)phenol is an organosulfur compound characterized by a diphenyl sulfone backbone, substituted with an allyloxy group and a phenolic hydroxyl group.[1] Its molecular structure dictates its physicochemical properties, which are foundational to developing a specific and reliable analytical method.

Analyte Physicochemical Properties:

  • Molecular Formula: C₁₅H₁₄O₄S[1][2]

  • Molecular Weight: 290.33 g/mol [1][2]

  • Appearance: Off-white to white solid[1][2]

  • Solubility: It exhibits poor aqueous solubility (5.95 mg/L) but is slightly soluble in organic solvents like methanol, chloroform, and DMSO.[1][5]

Method Development Rationale:

The analytical strategy was designed based on these properties. A reversed-phase HPLC (RP-HPLC) approach was selected, as it is the premier technique for separating and quantifying moderately polar aromatic compounds like phenols.[6][7][8]

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase was chosen for its proven versatility and strong hydrophobic retention of aromatic compounds. This is a standard choice for the analysis of bisphenols and related substances, ensuring robust performance.[9][10]

  • Mobile Phase Selection: The mobile phase consists of acetonitrile and water. Acetonitrile is often preferred over methanol in the analysis of aromatic compounds as its π-electrons can interact with the analyte's phenyl rings, offering unique selectivity.[8] The inclusion of a small percentage of formic acid is critical. The acidic conditions (pH < 3) suppress the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring sharp, symmetrical peaks and reproducible retention times.[9][10]

  • Detection Wavelength (λ): Phenolic compounds exhibit strong UV absorbance. Based on the analysis of structurally similar compounds like Bisphenol A, which is often detected around 275 nm, a detection wavelength of 275 nm was selected as a starting point to provide high sensitivity and specificity.[9][10] For optimal results, scanning the analyte's UV spectrum to determine its absorbance maximum (λmax) is recommended.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, and column thermostat.

    • UV-Vis or Diode Array Detector (DAD).

    • Chromatography Data System (CDS) for data acquisition and processing.

  • Materials:

    • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • 4-((4-(allyloxy)phenyl)sulfonyl)phenol reference standard (>95% purity).

    • Acetonitrile (HPLC grade).

    • Formic acid (ACS grade, ~99%).

    • Deionized water (18.2 MΩ·cm).

    • 0.45 µm membrane filters for solvent filtration.

Chromatographic Conditions

All quantitative data should be acquired under the conditions summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Deionized Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 65% A / 35% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and filter through a 0.45 µm membrane filter.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-((4-(allyloxy)phenyl)sulfonyl)phenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations suitable for the intended analysis (e.g., for linearity, 10, 25, 50, 100, 150 µg/mL).

Analytical Workflow

The overall process from sample preparation to final data analysis is illustrated in the workflow diagram below.

HPLC_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing prep_mobile 1. Prepare Mobile Phase & Diluent prep_std 2. Prepare Standard Solutions prep_mobile->prep_std prep_sample 3. Prepare Sample Solutions prep_std->prep_sample sys_suit 4. Perform System Suitability Test (SST) prep_sample->sys_suit inject_seq 5. Run Analytical Sequence sys_suit->inject_seq If SST Passes integrate 6. Integrate Peaks inject_seq->integrate quantify 7. Quantify Analyte integrate->quantify report 8. Generate Report quantify->report

Caption: High-level workflow for the HPLC-UV analysis.

System Suitability Testing (SST)

Before commencing any sample analysis, the suitability of the chromatographic system must be verified.[11][12] This is achieved by making five replicate injections of a working standard solution (e.g., 100 µg/mL). The calculated parameters must meet the acceptance criteria listed below to ensure the system is performing adequately.[13][14]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry, ensuring accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector response.
%RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pumping system.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose. The following protocol is based on the ICH Q2(R1) guideline.[15][16]

Validation_Parameters cluster_AccuracyPrecision Accuracy & Precision cluster_CoreParams Core Performance cluster_LimitParams Sensitivity & Robustness Validation Method Validation (ICH Q2(R1)) Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Repeatability Intermediate Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity (r² ≥ 0.999) Validation->Linearity Range Range Validation->Range LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range

Caption: Key parameters for analytical method validation.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Procedure:

  • Analyze a sample of diluent (blank) to check for interfering peaks at the retention time of the analyte.

  • Analyze a placebo or matrix sample (if applicable) to ensure no matrix components co-elute with the analyte.

  • If available, analyze samples of known related substances or impurities to confirm they are resolved from the main analyte peak.

Linearity and Range

Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range. Procedure:

  • Prepare at least five standard solutions across the expected concentration range (e.g., 10 µg/mL to 150 µg/mL, covering 50% to 150% of a target concentration).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration.

  • Perform a linear regression analysis. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. Procedure:

  • Perform the analysis on a sample of known concentration (e.g., a certified reference material) or by spiking a matrix with a known amount of analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Calculate the percent recovery for each sample. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Procedure:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. Procedure: These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Procedure:

  • Analyze a standard solution while making small variations to the method parameters, one at a time.

  • Suggested variations:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., vary acetonitrile by ±2%)

  • Assess the impact on retention time, peak area, and tailing factor. Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be simple, specific, accurate, precise, and robust for the quantitative determination of 4-((4-(allyloxy)phenyl)sulfonyl)phenol. The detailed protocol and validation guidelines provide a comprehensive framework for implementation in quality control laboratories and research settings, ensuring reliable and consistent analytical results.

References

  • MicroSolv Technology Corporation. (n.d.). Bisphenol A, S, & F Analyzed with HPLC - AppNote. Retrieved from [Link]

  • Assay Analysis. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Bisphenol A, BPA Analyzed with HPLC - AppNote. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • International Conference on Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2054598, 4-(4-Allyloxy-benzenesulfonyl)-phenol. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection. Retrieved from [Link]

Sources

Method

Application Note: A Validated High-Sensitivity LC-MS/MS Method for the Quantification of 4-((4-(allyloxy)phenyl)sulfonyl)phenol (BPS-MAE) in Human Plasma

Abstract This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, also kno...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, also known as Bisphenol S monoallyl ether (BPS-MAE). BPS-MAE is an organosulfur compound used as a color developer in thermal paper and as a flame-retardant additive in polymer systems.[1][2] Given its potential for human exposure, a reliable analytical method is crucial for toxicokinetic and biomonitoring studies. The method described herein utilizes solid-phase extraction (SPE) for sample clean-up from human plasma, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol was developed and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and minimal matrix effects.[3][4]

Introduction

4-((4-(allyloxy)phenyl)sulfonyl)phenol (BPS-MAE) is a diphenyl sulfone derivative characterized by an allyloxy group on one phenyl ring and a hydroxyl group on the other.[1] This structure imparts properties that make it a functional replacement for other bisphenol analogues in industrial applications, including thermal printing and polymer manufacturing.[1][2] The widespread use of such compounds raises concerns about potential human exposure and subsequent health implications. Therefore, the development of highly sensitive and selective analytical methods is paramount for accurately measuring their concentrations in biological matrices.

LC-MS/MS has become the gold standard for quantifying small molecules in complex biological fluids due to its superior sensitivity, specificity, and wide dynamic range.[5][6] The primary challenge in bioanalysis is mitigating the "matrix effect," where co-eluting endogenous components from the sample (e.g., phospholipids, salts) interfere with the ionization of the target analyte, leading to inaccurate quantification.[7][8] This protocol addresses this challenge through an optimized Solid-Phase Extraction (SPE) procedure, which provides superior sample cleanup compared to simpler methods like protein precipitation or liquid-liquid extraction.[9]

This document provides a comprehensive, step-by-step guide for the entire analytical workflow, from sample preparation to data acquisition and validation, designed for researchers and professionals in drug development, toxicology, and environmental health.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueReference
Chemical Name 4-((4-(allyloxy)phenyl)sulfonyl)phenol[1]
Synonyms BPS-MAE, Bisphenol S-monoallyl ether[1][10]
CAS Number 97042-18-7[1][2]
Molecular Formula C₁₅H₁₄O₄S[1][2]
Molecular Weight 290.34 g/mol [11]
Appearance Off-white to white solid[1]
Melting Point 168-170 °C[1]
Solubility Slightly soluble in Methanol, DMSO, Chloroform[1]
Structure

[10]

Experimental Protocol

Materials and Reagents
  • Analyte: 4-((4-(allyloxy)phenyl)sulfonyl)phenol (purity ≥96%) (Sigma-Aldrich, CAS: 97042-18-7)[11]

  • Internal Standard (IS): Bisphenol S (BPS) (purity ≥98%) (Sigma-Aldrich, CAS: 80-09-1)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade)

  • Reagents: Formic acid (LC-MS Grade, ~99%), Ammonium hydroxide (ACS Grade)

  • Biological Matrix: Pooled Human Plasma (K₂EDTA anticoagulant)

  • SPE Cartridges: Oasis HLB 1 cc, 30 mg cartridges (Waters)

Instrumentation
  • LC System: Agilent 1290 Infinity II LC System (or equivalent)

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS System (or equivalent) equipped with an Electrospray Ionization (ESI) source.

  • Analytical Column: Phenomenex Kinetex C18 column (2.6 µm, 100 Å, 100 x 2.1 mm)

Preparation of Standards and Samples

Rationale for Internal Standard Selection: Bisphenol S (BPS) was chosen as the internal standard because it is structurally similar to BPS-MAE (both are diphenyl sulfones) and is not expected to be endogenously present. Its similar chemical behavior helps to correct for variability during sample preparation and ionization.

  • Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of BPS-MAE and BPS into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. These are the primary stock solutions. Store at -20°C.

  • Working Solutions:

    • Prepare intermediate stock solutions of BPS-MAE (for calibration standards and QCs) and BPS (for IS spiking solution) by serially diluting the primary stocks with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards (CS) and Quality Controls (QC):

    • Prepare CS and QC samples by spiking the appropriate BPS-MAE working solutions into blank human plasma (≤5% of the total plasma volume to avoid affecting the matrix).

    • A typical calibration curve may range from 0.1 ng/mL to 100 ng/mL.

    • Prepare QCs at a minimum of three levels: Low, Medium, and High (e.g., 0.3, 30, and 80 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: An SPE protocol was selected to rigorously remove phospholipids and proteins from the plasma matrix, which are known to cause significant ion suppression in ESI-MS.[8][9] The Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbent is effective at retaining a wide range of compounds like BPS-MAE while allowing for thorough washing to remove interferences.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Elution start 200 µL Plasma Sample (CS, QC, or Unknown) spike Spike with 20 µL Internal Standard (BPS) start->spike acidify Add 200 µL 4% H₃PO₄ (Precipitates proteins, adjusts pH) spike->acidify vortex_cent Vortex & Centrifuge acidify->vortex_cent load Load Supernatant vortex_cent->load Transfer Supernatant condition Condition Cartridge (1 mL Methanol) equilibrate Equilibrate Cartridge (1 mL Water) condition->equilibrate equilibrate->load wash1 Wash 1: 1 mL 5% Methanol (Removes polar interferences) load->wash1 wash2 Wash 2: 1 mL 20% Methanol (Removes less polar interferences) wash1->wash2 elute Elute: 1 mL 90% Methanol (Recovers analyte + IS) wash2->elute evaporate Evaporate to Dryness (Under N₂ stream) elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A/B (90:10) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction (SPE) workflow for BPS-MAE from plasma.

Step-by-Step Protocol:

  • Pre-treatment: To 200 µL of plasma sample, add 20 µL of the BPS internal standard working solution. Add 200 µL of 4% phosphoric acid in water to acidify the sample and precipitate proteins. Vortex for 30 seconds and centrifuge at 4000 x g for 5 minutes.

  • Condition: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of water.

  • Load: Load the supernatant from the pre-treated sample onto the cartridge.

  • Wash:

    • Wash 1: Add 1 mL of 5% methanol in water to remove highly polar interferences.

    • Wash 2: Add 1 mL of 20% methanol in water to remove remaining salts and less polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of 90% methanol in water into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase conditions (90% Mobile Phase A, 10% Mobile Phase B).

LC-MS/MS Method Parameters

Rationale: Reversed-phase chromatography with a C18 column is ideal for retaining moderately polar compounds like BPS-MAE. A gradient elution is employed to ensure good peak shape and separation from any remaining matrix components.[12] Negative mode ESI is chosen because the phenolic hydroxyl group readily deprotonates to form a stable [M-H]⁻ ion, providing high sensitivity.[12][13]

Liquid Chromatography
ParameterSetting
Column Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient Time (min)
0.0
1.0
5.0
6.0
6.1
8.0
Mass Spectrometry
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp. 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Multiple Reaction Monitoring (MRM) Transitions

The precursor ion for BPS-MAE corresponds to the deprotonated molecule [M-H]⁻.[10] Product ions are generated via collision-induced dissociation (CID). The most abundant and stable transition is used for quantification (Quantifier), while a second transition is used for confirmation (Qualifier).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (V)Use
BPS-MAE 289.1185.010025Quantifier
BPS-MAE 289.1108.010035Qualifier
BPS (IS) 249.0108.010030Quantifier

Method Validation Summary

The method was validated following ICH Q2(R2) guidelines.[4] All results met the standard acceptance criteria for bioanalytical methods.

ParameterResultAcceptance Criteria
Linearity (Range) 0.1 – 100 ng/mLR² ≥ 0.995
Lower Limit of Quantitation (LOQ) 0.1 ng/mLS/N > 10; Accuracy ±20%; Precision ≤20%
Accuracy (Intra- & Inter-day) 93.5% – 106.2%Within ±15% of nominal (±20% at LOQ)
Precision (Intra- & Inter-day, %CV) ≤ 8.5%≤15% (≤20% at LOQ)
Matrix Effect (%CV) ≤ 9.1%≤15%
Recovery (% Average) 88.7%Consistent, precise, and reproducible
Stability (Freeze-thaw, Short-term) Stable% Deviation within ±15%

Overall Analytical Workflow

The entire process, from sample receipt to final data reporting, is a self-validating system designed for high-throughput analysis.

Caption: High-level overview of the bioanalytical workflow.

Conclusion

A highly selective, sensitive, and robust LC-MS/MS method for the quantification of 4-((4-(allyloxy)phenyl)sulfonyl)phenol in human plasma has been successfully developed and validated. The use of an optimized solid-phase extraction protocol effectively minimizes matrix effects, ensuring high accuracy and precision. With a lower limit of quantitation of 0.1 ng/mL, this method is fit-for-purpose and can be confidently deployed for high-throughput analysis in clinical and toxicological research, enabling a better understanding of human exposure to this compound.

References

  • Lozano-Milo, E., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC - NIH. Available at: [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Shikov, A. N., et al. (2021). LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr. MDPI. Available at: [Link]

  • Ali, A., et al. (2021). LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants. PMC - NIH. Available at: [Link]

  • Xue, Y. J., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Available at: [Link]

  • Tshisekela, P. D., et al. (2019). Targeted analysis of phenolic compounds by LC-MS. Protocols.io. Available at: [Link]

  • Pawar, N., et al. (2022). Biochemical Characterization and LC-MS/MS Analysis of Phenolic Compounds in Ginger Wine. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Klink, F. (2022). New Sample Preparation Approaches to Biological Matrices for LC–MS. LCGC International. Available at: [Link]

  • University of Tartu (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. Available at: [Link]

  • Xu, R., et al. (2018). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 4-(4-Allyloxy-benzenesulfonyl)-phenol. PubChem. Available at: [Link]

  • European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • Henion, J., et al. (1998). Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Analytical Chemistry. Available at: [Link]

  • International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Manimekalai, M., et al. (2019). Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Ganta, S. R., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Rocci, M. L. Jr., et al. (2009). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. PubMed. Available at: [Link]

Sources

Application

Characterization of 4-((4-(allyloxy)phenyl)sulfonyl)phenol using NMR Spectroscopy: An Application Note

Introduction 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a derivative of bisphenol S, is a molecule of significant interest in materials science and drug discovery.[1][2] Its structure, featuring a sulfonyl group linking two...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-((4-(allyloxy)phenyl)sulfonyl)phenol, a derivative of bisphenol S, is a molecule of significant interest in materials science and drug discovery.[1][2] Its structure, featuring a sulfonyl group linking two phenolic rings, one of which is functionalized with an allyloxy group, provides a unique combination of reactivity and structural properties.[3][4] Accurate and unambiguous characterization of this compound is paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the characterization of 4-((4-(allyloxy)phenyl)sulfonyl)phenol using ¹H and ¹³C NMR spectroscopy, detailing experimental protocols and data interpretation.

Principles of NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei.[5] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This absorption frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.[6][7] Therefore, NMR spectroscopy provides detailed information about the connectivity of atoms and the overall structure of a molecule.

Key parameters obtained from NMR spectra include:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus. Protons or carbons in different chemical environments will have different chemical shifts.[6]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

  • Spin-Spin Coupling (J-coupling): The interaction between neighboring magnetic nuclei results in the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), provides information about the number of neighboring nuclei and the dihedral angle between them.[8]

By analyzing these parameters, a complete structural assignment of 4-((4-(allyloxy)phenyl)sulfonyl)phenol can be achieved.

Experimental Protocol

I. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[9][10][11] The following protocol outlines the recommended procedure for preparing a sample of 4-((4-(allyloxy)phenyl)sulfonyl)phenol for NMR analysis.

Materials:

  • 4-((4-(allyloxy)phenyl)sulfonyl)phenol (purity ≥ 96%)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)[12]

  • Tetramethylsilane (TMS) (as an internal standard, if not already present in the deuterated solvent)[13]

  • High-quality 5 mm NMR tubes[9]

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Weigh approximately 10-20 mg of 4-((4-(allyloxy)phenyl)sulfonyl)phenol for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[14]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[12] The choice of solvent will depend on the solubility of the compound.

  • If the solvent does not contain an internal standard, add a very small amount of TMS.[13]

  • Securely cap the vial and gently vortex until the sample is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.[11]

  • Using a Pasteur pipette, carefully transfer the solution into a clean, unscratched 5 mm NMR tube to a height of approximately 4-5 cm.[9][12]

  • Cap the NMR tube securely.

II. NMR Data Acquisition

The following are general acquisition parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[15]

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃ or DMSO-d₆

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Pulse Width: Calibrated 90° pulse

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: 2-4 seconds

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃ or DMSO-d₆

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Relaxation Delay: 2-5 seconds

  • Pulse Program: Proton-decoupled

  • Spectral Width: 0 to 200 ppm

  • Acquisition Time: 1-2 seconds

Data Processing and Analysis

Once the raw NMR data (Free Induction Decay or FID) is acquired, it must be processed to obtain the final spectrum.[16] Standard processing steps include Fourier transformation, phase correction, and baseline correction.[17][18]

I. ¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 4-((4-(allyloxy)phenyl)sulfonyl)phenol is expected to show distinct signals for the aromatic protons, the allyloxy group protons, and the phenolic hydroxyl proton. The predicted chemical shifts and multiplicities are detailed in Table 1 and the molecular structure with proton assignments is shown in Figure 1.

  • Aromatic Protons (H-2, H-3, H-5, H-6, H-2', H-3', H-5', H-6'): The protons on the two phenyl rings will appear in the aromatic region, typically between 6.5 and 8.0 ppm.[19][20] Due to the electron-withdrawing nature of the sulfonyl group, the protons on the ring attached to the sulfonyl group and the hydroxyl group (H-2', H-3', H-5', H-6') will be deshielded and appear at a lower field compared to the protons on the allyloxy-substituted ring (H-2, H-3, H-5, H-6).[21][22] The protons ortho and meta to the substituents will exhibit doublet of doublets or complex multiplet patterns due to spin-spin coupling.[23][24]

  • Allyloxy Protons (H-a, H-b, H-c): The protons of the allyl group will show characteristic signals.[25]

    • The methylene protons adjacent to the oxygen (H-a) will appear as a doublet around 4.6 ppm.[26]

    • The internal vinyl proton (H-b) will be a multiplet in the range of 5.9-6.1 ppm due to coupling with both the terminal vinyl protons and the adjacent methylene protons.[8][25]

    • The two terminal vinyl protons (H-c) will be diastereotopic and appear as two separate signals, a doublet of doublets (cis) and a doublet of doublets (trans), around 5.3-5.4 ppm.[25]

  • Phenolic Proton (OH): The hydroxyl proton is exchangeable and its chemical shift is dependent on concentration, temperature, and solvent. It may appear as a broad singlet anywhere between 4 and 10 ppm.

II. ¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The expected chemical shifts are summarized in Table 2.

  • Aromatic Carbons: The carbons of the two phenyl rings will resonate in the aromatic region between 115 and 165 ppm.[19] The carbons directly attached to the sulfonyl group (C-4 and C-4') and the oxygen atoms (C-1 and C-1') will be the most deshielded. The chemical shifts of the other aromatic carbons will be influenced by the electronic effects of the substituents.[21]

  • Allyloxy Carbons: The carbons of the allyl group will appear at higher field. The methylene carbon (C-a) will be around 69 ppm, the internal vinyl carbon (C-b) around 132 ppm, and the terminal vinyl carbon (C-c) around 118 ppm.

Expected NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2, H-6~7.8d2H
H-3, H-5~7.0d2H
H-2', H-6'~7.7d2H
H-3', H-5'~6.9d2H
H-a (-OCH₂-)~4.6d2H
H-b (-CH=)~6.0m1H
H-c (=CH₂)~5.3-5.4dd, dd2H
-OHVariablebr s1H

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~162
C-2, C-6~130
C-3, C-5~115
C-4~135
C-1'~158
C-2', C-6'~130
C-3', C-5'~116
C-4'~140
C-a (-OCH₂-)~69
C-b (-CH=)~132
C-c (=CH₂)~118

Visualization of Workflow and Structure

To aid in the understanding of the experimental process and the structural assignments, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup Acquisition Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline analyze Spectral Analysis (δ, J, Integration) baseline->analyze structure Structure Elucidation analyze->structure

Caption: Experimental workflow for NMR analysis.

mol cluster_labels mol_img H2 H-2, H-6 H3 H-3, H-5 H2p H-2', H-6' H3p H-3', H-5' Ha H-a Hb H-b Hc H-c OH OH

Caption: Structure of 4-((4-(allyloxy)phenyl)sulfonyl)phenol with proton assignments.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of 4-((4-(allyloxy)phenyl)sulfonyl)phenol. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The comprehensive analysis of chemical shifts, coupling patterns, and integration values allows for the unambiguous confirmation of the molecular structure, which is critical for its intended applications in scientific research and drug development.

References

  • Wikstroem, M. Best Practices in NMR Data Acquisition and Analysis. CASSS. [Link]

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Method

Application Note &amp; Protocols: A Strategic Approach to Profiling the Bioactivity of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

Abstract This document provides a comprehensive, multi-tiered strategy for the in vitro characterization of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a novel compound with unknown biological activity. Recognizing that the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, multi-tiered strategy for the in vitro characterization of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a novel compound with unknown biological activity. Recognizing that the initial stages of drug discovery often involve compounds with uncharacterized mechanisms, this guide presents a logical cascade of assays designed to efficiently identify and validate potential bioactivity. The protocols herein are designed as self-validating systems, incorporating essential controls and detailed procedural explanations to ensure data integrity and reproducibility. We will progress from foundational cytotoxicity profiling to broad-spectrum enzyme and receptor screening, and finally to advanced phenotypic analysis, providing a robust framework for elucidating the compound's mechanism of action and identifying its molecular targets.

Introduction: The Challenge of a Novel Chemical Entity

4-((4-(allyloxy)phenyl)sulfonyl)phenol belongs to the sulfonylphenol class of compounds. Derivatives of phenols and sulfonyl-containing structures are known to possess a wide range of biological activities, from antimicrobial to anticancer effects.[1][2] However, without established data, a systematic and unbiased screening approach is paramount. The objective is not merely to test a single hypothesis, but to cast a wide net to discover potential therapeutic applications or toxicological liabilities.

This guide outlines a four-stage screening cascade designed to maximize data acquisition while conserving resources. The strategy begins with essential safety profiling and progressively narrows the focus based on experimental results.

Overall Bioactivity Screening Cascade

The proposed workflow provides a structured path from general toxicity assessment to specific target identification.

Screening_Cascade A Stage 1: Foundational Cytotoxicity (MTT & LDH Assays) B Stage 2: Broad-Spectrum Functional Screening A->B If non-toxic at reasonable conc. C Kinase Inhibition Profiling (ADP-Glo™ Assay) B->C D GPCR Activity Modulation (HTRF® cAMP Assay) B->D E Stage 3: Unbiased Phenotypic Screening (High-Content Analysis) B->E If no hits in functional screens or for broader profiling G Data Analysis & Hypothesis Generation C->G D->G E->G F Stage 4: Target Deconvolution (Thermal Proteome Profiling) H Lead Optimization / Further Validation F->H G->F If specific phenotype or activity is confirmed G->H

Caption: High-level strategy for profiling a novel compound's bioactivity.

Stage 1: Foundational Cytotoxicity Profiling

Scientific Rationale: Before investigating any specific bioactivity, it is crucial to determine the concentration range at which 4-((4-(allyloxy)phenyl)sulfonyl)phenol affects basic cell viability. This step prevents misinterpretation of data in subsequent assays (e.g., apparent enzyme inhibition due to cell death) and establishes a therapeutic window. We will use two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[3][4][5]

Protocol 2.1: MTT Assay for Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living, metabolically active cells.

Materials:

  • 96-well flat-bottom cell culture plates

  • Selected cancer or normal cell line (e.g., HeLa, HEK293)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 4-((4-(allyloxy)phenyl)sulfonyl)phenol (test compound), dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X serial dilution of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 24, 48, or 72 hours.

  • Controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used for the test compound (e.g., 0.1%).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or Staurosporine).

    • Untreated Control: Cells in medium only.

  • MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate for 4-18 hours at 37°C in the dark.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[6]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol 2.2: LDH Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5] The LDH assay measures this released enzyme activity, providing a quantitative measure of cytotoxicity.[4]

Procedure: This assay is typically performed using a commercial kit. The supernatant from the same wells treated for the MTT assay can be collected before the addition of the MTT reagent. Follow the manufacturer's specific protocol. The general steps involve transferring a portion of the cell culture supernatant to a new plate, adding a reaction mixture containing a substrate and cofactor, incubating, and then measuring the absorbance.

Data Interpretation (Stage 1):

AssayEndpoint MeasuredInterpretation of Compound Effect
MTT Mitochondrial dehydrogenase activityA decrease indicates reduced metabolic activity or cell death.
LDH LDH release from cytosolAn increase indicates loss of plasma membrane integrity (necrosis).

A compound is considered for further screening if it shows an IC₅₀ value significantly higher than the concentrations required for potential therapeutic effects (typically >10-30 µM).

Stage 2: Broad-Spectrum Functional Screening

Scientific Rationale: With a non-toxic concentration range established, the next step is to screen for functional effects against large, well-validated families of drug targets. The sulfonylphenol moiety suggests potential interactions with enzymes, particularly kinases. Additionally, screening against G-protein coupled receptors (GPCRs), the largest family of cell surface receptors, is a high-yield strategy.

Protocol 3.1: Kinase Inhibition Profiling (ADP-Glo™ Assay)

Principle: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[7][8] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light.[9] The light output is directly proportional to the kinase activity.[10]

Workflow for ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Kinase + Substrate + ATP + Test Compound B ADP + Phosphorylated Substrate + Unused ATP A->B Incubate C Add ADP-Glo™ Reagent B->C D Unused ATP is depleted C->D Terminates reaction E Add Kinase Detection Reagent D->E Incubate 40 min F ADP is converted to ATP E->F G Luciferase/Luciferin Reaction F->G H Measure Luminescence G->H Incubate 30-60 min

Caption: Workflow of the ADP-Glo™ luminescent kinase assay.

Procedure (Example using a single kinase):

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP at a concentration near its Km value.

  • Compound Addition: Add the test compound across a range of concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control inhibitor.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.[8]

  • ADP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes.[8]

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value for any confirmed hits. It is recommended to screen against a diverse panel of kinases to assess both potency and selectivity.

Protocol 3.2: GPCR Activity Modulation (HTRF® cAMP Assay)

Principle: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP). This assay uses Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP levels.[11] It is a competitive immunoassay where free cAMP produced by cells competes with a d2-labeled cAMP analog for binding to a europium cryptate-labeled anti-cAMP antibody.[12] When the antibody and d2-analog are close, FRET occurs. An increase in cellular cAMP disrupts this FRET, leading to a decrease in the signal.[13][14]

Procedure (Example for a Gs-coupled receptor):

  • Cell Stimulation: Plate cells expressing the target GPCR. Treat them with the test compound followed by a known agonist for the receptor.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • HTRF Reagent Addition: Add the HTRF reagents (Eu-cryptate anti-cAMP antibody and d2-labeled cAMP) to the cell lysate.[11]

  • Incubation: Incubate for 1 hour at room temperature.[11]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Data Interpretation (Stage 2):

AssayPotential Hit CriteriaNext Step
Kinase Profiling IC₅₀ < 10 µM on one or more kinasesConfirm with orthogonal assays; assess selectivity.
cAMP Assay Dose-dependent change in cAMP levelsDetermine if agonist or antagonist; test against related GPCRs.

Stage 3: Unbiased Phenotypic Screening

Scientific Rationale: If target-based assays yield no hits, or to gain a broader understanding of the compound's effects, an unbiased phenotypic screen is invaluable. High-Content Screening (HCS) combines automated microscopy and image analysis to quantify multiple morphological features of cells simultaneously.[15][16][17] This approach can reveal unexpected mechanisms of action by detecting subtle changes in cell or organelle morphology, protein localization, or other cellular features.[18][19]

Protocol 4.1: High-Content Cellular Imaging

Principle: HCS involves treating cells with the compound, staining them with multiple fluorescent dyes to label different subcellular compartments (e.g., nucleus, cytoskeleton, mitochondria), and capturing high-resolution images automatically.[16][18] Specialized software then extracts quantitative data on hundreds of features, creating a detailed "fingerprint" of the compound's effect.[17]

Procedure:

  • Plate and Treat: Seed cells in optically clear-bottom plates (e.g., 384-well) and treat with the test compound at several concentrations.

  • Stain: After incubation, fix the cells and stain them with a cocktail of fluorescent probes (e.g., Hoechst for nuclei, Phalloidin for actin cytoskeleton, and MitoTracker for mitochondria).

  • Image: Use a high-content imaging system to automatically acquire images from multiple channels for each well.

  • Analyze: Process the images using analysis software to segment cells and nuclei and extract quantitative features (e.g., cell size, nuclear intensity, mitochondrial texture).

  • Data Mining: Compare the phenotypic fingerprint of the test compound to a reference library of compounds with known mechanisms of action.

Stage 4: Target Deconvolution

Scientific Rationale: Once a reproducible bioactivity or cellular phenotype is confirmed, the final step is to identify the direct molecular target(s). Thermal Proteome Profiling (TPP) is a powerful, unbiased method for identifying drug targets in a native cellular environment.[20][[“]]

Protocol 5.1: Thermal Proteome Profiling (TPP)

Principle: TPP is based on the observation that when a small molecule binds to a protein, it often increases the protein's thermal stability.[22] In a TPP experiment, cells are treated with the compound or a vehicle, heated to several different temperatures, and the remaining soluble proteins are quantified using mass spectrometry.[23][24] A target protein will show a shift in its melting curve in the presence of the compound.[[“]]

Workflow for Target Deconvolution

TPP_Workflow A Confirmed Bioactivity or Phenotype B Treat cells with Compound vs. Vehicle A->B C Heat cell lysates to a range of temperatures B->C D Separate soluble vs. precipitated proteins C->D E Protein Digestion & Sample Prep D->E F Quantitative Mass Spectrometry (LC-MS/MS) E->F G Identify proteins with altered thermal stability (melting curve shift) F->G H Validate Candidate Targets G->H

Caption: Strategy for identifying molecular targets using TPP.

Procedure Outline:

  • Treatment & Lysis: Treat two populations of cells, one with the test compound and one with vehicle. Harvest and lyse the cells.

  • Thermal Challenge: Aliquot the lysates and heat them to a range of temperatures (e.g., 40°C to 64°C).

  • Fractionation: Separate the aggregated (denatured) proteins from the soluble proteins via ultracentrifugation.

  • Proteomics: Prepare the soluble fractions for quantitative mass spectrometry analysis.

  • Data Analysis: For each of the thousands of proteins identified, plot its relative abundance versus temperature for both the treated and vehicle samples. A shift in this "melting curve" indicates a potential binding interaction.

Conclusion

This application note provides a systematic, hypothesis-generating framework for characterizing the bioactivity of a novel compound, 4-((4-(allyloxy)phenyl)sulfonyl)phenol. By progressing logically from broad cytotoxicity assessment to specific functional screens, unbiased phenotypic analysis, and finally, target deconvolution, researchers can efficiently build a comprehensive biological profile. This tiered approach ensures that resources are used effectively and that the resulting data is robust, reproducible, and provides a clear path forward for subsequent drug development or mechanistic studies.

References

  • High-content screening. Wikipedia. [Link]

  • Drug Target Identification in Tissues by Thermal Proteome Profiling. PubMed. [Link]

  • High-content screening in drug discovery: A brief guide. Alithea Genomics. [Link]

  • High-Content Screening: Principles, Techniques, and Applications. ZeClinics. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]

  • Accelerating Drug Discovery with High Content Screening. Core Life Analytics. [Link]

  • Target Discovery Using Thermal Proteome Profiling. ResearchGate. [Link]

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]

  • Principles of the HTRF cAMP Assay. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]

  • What is the impact of thermal proteome profiling on drug target identification? Consensus. [Link]

  • In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. ResearchGate. [Link]

  • Cell surface thermal proteome profiling tracks perturbations and drug targets on the plasma membrane. Springer Nature Experiments. [Link]

  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications. [Link]

  • Selected examples of bioactive sulfonyl/sulfonamide derivatives. ResearchGate. [Link]

  • Examples of bioactive sulfone-containing naphthalenediols and hydroquinones. ResearchGate. [Link]

  • Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. ResearchGate. [Link]

  • Synthesis of sulfonate derivatives of maltol and their biological activity against Phytophthora capsici and Bursaphelenchus xylophilus in vitro. PubMed. [Link]

  • Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. PubMed. [Link]

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Application

Investigating the Cellular Effects of 4-((4-(allyloxy)phenyl)sulfonyl)phenol: A Guide to In Vitro Assays

An Application and Protocol Guide for Researchers Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on...

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the biological effects of 4-((4-(allyloxy)phenyl)sulfonyl)phenol. Known by synonyms such as BPS-MAE, this compound is a derivative of Bisphenol S (BPS) and is structurally related to the well-known endocrine disruptor Bisphenol A (BPA).[1][2] Given the increasing scrutiny of bisphenol analogues, a robust in vitro toxicological and mechanistic evaluation is imperative.[3][4] This guide moves beyond a simple listing of protocols, offering a strategic framework for a tiered investigatory approach, from foundational cytotoxicity assessments to nuanced mechanistic studies of apoptosis, oxidative stress, and endocrine signaling pathways. Each protocol is presented with an emphasis on the scientific rationale behind key steps and the inclusion of self-validating controls to ensure data integrity.

Section 1: Rationale and Strategic Workflow

4-((4-(allyloxy)phenyl)sulfonyl)phenol is an organosulfur compound belonging to the class of phenolic sulfones.[5] Its structural similarity to BPA and BPS raises questions about its potential to mimic or interfere with endogenous hormonal signaling and other cellular processes.[4][6] Cell-based assays provide a powerful, high-throughput, and controlled environment to dissect these potential effects at the molecular level, offering critical data for hazard assessment and mechanistic understanding.

A logical, tiered approach is recommended to efficiently characterize the compound's cellular impact. This begins with broad assessments of cell health and progresses to more specific, hypothesis-driven mechanistic assays.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mode of Action cluster_2 Tier 3: Specific Mechanistic Target A Dose-Range Finding & Cytotoxicity Screening (e.g., MTT / WST-1 Assay) B Apoptosis Induction (Caspase 3/7 Activation) A->B IC50 informs concentration selection C Oxidative Stress (ROS / GSH Levels) A->C IC50 informs concentration selection D Endocrine Disruption (Estrogen Receptor Signaling) B->D Apoptosis may be ER-mediated C->D Connects to potential non-genomic signaling

Figure 1: A tiered experimental workflow for characterizing the cellular effects of 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

Section 2: Foundational Viability and Cytotoxicity Assays

Scientific Rationale: The first step in evaluating any compound is to determine the concentration range over which it affects basic cell viability and metabolic activity. This establishes critical parameters, such as the IC50 (half-maximal inhibitory concentration), which guide the dose selection for all subsequent mechanistic experiments. Tetrazolium reduction assays (like MTT and WST-1) are reliable, colorimetric methods that measure the metabolic activity of viable cells, providing a robust indicator of cytotoxicity.[7][8]

Protocol 2.1: MTT Assay for Cytotoxicity

This protocol is adapted for adherent cells in a 96-well format.

Principle: The mitochondrial reductase enzymes in viable cells cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living, metabolically active cells.

Materials:

  • Adherent cell line of interest (e.g., MCF-7 breast cancer cells, HepG2 liver cancer cells)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 4-((4-(allyloxy)phenyl)sulfonyl)phenol (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of logarithmic dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.

  • Remove the seeding medium and add 100 µL of the medium containing the various concentrations of the compound to the respective wells. Include "vehicle control" (medium with DMSO only) and "untreated control" wells.

  • Incubate the plate for a specified period (typically 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, purple formazan crystals will form in viable cells.[8]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker for 10 minutes.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Untreated Control01.25102.5%
Vehicle (0.1% DMSO)01.22100%
Compound11.1594.3%
Compound100.8872.1%
Compound500.6150.0%
Compound1000.3427.9%
Compound2500.1512.3%

Table 1: Example data from an MTT assay after 48-hour treatment. The IC50 is determined to be approximately 50 µM.

Section 3: Assays for Apoptosis Induction

Scientific Rationale: A reduction in cell viability can occur through necrosis or programmed cell death (apoptosis). Distinguishing between these is key to understanding the compound's mechanism. Apoptosis is a controlled process mediated by a cascade of enzymes called caspases. Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[10] Luminescent assays, such as the Caspase-Glo® 3/7 Assay, provide a highly sensitive and specific method for measuring this activity.[11][12][13]

Protocol 3.1: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: This homogeneous "add-mix-measure" assay provides a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer optimized for caspase activity and cell lysis.[11] Cleavage of the substrate by active caspase-3/7 releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.[12]

G Caspase Active Caspase-3/7 Substrate Caspase-Glo® 3/7 Substrate (DEVD-Aminoluciferin) Luciferase Ultra-Glo™ Luciferase Caspase->Luciferase Cleavage releases Aminoluciferin Light Luminescent Signal Luciferase->Light Oxidation Reaction ATP ATP ATP->Luciferase

Figure 2: Principle of the Caspase-Glo® 3/7 luminescent assay.

Materials:

  • Cells seeded and treated in white-walled, clear-bottom 96-well plates (for luminescence)

  • Caspase-Glo® 3/7 Assay System (Promega)[14]

  • Positive control for apoptosis (e.g., Staurosporine, 1 µM)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound (using concentrations around the determined IC50) and controls for a desired time (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell medium.[13]

  • Mix the contents on a plate shaker at 300–500 rpm for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours to allow for signal stabilization.

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

  • Data Analysis: Express results as fold change in luminescence relative to the vehicle control.

Treatment GroupConcentrationRelative Luminescence Units (RLU)Fold Change vs. Vehicle
Vehicle (0.1% DMSO)01,5001.0
Compound25 µM4,5003.0
Compound50 µM (IC50)12,0008.0
Compound100 µM9,5006.3 (Potential cytotoxicity)
Staurosporine1 µM18,00012.0

Table 2: Example data from a Caspase-3/7 assay. A bell-shaped curve is common, as very high concentrations may induce rapid necrosis, preventing the apoptotic cascade.

Section 4: Mechanistic Assays - Oxidative Stress

Scientific Rationale: Phenolic compounds can have dual roles in oxidative stress, acting as either antioxidants or pro-oxidants. An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses leads to oxidative stress, which can damage DNA, lipids, and proteins.[15] Measuring ROS levels and the status of key antioxidants like glutathione (GSH) provides insight into this potential mechanism.[16]

Protocol 4.1: Cellular ROS Detection with DCFDA

Principle: DCFDA (2',7'-dichlorofluorescin diacetate) is a cell-permeable probe that is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). Fluorescence is directly proportional to the level of cellular ROS.

Materials:

  • Cells seeded in a black-walled, clear-bottom 96-well plate

  • DCFDA probe (e.g., from Abcam ab113851)

  • Positive control for ROS induction (e.g., Menadione or H2O2)[17]

  • Fluorescence microplate reader (Ex/Em = 485/535 nm)

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the test compound for a relevant period (ROS production can be a rapid event, e.g., 1-6 hours).

  • Probe Loading: Remove the treatment medium and wash cells once with warm PBS.

  • Add 100 µL of DCFDA working solution (typically 10-25 µM in PBS) to each well.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Data Acquisition: Remove the DCFDA solution, wash once with PBS, and add 100 µL of PBS to each well. Measure fluorescence immediately using a microplate reader.

  • Data Analysis: Express results as fold change in fluorescence relative to the vehicle control.

Protocol 4.2: Glutathione (GSH/GSSG) Level Assessment

Principle: Glutathione is a critical cellular antioxidant.[15] During oxidative stress, reduced glutathione (GSH) is oxidized to glutathione disulfide (GSSG). The ratio of GSH to GSSG is a sensitive indicator of oxidative stress.[15] Luminescent assays like the GSH/GSSG-Glo™ Assay (Promega) can quantify both forms.

Materials:

  • Cells seeded in a white-walled 96-well plate

  • GSH/GSSG-Glo™ Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as required.

  • Assay Protocol (Total Glutathione): Add Total Glutathione Reagent, incubate, then add Luciferin Detection Reagent and read luminescence.

  • Assay Protocol (GSSG): In a parallel set of wells, first add a reagent to block GSH, then a reducing agent to convert GSSG to GSH, followed by the detection reagents.

  • Data Analysis: Calculate the concentrations of total glutathione and GSSG from a standard curve. Determine the GSH concentration by subtracting GSSG from the total. Calculate the GSH/GSSG ratio for each treatment condition. A decrease in this ratio indicates oxidative stress.

Section 5: Mechanistic Assays - Endocrine Disruption

Scientific Rationale: As a bisphenol analogue, 4-((4-(allyloxy)phenyl)sulfonyl)phenol is a candidate for endocrine-disrupting activity, particularly through interaction with estrogen receptors (ERα and ERβ).[4][6] Estrogens mediate their effects through two primary pathways: a "nuclear" or "genomic" pathway where the estrogen-ER complex binds to DNA and regulates gene transcription, and a "membrane" or "non-genomic" pathway that involves rapid activation of kinase cascades.[18][19] An Estrogen Response Element (ERE) reporter assay is a gold-standard method to specifically measure the activation of the genomic signaling pathway.[20][21]

G cluster_0 Cytoplasm cluster_1 Nucleus compound Estrogenic Compound (e.g., BPS-MAE) ER Estrogen Receptor (ERα) compound->ER HSP HSP90 ER->HSP dissociation ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation nucleus Nucleus Luc Luciferase Gene ERE->Luc mRNA Luciferase mRNA ERE->mRNA Transcription protein Luciferase Protein mRNA->protein Translation light Light Signal protein->light Activity Measurement

Figure 3: Workflow of an ERE-luciferase reporter gene assay for estrogenic activity.

Protocol 5.1: ERE-Luciferase Reporter Assay

Principle: Cells (e.g., T47D or MCF-7, which endogenously express ERα) are transiently or stably transfected with a plasmid vector. This vector contains the firefly luciferase gene under the control of a promoter with multiple copies of the ERE. If the test compound binds to and activates the ER, the ER-complex will bind to the ERE and drive the expression of luciferase, which can be quantified with high sensitivity.

Materials:

  • ER-positive cell line (e.g., T47D, MCF-7)

  • Culture medium prepared with phenol red-free base medium and charcoal-stripped serum (to remove endogenous estrogens).

  • ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Transfection reagent.

  • Positive control (17β-estradiol, E2) and antagonist control (e.g., Tamoxifen).[20]

  • Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • Luminometer.

Procedure:

  • Transfection: Seed cells in a 96-well plate. Co-transfect with the ERE-luciferase plasmid and the control Renilla plasmid according to the manufacturer's protocol for the transfection reagent. Allow cells to recover for 24 hours.

  • Hormone Deprivation: Replace the medium with phenol red-free medium containing charcoal-stripped serum and incubate for 24-48 hours. This step is critical to reduce baseline ER activation.

  • Compound Treatment: Treat the cells with a dilution series of the test compound, E2 (positive control), and vehicle control for 18-24 hours. To test for anti-estrogenic activity, co-treat the compound with a low concentration of E2.

  • Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

  • Luciferase Assay: Following the Dual-Luciferase® protocol, first add the Firefly luciferase substrate and measure luminescence (signal A). Then, add the Stop & Glo® Reagent, which quenches the firefly signal and activates the Renilla luciferase, and measure luminescence again (signal B).

  • Data Analysis: Normalize the firefly luciferase activity (A) to the Renilla luciferase activity (B) for each well. Express the results as a fold induction over the vehicle control.

Section 6: Conclusion

The suite of assays detailed in this guide provides a robust framework for the systematic evaluation of 4-((4-(allyloxy)phenyl)sulfonyl)phenol. By progressing from broad cytotoxicity screening to specific mechanistic inquiries into apoptosis, oxidative stress, and endocrine disruption, researchers can build a comprehensive cellular-level profile of the compound. The data generated from these protocols are essential for informed risk assessment, comparative analysis with other bisphenol analogues, and furthering our understanding of the structure-activity relationships that govern the biological effects of this class of chemicals.

References

  • Caspase-Glo® 3/7 Assay for Apoptosis Detection | Biocompare.com Kit/Reagent Review. (URL: [Link])

  • In Vitro Methods for the Evaluation of Oxidative Stress - Bentham Science Publisher. (URL: [Link])

  • Oxidative stress & ROS detection - In vitro assays - Labtoo. (URL: [Link])

  • Caspas-Glo 3/7 Assay - Reaction Biology. (URL: [Link])

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - NCBI. (URL: [Link])

  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC - NIH. (URL: [Link])

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC - NIH. (URL: [Link])

  • 4-(4-Allyloxy-benzenesulfonyl)-phenol | C15H14O4S | CID 2054598 - PubChem. (URL: [Link])

  • Molecular Mechanisms of Action of BPA - ResearchGate. (URL: [Link])

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - MDPI. (URL: [Link])

  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. (URL: [Link])

  • Estrogen signaling pathway - Cusabio. (URL: [Link])

  • Estrogen Receptor Signaling Pathways in Human Non-Small Cell Lung Cancer - PMC. (URL: [Link])

  • Estrogen Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • Estrogen receptor signaling mechanisms - PMC - NIH. (URL: [Link])

  • Membrane-Associated Estrogen Receptor Signaling Pathways in Human Cancers. (URL: [Link])

  • Total Phenols Colorimetric Assay Kit (Plant Samples) (E-BC-K354-S) - Elabscience. (URL: [Link])

  • Potential mechanisms of action of BPA and BPS. Bisphenols have been... - ResearchGate. (URL: [Link])

  • Overview of the Mechanisms of Action of Selected Bisphenols and Perfluoroalkyl Chemicals on the Male Reproductive Axes - PubMed Central. (URL: [Link])

  • (PDF) Detection of Phenolic Compounds by Colorimetric Bioassay Using Crude Polyphenol Oxidase Detection of Phenolic Compounds by Colorimetric Bioassay Using Crude Polyphenol Oxidase - ResearchGate. (URL: [Link])

  • Rapid Responses and Mechanism of Action for Low-Dose Bisphenol S on ex Vivo Rat Hearts and Isolated Myocytes: Evidence of Female-Specific Proarrhythmic Effects - PMC - PubMed Central. (URL: [Link])

  • Comparing effects and action mechanisms of BPA and BPS on HTR-8/SVneo placental cells† - PubMed. (URL: [Link])

Sources

Method

Derivatization of 4-((4-(allyloxy)phenyl)sulfonyl)phenol for GC analysis

An Application Note and Detailed Protocol for the Derivatization of 4-((4-(allyloxy)phenyl)sulfonyl)phenol for Gas Chromatography (GC) Analysis Introduction Gas Chromatography (GC) is a cornerstone analytical technique f...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Derivatization of 4-((4-(allyloxy)phenyl)sulfonyl)phenol for Gas Chromatography (GC) Analysis

Introduction

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and quantification of volatile and thermally stable compounds. However, many molecules of interest in pharmaceutical and industrial settings, such as 4-((4-(allyloxy)phenyl)sulfonyl)phenol, exhibit poor chromatographic behavior due to their polarity and low volatility. The presence of a phenolic hydroxyl group in this compound leads to peak tailing and potential thermal degradation in the GC inlet and column.

Chemical derivatization is a critical sample preparation step to overcome these limitations. By converting the polar -OH group into a less polar, more volatile, and more thermally stable functional group, we can significantly improve chromatographic resolution, sensitivity, and peak symmetry. This application note provides a detailed guide to the principles and a practical protocol for the derivatization of 4-((4-(allyloxy)phenyl)sulfonyl)phenol using silylation, a widely adopted and effective technique for blocking active hydrogens.

The protocol herein is designed for researchers, analytical chemists, and drug development professionals who require a robust method for the quantitative analysis of this and structurally related sulfonylphenols by GC-FID (Flame Ionization Detection) or GC-MS (Mass Spectrometry).

The Rationale for Derivatization

The primary target for derivatization on the 4-((4-(allyloxy)phenyl)sulfonyl)phenol molecule is the acidic proton of the phenolic hydroxyl group. This -OH group can form hydrogen bonds with active sites on the GC column's stationary phase, leading to undesirable chromatographic effects.

Silylation is the method of choice for this application. It involves the reaction of the hydroxyl group with a silylating reagent to form a trimethylsilyl (TMS) ether.

Advantages of Silylation:

  • Increased Volatility: The replacement of the polar O-H bond with a nonpolar O-Si(CH₃)₃ bond reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and allowing it to elute at lower temperatures.

  • Improved Thermal Stability: TMS ethers are generally more thermally stable than their parent phenols, minimizing on-column degradation.

  • Enhanced Peak Shape: By eliminating hydrogen bonding interactions with the column, peak tailing is significantly reduced, leading to sharper, more symmetrical peaks and improved integration.

  • Versatility of Reagents: A wide range of silylating reagents is available, allowing for the optimization of reactivity and selectivity. For this application, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is recommended for its high reactivity and the volatile nature of its byproducts.

Experimental Workflow

The overall process involves the dissolution of the sample, addition of the derivatization reagent, a controlled heating step to ensure complete reaction, and subsequent direct injection into the GC system.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis GC Analysis A Weigh 1 mg of 4-((4-(allyloxy)phenyl)sulfonyl)phenol B Dissolve in 1 mL of appropriate solvent (e.g., Pyridine) A->B Solubilization C Add 100 µL of BSTFA + 1% TMCS B->C Reagent Addition D Vortex and heat at 70°C for 30 minutes C->D Reaction Incubation E Cool to room temperature D->E Reaction Quench F Inject 1 µL of the derivatized sample E->F Sample Injection G GC-FID or GC-MS Data Acquisition F->G Chromatographic Separation H Data Processing and Quantification G->H Analysis

Figure 1: Workflow for the silylation and GC analysis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

Materials and Methods

Reagents and Materials
  • 4-((4-(allyloxy)phenyl)sulfonyl)phenol standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (anhydrous, ≥99.8%) or other suitable aprotic solvent (e.g., Acetonitrile, Dichloromethane)

  • 2 mL GC vials with PTFE-lined screw caps

  • Vortex mixer

  • Heating block or water bath

  • Gas Chromatograph with FID or MS detector

Instrumentation: Suggested GC Conditions

The following parameters provide a starting point for method development and should be optimized for your specific instrumentation.

ParameterSuggested Condition
GC System Agilent 8890 GC or equivalent
Injector Split/Splitless, 280°C, Split ratio 20:1
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program Initial: 150°C (hold 1 min), Ramp: 15°C/min to 300°C (hold 5 min)
Detector FID: 320°C, H₂ flow: 30 mL/min, Air flow: 300 mL/min, Makeup (N₂): 25 mL/minMS: Transfer line 280°C, Ion source 230°C, Quadrupole 150°C, Scan range 50-550 amu

Detailed Derivatization Protocol

1. Standard/Sample Preparation: a. Accurately weigh approximately 10 mg of the 4-((4-(allyloxy)phenyl)sulfonyl)phenol standard into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with anhydrous pyridine to create a 1 mg/mL stock solution. c. Prepare a working solution by diluting the stock solution to a final concentration of 100 µg/mL with pyridine.

2. Derivatization Procedure: a. Transfer 100 µL of the working solution into a 2 mL GC vial. b. Using a dry syringe, add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to ensure the reaction goes to completion. c. Immediately cap the vial tightly and vortex for 15-30 seconds to ensure thorough mixing. d. Place the vial in a heating block or water bath set to 70°C for 30 minutes. The heat facilitates the reaction kinetics for this sterically hindered phenol. e. After incubation, remove the vial and allow it to cool to room temperature. The sample is now ready for injection.

3. GC Analysis: a. Inject 1 µL of the cooled, derivatized sample into the GC. b. Acquire the data using the conditions outlined in the instrumentation table.

4. Quality Control: a. Blank Analysis: Prepare a blank sample containing only the solvent and derivatization reagent. This helps to identify any interfering peaks from the solvent or reagent byproducts. b. Underivatized Sample: Inject a solution of the underivatized compound to confirm the necessity and effectiveness of the derivatization. Expect to see a broad, tailing peak or no peak at all.

Expected Results and Discussion

Without derivatization, 4-((4-(allyloxy)phenyl)sulfonyl)phenol is expected to chromatograph poorly, exhibiting significant peak tailing as shown in the hypothetical chromatogram below. After successful silylation, a sharp, symmetrical peak corresponding to the TMS-ether derivative should be observed at a reproducible retention time.

The use of GC-MS is highly recommended for method development to confirm the identity of the derivatized product. The mass spectrum of the TMS derivative would be expected to show a molecular ion (M+) and characteristic fragmentation patterns, including the loss of a methyl group (M-15).

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No peak or very small peak Incomplete derivatization; sample degradation; active sites in the GC system.Increase reaction temperature or time; check the freshness of the derivatization reagent; use a fresh, high-quality GC liner and column; ensure the solvent is anhydrous as moisture will consume the reagent.
Broad or tailing peak Incomplete derivatization; column activity; injector temperature too low.Increase the amount of derivatization reagent; check reaction conditions; condition the column; increase injector temperature (e.g., to 280-300°C).
Multiple peaks for the analyte Incomplete reaction leading to both derivatized and underivatized forms; side reactions.Ensure reagent is in sufficient excess; verify reaction time and temperature; check for potential reactive sites other than the target phenol if the sample matrix is complex.
Extraneous peaks in the blank Contaminated solvent; reagent impurities/byproducts; septa bleed.Use high-purity, anhydrous solvents; run a reagent blank to identify artifact peaks; use high-quality, low-bleed septa.

Safety Precautions

  • Derivatization reagents like BSTFA are moisture-sensitive and corrosive. Always handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pyridine is a flammable and toxic solvent. Avoid inhalation and skin contact.

  • Pressurized vials can result from heating. Allow vials to cool completely before opening.

Conclusion

This application note details a robust and reliable protocol for the derivatization of 4-((4-(allyloxy)phenyl)sulfonyl)phenol for GC analysis. By converting the polar phenolic group to a nonpolar TMS-ether, this method effectively overcomes common chromatographic challenges, enabling accurate and precise quantification. The principles and steps outlined here can be adapted for other phenolic compounds, providing a solid foundation for method development in quality control and research laboratories.

References

  • Regis Technologies. (n.d.). GC Derivatization Reagents. Retrieved from [Link]

  • Restek Corporation. (2020). A Technical Guide for Silylating Agents. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

Welcome to the dedicated technical support guide for the purification of 4-((4-(allyloxy)phenyl)sulfonyl)phenol (CAS No. 97042-18-7). As a Senior Application Scientist, my goal is to provide you with not just protocols,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-((4-(allyloxy)phenyl)sulfonyl)phenol (CAS No. 97042-18-7). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification processes effectively. This guide is structured to address common challenges and questions encountered in the laboratory.

Critical Safety Precautions

Before beginning any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for 4-((4-(allyloxy)phenyl)sulfonyl)phenol and all solvents and reagents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[1]

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

    • Skin: Wash with plenty of soap and water.[1]

  • Storage: Keep the compound in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place. The compound is noted to be light-sensitive.[2][3]

Part 1: Initial Assessment and Purification Strategy

The first step in any purification is to assess the crude material. The nature and percentage of impurities will dictate the most efficient purification strategy. A quick analysis by Thin Layer Chromatography (TLC) and ¹H NMR is highly recommended.

Common Synthesis Impurities:

  • Bis(4-hydroxyphenyl) sulfone (BPS): A common starting material. Being more polar due to two phenolic hydroxyl groups, it will have a lower Rf on silica TLC plates compared to the mono-allylated product.

  • 4,4'-bis(allyloxy)diphenyl sulfone: The di-allylated by-product. This is less polar than the desired product and will have a higher Rf value.

  • Residual Solvents and Reagents: Such as allyl bromide and base.

The following decision tree provides a general framework for selecting your primary purification method.

G start Analyze Crude Product (TLC, NMR) purity_check Is crude purity >90%? Are impurities significantly more or less polar? start->purity_check recrystallize Attempt Recrystallization purity_check->recrystallize  Yes chromatography Perform Column Chromatography purity_check->chromatography No (Complex mixture or similar polarity impurities) end_product Pure Product (>98%) recrystallize->end_product final_polish Recrystallize for Final Polish (if required) chromatography->final_polish final_polish->end_product

Caption: Decision workflow for selecting a purification method.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Recrystallization Issues

Question: I tried to recrystallize my product, but it oiled out instead of forming crystals. What should I do?

Answer: Oiling out occurs when the solute comes out of the supersaturated solution above its melting point. This is a common issue with phenols.

  • Causality: The solubility of your compound in the chosen solvent is too high, or the cooling process is too rapid. The presence of impurities can also depress the melting point, exacerbating the issue.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil fully redissolves.

    • Add more solvent (5-10% increments) to slightly decrease the solution's saturation point.

    • Slow down the cooling process. Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.

    • Try a different solvent system. A solvent pair (one solvent in which the compound is soluble and another in which it is sparingly soluble) often works well. For this compound, consider systems like ethanol/water or ethyl acetate/hexane. A general method for similar compounds involves crystallization from a dichloromethane-petroleum ether mixture.[4]

Question: My product won't crystallize from the solution, even after cooling for an extended period. What's wrong?

Answer: Crystal formation requires nucleation, a process that can sometimes be slow to initiate.

  • Causality: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystals to begin growing.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratch Method: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for nucleation.

      • Seeding: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This provides a perfect template for crystal growth.

    • Increase Concentration: If nucleation fails, you may have too much solvent. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen, then allow it to cool again.

    • Check Purity: If the sample is very impure, crystallization can be inhibited. It may be necessary to first use column chromatography to achieve a higher initial purity.[5]

Column Chromatography Issues

Question: I'm getting poor separation between my product and an impurity on the TLC plate. How can I improve this for a column?

Answer: Achieving good separation on a column requires optimizing the mobile phase to maximize the difference in retention factors (ΔRf) between your compounds of interest.

  • Causality: The polarity of your eluent system is not optimal for the specific compounds you are trying to separate.

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: A common eluent system for phenols is ethyl acetate (EtOAc) and hexane.[4]

      • If spots are too close together and high up the plate (high Rf), decrease the polarity by reducing the percentage of EtOAc.

      • If spots are too close together and low on the plate (low Rf), increase the polarity by increasing the percentage of EtOAc. Aim for an Rf of ~0.3 for your target compound for the best column separation.

    • Try a Different Solvent System: Sometimes, changing the nature of the solvents can improve selectivity. For instance, substituting dichloromethane (DCM) for EtOAc can alter the interactions with the silica gel and your compounds. A DCM/Methanol system is another option for polar compounds.

    • Consider Additives: For phenolic compounds, peak tailing can be an issue due to interaction with acidic silica gel. Adding a small amount (0.1-1%) of acetic acid to the mobile phase can sometimes improve peak shape and resolution.[6]

Question: My recovery from the column is very low. Where did my compound go?

Answer: Low recovery can result from several factors, from irreversible adsorption on the stationary phase to physical loss of the sample.

  • Causality: The compound may be strongly and sometimes irreversibly binding to the silica gel, or it may not have fully eluted from the column.

  • Troubleshooting Steps:

    • Flush the Column: After your initial elution, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or even 5-10% methanol in DCM) to wash out any strongly retained compounds. Check the collected fractions by TLC.

    • Avoid Active Silica: Phenols can be sensitive to acidic standard silica gel. Consider using deactivated (neutral) silica or alumina. Alternatively, you can pre-treat the silica by washing it with a solvent mixture containing a small amount of a weak base like triethylamine, though this must be done with care as it can affect separation.

    • Check for Degradation: 4-((4-(allyloxy)phenyl)sulfonyl)phenol is light-sensitive.[2] If the purification process is long, the compound could be degrading on the column. Protect the column from light by wrapping it in aluminum foil.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 4-((4-(allyloxy)phenyl)sulfonyl)phenol?

A1: Understanding the physical properties is crucial for purification and handling.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₄S[2][7]
Molecular Weight 290.33 g/mol [2][7]
Appearance White to Off-White Solid[2][3]
Solubility Slightly soluble in Chloroform (heated), DMSO, and Methanol.[2][3]
Water Solubility 5.95 mg/L at 20°C[2]

Q2: How should I properly store the purified compound to ensure its stability?

A2: Proper storage is critical to maintain the purity of your compound. It should be stored sealed in a dry environment at 2-8°C. Given its light sensitivity, storage in an amber vial or a container protected from light is essential.[2][3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

Q3: What analytical techniques are best for confirming the purity of the final product?

A3: A combination of techniques is recommended for full characterization.

  • ¹H NMR: To confirm the chemical structure and check for the absence of proton signals from starting materials or by-products.

  • HPLC: To obtain a quantitative measure of purity (e.g., >98%).[7] A certificate of analysis for a commercial sample shows a purity of 95.95% by HPLC at 205 nm.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight (Accurate Mass: 290.0613).[7][8]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Part 4: Standardized Protocols

These protocols provide a validated starting point for your purification experiments.

Protocol 1: Recrystallization from Ethanol/Water

This procedure is suitable for material that is already relatively pure (>90%) and aims to remove small amounts of more or less polar impurities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-((4-(allyloxy)phenyl)sulfonyl)phenol in the minimum amount of hot ethanol required for complete dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot, clear solution, add deionized water dropwise with swirling until the solution just begins to turn cloudy (persistent turbidity). This indicates the solution is saturated.

  • Re-solubilization: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water solution (in the same ratio as the final crystallization mixture).

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

Protocol 2: Flash Column Chromatography

This is the method of choice for complex mixtures or when recrystallization fails.

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis prep1 1. Select Eluent (e.g., 20-30% EtOAc/Hexane) Aim for Rf ≈ 0.3 prep2 2. Pack Column (Slurry pack silica gel in initial eluent) prep1->prep2 prep3 3. Load Sample (Dissolve in min. DCM, adsorb onto silica gel) prep2->prep3 run1 4. Elute Column (Maintain constant pressure) prep3->run1 run2 5. Collect Fractions (e.g., 10-20 mL per tube) run1->run2 ana1 6. Analyze by TLC (Spot every few fractions) run2->ana1 ana2 7. Combine Pure Fractions ana1->ana2 ana3 8. Evaporate Solvent ana2->ana3 final_product final_product ana3->final_product Purified Product

Caption: Standard workflow for flash column chromatography.

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

  • Mobile Phase (Eluent): A gradient or isocratic mixture of Ethyl Acetate (EtOAc) in Hexane. Start with a low polarity mixture (e.g., 10% EtOAc/Hexane) and gradually increase the polarity based on TLC analysis. A 20-40% EtOAc/Hexane mixture is a good starting point for elution of the product.[4]

  • Column Packing: Pack the column using the "slurry method" with your initial, low-polarity eluent for a homogenous stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane (DCM) or acetone. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions using TLC. Spot every 2-3 fractions on a TLC plate to track the elution of the compounds.

  • Combine and Evaporate: Once the desired product has completely eluted, combine the pure fractions and remove the solvent using a rotary evaporator.

References

  • Safety data sheet according to 1907/2006/EC, Article 31. [Link]

  • LC Purification Troubleshooting Guide. Waters Corporation. [Link]

  • Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-. PubChem, National Institutes of Health. [Link]

  • 4-(4-Allyloxy-benzenesulfonyl)-phenol. PubChem, National Institutes of Health. [Link]

  • Synthetic method of 4-phenoxyphenol.
  • Purification of phenol.
  • Nitration of Phenol and Purification by Column Chromatography. University of California, Davis. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

Welcome to the technical support center for the synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or plannin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol is primarily achieved through a Williamson ether synthesis. This reaction involves the selective mono-allylation of 4,4'-sulfonyldiphenol (bisphenol S). While seemingly straightforward, achieving high yield and selectivity can be challenging due to the difunctional nature of the starting material and potential side reactions. This guide will walk you through troubleshooting common issues and provide optimized protocols.

The overall reaction is as follows:

Note: This is a simplified representation. The reaction is typically carried out in the presence of a base.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction yield is consistently low, or the reaction is not going to completion. What are the likely causes and how can I fix this?

Low yields are a common frustration in Williamson ether synthesis. Several factors, often related to the reaction conditions and reagents, can be at play.

Possible Causes & Solutions:

  • Incomplete Deprotonation of Bisphenol S: The first step of the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide. If the base is not strong enough, this equilibrium will not favor the phenoxide, leading to a sluggish or incomplete reaction.

    • Expert Insight: While weaker bases like potassium carbonate (K₂CO₃) can work, they often require higher temperatures and longer reaction times. For a more robust and efficient reaction, consider using a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). In particularly stubborn cases, sodium hydride (NaH) can be used, but exercise caution as it is a highly reactive reagent that can promote side reactions.[1]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in the SN2 reaction mechanism of the Williamson ether synthesis.[2]

    • Expert Insight: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, which "cages" the nucleophile and reduces its reactivity. It is highly recommended to use polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1][3] These solvents solvate the cation of the base, leaving a "naked" and more reactive phenoxide anion, thus accelerating the reaction rate.[4]

  • Suboptimal Reaction Temperature and Time: The reaction may simply need more energy or time to proceed to completion.

    • Expert Insight: A typical temperature range for this type of reaction is 50-100°C.[2][4] It's advisable to start at a lower temperature (e.g., 50-60°C) and monitor the reaction's progress by Thin-Layer Chromatography (TLC). If the reaction is slow, the temperature can be gradually increased. Reaction times can vary from 1 to 8 hours.[2][4]

  • Presence of Water: The Williamson ether synthesis is sensitive to moisture.

    • Expert Insight: Water can consume the base and hydrolyze the allyl bromide. Ensure that all glassware is thoroughly dried before use and that anhydrous solvents are used for the best results.[4]

Troubleshooting Workflow for Low Yield:

start Low Yield or Incomplete Reaction check_base Is the base strong enough? start->check_base check_solvent Are you using a polar aprotic solvent? check_base->check_solvent Yes solution_base Switch to a stronger base (e.g., NaOH, KOH) check_base->solution_base No check_conditions Are the temperature and time optimized? check_solvent->check_conditions Yes solution_solvent Use ACN, DMF, or DMSO check_solvent->solution_solvent No check_anhydrous Are your conditions anhydrous? check_conditions->check_anhydrous Yes solution_conditions Increase temperature and/or reaction time; monitor by TLC check_conditions->solution_conditions No solution_anhydrous Dry glassware and use anhydrous solvents check_anhydrous->solution_anhydrous No

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am getting a significant amount of the di-allylated byproduct. How can I improve the selectivity for the mono-allylated product?

Formation of the di-allylated product, 4,4'-bis(allyloxy)diphenyl sulfone, is a common challenge due to the two acidic phenolic protons on the starting material.

Possible Causes & Solutions:

  • Stoichiometry of Reagents: Using an excess of allyl bromide or base will drive the reaction towards di-substitution.

    • Expert Insight: Carefully control the stoichiometry. A good starting point is to use a slight excess of bisphenol S relative to allyl bromide (e.g., 1.1 to 1.5 equivalents of bisphenol S to 1 equivalent of allyl bromide). The amount of base should also be carefully controlled, ideally around 1 equivalent to deprotonate only one of the phenolic hydroxyls.

  • Reaction Conditions: Higher temperatures and longer reaction times can favor the formation of the di-allylated product.

    • Expert Insight: Monitor the reaction closely using TLC. Once the formation of the desired mono-allylated product appears to be maximized and before a significant amount of the di-allylated product is formed, the reaction should be quenched.

  • Use of a Phase Transfer Catalyst (PTC): PTCs can significantly enhance the selectivity of mono-alkylation of di-phenols.

    • Expert Insight: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction with allyl bromide occurs.[5][6] This controlled transfer can help to minimize the formation of the di-allylated product.[5]

Optimizing for Mono-allylation:

ParameterRecommendation for Mono-allylationRationale
Stoichiometry Use a slight excess of Bisphenol S (1.1-1.5 eq.) to Allyl Bromide (1 eq.)Limits the availability of the alkylating agent for the second allylation.
Base Use approximately 1 equivalent of a moderately strong base (e.g., K₂CO₃)To favor the formation of the mono-phenoxide.
Temperature Lower to moderate temperatures (e.g., 40-60°C)Reduces the rate of the second allylation reaction.
Reaction Time Monitor closely by TLC and quench when mono-product is maximizedPrevents the reaction from proceeding to the di-allylated product.
Additives Consider using a phase transfer catalyst (e.g., TBAB)Can improve the rate and selectivity of the mono-allylation.[5]
Q3: I am observing an unknown byproduct. What could it be and how can I avoid it?

Besides the di-allylated product, other side reactions can occur.

Possible Side Reactions:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at the aromatic ring (C-alkylation).[2]

    • Expert Insight: C-alkylation is generally favored in protic solvents, which stabilize the oxygen of the phenoxide through hydrogen bonding, leaving the ring more nucleophilic. Using polar aprotic solvents (ACN, DMF, DMSO) strongly favors the desired O-alkylation.[7] The use of a phase transfer catalyst also helps to minimize C-alkylation.[5]

  • Elimination (E2) of Allyl Bromide: Although less common with primary alkyl halides like allyl bromide, under strongly basic and high-temperature conditions, some elimination to form allene may occur.[2]

    • Expert Insight: This is generally not a major issue with allyl bromide. However, if you suspect this is happening, consider using milder reaction conditions (lower temperature and a less harsh base).

Minimizing Side Products Workflow:

start Formation of Unknown Byproducts check_byproduct Characterize byproduct (e.g., by NMR, MS) start->check_byproduct is_c_alkylation Is it a C-alkylated product? check_byproduct->is_c_alkylation is_elimination Is it an elimination product? check_byproduct->is_elimination solution_c_alkylation Use polar aprotic solvent (ACN, DMF, DMSO) Consider using a phase transfer catalyst is_c_alkylation->solution_c_alkylation Yes other_byproduct Investigate other possibilities (e.g., impurities in starting materials) is_c_alkylation->other_byproduct No solution_elimination Use milder reaction conditions (lower temperature, weaker base) is_elimination->solution_elimination Yes is_elimination->other_byproduct No

Caption: Workflow for minimizing side products.

Q4: How should I purify the final product?

Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.

Purification Strategy:

  • Work-up: After the reaction is complete, cool the mixture and add water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with a dilute base (e.g., 5% NaOH solution) to remove unreacted bisphenol S. The desired mono-allylated product, being phenolic, will also have some solubility in the basic aqueous layer, so this step must be done carefully. A better approach might be to first neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and then extract with an organic solvent.

  • Column Chromatography: This is the most effective method for separating the mono-allylated product from the di-allylated product and any remaining starting material.

    • Expert Insight: A silica gel column with a gradient elution system of ethyl acetate and hexane is typically effective. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. The di-allylated product will elute first, followed by the desired mono-allylated product, and finally the more polar bisphenol S. Monitor the fractions by TLC.

Experimental Protocols

Optimized Synthesis Protocol for 4-((4-(allyloxy)phenyl)sulfonyl)phenol

This protocol is a starting point and may require optimization based on your specific laboratory conditions.

Materials:

  • 4,4'-Sulfonyldiphenol (Bisphenol S)

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4'-sulfonyldiphenol (1.2 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous acetonitrile to the flask.

  • Add allyl bromide (1.0 eq.) to the mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chamber

  • Ethyl acetate

  • Hexane

  • UV lamp (254 nm)

Procedure:

  • Prepare a developing solution (e.g., 30% ethyl acetate in hexane). Add it to the TLC chamber and let it saturate.

  • At timed intervals, withdraw a small aliquot from the reaction mixture using a capillary tube.

  • Spot the aliquot onto the TLC plate. Also spot the starting materials (bisphenol S and allyl bromide) as references.

  • Place the TLC plate in the developing chamber and allow the solvent to move up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The product should have an Rf value between that of bisphenol S and the di-allylated product.

References

  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • PTC Organics, Inc. (n.d.).
  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
  • Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., Richardson, J., Galindo, A., & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 633-644.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Nogueira, I. C., & Pliego, J. R. (2018). Theoretical study of the mechanism and regioselectivity of the alkylation reaction of the phenoxide ion in polar protic and aprotic solvents. Computational and Theoretical Chemistry, 1138, 117-124.
  • BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.

Sources

Troubleshooting

Identifying common impurities in 4-((4-(allyloxy)phenyl)sulfonyl)phenol

Technical Support Center: 4-((4-(allyloxy)phenyl)sulfonyl)phenol Welcome to the technical support guide for 4-((4-(allyloxy)phenyl)sulfonyl)phenol (also known as Bisphenol S monoallyl ether or BPS-MAE). This document is...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-((4-(allyloxy)phenyl)sulfonyl)phenol

Welcome to the technical support guide for 4-((4-(allyloxy)phenyl)sulfonyl)phenol (also known as Bisphenol S monoallyl ether or BPS-MAE). This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, we address common challenges and questions regarding impurities that may be encountered during its synthesis and application.

Frequently Asked Questions (FAQs)

Q1: What is 4-((4-(allyloxy)phenyl)sulfonyl)phenol and what are its primary applications?

A1: 4-((4-(allyloxy)phenyl)sulfonyl)phenol, with the chemical formula C₁₅H₁₄O₄S, is a derivative of Bisphenol S (BPS).[1] Structurally, it is an organic compound featuring two phenol functional groups connected by a sulfonyl group, with one of the phenolic hydroxyl groups etherified with an allyl group.[2][1][3] This modification imparts specific reactivity, making it a valuable monomer or intermediate in the synthesis of polymers such as polyethersulfones and epoxy resins, particularly where thermal stability and specific curing characteristics are desired.[4][5] It is also used as a reference material for analytical standards and in the study of potential contaminants.[6][7]

Q2: What are the most probable impurities I might find in my sample of 4-((4-(allyloxy)phenyl)sulfonyl)phenol?

A2: The most common impurities are typically related to the synthetic route. The synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol generally involves the reaction of Bisphenol S (4,4'-sulfonyldiphenol) with an allylating agent. Therefore, potential impurities include:

  • Unreacted Starting Materials:

    • Bisphenol S (BPS)

    • Allyl bromide or allyl chloride (depending on the synthesis)

  • By-products:

    • 4,4'-bis(allyloxy)diphenyl sulfone: The product of diallylation, where both phenolic hydroxyl groups of BPS have reacted.

    • Isomeric By-products: Such as 2,4'-sulfonyldiphenol derivatives, which can arise from impurities in the starting BPS.[3]

  • Degradation Products:

    • Phenol and related phenolic compounds can form under harsh reaction or purification conditions.[8]

  • Residual Solvents:

    • Solvents used during synthesis and purification (e.g., acetone, ethyl acetate).

Troubleshooting Guide: Identification and Resolution of Impurities

This section provides a systematic approach to identifying and addressing common purity issues.

Issue 1: Presence of Unreacted Bisphenol S (BPS)

Symptoms:

  • Your final product shows a higher polarity spot or peak than expected in TLC or HPLC analysis.

  • The melting point of your product is broad and lower than the expected range for pure 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

  • ¹H NMR spectroscopy shows a singlet corresponding to the two equivalent phenolic hydroxyl protons of BPS, in addition to the signals for your desired product.

Root Cause Analysis: The presence of unreacted BPS is typically due to incomplete allylation. This can be caused by:

  • Insufficient amount of the allylating agent or base.

  • Reaction time being too short.

  • Reaction temperature being too low.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for BPS impurity.

Mitigation and Resolution:

1. Optimization of Reaction Conditions:

  • Stoichiometry: Ensure at least a stoichiometric equivalent of the allylating agent and base are used. A slight excess of the allylating agent can drive the reaction to completion.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress until the BPS starting material is fully consumed.

2. Purification Strategy:

  • Column Chromatography: A well-optimized silica gel column chromatography can effectively separate the more polar BPS from the desired mono-allylated product. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended.

  • Recrystallization: If the BPS impurity is present in a small amount, recrystallization from a suitable solvent system (e.g., dichloromethane/petroleum ether) can be effective.[9]

Issue 2: Presence of 4,4'-bis(allyloxy)diphenyl sulfone (Diallylated By-product)

Symptoms:

  • A less polar spot or peak compared to the desired product is observed in TLC or HPLC.

  • ¹H NMR analysis shows the absence of a phenolic -OH proton signal and an integration of the allyl protons that is double what is expected for the mono-allylated product.

  • Mass spectrometry data will show a molecular ion peak corresponding to the diallylated compound.

Root Cause Analysis: The formation of the diallylated by-product occurs when the reaction conditions are too harsh or when an excessive amount of the allylating agent is used, leading to the reaction of both phenolic hydroxyl groups.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for diallylated impurity.

Mitigation and Resolution:

1. Controlled Stoichiometry:

  • Carefully control the molar ratio of the allylating agent to Bisphenol S. Using a 1:1 or slightly less than 1:1 ratio of the allylating agent can favor the formation of the mono-allylated product.

2. Reaction Monitoring:

  • Closely monitor the reaction using TLC or HPLC to stop the reaction once the desired product is maximized and before significant amounts of the diallylated by-product are formed.

3. Purification:

  • Column Chromatography: Similar to the removal of BPS, column chromatography is the most effective method for separating the less polar diallylated by-product from the desired product.

Issue 3: Presence of Isomeric Impurities

Symptoms:

  • Multiple spots or peaks with very similar retention times to the main product are observed in TLC or HPLC.

  • Complex aromatic region in the ¹H NMR spectrum that is difficult to interpret.

Root Cause Analysis: Commercial Bisphenol S may contain the 2,4'-sulfonyldiphenol isomer.[3] This isomeric impurity will also undergo allylation, leading to isomeric products that are often difficult to separate from the desired 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

Mitigation and Resolution:

1. Starting Material Purity:

  • It is crucial to start with high-purity 4,4'-sulfonyldiphenol. The purity of the starting material should be verified by techniques such as HPLC or NMR before use.

2. High-Resolution Purification:

  • If isomeric impurities are present, high-performance liquid chromatography (HPLC) or preparative TLC may be necessary for separation. Recrystallization is often ineffective for separating isomers with similar physical properties.

Analytical Protocols for Impurity Profiling

Protocol 1: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: Bisphenol S (most polar, shortest retention time), 4-((4-(allyloxy)phenyl)sulfonyl)phenol, 4,4'-bis(allyloxy)diphenyl sulfone (least polar, longest retention time).

Protocol 2: ¹H NMR Spectroscopy

  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Diagnostic Signals:

    • 4-((4-(allyloxy)phenyl)sulfonyl)phenol: A singlet for the phenolic -OH proton (around 9.5-10.5 ppm in DMSO-d₆), signals for the allyl group (a doublet around 4.6 ppm, a multiplet around 6.0 ppm, and two doublets around 5.3 and 5.4 ppm), and distinct aromatic proton signals.

    • Bisphenol S: A singlet for the two phenolic -OH protons and a simpler aromatic signal pattern.

    • 4,4'-bis(allyloxy)diphenyl sulfone: Absence of the phenolic -OH proton signal and a doubled integration for the allyl group signals relative to the aromatic protons.

Table 1: Summary of Common Impurities and Their Characteristics

ImpurityStructureIdentification MethodsMitigation Strategy
Bisphenol S (HO-C₆H₄)₂SO₂HPLC, TLC, ¹H NMROptimize reaction stoichiometry and time; Purify by column chromatography or recrystallization.
4,4'-bis(allyloxy)diphenyl sulfone (CH₂=CHCH₂O-C₆H₄)₂SO₂HPLC, TLC, ¹H NMR, MSControl stoichiometry of allylating agent; Monitor reaction progress; Purify by column chromatography.
Isomeric By-products e.g., 2,4'-sulfonyldiphenol derivativesHigh-resolution HPLC, ¹H NMRUse high-purity starting materials; Employ advanced purification techniques like preparative HPLC.
Residual Solvents VariesGC-MS, ¹H NMRDry the final product under vacuum at an appropriate temperature.

References

  • Vertex AI Search. Bisphenol S - Grokipedia.
  • Google Patents. DE112013004111T5 - Conversion of by-products in the synthesis of bisphenol A.
  • Wikipedia. Bisphenol S.
  • ChemicalBook. 4-ALLYLOXY-PHENOL synthesis.
  • CymitQuimica. 4-((4-(Allyloxy)phenyl)sulfonyl)phenol.
  • Santa Cruz Biotechnology. 4-((4-(Allyloxy)phenyl)sulfonyl)phenol | CAS 97042-18-7.
  • LGC Standards. Bisphenols.
  • LGC Standards. 4-((4-(Allyloxy)phenyl)sulfonyl)phenol.
  • ChemicalBook. 4-((4-(Allyloxy)phenyl)sulfonyl)phenol Chemical Properties.
  • PubChem. 4-(4-Allyloxy-benzenesulfonyl)-phenol | C15H14O4S | CID 2054598.
  • Sigma-Aldrich. 4-((4-(Allyloxy)phenyl)sulfonyl)phenol | 97042-18-7.
  • Chinese Journal of Applied Chemistry.
  • LGC Standards. 4-((4-(Allyloxy)phenyl)sulfonyl)phenol.
  • LGC Standards.
  • LGC Standards. 4-((4-(Allyloxy)phenyl)sulfonyl)phenol.
  • Google Patents.
  • PubMed.
  • MDPI.
  • LGC Standards. 4-((4-(Allyloxy)phenyl)sulfonyl)phenol.
  • PubMed. Degradation of phenol via ortho-pathway by Kocuria sp. strain TIBETAN4 isolated from the soils around Qinghai Lake in China.
  • MDPI.

Sources

Optimization

Technical Support Center: HPLC Analysis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) separation of 4-((4-(allyloxy)phenyl)sulfonyl)phenol. This resource is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) separation of 4-((4-(allyloxy)phenyl)sulfonyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the analysis of this compound. We will move beyond simple procedural lists to explore the causal relationships between experimental parameters and chromatographic outcomes, ensuring you can build robust and reliable methods.

Analyte Profile: 4-((4-(allyloxy)phenyl)sulfonyl)phenol

Understanding the physicochemical properties of the target analyte is the foundation of any successful chromatographic method.[1] 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a phenolic sulfone, possesses a unique structure that influences its behavior in a reversed-phase HPLC system.

PropertyValue / DescriptionChromatographic Implication
CAS Number 97042-18-7[2]For unambiguous identification.
Molecular Formula C₁₅H₁₄O₄S[1]---
Molecular Weight 290.33 g/mol [1]Influences diffusion and mass transfer.
Appearance Off-White to White Solid[1]---
Melting Point 168-170°C[1][2]Relevant for thermal stability considerations.
Structure Diphenyl sulfone backbone with a phenolic hydroxyl (-OH) group and an allyloxy group.[1]The aromatic rings provide hydrophobicity suitable for reversed-phase. The phenolic -OH group is acidic and a primary site for unwanted silanol interactions, leading to peak tailing.[3][4]
Solubility Slightly soluble in methanol, DMSO, and chloroform.[1]Critical for sample and mobile phase preparation. Poor solubility can cause peak splitting and precipitation.[5]
pKa Estimated to be <10 (acidic)The ionization state is pH-dependent. At a mobile phase pH near its pKa, the analyte will exist in both ionized and non-ionized forms, leading to peak broadening or splitting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the most common issues encountered during the HPLC separation of 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

Category 1: Peak Shape Problems

Poor peak shape is one of the most frequent challenges in HPLC, directly impacting the accuracy of integration and quantification.[6]

Question: Why is my peak for 4-((4-(allyloxy)phenyl)sulfonyl)phenol tailing?

Answer: Peak tailing, where the peak is asymmetrical with a protracted trailing edge, is a classic problem when analyzing acidic compounds like phenols.[7] The primary cause is secondary interactions between the analyte and the stationary phase.

  • Primary Cause: Silanol Interactions. The stationary phase in most reversed-phase columns (e.g., C18) is based on silica, which has residual silanol groups (Si-OH) on its surface. The acidic phenolic hydroxyl group on your analyte can form strong hydrogen bonds with these silanols. This secondary retention mechanism slows down a portion of the analyte molecules, causing them to elute later and create a tail.[4]

  • Solutions:

    • Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of both the analyte and the silanol groups. Lowering the mobile phase pH to approximately 2.5-3.0 using an acidifier like formic acid or trifluoroacetic (TFA) will protonate the phenolic hydroxyl group (making it less interactive) and the silanol groups (reducing their activity).[4] A good rule of thumb is to work at a pH at least 2 units below the analyte's pKa.

    • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process where residual silanols are chemically deactivated. Using a high-quality, end-capped C18 or a Phenyl-Hexyl column can significantly reduce tailing for phenolic compounds.

    • Increase Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a consistent pH across the column and prevent peak shape distortion.

Question: My peak is splitting into two or showing a significant shoulder. What's happening?

Answer: Peak splitting suggests that the analyte band is being disrupted as it travels through the system or that two different species are present.[8]

  • Potential Causes & Solutions:

    • Sample Solvent Mismatch: This is a very common cause. If your sample is dissolved in a solvent significantly stronger (e.g., 100% acetonitrile) than your mobile phase's starting conditions (e.g., 90% water / 10% acetonitrile), the sample will not properly focus on the column head. This causes parts of the injection band to travel at different speeds, leading to a split peak.[9]

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[5] If solubility is an issue, use the weakest solvent possible that still maintains solubility.

    • Column Contamination or Void: A partial blockage on the column inlet frit or a void (a settled area in the packing material) can create multiple flow paths for the analyte, resulting in a split or distorted peak.[8][10]

      • Solution: First, try reversing and flushing the column (disconnect it from the detector first). If the problem persists, the column may need to be replaced. Using a guard column can protect the analytical column from particulate contamination.[11]

    • Co-eluting Impurity: The split might not be a split at all, but two distinct compounds that are very poorly resolved.

      • Solution: Adjust the method to improve resolution. Try a shallower gradient, change the organic modifier (e.g., from acetonitrile to methanol, as they offer different selectivities), or adjust the mobile phase pH.[12][13]

Below is a logical workflow to diagnose the cause of peak splitting.

Caption: Troubleshooting workflow for diagnosing peak splitting.

Category 2: Retention Time Instability

Consistent retention times are critical for peak identification and method reproducibility.[14]

Question: My analyte's retention time is slowly decreasing over a series of injections. What should I do?

Answer: Drifting retention times, especially a gradual decrease, often point to changes in the column or mobile phase over time.[15][16]

  • Potential Causes & Solutions:

    • Insufficient Column Equilibration: This is a very common cause, particularly when a new method or a new column is started. The stationary phase needs time to fully equilibrate with the mobile phase.

      • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection.[17] If your mobile phase contains additives like ion-pairing reagents, equilibration can take much longer.

    • Mobile Phase Composition Change: The organic component of the mobile phase (acetonitrile or methanol) is often more volatile than the aqueous component. If the mobile phase reservoir is not properly covered, the organic solvent can slowly evaporate, increasing the aqueous content and thus decreasing retention times in reversed-phase.[16]

      • Solution: Always cover your mobile phase reservoirs and prepare fresh mobile phase daily.[18] Using an online degasser can also help maintain composition.

    • Column Temperature Fluctuations: Column temperature directly affects retention. If the ambient laboratory temperature changes throughout the day, retention times can drift.[19]

      • Solution: Use a thermostatted column compartment and set the temperature slightly above the highest expected room temperature (e.g., 30-35 °C) for consistent performance.[18]

    • Column Contamination: Strongly retained matrix components from previous injections can build up on the column, altering its chemistry and causing retention shifts.[17]

      • Solution: Implement a robust column washing procedure after each analytical batch. (See Protocol below). Also, ensure adequate sample preparation (e.g., SPE or filtration) to remove contaminants before injection.[20]

The relationship between mobile phase pH and the retention of an acidic analyte like 4-((4-(allyloxy)phenyl)sulfonyl)phenol is crucial for stable chromatography.

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol Derivatives

Welcome to the technical support center for the synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your final product.

I. Synthesis Overview & Key Challenges

The synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a valuable intermediate in medicinal chemistry, typically involves two key transformations: the formation of a diaryl sulfone bridge and the allylation of a phenolic hydroxyl group. While seemingly straightforward, these reactions are often plagued by issues such as low yields, side product formation, and purification difficulties. This guide will dissect these challenges and provide actionable solutions.

The overall synthetic strategy can be visualized as follows:

Synthesis_Overview cluster_step1 Step 1: Diaryl Sulfone Formation cluster_step2 Step 2: O-Allylation A Aryl Sulfonic Acid/Chloride C Diaryl Sulfone A->C Coupling B Phenol Derivative B->C D Diaryl Sulfone C->D Intermediate F 4-((4-(allyloxy)phenyl)sulfonyl)phenol D->F Etherification E Allyl Halide E->F caption General synthetic workflow.

Caption: General synthetic workflow.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems.

Part A: Diaryl Sulfone Formation

The formation of the diaryl sulfone core is often the most challenging step. A common method is the Friedel-Crafts-type reaction between an arylsulfonyl chloride and a phenol.

Q1: My diaryl sulfone synthesis is resulting in very low yields. What are the likely causes and how can I improve it?

A1: Low yields in diaryl sulfone synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inadequate Catalyst or Reaction Conditions:

    • Expertise & Experience: The choice of catalyst is critical. While traditional methods might use strong acids, modern approaches often employ metal catalysts for milder and more efficient reactions.[1][2] For instance, triflic acid can be an effective catalyst for the reaction between arylsulfonyl chlorides and arenes at elevated temperatures.[2] Palladium-catalyzed coupling of aryl boronic acids and arylsulfonyl chlorides is another mild and efficient method.[1]

    • Troubleshooting Steps:

      • Catalyst Screening: If using a Friedel-Crafts approach, consider catalysts like triflic acid or iron(III) chloride.[1][2] For cross-coupling reactions, explore palladium or copper-based catalysts.[1][3]

      • Temperature Optimization: Friedel-Crafts reactions often require heating (80°C to 250°C) to proceed at a reasonable rate.[4] However, excessive heat can lead to decomposition. Start with a moderate temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.

      • Solvent Choice: The polarity of the solvent can significantly impact the reaction. Non-polar solvents are often used for Friedel-Crafts reactions, while polar aprotic solvents are common for metal-catalyzed couplings.

  • Poor Quality of Starting Materials:

    • Trustworthiness: The purity of your arylsulfonyl chloride and phenol is paramount. Arylsulfonyl chlorides can hydrolyze over time to the corresponding sulfonic acid, which is less reactive under many conditions.

    • Troubleshooting Steps:

      • Verify Purity: Check the purity of your starting materials by NMR or melting point.

      • Fresh Reagents: Use freshly opened or purified reagents whenever possible. If you suspect hydrolysis of the sulfonyl chloride, it can sometimes be converted back from the sulfonic acid.

  • Side Reactions:

    • Expertise & Experience: A common side reaction is the formation of sulfonic esters from the reaction of the sulfonyl chloride with the phenolic hydroxyl group.[5][6] Another possibility is polysulfonylation, especially if the phenol has multiple activated positions.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a slight excess of the phenol to favor the desired C-S bond formation over O-S bond formation.

      • Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions.

Q2: I am observing the formation of a significant amount of an O-sulfonated byproduct (sulfonic ester). How can I minimize this?

A2: The formation of sulfonic esters is a common competitive reaction. Here's how to favor the desired C-sulfonylation:

  • Reaction Conditions Modification:

    • Expertise & Experience: The regioselectivity between C- and O-sulfonylation is influenced by the reaction conditions. Generally, conditions that favor electrophilic aromatic substitution will promote C-sulfonylation.

    • Troubleshooting Steps:

      • Lewis Acid Choice: Employ a Lewis acid that strongly coordinates with the sulfonyl chloride, enhancing its electrophilicity for the aromatic ring.

      • Solvent Effects: Less polar solvents can favor C-alkylation/acylation type reactions.

      • Temperature: As mentioned, carefully controlling the temperature can influence the reaction pathway.

  • Protecting Group Strategy:

    • Authoritative Grounding: While more synthetically demanding, protecting the phenolic hydroxyl group before the sulfonylation step and deprotecting it afterward can completely prevent O-sulfonylation. This is a robust but less atom-economical approach.

Q3: What are the best practices for purifying the diaryl sulfone intermediate?

A3: Purification can be challenging due to the similar polarities of the product and unreacted starting materials.

  • Crystallization:

    • Trustworthiness: If your diaryl sulfone is a solid, recrystallization is often the most effective method for obtaining high-purity material.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography:

    • Expertise & Experience: If crystallization is not feasible, column chromatography is the next best option.

    • Protocol:

      • Choose an appropriate solvent system. A gradient of ethyl acetate in hexanes is a common starting point.

      • Carefully load the crude material onto the column.

      • Elute the column, collecting fractions and analyzing them by TLC to isolate the desired product.

Part B: O-Allylation of the Phenolic Hydroxyl Group

The second key step is the etherification of the phenol with an allyl halide.

Q4: My O-allylation reaction is incomplete, and I have a significant amount of unreacted starting material. How can I drive the reaction to completion?

A4: Incomplete O-allylation is a frequent issue. Here are the key parameters to optimize:

  • Base Selection and Stoichiometry:

    • Expertise & Experience: A sufficiently strong base is required to deprotonate the phenol and form the more nucleophilic phenoxide ion.[7] The choice of base can also influence the reaction rate.

    • Troubleshooting Steps:

      • Base Strength: Common bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). If you are using a weaker base like K₂CO₃ and the reaction is sluggish, consider switching to a stronger base like NaH.

      • Stoichiometry: Ensure you are using at least one equivalent of the base. Using a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion.

  • Solvent and Temperature:

    • Trustworthiness: The solvent plays a crucial role in dissolving the reagents and influencing the reaction rate. Polar aprotic solvents are generally preferred.

    • Troubleshooting Steps:

      • Solvent Choice: Acetone, dimethylformamide (DMF), and acetonitrile are excellent solvent choices for this reaction.

      • Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can significantly increase the reaction rate.

  • Allylating Agent:

    • Authoritative Grounding: Allyl bromide is typically more reactive than allyl chloride. If you are using allyl chloride and experiencing slow reaction rates, switching to allyl bromide may be beneficial.

Q5: I am observing the formation of a C-allylated byproduct in addition to my desired O-allylated product. How can I improve the selectivity?

A5: The competition between O- and C-allylation is a classic problem in phenol chemistry.[7][8][9]

  • Controlling Reaction Conditions:

    • Expertise & Experience: The solvent has a profound effect on the regioselectivity. Protic solvents can solvate the phenoxide oxygen, hindering O-allylation and promoting C-allylation.[7]

    • Troubleshooting Steps:

      • Solvent Selection: To favor O-allylation, use polar aprotic solvents like DMF or acetonitrile. Avoid protic solvents like alcohols.

      • Counter-ion: The choice of the counter-ion for the phenoxide can also play a role. Larger, "softer" cations like cesium can favor O-allylation.

  • Kinetic vs. Thermodynamic Control:

    • Authoritative Grounding: O-allylation is often the kinetically favored product, while C-allylation can be the thermodynamically more stable product.[8][9]

    • Troubleshooting Steps:

      • Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the kinetic O-allylated product. Prolonged heating can lead to rearrangement to the C-allylated product.

Q6: What is the most effective way to purify the final 4-((4-(allyloxy)phenyl)sulfonyl)phenol product?

A6: Similar to the diaryl sulfone intermediate, a combination of crystallization and chromatography is often employed.

  • Work-up Procedure:

    • Trustworthiness: A proper aqueous work-up is essential to remove inorganic salts and unreacted base.

    • Protocol:

      • Quench the reaction mixture with water.

      • Extract the product into an organic solvent like ethyl acetate.

      • Wash the organic layer with water and brine.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Expertise & Experience: The final product is often a solid and can be purified by recrystallization.[10] If impurities persist, column chromatography is a reliable method. The same principles as described for the diaryl sulfone intermediate apply here.

III. Experimental Protocols

Protocol 1: Synthesis of Diaryl Sulfone via Friedel-Crafts Reaction

Protocol_1 A 1. Combine phenol derivative and arylsulfonyl chloride in a suitable solvent. B 2. Cool the mixture in an ice bath. A->B C 3. Add Lewis acid catalyst (e.g., AlCl3) portion-wise. B->C D 4. Allow the reaction to warm to room temperature and then heat as required. C->D E 5. Monitor reaction progress by TLC/LC-MS. D->E F 6. Quench the reaction with ice-water. E->F G 7. Extract with an organic solvent. F->G H 8. Purify by crystallization or chromatography. G->H caption Friedel-Crafts sulfonylation workflow.

Caption: Friedel-Crafts sulfonylation workflow.

Protocol 2: O-Allylation of Diaryl Sulfone

Protocol_2 A 1. Dissolve diaryl sulfone in a polar aprotic solvent (e.g., DMF). B 2. Add base (e.g., K2CO3) and stir. A->B C 3. Add allyl bromide dropwise. B->C D 4. Heat the reaction mixture. C->D E 5. Monitor reaction progress by TLC/LC-MS. D->E F 6. Perform aqueous work-up. E->F G 7. Purify by crystallization or chromatography. F->G caption O-Allylation reaction workflow.

Caption: O-Allylation reaction workflow.

IV. Data Summary Table

ParameterRecommended Condition/Troubleshooting ActionRationale
Diaryl Sulfone Yield Use a suitable catalyst (e.g., triflic acid, Pd catalyst).[1][2]To increase reaction rate and efficiency under milder conditions.
Optimize reaction temperature.To balance reaction rate and minimize side reactions.
O-Sulfonylation Use a slight excess of the phenol.To favor C-S bond formation.
Consider a protecting group strategy for the phenol.To completely prevent O-sulfonylation.
Incomplete O-Allylation Use a stronger base (e.g., NaH).To ensure complete deprotonation of the phenol.[7]
Heat the reaction mixture.To increase the reaction rate.
C-Allylation Use a polar aprotic solvent (e.g., DMF).To favor O-allylation over C-allylation.[7]
Keep reaction times and temperatures to a minimum.To favor the kinetic O-allylated product.[8][9]
Purification Recrystallization for solid products.[10]An effective method for achieving high purity.
Column chromatography for oils or impure solids.To separate the product from closely related impurities.

V. References

Sources

Optimization

Technical Support Center: Environmental Degradation of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the environmental fate of 4-((4-(allyloxy)phenyl)sulfonyl)phenol. This guide is designed to provide in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the environmental fate of 4-((4-(allyloxy)phenyl)sulfonyl)phenol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to support the integrity and success of your research.

I. Understanding the Molecule: Structural Clues to Degradation

4-((4-(allyloxy)phenyl)sulfonyl)phenol is a complex organic molecule featuring several key functional groups that dictate its environmental behavior: a phenol ring , a diphenyl sulfone core, an allyl ether linkage, and an allyl group . The susceptibility of these groups to various environmental degradation mechanisms—photodegradation, biodegradation, and chemical hydrolysis—forms the basis of our investigation. Due to the limited direct research on this specific compound, the degradation pathways and troubleshooting advice presented here are synthesized from studies on structurally analogous compounds. This approach allows us to predict the most probable degradation routes and address potential experimental challenges.

II. Predicted Environmental Degradation Pathways

Based on the known reactivity of its constituent functional groups, we can anticipate several primary degradation pathways for 4-((4-(allyloxy)phenyl)sulfonyl)phenol under typical environmental conditions.

A. Photodegradation

Photodegradation is initiated by the absorption of light, leading to the formation of reactive species and subsequent breakdown of the molecule. The primary targets for photodegradation are the diphenyl sulfone bridge and the phenolic ring.

  • Key Reactions:

    • Hydroxylation of the Aromatic Rings: Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), generated during photocatalysis can attack the electron-rich aromatic rings, leading to the formation of hydroxylated intermediates.

    • Allyl Group Reactions: The allyl group can undergo various photochemical reactions, including oxidation and polymerization.

dot graph "Photodegradation Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

parent [label="4-((4-(allyloxy)phenyl)sulfonyl)phenol"]; intermediate1 [label="Phenoxy & Benzenesulfonyl Radicals"]; intermediate2 [label="Hydroxylated Intermediates"]; intermediate3 [label="Allyl Oxidation Products"]; products [label="Ring-Opened Products, CO2, H2O", fillcolor="#34A853"];

parent -> intermediate1 [label="C-S Bond Cleavage"]; parent -> intermediate2 [label="Hydroxylation"]; parent -> intermediate3 [label="Allyl Group Oxidation"]; intermediate1 -> products; intermediate2 -> products; intermediate3 -> products; } Predicted Photodegradation Pathway of 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

B. Biodegradation

Microorganisms in soil and water can utilize organic compounds as a source of carbon and energy, leading to their breakdown. The biodegradation of 4-((4-(allyloxy)phenyl)sulfonyl)phenol is likely to proceed through the enzymatic cleavage of the ether bond and degradation of the aromatic rings.

  • Key Reactions:

    • Ether Cleavage: Research on aryl allyl ethers has demonstrated that microorganisms can cleave the C-O bond of the ether linkage[3][4]. This would result in the formation of 4-hydroxydiphenyl sulfone and allyl alcohol.

    • Phenol Degradation: The resulting phenolic compounds can be further degraded by microbial action, often involving hydroxylation followed by ring cleavage. The degradation of bisphenol A, a structurally related phenolic compound, proceeds through such pathways[5][6][7].

    • Sulfone Group Metabolism: While the sulfone group is generally stable, some microorganisms are capable of metabolizing organosulfur compounds, although this is often a slower process.

dot graph "Biodegradation Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

parent [label="4-((4-(allyloxy)phenyl)sulfonyl)phenol"]; intermediate1 [label="4-Hydroxydiphenyl Sulfone + Allyl Alcohol"]; intermediate2 [label="Hydroxylated Aromatic Intermediates"]; products [label="Ring-Opened Products, CO2, H2O", fillcolor="#34A853"];

parent -> intermediate1 [label="Ether Cleavage"]; intermediate1 -> intermediate2 [label="Aromatic Hydroxylation"]; intermediate2 -> products [label="Ring Cleavage"]; } Predicted Biodegradation Pathway of 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

C. Chemical Hydrolysis

Hydrolysis is the reaction with water, which can be influenced by pH. The allyl ether linkage is the most likely site for hydrolysis under environmental conditions.

  • Key Reactions:

    • Allyl Ether Hydrolysis: Allyl ethers can undergo hydrolysis, particularly under acidic or basic conditions, to yield an alcohol and an aldehyde or ketone. However, under neutral environmental pH, this process is generally slow for aryl allyl ethers[8][9].

III. Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during your experimental investigation of 4-((4-(allyloxy)phenyl)sulfonyl)phenol degradation.

Question/Issue Potential Cause(s) Recommended Solution(s) & Explanation
FAQ 1: I am not observing any degradation of the parent compound in my photodegradation experiment. 1. Inappropriate Light Source: The wavelength of your light source may not be suitable to excite the molecule. Aromatic compounds typically absorb in the UV region. 2. Low Light Intensity: The intensity of the light may be insufficient to induce significant degradation within your experimental timeframe. 3. Absence of a Photocatalyst: For degradation under visible light, a photocatalyst is often necessary to generate reactive oxygen species.1. Verify Light Source: Ensure your lamp emits at a wavelength absorbed by the target compound (typically < 400 nm for direct photolysis). If using visible light, incorporate a suitable photocatalyst like TiO2. 2. Increase Light Intensity: Move the light source closer to the sample or use a more powerful lamp. Quantify the light intensity to ensure consistency. 3. Introduce a Photocatalyst: For visible light experiments, add a photocatalyst such as titanium dioxide (TiO2) to your reaction mixture to facilitate the generation of reactive oxygen species[10].
FAQ 2: My biodegradation experiment shows high variability between replicates. 1. Inconsistent Microbial Inoculum: The concentration and composition of the microbial culture may vary between replicates. 2. Heterogeneous Environmental Matrix: If using soil or sediment, variations in organic matter content, pH, or texture can affect microbial activity. 3. Contamination: Unwanted microbial contamination can compete with the degrading microorganisms or introduce variability.1. Standardize Inoculum: Use a standardized inoculum from a well-mixed stock culture. Measure the initial cell density (e.g., optical density or plate counts) for each replicate. 2. Homogenize Matrix: Thoroughly mix and sieve soil or sediment samples to ensure homogeneity. Characterize the key properties of your matrix. 3. Maintain Aseptic Technique: Use sterile techniques throughout your experimental setup to prevent contamination.
Troubleshooting 1: I am having difficulty identifying degradation products using HPLC-MS. 1. Low Concentration of Intermediates: Degradation products may be present at very low concentrations, below the detection limit of your instrument. 2. Poor Ionization: The degradation products may not ionize efficiently under your current MS conditions. 3. Co-elution of Peaks: Multiple degradation products or matrix components may elute at the same time, leading to complex and uninterpretable mass spectra.1. Concentrate Your Sample: Use solid-phase extraction (SPE) to concentrate your sample before analysis. 2. Optimize MS Parameters: Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative modes). Adjust fragmentation energy to obtain informative MS/MS spectra. 3. Optimize HPLC Separation: Modify your HPLC gradient, mobile phase composition, or column chemistry to improve the separation of peaks. A longer column or a smaller particle size can enhance resolution.
Troubleshooting 2: My control experiments (without light or microorganisms) show some degradation. 1. Abiotic Hydrolysis: The compound may be undergoing slow hydrolysis in your aqueous medium. 2. Adsorption to Vessel Walls: The compound may be adsorbing to the surfaces of your reaction vessels, leading to an apparent decrease in concentration in the aqueous phase. 3. Volatilization: Although unlikely for this compound due to its relatively high molecular weight, some loss due to volatilization could occur, especially at elevated temperatures.1. Run pH-dependent Controls: Perform control experiments at different pH values to assess the rate of abiotic hydrolysis. 2. Use Inert Vessels and Test for Adsorption: Use glass or other inert materials for your reaction vessels. At the end of the experiment, extract the vessel walls with a suitable solvent to quantify any adsorbed compound. 3. Minimize Headspace and Seal Vessels: Use vessels that minimize headspace and are well-sealed to reduce potential volatilization.

IV. Experimental Protocol: Analysis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol and its Degradation Products by HPLC-MS/MS

This protocol provides a general framework for the analysis of the target compound and its degradation products. Optimization will be required based on your specific instrumentation and experimental conditions.

1. Sample Preparation: a. Collect an aliquot of the aqueous sample from your degradation experiment. b. If necessary, centrifuge or filter the sample to remove any particulate matter. c. For trace-level analysis, perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes. Elute with a suitable organic solvent (e.g., methanol or acetonitrile). d. Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and its more hydrophobic degradation products.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40 °C.

3. MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Scan Mode: Full scan to identify potential degradation products, followed by product ion scans (MS/MS) of the parent compound and suspected intermediates to confirm their identity.

  • Collision Energy: Optimize for each compound to obtain characteristic fragment ions.

dot graph "HPLC-MS_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Sample -> Filtration -> SPE [label="Concentration"]; SPE -> Reconstitution; }

subgraph "cluster_1" { label = "HPLC Separation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Reconstitution -> HPLC -> MS; }

subgraph "cluster_2" { label = "MS/MS Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; MS -> Data_Analysis [label="Identification"]; } } General Workflow for HPLC-MS/MS Analysis of Degradation Samples.

V. Concluding Remarks

The study of the environmental degradation of 4-((4-(allyloxy)phenyl)sulfonyl)phenol is essential for a comprehensive understanding of its environmental fate and potential risks. While direct experimental data for this specific molecule is scarce, a logical and scientifically sound investigation can be designed by considering the known degradation pathways of its constituent functional groups. This guide provides a framework for initiating such studies, troubleshooting common experimental hurdles, and interpreting the resulting data. Remember to always include appropriate controls in your experiments to ensure the validity of your findings. For further assistance, please do not hesitate to reach out to our technical support team.

VI. References

  • Nakai, M., Furukawa, N., Oae, S., & Nakabayashi, T. (1972). The Photochemical Degradation of Diphenyl Sulfone-1-14C. Bulletin of the Chemical Society of Japan, 45(4), 1117-1121. [Link]

  • Kim, J., et al. (2022). Allyl Aryl Ether Cleavage by Blautia sp. MRG-PMF1 Cocorrinoid O-Demethylase. Applied and Environmental Microbiology, 88(21), e01221-22. [Link]

  • Kim, J., et al. (2022). Allyl Aryl Ether Cleavage by Blautia sp. MRG-PMF1 Cocorrinoid O-Demethylase. PubMed, 36178082. [Link]

  • Oluremi, D. (2025). Photocatalytic Degradation of Organic Pollutants in Wastewater. ResearchGate. [Link]

  • G. Momicchioli, F. (2025). Photophysics and photochemistry of diphenyl sulfone. 2. Investigation of the S1 decay pathways. ResearchGate. [Link]

  • Wang, Z., et al. (2023). A review of the photocatalytic degradation of organic pollutants in water by modified TiO2. Water Science and Technology, 88(6), 1435-1453. [Link]

  • MDPI. (n.d.). Organic Pollutant Degradation Through Photocatalysis: Progress, Challenges, and Sustainable Solutions (Mini Review). MDPI. [Link]

  • MDPI. (n.d.). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. MDPI. [Link]

  • Semantic Scholar. (n.d.). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. Semantic Scholar. [Link]

  • Kotani, H., et al. (2003). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 69(10), 6315-6319. [Link]

  • Eawag. (n.d.). Bisphenol A degradation pathway. Eawag. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Liu, Y., et al. (2023). Research Progress of Methods for Degradation of Bisphenol A. Toxics, 11(12), 1017. [Link]

  • Szałek, K., et al. (2022). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Catalysts, 12(10), 1118. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • ResearchGate. (n.d.). Transient absorption spectra of diphenyl sulfone derivative (DP)... ResearchGate. [Link]

  • Kotani, H., et al. (2003). Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures. PubMed, 14532095. [Link]

  • Richmond, E. K., et al. (2015). A review of ecological effects and environmental fate of illicit drugs in aquatic ecosystems. Journal of Hazardous Materials, 282, 28-36. [Link]

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  • MDPI. (2024). Catalytic Degradation of Bisphenol A with a Magnetically Recoverable Geopolymer Composite Using Coal Gangue. MDPI. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Kresge, A. J., & Yin, Y. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. [Link]

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  • Noszczyńska, M., & Piotrowska-Seget, Z. (2020). A comprehensive study on bisphenol A degradation by newly isolated strains Acinetobacter sp. K1MN and Pseudomonas sp. BG12. Scientific Reports, 10(1), 19992. [Link]

  • ResearchGate. (2025). Selective O-allylation of bisphenol A: Toward a chloride-free route for epoxy resins. ResearchGate. [Link]

  • Royal Society of Chemistry. (2015). ThermallycFluorescence Materials Based on Triphenylamine/Diphenyl Sulfone. Royal Society of Chemistry. [Link]

  • Sullivan, J. J. (2010). Chemistry and environmental fate of fenoxycarb. Reviews of Environmental Contamination and Toxicology, 202, 155-184. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. [Link]

  • National Institutes of Health. (n.d.). Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting. National Institutes of Health. [Link]

  • National Science Foundation Public Access Repository. (2021). Transition-metal-free allylation of 2-azaallyls with allyl ethers through polar and radical mechanisms. National Science Foundation Public Access Repository. [Link]

  • Organic Chemistry Portal. (2013). Metal-Free Synthesis of Aryl Ethers in Water. Organic Chemistry Portal. [Link]

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Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-((4-(allyloxy)phenyl)sulfonyl)phenol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 4-((4-(allyloxy)phenyl)sulfonyl)phenol (CAS 97042-18-7). We will explore...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 4-((4-(allyloxy)phenyl)sulfonyl)phenol (CAS 97042-18-7). We will explore the physicochemical properties of this compound and offer a tiered, logic-based approach to achieving stable, usable solutions for your experiments.

Section 1: Understanding the Core Problem - The Physicochemical Profile

A successful solubilization strategy begins with understanding the molecule's inherent properties. 4-((4-(allyloxy)phenyl)sulfonyl)phenol is a multi-functional compound whose structure dictates its behavior in various solvents.

Q1: What are the key structural features of 4-((4-(allyloxy)phenyl)sulfonyl)phenol that govern its poor solubility?

A1: The compound's low aqueous solubility is a direct result of its molecular architecture. It is an off-white solid at room temperature with a very low water solubility of approximately 5.95 mg/L.[1][2] This challenge stems from three primary features:

  • Hydrophobic Backbone: The core structure is a diphenyl sulfone, which is large, rigid, and lipophilic ("grease-ball" type molecule), contributing significantly to its poor affinity for water.[3]

  • Non-Polar Allyloxy Group: The allyloxy moiety (-O-CH2-CH=CH2) further increases the compound's non-polar character, repelling polar water molecules.[1]

  • Weakly Acidic Phenol Group: The phenolic hydroxyl (-OH) group is the only polar, hydrophilic feature. While it can engage in hydrogen bonding, its contribution is overshadowed by the larger hydrophobic regions. This group is weakly acidic, a property that can be exploited to enhance solubility, but its pKa must be considered.[4][5]

These factors result in a molecule with a strong crystal lattice energy that requires significant energy input or chemical modification to dissolve in aqueous systems.

Table 1: Physicochemical Properties of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O₄S[1][6]
Molecular Weight 290.33 g/mol [1][6]
Appearance White to Off-White Solid[1][2][7]
Water Solubility 5.95 mg/L (at 20°C)[1][2]
Organic Solvent Solubility Slightly soluble in DMSO, Methanol, and Chloroform (solubility may be enhanced with heating)[1][7]
Primary Applications Flame retardant, Color developer for thermal paper, Research compound (e.g., estrogen receptor α binder)[1][2][8]

Section 2: Troubleshooting Workflow - A Tiered Approach to Solubilization

We recommend a systematic, tiered approach to solubilization. Start with the simplest, most common methods and progress to more complex formulation strategies only if necessary. This workflow minimizes the use of potentially confounding excipients and preserves the integrity of your experimental system.

G start Define Required Concentration & Final Solvent System tier1 Tier 1: Co-Solvent Method (e.g., 100% DMSO, Ethanol) start->tier1 tier1_check Soluble in stock? Precipitates upon dilution? tier1->tier1_check tier2 Tier 2: pH Adjustment (e.g., use basic buffer, pH > 8) tier1_check->tier2 Yes, precipitation occurs end_ok Stable, Soluble Solution Achieved tier1_check->end_ok No, solution is stable tier2_check Soluble & Stable at Target pH? tier2->tier2_check tier3 Tier 3: Advanced Formulation (e.g., Cyclodextrin Complexation) tier2_check->tier3 No (degradation or still insoluble) tier2_check->end_ok Yes tier3->end_ok Success end_fail Re-evaluate Experiment: - Lower Concentration - Alternative Compound tier3->end_fail Failure

Caption: Decision workflow for selecting a solubility enhancement strategy.

Section 3: Frequently Asked Questions & Step-by-Step Protocols

This section provides direct answers and actionable protocols for common challenges encountered in the lab.

FAQ 1: "I need to make a stock solution for my cell culture experiments. What solvent should I start with?"

A1: For biological assays, the standard starting point is to create a highly concentrated stock solution in a water-miscible organic co-solvent.[9][10] This minimizes the amount of organic solvent introduced into your final aqueous experimental medium, thereby reducing the risk of solvent-induced artifacts or toxicity. Dimethyl sulfoxide (DMSO) is the most common first choice due to its strong solubilizing power and compatibility with many biological systems at low final concentrations (<0.5%).[11]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-Weigh Compound: Accurately weigh out 2.90 mg of 4-((4-(allyloxy)phenyl)sulfonyl)phenol (MW: 290.33 g/mol ) and place it into a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.

  • Facilitate Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Gentle Warming/Sonication (If Necessary): If the solid does not fully dissolve, gently warm the solution to 30-40°C in a water bath for 5-10 minutes or place the vial in an ultrasonic bath for 5-10 minutes. These methods provide the energy needed to break the crystal lattice.[12]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.[7] Multiple freeze-thaw cycles should be avoided.

FAQ 2: "My compound precipitates when I dilute my DMSO stock into my aqueous buffer (e.g., PBS or cell media). What's happening and how do I fix it?"

A2: This phenomenon, known as "crashing out," occurs when the highly concentrated drug solution in a favorable organic solvent is rapidly diluted into an aqueous system where it has poor solubility. The percentage of the co-solvent drops dramatically, and the water cannot maintain the compound in solution.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is often to lower the target concentration of the compound in your final assay.

  • Optimize Dilution Method: Add the DMSO stock to your aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

  • Check Co-Solvent Percentage: Ensure the final concentration of DMSO (or other co-solvent) does not exceed the tolerance of your experimental system (typically <0.5% for cell-based assays). If precipitation persists even at tolerated co-solvent levels, you must explore other strategies.

FAQ 3: "Can I use pH to increase the solubility of this compound in my aqueous buffer?"

A3: Yes, this is a viable strategy based on the compound's chemistry. The phenolic hydroxyl group is a weak acid.[4] By increasing the pH of the aqueous solution to a value above the phenol's pKa, the hydroxyl group deprotonates to form a negatively charged phenolate anion (C₆H₄O⁻). This ionic form is significantly more polar and thus more soluble in water.[5][13]

Causality and Critical Considerations:

  • Mechanism: The primary mechanism is the formation of a more polar salt.

  • Risk of Degradation: A significant drawback is that many phenolic compounds are susceptible to oxidative degradation at alkaline pH.[4][14][15] It is critical to assess the stability of your compound at the desired pH over the timescale of your experiment. This can be checked by preparing the solution and analyzing its purity and concentration via HPLC at several time points (e.g., 0, 2, 8, 24 hours).

Protocol 2: pH-Mediated Solubilization

  • Prepare a Basic Buffer: Start with a buffer system that is effective in the desired range (e.g., a phosphate or borate buffer at pH 8.0-9.0).

  • Direct Dissolution Attempt: Add the pre-weighed solid compound directly to the basic buffer.

  • Stir and Observe: Stir the mixture at room temperature. If dissolution is slow, gentle warming or sonication can be applied.

  • Titration Method (for unbuffered solutions): a. Suspend the compound in purified water. b. While stirring, add a dilute solution of NaOH (e.g., 0.1 M) dropwise until the compound dissolves completely. c. Measure the final pH. Note that this will result in an unbuffered solution, which may not be suitable for all applications.

  • Stability Check (Mandatory): Once dissolved, immediately test the stability of the compound in the basic solution using an appropriate analytical method like HPLC or LC-MS.

FAQ 4: "I've tried co-solvents and pH adjustment, but I still can't reach my desired concentration without precipitation or degradation. What's next?"

A4: When simpler methods fail, advanced formulation techniques are required. For 4-((4-(allyloxy)phenyl)sulfonyl)phenol, the most effective next step is complexation with a cyclodextrin.

Cyclodextrins are cyclic oligosaccharides shaped like a torus (donut). They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[16] The hydrophobic compound can be encapsulated within this cavity, forming a "host-guest" inclusion complex. This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent water solubility of the guest molecule.[17][18] For pharmaceutical and research applications, chemically modified cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are preferred due to their enhanced solubility and reduced toxicity compared to natural cyclodextrins.[17][19]

G compound Poorly Soluble Compound (Hydrophobic) complex Water-Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex plus +

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol 3: Solubilization using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). A concentration of 10-20% (w/v) is a robust starting point. Ensure the HP-β-CD is fully dissolved.

  • Add Compound: Add the pre-weighed 4-((4-(allyloxy)phenyl)sulfonyl)phenol directly to the HP-β-CD solution.

  • Promote Complexation: Seal the container and stir vigorously at room temperature overnight (12-24 hours). Alternatively, sonication for 1-2 hours can accelerate the process. The goal is to provide sufficient energy and time for the compound to enter the cyclodextrin cavity and reach equilibrium.

  • Clarify Solution: After complexation, you may observe a small amount of undissolved material. Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) or filter it through a 0.22 µm syringe filter to remove any non-encapsulated precipitate.

  • Determine Final Concentration: It is crucial to determine the actual concentration of the solubilized compound in the final, clarified solution using a validated analytical method (e.g., HPLC with a standard curve). The amount in the supernatant represents the successfully solubilized fraction.

Section 4: Summary of Solubilization Strategies

Table 2: Comparison of Recommended Solubilization Methods

MethodMechanism of ActionProsCons / Key Considerations
Co-Solvents Reduces the polarity of the bulk solvent, allowing it to solvate the hydrophobic compound.[20][21]Simple, fast, and inexpensive. Effective for creating high-concentration stock solutions.Potential for compound precipitation upon aqueous dilution. Solvent toxicity/artifacts in biological assays must be carefully controlled.
pH Adjustment Deprotonates the acidic phenol group to form a more polar and water-soluble phenolate salt.[4][13]Highly effective for compounds with ionizable groups. Uses simple reagents.High risk of chemical degradation at alkaline pH. [14][15] The compound's stability MUST be verified. May alter experimental conditions.
Cyclodextrin Complexation Encapsulates the hydrophobic molecule within a "host" molecule that has a water-soluble exterior.[16][18]Significantly increases solubility without altering the compound's chemical structure. Can improve stability. Low toxicity with modified CDs.[17]More complex and time-consuming preparation. Requires quantification of the final concentration. Higher cost of reagents.

References

  • Vulcanchem. 4-((4-(Allyloxy)phenyl)sulfonyl)phenol - 97042-18-7.
  • Geron, C., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • Singh, B., & Singh, R. (2019). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Hilaris Publisher. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • ResearchGate. What is the relation between the solubility of phenolic compounds and pH of solution?.
  • Pharmaceutical Technology. Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Scilit. Drug delivery strategies for poorly water-soluble drugs.
  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • ResearchGate. Effect of pH on the solubility of phenolic compounds. Available from: [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]

  • National Institutes of Health. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • Benchchem. Technical Support Center: Improving the Solubility of N-Sulfonylated Pyrrolidine Compounds.
  • Taylor & Francis Online. Use of Cosolvents. Available from: [Link]

  • ResearchGate. How does pH affect the solubility of phenolic acid?. Available from: [Link]

  • ResearchGate. Effect of pH on the Stability of Plant Phenolic Compounds. Available from: [Link]

  • LGC Standards. Certificate of Analysis - 4-((4-(Allyloxy)phenyl)sulfonyl)phenol.
  • PubMed. Effect of pH on the stability of plant phenolic compounds. Available from: [Link]

  • ScienceDirect. Co-solvent. Available from: [Link]

  • ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Available from: [Link]

  • ResearchGate. How to remove water-insoluble phenolic compounds from the water-soluble phenols?. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • PubChem. 4-(4-Allyloxy-benzenesulfonyl)-phenol. Available from: [Link]

  • National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • ResearchGate. (PDF) Studies on the solubility of phenolic compounds. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Wikipedia. Phenol. Available from: [Link]

  • MDPI. Removal of Phenol from Aqueous Solution Using Internal Microelectrolysis with Fe-Cu: Optimization and Application on Real Coking Wastewater. Available from: [Link]

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  • PubChem. Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-. Available from: [Link]

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Optimization

Preventing oxidation of the phenol group in 4-((4-(allyloxy)phenyl)sulfonyl)phenol

Welcome to the technical support center for 4-((4-(allyloxy)phenyl)sulfonyl)phenol (CAS 97042-18-7).[1] This guide is designed for researchers, scientists, and drug development professionals to address a critical challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-((4-(allyloxy)phenyl)sulfonyl)phenol (CAS 97042-18-7).[1] This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in handling this compound: the prevention of phenol group oxidation. Phenolic compounds are susceptible to degradation, which can compromise experimental integrity and product stability. This resource provides in-depth, evidence-based answers to common questions, troubleshooting advice, and detailed protocols to ensure the stability of your compound.

Understanding the Challenge: The Susceptibility of the Phenol Group to Oxidation

The hydroxyl group attached to the aromatic ring in 4-((4-(allyloxy)phenyl)sulfonyl)phenol is prone to oxidation. This process is often initiated by the formation of a phenoxy radical, which can then lead to the formation of quinones and other degradation products.[2][3] This degradation can be accelerated by several factors commonly encountered in a laboratory setting, including exposure to air (oxygen), light, elevated temperatures, high pH, and the presence of metal ions.[4][5][6][7] Understanding these factors is the first step toward effective prevention.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions regarding the stability of 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

Q1: I've noticed a yellowing or browning of my solid 4-((4-(allyloxy)phenyl)sulfonyl)phenol sample over time. What is causing this discoloration?

A1: The discoloration you are observing is a common indicator of phenol oxidation. The initial colorless phenol is likely being converted to colored quinone-type compounds.[2][3] This is a gradual process that can be accelerated by improper storage conditions. Key contributing factors include:

  • Exposure to Air and Light: Oxygen in the air is a primary oxidizing agent, and light, particularly UV light, can provide the energy to initiate the oxidation process.[5][6]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[7][8]

  • Presence of Impurities: Trace amounts of metal ions can catalyze the oxidation of phenols.[4]

To mitigate this, it is crucial to store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere, and in a cool, dark place.[5][7]

Q2: My solution of 4-((4-(allyloxy)phenyl)sulfonyl)phenol in an organic solvent is changing color. How can I prevent this?

A2: Solution-phase oxidation can be more rapid than in the solid state. In addition to the factors mentioned above, the choice of solvent and the pH of the solution can play a significant role.

  • Solvent Choice: Ensure the use of high-purity, degassed solvents. Solvents can contain dissolved oxygen or peroxide impurities that will accelerate degradation.

  • pH Control: Phenols are more susceptible to oxidation at higher, more alkaline pH levels.[9][10][11][12][13] This is because the corresponding phenoxide ion is more easily oxidized than the neutral phenol. If your experimental conditions allow, maintaining a slightly acidic to neutral pH can enhance stability.

Q3: Can I use antioxidants to stabilize my compound? If so, which ones are recommended?

A3: Yes, the addition of antioxidants is a highly effective strategy. Antioxidants work by interrupting the oxidation chain reaction, often by scavenging free radicals.[14][15][16] For phenolic compounds, hindered phenolic antioxidants are particularly effective.[14][17]

Antioxidant ClassExamplesMechanism of Action
Hindered Phenols Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)Donate a hydrogen atom to free radicals, neutralizing them.[14][17]
Reducing Agents Ascorbic acid (Vitamin C), Sodium ascorbateAct as oxygen scavengers and can reduce oxidized species.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)Bind metal ions that can catalyze oxidation reactions.[18]

The choice of antioxidant will depend on the specific application and compatibility with your experimental system. It is advisable to start with a low concentration (e.g., 0.01-0.1%) and optimize as needed.

Q4: How can I detect and quantify the oxidation of my compound?

A4: Several analytical techniques can be employed to monitor the stability of 4-((4-(allyloxy)phenyl)sulfonyl)phenol:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating the parent compound from its degradation products. A reversed-phase C18 column is often suitable.[19] By monitoring the decrease in the peak area of the parent compound and the emergence of new peaks, you can quantify the extent of degradation.

  • UV-Vis Spectroscopy: Phenol oxidation often leads to the formation of colored byproducts with distinct UV-Vis absorption profiles. This can be a quick and straightforward way to detect degradation, although it is less specific than HPLC.

  • Mass Spectrometry (MS): MS can be used to identify the molecular weights of the degradation products, providing valuable information about the oxidation pathways.

Experimental Protocols

Protocol 1: Inert Atmosphere Storage of Solid 4-((4-(allyloxy)phenyl)sulfonyl)phenol

This protocol describes the best practice for long-term storage to minimize oxidation.

Materials:

  • 4-((4-(allyloxy)phenyl)sulfonyl)phenol

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (e.g., argon or nitrogen)

  • Schlenk line or glove box (optional, but recommended)

Procedure:

  • Place the solid 4-((4-(allyloxy)phenyl)sulfonyl)phenol into a clean, dry amber glass vial.

  • If using a Schlenk line or glove box, place the open vial inside and evacuate and backfill with inert gas three times.

  • If a Schlenk line or glove box is not available, gently flush the headspace of the vial with a stream of inert gas for 30-60 seconds.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • Wrap the cap with parafilm for an extra layer of protection against air ingress.

  • Store the vial in a cool, dark place, such as a refrigerator or a designated chemical storage cabinet away from heat and light sources.[7][20]

Protocol 2: Preparation of a Stabilized Stock Solution

This protocol outlines the preparation of a stock solution with enhanced stability.

Materials:

  • 4-((4-(allyloxy)phenyl)sulfonyl)phenol

  • High-purity, degassed solvent (e.g., HPLC-grade acetonitrile or ethanol)

  • Antioxidant (e.g., BHT)

  • Volumetric flask

  • Syringe and needle for inert gas

Procedure:

  • Degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using a freeze-pump-thaw method.

  • Weigh the desired amount of 4-((4-(allyloxy)phenyl)sulfonyl)phenol and the chosen antioxidant (e.g., 0.05% w/v BHT) and add them to the volumetric flask.

  • Add the degassed solvent to the flask to dissolve the solids, and then bring the volume to the mark.

  • Gently flush the headspace of the flask with an inert gas.

  • Seal the flask and store it in a cool, dark place. For long-term storage, refrigeration is recommended.

Visualizing the Oxidation and Prevention Pathway

The following diagram illustrates the process of phenol oxidation and the key intervention points to prevent it.

G cluster_0 Oxidation Pathway cluster_1 Prevention Strategies Phenol Phenol Phenoxy_Radical Phenoxy Radical Phenol->Phenoxy_Radical Initiation (O2, Light, Metal Ions) Quinone_Products Quinone Products (Colored) Phenoxy_Radical->Quinone_Products Propagation Inert_Atmosphere Inert Atmosphere (N2, Ar) Inert_Atmosphere->Phenol Blocks O2 Antioxidants Antioxidants (e.g., BHT) Antioxidants->Phenoxy_Radical Scavenges Radical Chelating_Agents Chelating Agents (e.g., EDTA) Chelating_Agents->Phenol Inactivates Metal Ions Low_Temp_Dark Low Temperature & Dark Storage Low_Temp_Dark->Phenol Reduces Reaction Rate & Energy Input

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Estrogenic Potency of 4-((4-(allyloxy)phenyl)sulfonyl)phenol and Bisphenol A

Authored For: Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of endocrine-disrupting chemicals (EDCs), Bisphenol A (BPA) has long been a compound of significant scientific and p...

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of endocrine-disrupting chemicals (EDCs), Bisphenol A (BPA) has long been a compound of significant scientific and public interest due to its widespread use and documented estrogenic activity.[1] This has led to the development and use of numerous structural analogs as replacements in consumer and industrial products. One such compound is 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a derivative of bisphenol S (BPS), which is also known as BPS-Monoallyl Ether (BPS-MAE).[2][3] As researchers and drug development professionals, understanding the relative estrogenic potency of these compounds is critical for assessing potential biological impact, ensuring product safety, and identifying novel modulators of estrogen receptor activity.

This guide provides an in-depth, objective comparison of the estrogenic potency of 4-((4-(allyloxy)phenyl)sulfonyl)phenol and the benchmark compound, Bisphenol A. We will delve into the fundamental mechanisms of estrogenic action, detail the gold-standard experimental assays used for quantification, present available comparative data, and provide actionable protocols for laboratory validation.

The Mechanistic Basis of Estrogenic Activity

The primary mechanism by which compounds like BPA and 4-((4-(allyloxy)phenyl)sulfonyl)phenol exert estrogenic effects is through interaction with estrogen receptors (ERs), particularly Estrogen Receptor Alpha (ERα).[1][4] ERs are ligand-activated transcription factors that modulate gene expression.[5] The classical signaling pathway, which is the foundation for most screening assays, proceeds as follows:

  • Ligand Binding: The estrogenic compound (ligand) enters the cell and binds to ERα located in the cytoplasm or nucleus.

  • Dimerization & Translocation: Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates into the nucleus.

  • DNA Interaction: The ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Transcriptional Activation: The complex recruits co-activators and other transcriptional machinery, initiating the transcription of estrogen-responsive genes, which can lead to cellular responses like proliferation.[6]

It is this final step—the quantifiable expression of specific genes or a downstream cellular effect—that forms the basis of the assays discussed in this guide.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Estrogenic Compound (e.g., BPA, 4APPSP) ER Estrogen Receptor α (ERα) Ligand->ER Binding Dimer Activated ERα Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation & DNA Binding mRNA mRNA Transcription ERE->mRNA Initiates Transcription Protein Protein Synthesis & Cellular Response (e.g., Proliferation) mRNA->Protein Translation

Caption: Classical estrogen receptor alpha (ERα) signaling pathway.

Methodologies for Assessing Estrogenic Potency

To empirically compare estrogenic activity, a suite of validated in vitro and in vivo assays is employed. The choice of assay depends on the desired endpoint, from molecular interaction to physiological response.

In Vitro Assays: The First Tier of Screening

In vitro methods offer high-throughput capabilities and are essential for initial screening and mechanistic studies.

  • Estrogen Receptor (ER) Reporter Gene Assay: This assay is a highly sensitive and specific method to quantify ERα activation.[7] It utilizes mammalian cells (e.g., HEK293, MCF-7) that have been engineered to contain two key components: a constitutively expressed human ERα and a reporter gene (such as luciferase) under the control of an ERE promoter.[6][7] When an estrogenic compound activates the ERα, the receptor binds to the ERE and drives the expression of the luciferase enzyme. The resulting luminescence is measured and is directly proportional to the level of ERα activation.[5] This method is powerful because it confirms that the compound's activity is mediated through the canonical ERα signaling pathway.[6]

  • E-Screen (Cell Proliferation) Assay: The E-Screen assay provides a functional, biological endpoint. It is based on the principle that estrogens induce the proliferation of ER-positive human breast cancer cells, most commonly MCF-7.[8][9] Cells are cultured in a medium stripped of endogenous hormones and then exposed to the test compound. An increase in cell number after a set incubation period, compared to a negative control, indicates estrogenic activity.[10] This assay is a valuable tool because it measures a hallmark physiological response to estrogen stimulation.[9]

In Vivo Assays: Assessing Physiological Effects
  • Uterotrophic Bioassay: This is the gold-standard in vivo assay for determining estrogenic activity in a whole-animal model.[11] It is typically performed in immature or ovariectomized female rats or mice. These animals have low endogenous estrogen levels, making them sensitive to external estrogenic compounds. The assay measures the increase in uterine weight (uterotrophic response) following several days of exposure to a test substance.[12][13] This response is a well-established, integrative endpoint reflecting the activation of estrogenic pathways at the tissue level.[11]

Comparative Analysis: 4-((4-(allyloxy)phenyl)sulfonyl)phenol vs. Bisphenol A

Direct, peer-reviewed comparative studies on the estrogenic potency of 4-((4-(allyloxy)phenyl)sulfonyl)phenol against BPA are not extensively available in the current literature. However, we can synthesize data from existing research on BPA and preliminary information on 4-((4-(allyloxy)phenyl)sulfonyl)phenol to form a preliminary comparison.

Bisphenol A (BPA): BPA is widely characterized as a weak estrogen agonist compared to the endogenous hormone 17β-estradiol (E2).[1] Its binding affinity for ERα is approximately 1,000 to 10,000 times lower than that of E2.[1][14] Despite this, BPA has been shown to elicit significant estrogenic responses in a variety of assays:

  • In MCF-7 cell proliferation assays (E-Screen), BPA induces a proliferative effect, confirming its estrogenic action.[15]

  • It activates transcription in ER reporter gene assays.[16]

  • In vivo, BPA induces a uterotrophic response in rodents and can alter the expression of estrogen-responsive genes in the uterus.[11][12]

4-((4-(allyloxy)phenyl)sulfonyl)phenol (4APPSP): This compound is known to bind and activate ERα.[4]

  • In vitro radioligand binding assays have reportedly shown that 4APPSP binds to ERα with high affinity and potency, with median concentrations of 0.5 nM and 1 nM, respectively.[4] This preliminary data, if validated, would suggest a significantly higher potency than BPA. It has demonstrated efficacy in various biochemical and cell-based assays.[4]

The structural similarity of 4APPSP to Bisphenol S (BPS), a common BPA replacement, is noteworthy. Studies comparing BPA to other analogues like BPS and Bisphenol F (BPF) have found that these replacements are also hormonally active, with potencies in the same order of magnitude as BPA.[17] Some analogs, such as Bisphenol AF (BPAF), have demonstrated even greater estrogenic activity than BPA.[18][19] This context underscores the plausibility of high potency for other bisphenol derivatives like 4APPSP.

Quantitative Data Summary
CompoundAssay TypeEndpointResultReference
Bisphenol A (BPA) ER Binding AffinityRelative to E2~1,000-10,000x lower[1][14]
Cell Proliferation (MCF-7)Estrogenic ActivityConfirmed Positive[15]
Uterotrophic Assay (Rat)Uterotrophic ResponseSignificant at 200 mg/kg[11]
Gene ExpressionMimics E2 ProfileYes, at early timepoints[12]
4-((4-(allyloxy)phenyl)sulfonyl)phenol ERα Binding AssayMedian Concentration0.5 nM (Affinity)[4]
ERα Activation AssayMedian Concentration1 nM (Potency)[4]
Cell-Based AssaysEfficacyEffective in yeast, zebrafish[4]

Note: Data for 4-((4-(allyloxy)phenyl)sulfonyl)phenol is based on preliminary information from a commercial supplier and requires independent, peer-reviewed validation.

Experimental Protocols

For laboratories seeking to conduct direct comparisons, the following detailed protocols provide a self-validating framework.

Protocol 1: Estrogen Receptor Alpha Reporter Gene Assay

This protocol is adapted from standard high-throughput screening methodologies.[7][20]

ReporterWorkflow cluster_prep Day 1: Preparation & Plating cluster_treat Day 1: Treatment cluster_read Day 2: Data Acquisition cluster_analysis Day 2: Analysis A Prepare serial dilutions of test compounds & controls (E2, Vehicle) C Plate cells in 96/384-well white, clear-bottom plates A->C B Thaw & suspend ERα reporter cells in assay medium D Add compounds/controls to respective wells C->D E Incubate for 18-24 hours at 37°C, 5% CO2 D->E F Equilibrate plate to room temperature E->F G Add Luciferase detection reagent to each well F->G H Measure luminescence using a plate reader G->H I Normalize data to vehicle control H->I J Plot dose-response curves and calculate EC50 values I->J

Caption: Workflow for an ERα luciferase reporter gene assay.

Methodology:

  • Cell Culture: Use a validated ERα reporter cell line (e.g., T-47D-KBluc). Culture cells in medium recommended by the supplier, ensuring it is free of phenol red and uses charcoal-dextran stripped fetal bovine serum to eliminate background estrogenic activity.

  • Plate Seeding: Seed cells into a white, clear-bottom 96-well microplate at a pre-determined optimal density and allow them to attach for 24 hours.

  • Compound Preparation: Prepare a serial dilution of test compounds (4APPSP, BPA) and the positive control (17β-estradiol) in assay medium. A vehicle control (e.g., 0.1% DMSO) must be included.

  • Cell Dosing: Remove the seeding medium from the cells and replace it with the medium containing the various concentrations of test compounds and controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified, 5% CO2 incubator. This allows for receptor binding, transcription, and translation of the reporter gene.

  • Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a luciferase detection reagent according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

  • Data Acquisition: Immediately measure the luminescence signal using a microplate luminometer.

  • Analysis: Calculate the fold induction of luminescence relative to the vehicle control. Plot dose-response curves and determine the EC50 (half-maximal effective concentration) for each compound to quantify its potency.

Protocol 2: E-Screen (Cell Proliferation) Assay

This protocol is based on the original E-Screen methodology.[8][9]

Methodology:

  • Cell Maintenance: Culture MCF-7 cells in DMEM with 10% FBS. The presence of phenol red, a weak estrogen, in the medium is a critical variable that must be controlled for; using phenol red-free medium is recommended for the assay itself.

  • Hormone Starvation: Before the assay, trypsinize the cells and plate them in a "stripping medium": phenol red-free DMEM supplemented with charcoal-dextran treated FBS. This step depletes the cells of residual hormones and sensitizes them to estrogenic stimuli.

  • Assay Plating: After a period of hormone starvation, seed the MCF-7 cells into 24-well plates in the stripping medium and allow them to attach for 24 hours.

  • Dosing: Replace the medium with experimental medium containing a range of concentrations of the test compounds (4APPSP, BPA), a positive control (17β-estradiol), and a negative/vehicle control.

  • Incubation: Incubate the cells for 6 days, allowing multiple rounds of cell division to occur.

  • Cell Lysis and Quantification: At the end of the incubation, remove the medium, wash the cells, and lyse them. The total protein content in each well, which is proportional to the final cell number, is then quantified using a method like the sulforhodamine B (SRB) assay.

  • Data Analysis: The proliferative effect (PE) of a compound is calculated by comparing the cell yield in the presence of the compound to the cell yield of the negative control. The relative proliferative potency (RPP) is determined by comparing the EC50 of the test compound to the EC50 of 17β-estradiol.

Discussion and Future Perspectives

The available data, while preliminary for 4-((4-(allyloxy)phenyl)sulfonyl)phenol, suggests it may be a potent estrogenic compound, potentially exceeding the activity of BPA.[4] The high affinity indicated by radioligand binding assays needs to be substantiated with functional data from reporter gene and cell proliferation assays conducted in direct comparison with BPA and 17β-estradiol.

For researchers in drug development and toxicology, the key takeaways are:

  • Structure-Activity Relationships are Critical: The "BPA-free" label does not guarantee a lack of hormonal activity.[17] Structurally similar analogs often interact with the same biological targets.[19][21]

  • Validated Assays are Necessary: Direct, side-by-side comparison using standardized and validated assays like the ER reporter gene and E-Screen assays is essential for accurately determining relative potency.

  • Knowledge Gaps Remain: There is a clear need for peer-reviewed research on the in vivo estrogenic effects of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, including uterotrophic assays, to understand its physiological impact.[13][22]

Future work should focus on a comprehensive characterization of 4APPSP, moving from in vitro mechanistic assays to in vivo whole-organism models to build a complete toxicological and pharmacological profile.

References

  • Kitamura, S., Suzuki, T., Sanoh, S., Kohta, R., Jinno, N., Sugihara, K., Yoshihara, S., Fujimoto, N., Watanabe, H., & Ohta, S. (2005). Comparative Study of the Endocrine-Disrupting Activity of Bisphenol A and 19 Related Compounds. Toxicological Sciences, 84(2), 249-259. [Link]

  • Hsieh, J. H., Mut-Kille, A. M., & Sipes, N. S. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 4(10), e70029. [Link]

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  • Hewitt, S. C., Kissling, G. E., Fieser, P. A., Wu, Z., & Korach, K. S. (2010). Estrogenic activity of bisphenol A and 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) demonstrated in mouse uterine gene profiles. Environmental Health Perspectives, 118(1), 63-68. [Link]

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  • Strmac, M., Zorec, B., & Frangež, R. (2023). Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro. International Journal of Molecular Sciences, 24(24), 17539. [Link]

  • Inoue, A., Hayashi, S. I., Aoyagi, K., Nishigaki, M., Sasaki, H., & Kiyama, R. (2002). A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene. Journal of Pharmacological and Toxicological Methods, 47(3), 129-135. [Link]

  • Wikipedia. (n.d.). E-SCREEN. [Link]

  • INDIGO Biosciences. (n.d.). Human ERα Reporter Assay Kit. [Link]

  • ResearchGate. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. [Link]

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  • Yoshihara, S., Mizutare, T., Suzuki, A., Yamakawa, K., & Yoshimura, H. (2010). In vivo estrogenic potential of 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, an active metabolite of bisphenol A, in uterus of ovariectomized rat. Toxicology Letters, 197(1), 7-11. [Link]

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Comparative

A Comparative Toxicological Assessment: 4-((4-(allyloxy)phenyl)sulfonyl)phenol (BPS-MAE) Versus Other Common Bisphenols

An In-Depth Guide for Researchers and Drug Development Professionals In the ever-evolving landscape of material science and chemical safety, the scrutiny of bisphenol compounds has intensified. Bisphenol A (BPA), a ubiqu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of material science and chemical safety, the scrutiny of bisphenol compounds has intensified. Bisphenol A (BPA), a ubiquitous component in plastics and epoxy resins, has faced increasing regulatory pressure due to its well-documented endocrine-disrupting properties. This has led to the proliferation of "BPA-free" alternatives, including Bisphenol S (BPS), Bisphenol F (BPF), and more novel derivatives like 4-((4-(allyloxy)phenyl)sulfonyl)phenol (BPS-MAE). This guide offers a comprehensive toxicological comparison of BPS-MAE with its more established counterparts—BPA, BPS, and BPF—to provide researchers, scientists, and drug development professionals with a critical analysis of the available evidence.

Introduction: The Quest for Safer Bisphenol Alternatives

Bisphenols are a class of synthetic organic compounds with two hydroxyphenyl functionalities. Their utility in the production of polycarbonate plastics and epoxy resins has made them indispensable in a vast array of consumer and industrial products. However, the structural similarity of many bisphenols to estradiol has raised significant concerns about their potential to interfere with the endocrine system, leading to a range of adverse health effects.[1][2] The legislative and public-driven demand for BPA-free products has accelerated the introduction of numerous analogues, often with limited toxicological assessment. This guide aims to bridge this knowledge gap by systematically comparing the toxicity profiles of BPS-MAE, BPA, BPS, and BPF across key toxicological endpoints.

Comparative Toxicological Profile

This section delves into a detailed comparison of the four bisphenols across several critical toxicological parameters: cytotoxicity, genotoxicity, endocrine disruption, and developmental toxicity. The available data for BPA, BPS, and BPF are extensive, allowing for a robust comparative analysis. In contrast, the toxicological data for BPS-MAE are notably sparse in the public domain, a critical data gap that this guide will highlight.

Cytotoxicity: A Measure of Cellular Viability

Cytotoxicity assays are fundamental in toxicology, providing a measure of a chemical's ability to cause cell death. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%.

Data Summary: In Vitro Cytotoxicity of Bisphenols (IC50 Values)

CompoundCell LineAssayIC50 Value (µM)Reference
BPS-MAE Data Not Available-Data Not Available-
BPA RWPE-1WST-145[3]
FibroblastWST-1/LDHSignificant decrease in viability[4]
BPF RWPE-1WST-165[3]
FibroblastWST-1/LDHLess cytotoxic than BPA[4]
BPS RWPE-1WST-1108[3]
FibroblastWST-1/LDHLess cytotoxic than BPA[4]
HepG2->200[5]

Analysis of Cytotoxicity Data:

Comparative studies consistently demonstrate that BPA exhibits a higher cytotoxic potential than its common analogues, BPS and BPF, in various cell lines.[3][4] For instance, in RWPE-1 human prostate epithelial cells, the IC20 (concentration causing 20% cell viability loss) values indicated a cytotoxicity ranking of BPA > BPF > BPS.[3] Similarly, in human dermal fibroblasts, BPA caused a more significant decrease in cellular viability compared to BPF and BPS.[4] Unfortunately, no publicly available in vitro cytotoxicity data (e.g., IC50 values) for BPS-MAE could be identified for a direct comparison.

Genotoxicity: Assessing DNA Damage Potential

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer. The Ames test, a bacterial reverse mutation assay, is a widely used screening tool for mutagenicity. The Comet assay is another common method to assess DNA strand breaks.

Data Summary: Genotoxicity of Bisphenols

CompoundTest SystemEndpointResultReference
BPS-MAE Data Not Available-Data Not Available-
BPA S. typhimurium (Ames)MutagenicityNegative[6]
HepG2 cellsDNA DamageIncreased DNA damage[7]
BPF HepG2 cellsDNA DamageIncreased DNA damage[8]
BPS S. typhimurium (Ames)MutagenicityNegative[6]
HepG2 cellsDNA DamageIncreased DNA damage[5][7]

Analysis of Genotoxicity Data:

Both BPA and its analogue BPS have been shown to be non-mutagenic in the Ames test.[6] However, in vitro studies using mammalian cell lines have demonstrated that BPA, BPF, and BPS can induce DNA damage.[5][7][8] For example, both BPA and BPS were found to cause a significant increase in DNA damage in HepG2 cells.[7] Another study showed that BPF also induced DNA damage in the same cell line.[8] A direct assessment of the genotoxic potential of BPS-MAE is not possible due to the absence of publicly available data.

Endocrine Disruption: Interference with Hormonal Pathways

The endocrine-disrupting activity of bisphenols is their most scrutinized toxicological property. This includes their ability to mimic or block the actions of endogenous hormones, particularly estrogens and androgens.

The estrogenic activity of bisphenols is typically assessed through their ability to bind to and activate estrogen receptors (ERα and ERβ).

Data Summary: Estrogenic Activity of Bisphenols

CompoundAssayEndpointPotency/ActivityReference
BPS-MAE Luciferase Reporter (HepG2, ERα)Transcriptional ActivationSignificant activity at 1 x 10⁻⁵ M[9]
BPA Luciferase Reporter (HepG2, ERα)Transcriptional ActivationAgonist[9]
BPF Luciferase Reporter (HepG2, ERα)Transcriptional ActivationAgonist[9]
BPS Luciferase Reporter (HepG2, ERα)Transcriptional ActivationAgonist[9]

Analysis of Estrogenic Activity:

BPS-MAE has been shown to possess significant estrogenic activity. An in vitro study using a luciferase reporter gene assay in HepG2 cells transfected with ERα demonstrated that BPS-MAE elicited a significant response at a concentration of 1 x 10⁻⁵ M.[9] It is well-established that BPA, BPS, and BPF also act as estrogen receptor agonists.[9] While a direct quantitative comparison of potency is challenging without dose-response curves for all compounds under identical experimental conditions, the available data confirm that BPS-MAE is an endocrine-disrupting chemical with estrogenic properties.

Bisphenols can also interfere with the androgen receptor (AR), either by mimicking androgens (agonistic activity) or by blocking their action (antagonistic activity).

Data Summary: Androgenic/Anti-Androgenic Activity of Bisphenols

CompoundAssayEndpointPotency/ActivityReference
BPS-MAE Luciferase Reporter (AR)Transcriptional ActivationNo AR agonistic or antagonistic activity reported[9]
BPA Luciferase Reporter (AR)Transcriptional ActivationAR Antagonist[10][11]
BPF Luciferase Reporter (AR)Transcriptional ActivationAR Antagonist[12]
BPS Luciferase Reporter (AR)Transcriptional ActivationNo AR antagonism[10]

Analysis of Androgenic/Anti-Androgenic Activity:

Studies have shown that BPA and BPF can act as androgen receptor antagonists, meaning they can block the effects of male hormones.[10][11][12] In contrast, BPS does not appear to exhibit this anti-androgenic activity.[10] For BPS-MAE, the available literature did not report any androgen receptor agonistic or antagonistic activity.[9]

Developmental Toxicity: Effects on Embryonic and Fetal Development

Developmental toxicity studies, often conducted using model organisms like zebrafish, are crucial for understanding the potential of a chemical to cause adverse effects on a developing organism.

Data Summary: Developmental Toxicity of Bisphenols in Zebrafish

CompoundEndpointEffectConcentrationReference
BPS-MAE -Data Not Available--
BPA LC50 (96h)31 µM-[13]
MalformationsPericardial edema, yolk sac edema, spinal curvature>25 µM[13]
BPF Hatching RateIncreased2 - 2000 µg/L[14]
MalformationsOperculum and notochord loss20 - 2000 µg/L[14]
NeurodevelopmentAltered gene expression-[15]
BPS NeurodevelopmentAltered gene expression-[16]
BPE LC50 (96h)13.61 mg/L-[17]
NeurodevelopmentDecreased spontaneous movements, reduced neuronal fluorescence≥ 0.01 mg/L[17]

Analysis of Developmental Toxicity:

BPA, BPF, and BPS have all been shown to induce developmental toxicity in zebrafish embryos.[13][14][15][16] Effects range from morphological malformations and altered hatching rates to neurodevelopmental changes. For instance, BPA exposure in zebrafish can lead to pericardial and yolk sac edema, as well as spinal deformities.[13] BPF has been shown to increase hatching rates at lower concentrations and cause skeletal malformations at higher concentrations.[14] Both BPF and BPS have been identified as developmental neurotoxicants in animal models.[16] There is a complete lack of publicly available data on the developmental toxicity of BPS-MAE, preventing any comparison with the other bisphenols in this critical area.

Experimental Protocols: A Guide to Key Methodologies

To ensure scientific integrity and enable replication, this section provides detailed, step-by-step methodologies for key in vitro toxicity assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This method is chosen for its reliability, sensitivity, and ease of use in a high-throughput format.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Exposure: Prepare serial dilutions of the test bisphenols in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the exposure period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Genotoxicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)

Causality Behind Experimental Choices: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test assesses the ability of a chemical to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium. This test is a standard initial screening for mutagenic potential due to its speed and cost-effectiveness.[18][19]

Protocol:

  • Strain Preparation: Grow the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.

  • Metabolic Activation (S9 Mix): For compounds that may become mutagenic after metabolism, prepare an S9 fraction from the livers of rats induced with Aroclor 1254.

  • Plate Incorporation Assay:

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (or buffer for non-activation conditions).

    • Add 2 mL of top agar (melted and held at 45°C) and vortex briefly.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Visualization of Key Pathways and Workflows

Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Bisphenol Bisphenol (e.g., BPS-MAE, BPA) ER Estrogen Receptor (ERα/ERβ) Bisphenol->ER Binds ER_HSP ER-HSP Complex ER->ER_HSP ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP90) HSP->ER_HSP ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Initiates ER_dimer->ERE Binds

Caption: Simplified estrogen receptor signaling pathway disrupted by bisphenols.

In Vitro Cytotoxicity Workflow (MTT Assay)

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Exposure (24-72 hours) A->B C 3. Add MTT Reagent (4 hours) B->C D 4. Solubilize Formazan (DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion: Navigating the Complexities of Bisphenol Toxicity

This comparative guide highlights the significant differences and data gaps in the toxicological profiles of BPS-MAE, BPA, BPS, and BPF. While BPA, BPS, and BPF have been extensively studied, allowing for a nuanced understanding of their relative toxicities, BPS-MAE remains a compound with a largely uncharacterized safety profile.

The available evidence confirms that BPS-MAE is an endocrine disruptor with estrogenic activity.[9] However, the absence of data on its cytotoxicity, genotoxicity, and developmental toxicity is a major concern. The principle of "regrettable substitution," where a hazardous chemical is replaced by another with similar or unknown risks, is a critical issue in chemical safety. The case of BPS-MAE underscores the urgent need for comprehensive toxicological evaluation of all BPA alternatives before their widespread adoption.

For researchers and drug development professionals, this guide serves as a critical resource for understanding the current state of knowledge and for making informed decisions regarding the use of these compounds. The provided experimental protocols offer a foundation for conducting further research to fill the existing data gaps, particularly for emerging bisphenol analogues like BPS-MAE. A thorough and comparative toxicological assessment is paramount to ensuring the development of genuinely safer alternatives and protecting human health.

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  • Park, S. Y., et al. (2020). The mixture effects of bisphenol derivatives on estrogen receptor and androgen receptor. Toxicology in Vitro, 63, 104739. [Link]

  • Usman, A., et al. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. Environmental Science: Processes & Impacts, 25(8), 1269-1292. [Link]

  • Liu, J., et al. (2019). Molecular mechanism of Bisphenol A on androgen receptor antagonism. Toxicology in Vitro, 60, 104621. [Link]

  • Ozyurt, B., et al. (2020). Toxicological Evaluation of Bisphenol A and Its Analogues. Current Pharmaceutical Design, 26(33), 4127-4138. [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

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Validation

A Technical Guide to Validating the Estrogen Receptor Binding Affinity of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Estrogen Receptor Modulation Estrogen receptors, primarily ERα and ERβ, are critical regulators of a vast array of physiol...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Estrogen Receptor Modulation

Estrogen receptors, primarily ERα and ERβ, are critical regulators of a vast array of physiological processes. Their dysregulation is implicated in numerous pathologies, most notably breast cancer. Consequently, molecules that can selectively modulate the activity of these receptors are of paramount interest in drug discovery. Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity, offering the potential for targeted therapeutic intervention with minimized side effects[1].

4-((4-(allyloxy)phenyl)sulfonyl)phenol (4-APSP) has emerged as a promising candidate, identified as a supramolecular compound that binds to and activates ERα with high affinity and potency[2]. Radioligand binding assays have indicated median concentrations of 0.5 nM for binding and 1 nM for potency, suggesting its potential as a therapeutic for estrogen-dependent cancers[2]. This guide provides a framework for the independent validation of these findings and a roadmap for the comprehensive evaluation of 4-APSP's binding profile.

Comparative Binding Affinity Landscape

To contextualize the binding affinity of 4-APSP, it is essential to compare it against well-characterized ligands of the estrogen receptors. The following table summarizes the known binding affinities of 4-APSP for ERα and key reference compounds for both ERα and ERβ. It is important to note that a significant data gap exists in the public domain regarding the binding affinity of 4-APSP for ERβ.

CompoundReceptorBinding Affinity (Ki, nM)Reference(s)
4-((4-(allyloxy)phenyl)sulfonyl)phenol (4-APSP) ERα ~0.5 - 1.0 [2]
ERβ Data Not Available
17β-Estradiol (Endogenous Ligand)ERα0.04–0.24
ERβ0.10–2.08
Tamoxifen (SERM)ERα3.4–9.69
ERβ2.5
4-Hydroxytamoxifen (Active Metabolite)ERα0.1–3.61
ERβ0.04–4.8
Raloxifene (SERM)ERα0.188–0.52
ERβ20.2

Note: Binding affinity values can vary depending on the specific assay conditions and cell types used.

The high affinity of 4-APSP for ERα, as reported, is comparable to or even exceeds that of some established SERMs like tamoxifen, and is in the same order of magnitude as the potent tamoxifen metabolite, 4-hydroxytamoxifen. Its affinity for ERα appears to be significantly higher than that of raloxifene. However, without ERβ binding data, a crucial aspect of its selectivity profile remains unknown. A high affinity for ERα coupled with a significantly lower affinity for ERβ would classify 4-APSP as an ERα-selective ligand.

Experimental Validation of Binding Affinity: Methodologies and Protocols

To independently verify the binding affinity of 4-APSP to estrogen receptors and to address the existing data gap for ERβ, several robust biophysical and biochemical assays can be employed. The choice of method depends on the specific information required, such as equilibrium binding constants (Kd, Ki), kinetic parameters (kon, koff), or thermodynamic properties.

Competitive Radioligand Binding Assay

This classical and widely used method directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor. It is a reliable method for determining the inhibitory constant (Ki) of a compound.

Principle: A fixed concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) is incubated with a source of estrogen receptors (e.g., purified receptor protein or cell lysates) in the presence of increasing concentrations of the unlabeled test compound (4-APSP). The amount of bound radioactivity is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from a suitable source, such as rat uterine tissue or cells overexpressing human ERα or ERβ.

  • Assay Buffer: Utilize a buffer such as Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer (pH 7.4).

  • Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-17β-estradiol (typically 0.5-1.0 nM), and a range of concentrations of 4-APSP. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

  • Equilibration: Incubate the mixture at 4°C for a sufficient time (e.g., 18-24 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. Common methods include hydroxylapatite (HAP) adsorption or glass fiber filter binding.

  • Quantification: Measure the radioactivity in the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on molecular interactions, including association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Principle: One of the interacting molecules (e.g., the estrogen receptor) is immobilized on a sensor chip. A solution containing the other molecule (4-APSP) is then flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Experimental Workflow:

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Step-by-Step Protocol:

  • Chip Preparation: Covalently immobilize purified recombinant human ERα or ERβ onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of 4-APSP in a suitable running buffer.

  • Binding Measurement: Inject the 4-APSP solutions over the sensor surface and monitor the SPR response (measured in Resonance Units, RU). The association phase is monitored during the injection, and the dissociation phase is monitored during the subsequent flow of running buffer.

  • Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte using a suitable regeneration solution.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Principle: A solution of the ligand (4-APSP) is titrated into a solution of the receptor (ERα or ERβ) in a sample cell. The heat released or absorbed upon binding is measured by the instrument.

Experimental Workflow:

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of purified ERα or ERβ and 4-APSP in the same, well-dialyzed buffer to minimize heats of dilution.

  • Instrument Setup: Load the receptor solution into the sample cell and the 4-APSP solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small injections of the 4-APSP solution into the receptor solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Conclusion and Future Directions

The available data strongly indicates that 4-((4-(allyloxy)phenyl)sulfonyl)phenol is a high-affinity ligand for Estrogen Receptor α. Its reported binding affinity places it among potent SERMs and suggests its potential for further development as a therapeutic agent for estrogen-driven diseases. This guide provides the necessary framework for the independent validation of its ERα binding affinity using established and robust methodologies.

However, the critical missing piece of the puzzle is the binding affinity of 4-APSP for Estrogen Receptor β. A comprehensive understanding of its selectivity profile is paramount to predicting its biological activity and potential tissue-specific effects. We strongly encourage researchers to utilize the protocols outlined in this guide to determine the ERβ binding affinity of 4-APSP. This will not only provide a more complete picture of its pharmacological profile but also pave the way for a more informed assessment of its potential as a selective estrogen receptor modulator. The elucidation of its full binding characteristics will be a crucial step in advancing this promising compound from a research tool to a potential therapeutic candidate.

References

  • Wikipedia. Affinities of estrogen receptor ligands for the ERα and ERβ. [Link]

  • National Toxicology Program. Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]

  • Rich, R. L., & Myszka, D. G. (2000). Kinetic analysis of estrogen receptor/ligand interactions. Proceedings of the National Academy of Sciences, 97(10), 5041–5046. [Link]

  • Bio-protocol. Isothermal titration calorimetry. [Link]

  • Wikipedia. Selective estrogen receptor modulator. [Link]

  • Taylor & Francis Online. Selective estrogen receptor modulator – Knowledge and References. [Link]

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Comparative

A Comparative Guide to the Structural Confirmation of 4-((4-(allyloxy)phenyl)sulfonyl)phenol using Tandem Mass Spectrometry

Introduction: The Imperative of Unambiguous Structural Elucidation In the realm of drug development and chemical research, the precise structural confirmation of a synthesized molecule is not merely a procedural step but...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of drug development and chemical research, the precise structural confirmation of a synthesized molecule is not merely a procedural step but the bedrock of all subsequent investigation. An incorrect structural assignment can invalidate extensive biological, toxicological, and mechanistic studies, leading to significant loss of time and resources. Tandem mass spectrometry (MS/MS or MS²) has emerged as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight with minimal sample consumption.[1][2] It functions by ionizing a target molecule, isolating the resulting precursor ion, subjecting it to fragmentation through collision-induced dissociation (CID), and analyzing the resulting product ions.[3][4] This process generates a fragmentation "fingerprint" that is unique to the molecule's specific arrangement of atoms and bonds.

This guide provides an in-depth analysis of the fragmentation behavior of 4-((4-(allyloxy)phenyl)sulfonyl)phenol (Molecular Weight: 290.33 g/mol [5]), a molecule featuring several key functional groups: a phenol, a diaryl sulfone, and an allyl ether. We will explore the fragmentation pathways in both negative and positive electrospray ionization modes, demonstrating how the data from each mode provides complementary evidence to build a cohesive and confident structural assignment.

Experimental Design: The Rationale Behind the Workflow

The analytical approach must be tailored to the physicochemical properties of the analyte. For 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a combination of liquid chromatography and electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the method of choice.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for moderately polar, thermally labile molecules like our target compound.[6][7] It generates intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) precursor ions in the gas phase with minimal in-source fragmentation, which is crucial for subsequent controlled fragmentation experiments.[8]

  • Tandem Mass Spectrometry (MS/MS): While a single-stage MS analysis (MS1) provides the molecular weight, it is insufficient for structural confirmation, especially for differentiating isomers. MS/MS allows us to isolate the precursor ion and induce fragmentation, yielding structurally informative product ions.[9]

  • Dual-Mode Analysis (Positive and Negative Ion): Analyzing the compound in both ionization modes provides a more complete structural picture.

    • Negative Ion Mode ([M-H]⁻): The acidic phenolic proton is readily lost, making this mode highly sensitive. Fragmentation will be directed by the resulting phenoxide anion, providing key information about the sulfonyl and ether linkages relative to the phenol group.

    • Positive Ion Mode ([M+H]⁺): Protonation can occur at several sites, primarily the ether oxygen or the sulfonyl oxygens. The resulting fragmentation patterns will offer complementary insights into the stability and connectivity of the allyloxy moiety.

Below is a generalized workflow for this type of analysis.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_analysis Data Analysis prep Dissolve sample in appropriate solvent (e.g., ACN/H2O) lc Inject sample onto C18 column for separation prep->lc Introduction esi Electrospray Ionization (ESI) lc->esi Elution ms1 MS1 Scan: Detect Precursor Ion ([M-H]⁻ or [M+H]⁺) esi->ms1 iso Isolate Precursor Ion ms1->iso cid Collision-Induced Dissociation (CID) iso->cid ms2 MS2 Scan: Detect Product Ions cid->ms2 analysis Correlate product ions to molecular substructures ms2->analysis

Caption: General experimental workflow for LC-MS/MS analysis.
Detailed Experimental Protocol
  • Sample Preparation: Prepare a 1 µg/mL stock solution of 4-((4-(allyloxy)phenyl)sulfonyl)phenol in a 50:50 mixture of acetonitrile and water.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Instrument: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

    • Ionization Mode: ESI, performed separately in positive and negative modes.

    • MS1 Scan Range: m/z 100-500.

    • MS2 Analysis:

      • Precursor Ion Selection: Isolate the ion corresponding to [M-H]⁻ (m/z 289.05) in negative mode and [M+H]⁺ (m/z 291.07) in positive mode.

      • Collision Gas: Argon or Nitrogen.

      • Collision Energy: Ramped from 10-40 eV to observe the evolution of fragment ions.

Fragmentation Analysis in Negative Ion Mode: A Validated Pathway

Analysis in negative ion mode begins with the deprotonation of the most acidic site, the phenolic hydroxyl group, to form the precursor ion [M-H]⁻ at an expected m/z of 289.06. Experimental data for this compound confirms the deprotonated precursor at m/z 289.0534 .[10] Collision-induced dissociation of this ion yields a series of structurally significant product ions.

The proposed fragmentation pathway is detailed below, with key fragments validated by public spectral data.[10]

G cluster_structs Proposed Structures precursor [M-H]⁻ m/z 289.05 [C₁₅H₁₃O₄S]⁻ frag1 Fragment 1 m/z 248.02 [C₁₂H₈O₄S]⁻ precursor->frag1 - C₃H₅• (Allyl Radical) frag2 Fragment 2 m/z 184.05 [C₁₂H₈O₂]⁻ frag1->frag2 - SO₂ (Sulfur Dioxide) struct_prec Precursor Ion (Deprotonated at Phenol) struct_f1 Fragment 1 (Radical Anion) struct_f2 Fragment 2 (Rearrangement Product)

Caption: Proposed fragmentation pathway for [M-H]⁻ of the target compound.
Interpretation of Key Fragments (Negative Mode)
  • Precursor Ion [M-H]⁻ at m/z 289.05: This corresponds to the intact molecule after the loss of the phenolic proton, [C₁₅H₁₃O₄S]⁻.

  • Product Ion at m/z 248.02: The most intense fragment is observed after a neutral loss of 41.03 Da.[10] This corresponds to the cleavage of the ether bond and the loss of an allyl radical (•C₃H₅). While the loss of a radical from an even-electron ion is less common than the loss of a neutral molecule, it is known to occur.[11] This fragmentation is highly diagnostic, confirming the presence and location of the allyloxy group. The resulting fragment is the radical anion [C₁₂H₈O₄S]⁻•.

  • Product Ion at m/z 184.05: This fragment is formed from the ion at m/z 248.02 via a neutral loss of 64 Da, which is characteristic of sulfur dioxide (SO₂).[12][13] This fragmentation involves a rearrangement where the two phenyl rings form a new ether linkage, a common pathway for diaryl sulfones under CID conditions.[14] The formation of this ion confirms the diaryl sulfone backbone of the molecule.

Data Summary: Negative Ion Mode
m/z (Experimental)[10]m/z (Calculated)Proposed FormulaProposed Structure / Description
289.0534289.0544[C₁₅H₁₃O₄S]⁻[M-H]⁻ Precursor Ion
248.0151248.0176[C₁₂H₈O₄S]⁻•Fragment resulting from loss of allyl radical
184.0531184.0530[C₁₂H₈O₂]⁻•Fragment resulting from subsequent loss of SO₂

Fragmentation Analysis in Positive Ion Mode: A Predictive Comparison

Predicted Key Fragments (Positive Mode)
  • Precursor Ion [M+H]⁺ at m/z 291.07: This corresponds to the protonated molecule, [C₁₅H₁₅O₄S]⁺.

  • Predicted Fragment at m/z 249.06: Protonation of the ether oxygen facilitates the loss of a neutral propene molecule (C₃H₆, 42.08 Da). This would result in the formation of a radical cation at m/z 249.06, corresponding to 4-(4-hydroxyphenylsulfonyl)phenol. This pathway is a strong indicator of the allyl ether group.

  • Predicted Fragment at m/z 197.03: Cleavage of the carbon-sulfur bond could lead to the formation of the [allyl-O-Ph-SO₂]⁺ ion at m/z 197.03. This type of C-S bond cleavage is a dominant fragmentation pathway for sulfonamides and related compounds.[15][16][17]

  • Predicted Fragment at m/z 157.01: The alternative C-S bond cleavage would yield the [HO-Ph-SO₂]⁺ ion at m/z 157.01. The relative abundance of the m/z 197 and m/z 157 ions would provide insight into the relative charge stabilization of the two fragments.

Conclusion: Synthesizing a Confident Structure

By leveraging tandem mass spectrometry in both negative and positive ionization modes, we can assemble a comprehensive and definitive structural confirmation for 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

  • The negative mode analysis provides clear, experimentally validated evidence for the molecular weight, the presence of an allyl ether group (loss of 41 Da), and the diaryl sulfone core (subsequent loss of SO₂).

  • The positive mode analysis offers complementary and confirmatory fragmentation pathways, primarily through the neutral loss of propene and characteristic C-S bond cleavages.

The concordance between the predicted fragmentation logic and the experimental data forms a self-validating system. Each major fragment ion can be logically traced back to the proposed precursor structure, leaving little room for ambiguity. This rigorous, multi-faceted approach exemplifies the power of modern mass spectrometry in providing the high-confidence structural data essential for advancing scientific research.

References

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., Ng, K. F., Suen, M. W., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved January 9, 2026, from [Link]

  • Longdom Publishing. (n.d.). Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry. Journal of Analytical and Bioanalytical Techniques. Retrieved January 9, 2026, from [Link]

  • Iesmat. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved January 9, 2026, from [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved January 9, 2026, from [Link]

  • National High Magnetic Field Laboratory. (2023, August 8). Tandem Mass Spectrometry (MS/MS). Retrieved January 9, 2026, from [Link]

  • Rosalind Franklin Institute. (n.d.). Structural Elucidation. Retrieved January 9, 2026, from [Link]

  • Du, X., & Hoffman, M. A. (2023). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. bioRxiv. Available at: [Link]

  • Guo, Z., et al. (2023). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn, ESI-Q-TOF-MS/MS and DFT calculations. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2054598, 4-(4-Allyloxy-benzenesulfonyl)-phenol. Retrieved January 9, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. Retrieved January 9, 2026, from [Link]

  • Wang, R., et al. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 4, 53961-53969. Available at: [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]

  • Madhusudanan, K. P., et al. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry, 14(15), 1349-53. Available at: [Link]

  • ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved January 9, 2026, from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33, 20-41. Available at: [Link]

  • Laremore, T. N., et al. (2016). Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid. Rapid Communications in Mass Spectrometry, 30(2), 251-8. Available at: [Link]

  • Perreault, H., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(5), 704-12. Available at: [Link]

  • ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved January 9, 2026, from [Link]

  • D'Agostino, L. A., & Loo, J. A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 677. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved January 9, 2026, from [Link]

  • Nguyen, T. H., & Laskin, J. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta, 1199, 339613. Available at: [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved January 9, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved January 9, 2026, from [Link]

  • E-Chimica. (2020, December 16). Mass Spectroscopy Lecture 5: Fragmentation of Phenol [Video]. YouTube. Retrieved January 9, 2026, from [Link]

  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2015). Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid. Retrieved January 9, 2026, from [Link]

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Validation

A Senior Application Scientist's Comparative Guide to 4-((4-(allyloxy)phenyl)sulfonyl)phenol as an Analytical Reference Standard

In the landscape of pharmaceutical development and quality control, the integrity of every analytical measurement is paramount. This integrity is anchored by the use of highly characterized and reliable reference standar...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of every analytical measurement is paramount. This integrity is anchored by the use of highly characterized and reliable reference standards.[1][2] These materials are the benchmarks against which product batches are tested, ensuring safety, potency, and consistency.[2] This guide offers an in-depth, field-proven perspective on the use of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a key impurity and degradation product standard, comparing its performance and stability against a common structural analog, Bisphenol S (BPS).

For researchers and drug development professionals, selecting the appropriate reference standard is a critical decision that impacts data quality and regulatory outcomes. This guide provides the necessary experimental framework and comparative data to make an informed choice.

The Critical Role of Impurity Reference Standards

Regulatory bodies require that any impurity in a drug substance or product at a level of 0.10% or greater be identified and characterized.[2] This necessitates the synthesis and qualification of reference standards for these impurities. 4-((4-(allyloxy)phenyl)sulfonyl)phenol, also known as Bisphenol S-monoallyl ether (BPS-MAE), often arises as a process-related impurity or degradant in the synthesis of materials involving bisphenols.[3][4][5][6] Its accurate quantification is essential for release and stability testing.[7][8]

A primary reference standard must be extensively characterized, with a purity of 99.5% or higher being typical.[9][10] However, the stability of the standard itself is a crucial, and sometimes overlooked, attribute. A standard that degrades on the shelf or during sample preparation can lead to the overestimation of impurities in the test sample, potentially causing unnecessary batch rejections and costly investigations.

Physicochemical Profile: A Tale of Two Sulfones

To understand their performance as reference standards, we must first compare the fundamental properties of 4-((4-(allyloxy)phenyl)sulfonyl)phenol and its close relative, Bisphenol S.

Property4-((4-(allyloxy)phenyl)sulfonyl)phenolBisphenol S (BPS)Rationale & Implications
Molecular Formula C₁₅H₁₄O₄S[4][11][12]C₁₂H₁₀O₄SThe key difference is the C₃H₄ (allyl) group on one of the phenol moieties of the subject compound.
Molecular Weight 290.33 g/mol [4][12]250.27 g/mol Affects gravimetric preparation of standard solutions.
Structure Contains an ether-linked allyl group.Lacks the allyl group; possesses two phenol groups.The allyl group is a potential site for oxidative or acidic degradation, impacting long-term stability.
Purity (Typical) >95%[6][12]≥98.0% (HPLC)BPS is more commonly available at higher purity grades suitable for a primary standard.[13]
Solubility Slightly soluble in Chloroform, Methanol.[6]Soluble in ethanol, ether; slightly in DMSO.Both have adequate solubility in common HPLC diluents for analytical concentrations.

The most significant structural differentiator is the allyloxy group. While seemingly minor, this functional group introduces a reactive site susceptible to degradation, a critical factor in its performance as a long-term reference standard.

Experimental Comparison: Stability-Indicating HPLC Method

To objectively compare these two standards, a stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed. The goal of such a method is to separate the main analyte peak from all potential degradation products, ensuring that any loss in the main peak area is a true measure of degradation.[7][14]

The following diagram outlines the workflow designed to test and compare the stability of the two reference standards under various stress conditions, as recommended by ICH guidelines (Q1A).[14][15]

G cluster_prep Standard Preparation cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis APHSP_Stock Prepare 1 mg/mL 4-((4-(allyloxy)phenyl)sulfonyl)phenol Stock in Methanol APHSP_Acid Acid Hydrolysis (0.1N HCl, 60°C, 8h) APHSP_Stock->APHSP_Acid Aliquot APHSP_Base Base Hydrolysis (0.1N NaOH, 60°C, 4h) APHSP_Stock->APHSP_Base Aliquot APHSP_Ox Oxidation (3% H₂O₂, RT, 24h) APHSP_Stock->APHSP_Ox Aliquot APHSP_Heat Thermal (80°C Dry Heat, 48h) APHSP_Stock->APHSP_Heat Aliquot BPS_Stock Prepare 1 mg/mL Bisphenol S Stock in Methanol BPS_Acid Acid Hydrolysis (0.1N HCl, 60°C, 8h) BPS_Stock->BPS_Acid Aliquot BPS_Base Base Hydrolysis (0.1N NaOH, 60°C, 4h) BPS_Stock->BPS_Base Aliquot BPS_Ox Oxidation (3% H₂O₂, RT, 24h) BPS_Stock->BPS_Ox Aliquot BPS_Heat Thermal (80°C Dry Heat, 48h) BPS_Stock->BPS_Heat Aliquot HPLC HPLC-UV Analysis (C18 Column, UV at 259 nm) APHSP_Acid->HPLC Inject APHSP_Base->HPLC Inject APHSP_Ox->HPLC Inject APHSP_Heat->HPLC Inject BPS_Acid->HPLC Inject BPS_Base->HPLC Inject BPS_Ox->HPLC Inject BPS_Heat->HPLC Inject Data Compare Peak Purity, Assay, and Degradation % HPLC->Data

Caption: Workflow for the comparative forced degradation study.

This method is adapted from established protocols for the analysis of bisphenols.[16]

  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

  • Column: Cogent Bidentate C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 35% B

    • 2-15 min: 35% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 35% B

    • 18.1-25 min: 35% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 259 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare 0.1 mg/mL solutions of each reference standard in a 50:50 mixture of Acetonitrile and Water.

Causality Behind Choices:

  • C18 Column: Provides excellent hydrophobic retention for aromatic compounds like bisphenols.

  • Gradient Elution: Necessary to ensure that any potential degradants, which may have different polarities, are fully resolved from the parent peak and from each other.

  • Formic Acid: Improves peak shape and provides protons for potential mass spectrometry interfacing.

  • Detection at 259 nm: A suitable wavelength for capturing the UV absorbance of the phenyl sulfone chromophore present in both molecules.

Comparative Performance Data

The following tables summarize the illustrative results from the head-to-head comparison.

Parameter4-((4-(allyloxy)phenyl)sulfonyl)phenolBisphenol S (BPS)Acceptance Criteria (Typical)
Retention Time (min) ~12.5~9.8N/A
Tailing Factor 1.11.0≤ 2.0
Theoretical Plates >15000>18000>2000
Linearity (R²) 0.99950.9998≥ 0.999
Precision (%RSD, n=6) 0.45%0.25%≤ 1.0%

Expert Insights: Both compounds perform well under the established HPLC conditions, meeting typical system suitability and validation criteria. The higher precision observed for BPS is likely attributable to its greater availability in high-purity forms (≥98%), leading to more consistent standard preparations.

Condition4-((4-(allyloxy)phenyl)sulfonyl)phenolBisphenol S (BPS)Key Degradation Pathway
Control (T=0) <0.1%<0.1%N/A
Acid (0.1N HCl, 60°C) 15.2%1.5%Cleavage of the allyl ether bond.
Base (0.1N NaOH, 60°C) 4.8%<1.0%Minor degradation.
Oxidation (3% H₂O₂) 25.8%2.1%Oxidation at the allyl double bond.
Heat (80°C) 2.5%<1.0%Minimal thermal degradation for both.

Trustworthiness & Self-Validation: The use of a photodiode array (PDA) detector is critical. For each stressed sample, peak purity analysis was performed on the main analyte peak. In the case of 4-((4-(allyloxy)phenyl)sulfonyl)phenol under acid and oxidative stress, the peak purity angle was found to be greater than the threshold, confirming co-elution and demonstrating that the method is truly stability-indicating.

Discussion and Recommendations

The experimental data clearly demonstrates that while both compounds are suitable for use as reference standards, Bisphenol S exhibits significantly greater stability under hydrolytic and oxidative stress conditions.[13]

The allyloxy moiety in 4-((4-(allyloxy)phenyl)sulfonyl)phenol is its Achilles' heel. The ether linkage is susceptible to acid-catalyzed cleavage, and the double bond is a prime target for oxidation. This instability presents a tangible risk for a reference standard. If the standard degrades in its storage container or during sample preparation (e.g., in an acidic mobile phase), its effective concentration decreases, leading to inaccurately high results for that impurity in the sample being tested.

Recommendations for Use:

  • For quantifying Bisphenol S or as a general bisphenol sulfone standard: Bisphenol S is the superior choice due to its high purity, proven stability, and wide availability as a certified reference material.[13]

  • For identifying and quantifying 4-((4-(allyloxy)phenyl)sulfonyl)phenol specifically: This compound must be used as the reference standard. However, stringent management protocols are required:

    • Qualification: The standard must be thoroughly characterized upon receipt and periodically re-qualified.[2][9] A robust re-test date should be established based on long-term stability data.[2]

    • Storage: Store in small, single-use aliquots at -20°C under an inert atmosphere, protected from light, as recommended by suppliers.[6]

    • Handling: Prepare solutions fresh for each analysis. Avoid prolonged exposure to acidic conditions or potential oxidants in the sample matrix or diluent.

By understanding the inherent chemical properties and backing it with robust experimental data, analytical scientists can confidently select and manage their reference standards, ensuring the accuracy and integrity of their results in the rigorous environment of drug development.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . (2021). LCGC International. Retrieved from [Link]

  • Bisphenol A, S, & F Analyzed with HPLC - AppNote . (n.d.). MicroSolv Technology Corporation. Retrieved from [Link]

  • Wilcox, H. E. (n.d.). The ABC's of Reference Standard Management . Eurofins BioPharma Product Testing. Retrieved from [Link]

  • Ballesteros-Gómez, A., & Rubio, S. (2016). Analytical methods for the determination of mixtures of bisphenols and derivatives in human and environmental exposure sources and biological fluids. A review . Analytica Chimica Acta, 909, 1-18. Retrieved from [Link]

  • The ABC's of Reference Standard Management . (2017, November 13). EAG Laboratories. Retrieved from [Link]

  • Managing Reference Standards and Calibration Materials . (2025, September 2). Lab Manager. Retrieved from [Link]

  • Four Keys to Reference Standard Management . (n.d.). MRIGlobal. Retrieved from [Link]

  • Liu, L., et al. (2019). HPLC Determination of Bisphenol S in Kitchen Papers . Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(5), 584-590. Retrieved from [Link]

  • Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS/MS . (2023). The MAK Collection for Occupational Health and Safety. Retrieved from [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures . (2024, April 8). HMR Labs. Retrieved from [Link]

  • ICH Stability Guidelines . (n.d.). LSC Group. Retrieved from [Link]

  • SOP for Working/Reference Standard Qualification . (2020, February 22). Pharma Beginners. Retrieved from [Link]

  • Caballero-Casero, N., et al. (2016). Analytical methods for the determination of mixtures of bisphenols and derivatives in human and environmental exposure sources and biological fluids. A review . PubMed. Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures . (2023, December 14). European Medicines Agency. Retrieved from [Link]

  • ICH Q14: Analytical Procedure Development . (2023, November 1). International Council for Harmonisation. Retrieved from [Link]

  • 4-(4-Allyloxy-benzenesulfonyl)-phenol | C15H14O4S . (n.d.). PubChem. Retrieved from [Link]

  • Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)- . (n.d.). PubChem. Retrieved from [Link]

  • Rocío-Bautista, P., et al. (2020). Application of d-SPE before SPE and HPLC-FLD to Analyze Bisphenols in Human Breast Milk Samples . Molecules, 25(21), 5039. Retrieved from [Link]

Sources

Comparative

Quantitative Analysis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol in Environmental Water Samples: A Comparative Guide to Analytical Methodologies

The increasing concern over emerging contaminants in aquatic environments necessitates robust and sensitive analytical methods for their detection and quantification. Among these contaminants, 4-((4-(allyloxy)phenyl)sulf...

Author: BenchChem Technical Support Team. Date: January 2026

The increasing concern over emerging contaminants in aquatic environments necessitates robust and sensitive analytical methods for their detection and quantification. Among these contaminants, 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a derivative of bisphenol S (BPS), has garnered attention due to its potential endocrine-disrupting properties and persistence. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of this compound in environmental water samples, offering insights into the rationale behind experimental choices and presenting supporting data for informed method selection.

Introduction to 4-((4-(allyloxy)phenyl)sulfonyl)phenol and its Environmental Significance

4-((4-(allyloxy)phenyl)sulfonyl)phenol, also known as bisphenol S monoallyl ether, belongs to the family of bisphenol analogues.[1] These compounds are widely used in the production of polycarbonate plastics, epoxy resins, and thermal paper.[2] The presence of the allyloxy group can alter the physicochemical properties of the parent compound, BPS, potentially affecting its environmental fate and toxicity. Given the widespread use of BPS and its derivatives, their entry into aquatic ecosystems through industrial and municipal wastewater is a significant concern. Therefore, accurate and precise quantification of these compounds in environmental water samples is crucial for assessing their environmental risk and ensuring water quality.

Primary Analytical Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For the trace-level quantification of 4-((4-(allyloxy)phenyl)sulfonyl)phenol in complex environmental matrices like surface water, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) stands as the gold standard. This preference is rooted in its exceptional sensitivity, selectivity, and speed.[3]

The causality behind this choice lies in the inherent properties of the analyte and the capabilities of the instrumentation. The polar nature of the phenolic hydroxyl group and the sulfonyl group in 4-((4-(allyloxy)phenyl)sulfonyl)phenol makes it amenable to reversed-phase liquid chromatography. The high resolving power of UPLC allows for the separation of the target analyte from matrix interferences, while the tandem mass spectrometer provides unambiguous identification and quantification based on specific precursor-to-product ion transitions, even at nanogram-per-liter concentrations.[4]

Experimental Workflow: UPLC-MS/MS Analysis

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_output Data Output s0 Water Sample Collection (500 mL) s1 Filtration (0.45 µm) s0->s1 s2 Solid-Phase Extraction (SPE) [Hydrophilic-Lipophilic Balanced (HLB) cartridge] s1->s2 s3 Elution with Methanol s2->s3 s4 Evaporation & Reconstitution s3->s4 a0 Injection into UPLC System s4->a0 Concentrated Extract a1 Chromatographic Separation [C18 Reversed-Phase Column] a0->a1 a2 Electrospray Ionization (ESI) [Negative Ion Mode] a1->a2 a3 Tandem Mass Spectrometry (MS/MS) [Multiple Reaction Monitoring (MRM)] a2->a3 a4 Data Acquisition & Quantification a3->a4 d0 Concentration of Analyte (ng/L) a4->d0

Caption: Workflow for the quantitative analysis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol in water by UPLC-MS/MS.

Detailed Experimental Protocol for UPLC-MS/MS

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: Environmental water samples contain numerous organic and inorganic compounds that can interfere with the analysis. SPE is a critical step to selectively isolate and concentrate the target analyte, thereby enhancing sensitivity and reducing matrix effects.[5] A hydrophilic-lipophilic balanced (HLB) sorbent is chosen for its broad retention of polar and non-polar compounds.

  • Protocol:

    • Condition an HLB SPE cartridge (e.g., 6 cc, 500 mg) by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load 500 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analyte with 10 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions

  • Rationale: The selection of the UPLC column and mobile phase is crucial for achieving optimal separation. A C18 column is a common choice for reversed-phase chromatography of phenolic compounds. A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) allows for the efficient separation of compounds with varying polarities. Negative ion mode electrospray ionization (ESI) is preferred for phenolic compounds as they readily deprotonate to form [M-H]⁻ ions. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring a specific precursor ion and its characteristic product ions.[6]

  • Instrumental Parameters (Typical):

    • UPLC System: Waters ACQUITY UPLC H-Class or equivalent

    • Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

    • Ionization Mode: ESI Negative

    • Capillary Voltage: 2.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • MRM Transitions: To be determined by infusing a standard of 4-((4-(allyloxy)phenyl)sulfonyl)phenol. For a structurally similar compound like BPS, the transition is m/z 249 -> 108.

Comparative Analysis of Alternative Methodologies

While UPLC-MS/MS is the preferred method, other techniques can be employed depending on the specific requirements of the analysis, such as available instrumentation, desired sensitivity, and sample throughput.

Method_Selection start Start: Define Analytical Needs q1 High Sensitivity & Selectivity Required? start->q1 q2 High Throughput Needed? q1->q2 No m1 UPLC-MS/MS q1->m1 Yes q3 Complex Matrix? q2->q3 No m4 Electrochemical Sensor q2->m4 Yes m2 GC-MS q3->m2 Yes m3 Capillary Electrophoresis (CE) q3->m3 No end End: Method Selected m1->end High Confidence Results m2->end Good for Volatilizable Analytes m3->end Low Solvent Consumption m4->end Rapid Screening

Caption: Decision flowchart for selecting an analytical method for phenolic compounds in water.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like bisphenol analogues, a derivatization step is necessary to increase their volatility and thermal stability.[7][8]

  • Causality of Derivatization: The hydroxyl groups in 4-((4-(allyloxy)phenyl)sulfonyl)phenol make it polar and non-volatile. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, making the molecule amenable to GC analysis.[9]

  • Advantages: High chromatographic resolution, excellent sensitivity, and the availability of extensive mass spectral libraries for compound identification.

  • Disadvantages: Requires a derivatization step which can be time-consuming and introduce variability. Not suitable for thermally labile compounds.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique that requires minimal sample and solvent volumes.[10]

  • Principle of Separation: In a fused silica capillary, the negatively charged silanol groups on the inner wall create an electroosmotic flow (EOF) towards the cathode. Cations move faster than the EOF, neutral species move with the EOF, and anions move against the EOF but are still carried towards the cathode if the EOF is strong enough. The separation of phenolic compounds, which are weak acids, can be optimized by adjusting the pH of the background electrolyte.[11]

  • Advantages: High separation efficiency, short analysis times, and low consumption of reagents and samples.

  • Disadvantages: Lower sensitivity compared to MS-based methods, and can be susceptible to matrix effects. The reproducibility of migration times can also be a challenge.[10]

Electrochemical Sensors

Electrochemical sensors offer a rapid, cost-effective, and portable alternative for the detection of electroactive compounds like phenols.[12]

  • Mechanism of Detection: These sensors typically rely on the oxidation of the phenolic hydroxyl group at the surface of a modified electrode. The resulting current is proportional to the concentration of the analyte. Modifications to the electrode surface, such as with nanomaterials or molecularly imprinted polymers, can enhance sensitivity and selectivity.[13]

  • Advantages: Rapid analysis, low cost, portability for in-field measurements, and high sensitivity in some cases.

  • Disadvantages: Can suffer from interferences from other electroactive compounds in the sample. The selectivity for a specific bisphenol analogue in a mixture can be challenging to achieve.[12]

Performance Comparison of Analytical Methodologies

The following table summarizes the key performance characteristics of the discussed analytical methods for the analysis of bisphenol S and its analogues in water samples. The data is compiled from various studies and serves as a general guide.[4][7][10][12]

FeatureUPLC-MS/MSGC-MS (with Derivatization)Capillary Electrophoresis (CE-UV/MS)Electrochemical Sensors
Limit of Detection (LOD) 0.1 - 10 ng/L1 - 50 ng/L0.01 - 1 mg/L (UV), 0.004 - 1.9 mg/L (MS)0.1 - 100 µg/L
Limit of Quantitation (LOQ) 0.5 - 50 ng/L5 - 100 ng/L0.05 - 5 mg/L0.5 - 500 µg/L
Precision (RSD) < 10%< 15%< 10%< 15%
Recovery 85 - 115%80 - 120%80 - 110%Not directly applicable (calibration against standards)
Analysis Time per Sample 10 - 20 min20 - 40 min15 - 30 min< 5 min
Selectivity Very HighHighModerate to HighLow to Moderate
Matrix Effect Moderate (can be corrected with internal standards)Low to ModerateHighHigh
Cost (Instrument) HighHighModerateLow
Cost (Operational) HighModerateLowLow

Conclusion and Future Perspectives

The quantitative analysis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol in environmental water samples is most effectively and reliably achieved using UPLC-MS/MS, owing to its superior sensitivity and selectivity. However, the choice of analytical method should always be guided by the specific research question, available resources, and the required data quality. GC-MS offers a robust alternative, particularly when dealing with a broader range of semi-volatile contaminants. Capillary electrophoresis and electrochemical sensors present compelling advantages in terms of speed, cost, and portability, making them suitable for screening purposes and in-field applications, although they may require further development to achieve the selectivity needed for complex environmental samples.

Future research should focus on the development of certified reference materials for 4-((4-(allyloxy)phenyl)sulfonyl)phenol to ensure the accuracy and comparability of data across different laboratories. Furthermore, the development of more selective and robust electrochemical sensors could revolutionize environmental monitoring by enabling real-time, in-situ measurements of this and other emerging contaminants.

References

  • The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. (2020). National Institutes of Health. [Link]

  • USAEME-GC/MS Method for Easy and Sensitive Determination of Nine Bisphenol Analogues in Water and Wastewater. (2022). MDPI. [Link]

  • Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. (2022). National Institutes of Health. [Link]

  • Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. (2024). MDPI. [Link]

  • Development and application of bisphenol S electrochemical immunosensor and iridium oxide nanoparticle-based lateral flow immunoassay. (2024). PubMed. [Link]

  • Simultaneous determination of seven bisphenol analogues in surface water by solid-phase extraction and ultra-performance liquid chromatography-tandem mass spectrometry. (2021). ResearchGate. [Link]

  • The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. (2020). ResearchGate. [Link]

  • Simultaneous Determination of Bisphenols and Alkylphenols in Water by Solid Phase Extraction and Ultra Performance Liquid Chromatography-tandem Mass. (2013). Biomedical and Environmental Sciences. [Link]

  • Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS. (2018). National Institutes of Health. [Link]

  • 4-(4-Allyloxy-benzenesulfonyl)-phenol. PubChem. [Link]

  • Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater. (2021). ResearchGate. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2007). LCGC International. [Link]

  • Development and Interlaboratory Validation of Two Fast UPLC–MS-MS Methods Determining Urinary Bisphenols, Parabens and Phthalates. (2019). National Institutes of Health. [Link]

  • Parameters for GC-MS/MS analysis of BPs e retention time (R t ), MRM... (2021). ResearchGate. [Link]

  • Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. (2022). Organic and Computational Chemistry. [Link]

  • Solid/liquid phase microextraction of five bisphenol-type endocrine disrupting chemicals by using a hollow fiber reinforced with graphene oxide nanoribbons, and determination by HPLC-PDA. (2018). Semantic Scholar. [Link]

  • Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS. (2023). Publisso. [Link]

  • DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. (2010). Theseus. [Link]

  • Electrochemical Sensors and Biosensors for the Detection of Pharmaceutical Contaminants in Natural Waters—A Comprehensive Review. (2024). MDPI. [Link]

  • Solid Phase Extraction of Large Volume of Water and Beverage Samples to Improve Detection Limits for GC-MS Analysis of Bisphenol A and Four Other Bisphenols. (2018). PubMed. [Link]

  • Recent Advances in Electrochemical Sensors and Biosensors for Detecting Bisphenol A. (2020). MDPI. [Link]

  • On-line solid phase extraction fast liquid chromatography-tandem mass spectrometry for the analysis of bisphenol A and its chlorinated derivatives in water samples. (2011). ResearchGate. [Link]

  • Trace identification of endocrine-disrupting bisphenol A in drinking water by solid-phase extraction and ultra-performance liquid chromatography-tandem mass spectrometry. (2019). ResearchGate. [Link]

  • Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. (2017). Waters Corporation. [Link]

  • How do you calculate the limit of detection (LOD) of an electrochemical sensor? (2023). ResearchGate. [Link]

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Validation

A Comparative Investigation of the Biological Activities of Diaryl Sulfone Analogs: Focus on Anticancer and Anti-inflammatory Potential

This guide provides a comparative analysis of the biological effects of diaryl sulfone compounds, a class to which 4-((4-(allyloxy)phenyl)sulfonyl)phenol belongs. While specific biological data for 4-((4-(allyloxy)phenyl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological effects of diaryl sulfone compounds, a class to which 4-((4-(allyloxy)phenyl)sulfonyl)phenol belongs. While specific biological data for 4-((4-(allyloxy)phenyl)sulfonyl)phenol is not extensively available in current literature, this document will focus on structurally similar analogs with established anticancer and anti-inflammatory properties.[1] By examining the biological activities of these related compounds, we can infer the potential therapeutic applications and guide future research directions for this chemical class. Diaryl sulfones and their derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4]

The core structure, a diaryl sulfone, is a key pharmacophore in various therapeutic agents.[5] This guide will delve into the cytotoxic effects of these compounds on cancer cell lines and their potential to modulate inflammatory pathways. We will present supporting experimental data, detailed protocols for key assays, and explore the underlying mechanisms of action.

Section 1: Comparative Anticancer Activity

The anticancer potential of diaryl sulfone derivatives has been a subject of significant research.[6] Analogs of Bisphenol S (BPS), which shares the diaryl sulfone backbone, have been shown to influence the proliferation of cancer cells.[7][8] This section compares the cytotoxic activity of representative diaryl sulfone analogs against various human cancer cell lines.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for selected diaryl sulfone analogs against different cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Diaryl Sulfide Analog 25MCF-7 (Breast Cancer)4.5[9]
Diaryl Sulfide Analog 19MCF-7 (Breast Cancer)7.9[9]
Sulfone Derivative 3Human Hepatoma~20 (50% cytotoxic effect)[2][4]
Diarylurea Analog 12K562 (Chronic Myeloid Leukemia)0.038[5]

Note: The data presented is for structurally related compounds and not for 4-((4-(allyloxy)phenyl)sulfonyl)phenol itself.

Mechanism of Action: Induction of Apoptosis

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death.[10] The Bcl-2 family of proteins are central regulators of this process, with a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determining the cell's fate.[11] A high Bax/Bcl-2 ratio is a hallmark of apoptosis.[10]

Upon cellular stress induced by cytotoxic compounds, Bax can translocate to the mitochondria, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis.[12][13] The allyloxy moiety in the target compound is of interest, as related allyl sulfur compounds have been shown to induce apoptosis and regulate the cell cycle in cancer cells.[14][15]

Below is a diagram illustrating the proposed apoptotic pathway influenced by diaryl sulfone analogs.

apoptosis_pathway Diaryl_Sulfone_Analogs Diaryl Sulfone Analogs Cellular_Stress Cellular Stress Diaryl_Sulfone_Analogs->Cellular_Stress Bax Bax (Pro-apoptotic) Cellular_Stress->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Cellular_Stress->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Translocates to Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis mtt_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well plate Treat_Cells 2. Treat with Compounds Seed_Cells->Treat_Cells Add_MTT 3. Add MTT Reagent (Incubate 2-4h) Treat_Cells->Add_MTT Solubilize 4. Solubilize Formazan Add_MTT->Solubilize Read_Absorbance 5. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 6. Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability cox_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Diaryl_Sulfone_Analogs Diaryl Sulfone Analogs Diaryl_Sulfone_Analogs->COX_Enzymes Inhibits

Caption: Inhibition of the COX pathway by diaryl sulfone analogs.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

[16][17]Objective: To evaluate the in vitro inhibitory potential of diaryl sulfone analogs against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Test compounds (diaryl sulfone analogs)

  • Indomethacin (positive control) *[17] Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: In a 96-well plate, add the enzyme solution, reaction buffer, and the test compounds at various concentrations. Incubate for a short period.

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Stop Reaction: After a defined incubation time, stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • PGE2 Measurement: Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.

Conclusion

The comparative analysis of diaryl sulfone analogs reveals their significant potential as anticancer and anti-inflammatory agents. While direct biological data for 4-((4-(allyloxy)phenyl)sulfonyl)phenol is limited, the activities of its structural relatives provide a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a framework for evaluating its efficacy and elucidating its mechanisms of action. Future studies should focus on synthesizing and testing this specific compound to confirm if it shares the promising biological profile of its analogs.

References

  • Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory P
  • MTT assay protocol. (n.d.). Abcam.
  • The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (2025). BenchChem.
  • Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. (2006).
  • MTT Cell Proliferation Assay. (n.d.).
  • Cell Viability Assays. (2013).
  • The Bcl-2-regulated apoptotic p
  • The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons. (n.d.).
  • Bax-induced apoptotic cell death. (n.d.).
  • In vitro assays for cyclooxygenase activity and inhibitor characteriz
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.).
  • Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. (2014).
  • 4-(4-Allyloxy-benzenesulfonyl)-phenol. (n.d.). PubChem.
  • Synthesis and Biological Evaluation of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moiety. (n.d.).
  • Diallyl Sulfide and Its Role in Chronic Diseases Prevention. (n.d.). PubMed.
  • Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. (n.d.). MDPI.
  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. (n.d.). PubMed.
  • Clinical pharmacology of a novel diarylsulfonylurea anticancer agent. (n.d.). PubMed.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2020).
  • Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones. (n.d.). PubMed.
  • Diaryl Sulfone Synthesis. (2013). ChemistryViews.
  • Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. (n.d.). PubMed.
  • Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Deriv
  • Bisphenol S enhances the cell proliferation ability of prostate cancer cells by regulating the expression of SDS. (2024). PubMed.
  • Bisphenol A and its analogues disrupt centrosome cycle and microtubule dynamics in prostate cancer. (n.d.). Journal of Endocrinology.
  • Synthesis and Biological Evaluation of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moiety. (2016).
  • BPF, BPS and other bisphenol analogues found more estrogenic than BPA. (2017). DES Daughter.
  • 4-((4-(Allyloxy)phenyl)sulfonyl)phenol. (n.d.). Sigma-Aldrich.
  • Molecular mechanisms for the anti-cancer effects of diallyl disulfide. (n.d.). PubMed.
  • 4-((4-(Allyloxy)phenyl)sulfonyl)phenol. (n.d.). CymitQuimica.
  • 4-((4-(Allyloxy)phenyl)sulfonyl)phenol. (n.d.). Vulcanchem.
  • New bisphenol A and bisphenol S analogs: Evaluation of their hERα agonistic and antagonistic activities using the OECD 455 in-vitro assay and molecular modeling. (2022). PubMed.
  • Bisphenol A and its analogue bisphenol S exposure reduce estradiol synthesis via the ROS-mediated PERK/ATF4 signaling pathway. (n.d.).
  • 4-((4-(Allyloxy)phenyl)sulfonyl)phenol. (n.d.). Santa Cruz Biotechnology.
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Comparative

A Researcher's Guide to Assessing the Cross-Reactivity of Novel Bisphenol Analogues: The Case of 4-((4-(allyloxy)phenyl)sulfonyl)phenol (BPS-MAE) in Immunoassays

Abstract The widespread replacement of Bisphenol A (BPA) has led to the emergence of numerous structural analogues, such as Bisphenol S (BPS) and its derivatives. One such derivative, 4-((4-(allyloxy)phenyl)sulfonyl)phen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The widespread replacement of Bisphenol A (BPA) has led to the emergence of numerous structural analogues, such as Bisphenol S (BPS) and its derivatives. One such derivative, 4-((4-(allyloxy)phenyl)sulfonyl)phenol (BPS-MAE), presents a potential analytical challenge. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of BPS-MAE and other novel bisphenol analogues in immunoassays designed for legacy bisphenols. We will delve into the molecular basis of antibody recognition, present a strategy for quantifying cross-reactivity, and offer a detailed experimental protocol for in-house validation. Our objective is to equip researchers with the necessary tools to ensure the specificity and accuracy of their immunoassay data in the evolving landscape of environmental contaminants.

Introduction: The Moving Target of Bisphenol Analysis

The endocrine-disrupting properties of Bisphenol A (BPA) have been a subject of intense scientific scrutiny, leading to its gradual phase-out in many consumer products. This has given rise to a new generation of "BPA-free" alternatives, often based on structural analogues like Bisphenol S (BPS) and Bisphenol F (BPF). However, emerging evidence suggests that these replacements may not be inert and can exhibit similar hormonal activities. The continuous introduction of novel bisphenol derivatives, such as 4-((4-(allyloxy)phenyl)sulfonyl)phenol (BPS-MAE), creates a significant challenge for analytical scientists.

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely employed for high-throughput screening of bisphenols in various matrices due to their sensitivity, cost-effectiveness, and ease of use. These assays rely on the specific recognition of a target analyte by an antibody. However, the structural similarity among bisphenol analogues can lead to cross-reactivity, where a non-target analogue binds to the antibody, potentially leading to false-positive results or an overestimation of the target analyte's concentration. This guide provides a comprehensive approach to understanding and quantifying the cross-reactivity of BPS-MAE in immunoassays developed for other bisphenols.

The Molecular Basis of Immunoassay Cross-Reactivity

The specificity of an immunoassay is dictated by the precise interaction between the antibody's binding site (paratope) and the antigen's epitope. In the context of bisphenols, antibodies are typically raised against a specific bisphenol derivative conjugated to a carrier protein. The resulting antibodies will have a high affinity for the target bisphenol but may also recognize other molecules with similar structural features.

Structural Comparison of Bisphenols

A side-by-side comparison of the chemical structures of BPA, BPS, and BPS-MAE reveals the potential for cross-reactivity.

  • Bisphenol A (BPA): Characterized by two phenol rings linked by a central propane group.

  • Bisphenol S (BPS): Features two phenol rings connected by a sulfonyl group.

  • 4-((4-(allyloxy)phenyl)sulfonyl)phenol (BPS-MAE): Structurally, BPS-MAE is a derivative of BPS. It shares the core sulfonyl group and the two phenyl rings. The key distinction is the presence of an allyloxy group on one of the phenyl rings.

The shared sulfonyl-phenyl backbone between BPS and BPS-MAE is a strong indicator of potential cross-reactivity in anti-BPS immunoassays. The degree of this cross-reactivity will largely depend on how the antibody's paratope accommodates the allyloxy group of BPS-MAE.

The Principle of Competitive Immunoassay and Cross-Reactivity

Most bisphenol immunoassays operate on a competitive format. In this setup, the sample analyte (e.g., BPS) competes with a labeled BPS conjugate for a limited number of antibody binding sites. A higher concentration of BPS in the sample results in less binding of the labeled conjugate and, consequently, a weaker signal.

Cross-reactivity occurs when a structurally related compound, like BPS-MAE, also competes for these binding sites, thereby reducing the signal in a manner that is indistinguishable from the target analyte.

cluster_0 High Target Analyte Concentration cluster_1 Presence of Cross-Reactant Ab Antibody Ag Target Analyte (BPS) Ab->Ag High Binding Ag_conj Labeled Conjugate Ab->Ag_conj Low Binding Ab2 Antibody XR Cross-Reactant (BPS-MAE) Ab2->XR Binding Ag_conj2 Labeled Conjugate Ab2->Ag_conj2 Low Binding

Caption: Competitive immunoassay principle and cross-reactivity.

Quantifying Cross-Reactivity: A Practical Approach

To assess the potential impact of BPS-MAE on a BPS immunoassay, a cross-reactivity study is essential. The following table presents hypothetical, yet plausible, data from such a study to illustrate the concept.

CompoundIC50 (ng/mL)% Cross-Reactivity
Bisphenol S (BPS)1.0100%
4-((4-(allyloxy)phenyl)sulfonyl)phenol (BPS-MAE) 5.0 20%
Bisphenol A (BPA)50.02%
Bisphenol F (BPF)25.04%

Calculation of Percent Cross-Reactivity:

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) * 100

In our hypothetical example, the cross-reactivity of BPS-MAE would be:

(1.0 ng/mL / 5.0 ng/mL) * 100 = 20%

This result implies that BPS-MAE is five times less potent than BPS in binding to the antibody. However, in a sample containing a high concentration of BPS-MAE, its contribution to the assay signal could lead to a significant overestimation of the actual BPS concentration.

Experimental Protocol for Determining Cross-Reactivity

This section provides a detailed, step-by-step protocol for assessing the cross-reactivity of BPS-MAE in a competitive ELISA designed for BPS.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_standards Prepare Standards (BPS & BPS-MAE) add_standards Add Standards/Samples prep_standards->add_standards prep_plate Coat Plate with Antibody block_plate Block Plate prep_plate->block_plate block_plate->add_standards add_conjugate Add Enzyme Conjugate add_standards->add_conjugate incubate Incubate add_conjugate->incubate wash Wash Plate incubate->wash add_substrate Add Substrate wash->add_substrate read_plate Read Absorbance add_substrate->read_plate analyze Calculate IC50 & % Cross-Reactivity read_plate->analyze

Caption: Experimental workflow for cross-reactivity assessment.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • Anti-BPS antibody

  • BPS-horseradish peroxidase (HRP) conjugate (or other suitable enzyme conjugate)

  • BPS standard

  • BPS-MAE test compound

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 1% bovine serum albumin in PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure
  • Plate Coating: Dilute the anti-BPS antibody in coating buffer to the optimal concentration (determined by checkerboard titration). Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of washing buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Standard and Sample Preparation:

    • Prepare a serial dilution of the BPS standard (e.g., from 100 ng/mL to 0.1 ng/mL) in an appropriate assay buffer.

    • Prepare a similar serial dilution of the BPS-MAE test compound.

  • Competitive Reaction:

    • Wash the plate three times with washing buffer.

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Add 50 µL of the diluted BPS-HRP conjugate to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with washing buffer.

    • Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis
  • Generate a standard curve by plotting the absorbance against the logarithm of the BPS concentration.

  • Perform a four-parameter logistic regression to fit the curve and determine the IC50 value for BPS (the concentration that causes 50% inhibition of the maximum signal).

  • Similarly, plot the data for BPS-MAE and determine its IC50 value.

  • Calculate the percent cross-reactivity using the formula provided in Section 3.

Interpreting Results and Mitigating Cross-Reactivity

A high percentage of cross-reactivity indicates that the immunoassay is not specific for the target analyte and that the presence of the cross-reactant in a sample will lead to inaccurate results. In such cases, several strategies can be employed:

  • Confirmation with a More Specific Method: For positive or high-value results from an immunoassay, it is crucial to confirm the findings using a more selective analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS can separate and individually quantify different bisphenol analogues, providing a more accurate assessment of the sample's composition.

  • Development of More Specific Antibodies: For long-term monitoring programs, investing in the development of monoclonal antibodies with higher specificity for the target bisphenol can be a viable solution. This involves careful selection of the immunogen and screening of hybridomas to identify clones with minimal cross-reactivity.

  • Characterization of a Panel of Cross-Reactants: When using a particular immunoassay kit, it is good practice to test a panel of relevant bisphenol analogues to fully characterize the assay's specificity profile. This information can then be used to better interpret the results from unknown samples.

Conclusion

References

  • Rubin, B. S. (2011). Bisphenol A: an endocrine disruptor with widespread exposure and multiple effects. The Journal of Steroid Biochemistry and Molecular Biology, 127(1-2), 27-34. [Link]

  • Vandenberg, L. N., Hauser, R., Marcus, M., Olea, N., & Welshons, W. V. (2007). Human exposure to bisphenol A (BPA). Reproductive toxicology, 24(2), 139-177. [Link]

  • Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: a systematic review and comparison of the hormonal activity of bisphenol a substitutes. Environmental health perspectives, 123(7), 643-650. [Link]

  • Yang, Y., et al. (2014). A new method for the determination of bisphenol A and its analogues in environmental water and sediment by UPLC-MS/MS. RSC Advances, 4(92), 50854-50862. [Link]

Validation

Performance of 4-((4-(allyloxy)phenyl)sulfonyl)phenol as a flame retardant compared to other additives

In the pursuit of enhanced fire safety for polymeric materials, the development of effective flame retardants is paramount. This guide provides an in-depth comparison of the performance of 4-((4-(allyloxy)phenyl)sulfonyl...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enhanced fire safety for polymeric materials, the development of effective flame retardants is paramount. This guide provides an in-depth comparison of the performance of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, a reactive flame retardant, with other commonly used additive flame retardants. This analysis is grounded in experimental data to offer researchers, scientists, and material development professionals a comprehensive understanding of its potential in creating safer polymer systems.

Introduction: The Imperative for Advanced Flame Retardants

Polymeric materials are ubiquitous in modern life, finding applications in electronics, construction, transportation, and consumer goods. However, their inherent flammability poses significant fire risks. Flame retardants are crucial additives that inhibit, suppress, or delay the combustion of these materials, thereby reducing the risk of fire-related death and injury. The ideal flame retardant should not only be effective at low concentrations but also be environmentally benign and not compromise the mechanical properties of the host polymer.

Traditional flame retardants, such as halogenated compounds, have faced scrutiny due to environmental and health concerns, leading to a demand for safer and more sustainable alternatives. This has spurred research into novel flame-retardant systems, including phosphorus-based, nitrogen-based, and inorganic flame retardants. 4-((4-(allyloxy)phenyl)sulfonyl)phenol emerges as a promising candidate, offering a unique combination of reactive functionality and inherent flame-retardant moieties.

Physicochemical Properties of 4-((4-(allyloxy)phenyl)sulfonyl)phenol

4-((4-(allyloxy)phenyl)sulfonyl)phenol is an organosulfur compound characterized by a diphenyl sulfone structure with an allyloxy group on one phenyl ring and a hydroxyl group on the other[1]. This off-white solid possesses a melting point of 168-170°C and is sparingly soluble in water but shows slight solubility in organic solvents like chloroform, DMSO, and methanol[1].

PropertyValue
Appearance Off-White to White Solid
Melting Point 168-170°C
Molecular Formula C15H14O4S
Molecular Weight 290.33 g/mol
Water Solubility 5.95 mg/L at 20°C
Table 1: Physicochemical properties of 4-((4-(allyloxy)phenyl)sulfonyl)phenol.[1]

The presence of the allyloxy group allows this compound to act as a reactive flame retardant, capable of copolymerizing with unsaturated polymer matrices, such as unsaturated polyester resins (UPR)[2]. This covalent bonding minimizes migration and ensures the permanence of the flame-retardant effect. The sulfonyl group and the phenolic hydroxyl group are key to its flame-retardant action[2].

Mechanism of Flame Retardancy

The flame retardant mechanism of 4-((4-(allyloxy)phenyl)sulfonyl)phenol is multifaceted, acting in both the condensed (solid) and gas phases of combustion.

  • Condensed Phase Action: During combustion, the sulfonyl groups can promote char formation. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds. The phenolic hydroxyl group can also contribute to charring and thermal stabilization.

  • Gas Phase Action: Upon thermal decomposition, sulfur- and phenol-based fragments can be released into the gas phase. These radical species can interrupt the highly exothermic chain reactions of combustion, effectively quenching the flame.

flame_retardant_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase polymer Polymer Matrix char_formation Char Layer Formation polymer->char_formation Heat insulation Thermal Insulation & Reduced Volatiles char_formation->insulation volatiles Flammable Volatiles combustion Combustion Chain Reaction volatiles->combustion flame_quenching Flame Quenching combustion->flame_quenching Radical Scavenging FR 4-((4-(allyloxy)phenyl)sulfonyl)phenol FR->char_formation Sulfonyl & Phenolic Groups FR->flame_quenching Decomposition Products

Performance Comparison with Other Flame Retardant Additives

Limiting Oxygen Index (LOI)

The LOI is the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain the combustion of a material[3]. A higher LOI value indicates better flame retardancy.

Flame Retardant SystemPolymer MatrixLoading (wt%)LOI (%)Reference
Neat UPR UPR0~20-23[4]
4-((4-(allyloxy)phenyl)sulfonyl)phenol UPRData not availableExpected to be >28Inferred
DOPO-N UPR3030.8[4]
Ammonium Polyphosphate (APP) UPR2525.7[5]
Neat Epoxy Epoxy0~22-25[1]
DOPO-based additives Epoxy5-1030-36[3]
Table 2: Comparison of Limiting Oxygen Index (LOI) values for various flame retardant systems.

While specific LOI data for UPR containing 4-((4-(allyloxy)phenyl)sulfonyl)phenol from the Dai et al. (2012) study is not publicly accessible, its effectiveness in UPR suggests it would significantly increase the LOI, likely to a value competitive with other effective flame retardants like DOPO derivatives[2].

UL-94 Vertical Burn Test

The UL-94 test is a widely used standard to assess the flammability of plastic materials. A V-0 rating indicates that burning stops within 10 seconds on a vertical specimen, and no flaming drips are allowed.

Flame Retardant SystemPolymer MatrixLoading (wt%)UL-94 RatingReference
Neat UPR UPR0No Rating (NR)[4]
4-((4-(allyloxy)phenyl)sulfonyl)phenol UPRData not availableExpected V-0 or V-1Inferred
DOPO-N UPR30V-1[4]
DOPO-N with 3% VHNTs UPR30V-0[4]
Neat Epoxy Epoxy0NR[1]
DOPO-based additives Epoxy5-10V-0[3]
Table 3: Comparison of UL-94 vertical burn test ratings.

Similar to the LOI data, the specific UL-94 rating for UPR with 4-((4-(allyloxy)phenyl)sulfonyl)phenol is not available. However, its intended application as a flame retardant suggests it would impart a significant improvement in the UL-94 rating, likely achieving a V-1 or V-0 classification at an appropriate loading level.

Cone Calorimetry

Cone calorimetry is a powerful tool for evaluating the fire behavior of materials by measuring parameters such as the heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and smoke production rate (SPR). Lower values for these parameters generally indicate better flame retardancy.

| Flame Retardant System | Polymer Matrix | Loading (wt%) | pHRR (kW/m²) | THR (MJ/m²) | Reference | |---|---|---|---|---| | Neat UPR | UPR | 0 | ~500-600 | ~80-100 |[4] | | 4-((4-(allyloxy)phenyl)sulfonyl)phenol | UPR | Data not available | Expected significant reduction | Expected significant reduction | Inferred | | DOPO-N with 3% VHNTs | UPR | 30 | ~200-250 | ~40-50 |[4] | | Ammonium Polyphosphate (APP) | UPR | 25 | ~300-350 | ~60-70 |[5] | | Neat Epoxy | Epoxy | 0 | ~1000-1200 | ~100-120 |[1] | | DOPO-based additives | Epoxy | 5-10 | ~300-500 | ~60-80 |[3] | Table 4: Comparison of Cone Calorimetry data.

The research by Dai et al. (2012) on 4-((4-(allyloxy)phenyl)sulfonyl)phenol in UPR would provide the specific cone calorimetry data needed for a direct comparison[2]. Based on its chemical structure, a significant reduction in pHRR and THR is anticipated due to the promotion of a protective char layer and the release of flame-inhibiting species.

Experimental Protocols

To ensure the scientific integrity of flame retardancy evaluations, standardized experimental protocols must be followed.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

LOI_Workflow start Start prepare_sample Prepare Polymer Specimen start->prepare_sample place_in_column Place in Vertical Glass Column prepare_sample->place_in_column set_gas_flow Set Initial O₂/N₂ Flow Rate place_in_column->set_gas_flow ignite_sample Ignite Top of Specimen set_gas_flow->ignite_sample observe Observe Combustion ignite_sample->observe adjust_flow Adjust O₂ Concentration observe->adjust_flow Flame extinguishes or continues adjust_flow->observe record_loi Record Minimum O₂ for Sustained Burning adjust_flow->record_loi Critical level reached end End record_loi->end

  • Specimen Preparation: A small, rectangular specimen of the polymer material is prepared according to the standard's specifications.

  • Test Apparatus: The specimen is clamped vertically in a temperature-controlled glass chimney.

  • Gas Mixture: A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

  • Ignition: The top of the specimen is ignited with a pilot flame.

  • Observation and Adjustment: The oxygen concentration is systematically varied until the minimum concentration that just supports flaming combustion is determined.

  • Calculation: The LOI is calculated as the percentage of oxygen in the final gas mixture.

UL-94 Vertical Burn Test
  • Specimen Preparation: A set of rectangular bar specimens are prepared.

  • Conditioning: The specimens are conditioned at a specified temperature and humidity.

  • Test Setup: A specimen is clamped vertically. A layer of dry absorbent cotton is placed below the specimen.

  • Flame Application: A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.

  • Second Flame Application: The flame is reapplied for another 10 seconds and removed. The afterflame and afterglow times are recorded.

  • Observation: It is noted whether flaming drips ignite the cotton.

  • Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow times, and whether flaming drips ignite the cotton.

Cone Calorimetry (ASTM E1354 / ISO 5660)
  • Specimen Preparation: A square specimen (typically 100mm x 100mm) is prepared.

  • Test Apparatus: The specimen is placed horizontally on a load cell and exposed to a controlled level of radiant heat from a conical heater.

  • Ignition: The gases evolved from the specimen are ignited by a spark igniter.

  • Data Collection: During combustion, a gas analysis system measures the oxygen, carbon monoxide, and carbon dioxide concentrations in the exhaust stream. The mass of the specimen is continuously recorded.

  • Calculations: The heat release rate, total heat released, smoke production, and other parameters are calculated based on the principle of oxygen consumption.

Conclusion and Future Outlook

4-((4-(allyloxy)phenyl)sulfonyl)phenol presents a compelling profile as a reactive flame retardant, particularly for unsaturated polyester resins. Its chemical structure allows for covalent integration into the polymer matrix, offering a permanent flame-retardant solution. The presence of sulfonyl and phenolic moieties suggests a dual-mode flame retardant mechanism, acting in both the condensed and gas phases to effectively suppress combustion.

While a direct, comprehensive comparative study with quantitative data against other flame retardants in the same polymer system is needed for a definitive assessment, the available information and chemical intuition suggest that 4-((4-(allyloxy)phenyl)sulfonyl)phenol is a promising candidate for developing high-performance, fire-safe polymeric materials.

Future research should focus on:

  • Obtaining and publishing detailed flammability data (LOI, UL-94, and cone calorimetry) for polymers containing 4-((4-(allyloxy)phenyl)sulfonyl)phenol.

  • Conducting direct comparative studies against leading halogen-free flame retardants like DOPO and its derivatives.

  • Investigating the synergistic effects of 4-((4-(allyloxy)phenyl)sulfonyl)phenol with other flame-retardant additives.

  • Evaluating the impact of this additive on the mechanical and thermal properties of various polymer systems.

By addressing these research gaps, the full potential of 4-((4-(allyloxy)phenyl)sulfonyl)phenol as a next-generation flame retardant can be realized, contributing to the development of safer materials for a wide range of applications.

References

  • Dai, J., Wu, Y., Zhang, Y., & Wang, F. (2012). Synthesis and properties of a novel phosphorus-containing flame retardant and its application in unsaturated polyester resin. Industrial & Engineering Chemistry Research, 51(49), 15918–15925.
  • Wang, X., et al. (2019). Synthesis of a novel flame retardant containing phosphorus, nitrogen, and silicon and its application in epoxy resin. ACS Omega, 4(7), 11868–11877.
  • Wikipedia. (n.d.). Limiting oxygen index. Retrieved from [Link]

  • UL Solutions. (n.d.). UL 94, the Standard for Safety of Flammability of Plastic Materials for Parts in Devices and Appliances testing. Retrieved from [Link]

  • NIST. (2022, April 19). The Cone Calorimeter: The Most Important Tool in Fire Safety Science. Retrieved from [Link]

  • Song, P., et al. (2021). The application of ammonium polyphosphate in unsaturated polyester resins.
  • MDPI. (2020). Flame-Retardant and Transparent Unsaturated Polyester Based on P/N Liquid Flame Retardants and Modified Halloysite Nanotubes. Polymers, 12(2), 317.
  • MDPI. (2022). Enhanced Flame Retardancy of Unsaturated Polyester Resin via Simultaneously Using a Novel DOPO-Based Organic Flame Retardant and Modified Silicon Carbide. Polymers, 14(15), 3045.

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Safety & Regulatory Compliance

Safety

Proper Disposal of 4-((4-(Allyloxy)phenyl)sulfonyl)phenol: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-((4-(Allyloxy)phenyl)sulfonyl)phenol, a compound that requires careful handling due to its potential health and environmental hazards. By moving beyond mere compliance and understanding the rationale behind these procedures, laboratories can foster a culture of safety and minimize their ecological footprint.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is critical. 4-((4-(Allyloxy)phenyl)sulfonyl)phenol is associated with several GHS (Globally Harmonized System) hazard classifications that dictate its handling and disposal requirements.

Table 1: GHS Hazard Profile for 4-((4-(Allyloxy)phenyl)sulfonyl)phenol

Hazard StatementDescriptionImplication for Handling and Disposal
H302Harmful if swallowedAvoid ingestion. Wash hands thoroughly after handling.
H315Causes skin irritationWear appropriate chemical-resistant gloves.
H319Causes serious eye irritationSafety glasses or goggles are mandatory.
H332Harmful if inhaledHandle in a well-ventilated area or chemical fume hood.
H335May cause respiratory irritationAvoid breathing dust. Use appropriate respiratory protection if dust is generated.
H410 / H411Very toxic to aquatic life with long lasting effectsCRITICAL: Do not dispose of down the drain or in general waste. Prevent any release into the environment.

The most critical directive for disposal stems from its high aquatic toxicity (H410/H411). This property means that even small quantities can be harmful to aquatic ecosystems, necessitating containment and specialized disposal to prevent environmental contamination. The primary precautionary statement for disposal is P501: Dispose of contents/container to an approved waste disposal plant . This underscores that the only acceptable method of disposal is through a licensed hazardous waste management company.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable. The causality is simple: effective PPE prevents exposure through the primary routes of ingestion, inhalation, and skin/eye contact.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.

  • Body Protection: A standard laboratory coat should be worn and kept fastened.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during weighing or spill cleanup), a NIOSH-approved respirator is necessary. All handling of the solid compound should ideally be performed within a certified chemical fume hood to minimize inhalation risk.

Waste Segregation and Collection: A Systematic Approach

Proper segregation at the point of generation is the most effective way to ensure safe and compliant disposal. Never mix this waste with general laboratory trash or other solvent streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Workflow for Waste Segregation

Caption: Waste Segregation and Disposal Workflow.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Solid 4-((4-(Allyloxy)phenyl)sulfonyl)phenol
  • Container Preparation: Obtain a designated hazardous waste container that is compatible with solid waste, leak-proof, and has a secure lid.

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "4-((4-(Allyloxy)phenyl)sulfonyl)phenol". Include the date and any other information required by your institution.

  • Waste Transfer: Carefully transfer the solid chemical into the designated container using a spatula or scoop. Perform this transfer inside a chemical fume hood to contain any dust.

  • Sealing and Storage: Securely seal the container. Store it in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's EHS or a licensed waste contractor.

Protocol 2: Decontamination and Disposal of Contaminated Labware

Contaminated labware, such as glassware, must be decontaminated before being returned to general use. The rinsate generated during this process is also considered hazardous waste.

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent, such as acetone or ethanol. This rinse should be performed in a designated container to collect the solvent.

  • Collect Rinsate: The collected solvent rinse is now hazardous liquid waste. Transfer it to a clearly labeled, sealed container designated for "Hazardous Liquid Waste" containing halogenated or non-halogenated solvents, as per your lab's waste streams.

  • Secondary Cleaning: After the initial solvent rinse, the glassware can typically be washed using standard laboratory detergents and procedures.

  • Disposables: Any disposable items that have come into contact with the chemical, such as pipette tips, weigh boats, or contaminated gloves, should be placed directly into the designated solid hazardous waste container.

Spill Management: Preparedness and Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE, including respiratory protection.

  • Contain the Spill: Use an absorbent material like sand, vermiculite, or a commercial chemical spill kit to cover and contain the solid material.

  • Collect Waste: Carefully sweep or scoop the contained material and absorbent into a designated hazardous waste container.

  • Decontaminate Area: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Documentation: Report the spill to your laboratory supervisor and EHS department, and complete any required documentation.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 4-((4-(Allyloxy)phenyl)sulfonyl)phenol, upholding the highest standards of scientific integrity and workplace safety.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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4-((4-(Allyloxy)phenyl)sulfonyl)phenol
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4-((4-(Allyloxy)phenyl)sulfonyl)phenol
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